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Core Science & Biosynthesis

Foundational

UFP-512 Mechanism of Action in Neurons: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals Introduction UFP-512, chemically described as H-Dmt-Tic-NH-CH(CH2-COOH)-Bid, is a potent and highly selective agonist for the delta-opioid receptor (DOR)[1]...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

UFP-512, chemically described as H-Dmt-Tic-NH-CH(CH2-COOH)-Bid, is a potent and highly selective agonist for the delta-opioid receptor (DOR)[1]. This guide provides a comprehensive overview of the mechanism of action of UFP-512 in neurons, detailing its interaction with the DOR and the subsequent intracellular signaling cascades. The information presented herein is intended to support further research and drug development efforts targeting the delta-opioid system for various therapeutic applications, including the treatment of mood disorders and pain[1][2].

Core Mechanism of Action: Delta-Opioid Receptor Agonism

UFP-512 exerts its primary pharmacological effects by binding to and activating the delta-opioid receptor, a member of the G protein-coupled receptor (GPCR) superfamily. As a high-affinity agonist, UFP-512 initiates a cascade of intracellular events upon binding to the DOR, which is predominantly coupled to inhibitory G proteins of the Gi/o family.

Quantitative Pharmacological Profile of UFP-512

The following table summarizes the key quantitative parameters defining the interaction of UFP-512 with the delta-opioid receptor and its functional consequences in neuronal and model systems.

ParameterValueCell Line / SystemReference
Binding Affinity (Ki) 0.18 ± 0.03 nMSK-N-BE human neuroblastoma[1]
cAMP Inhibition (EC50) 1.2 ± 0.3 nMSK-N-BE human neuroblastoma[1]
ERK1/2 Phosphorylation (EC50) 0.45 ± 0.09 nMSK-N-BE human neuroblastoma

Signaling Pathways Activated by UFP-512

Upon activation by UFP-512, the delta-opioid receptor modulates multiple downstream signaling pathways, leading to a range of cellular responses.

G-Protein Dependent Signaling
  • Inhibition of Adenylyl Cyclase: The primary and most well-characterized signaling event following DOR activation by UFP-512 is the inhibition of adenylyl cyclase activity. This is mediated by the activated α subunit of the Gi/o protein, which directly inhibits the enzyme, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.

  • Modulation of Ion Channels: The βγ subunits of the activated G protein can directly interact with and modulate the activity of various ion channels. A key effect in neurons is the activation of G protein-coupled inwardly rectifying potassium (GIRK) channels, leading to potassium efflux, hyperpolarization of the neuronal membrane, and a subsequent decrease in neuronal excitability.

  • Activation of Mitogen-Activated Protein Kinase (MAPK) Pathway: UFP-512 has been shown to induce the phosphorylation and activation of extracellular signal-regulated kinases 1 and 2 (ERK1/2). This activation can occur through both G protein-dependent and potentially β-arrestin-dependent mechanisms, leading to downstream effects on gene expression and cellular function.

G-Protein Independent Signaling & Receptor Regulation
  • Receptor Phosphorylation and Internalization: Sustained activation of the DOR by UFP-512 leads to the phosphorylation of the receptor, a key step in the process of desensitization and internalization. Specifically, UFP-512 induces marked phosphorylation of the DOR at Serine 363. This phosphorylation event facilitates the recruitment of intracellular proteins, such as β-arrestins, which mediate receptor endocytosis. Interestingly, despite inducing significant internalization, UFP-512 is associated with low desensitization of the cAMP pathway and receptor recycling.

  • β-Arrestin Recruitment: While direct quantitative data for UFP-512-induced β-arrestin recruitment is not yet extensively published, the observed receptor phosphorylation and internalization strongly suggest the involvement of β-arrestins in the cellular response to UFP-512. β-arrestins can act as scaffold proteins, initiating signaling cascades independently of G proteins, including the activation of the ERK1/2 pathway.

  • Activation of the Nrf2 Pathway: In addition to classical opioid signaling, UFP-512 has been shown to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. This transcription factor plays a crucial role in the cellular antioxidant response. Activation of this pathway may contribute to the neuroprotective and anti-inflammatory effects observed with UFP-512.

Signaling Pathway Diagrams

The following diagrams illustrate the key signaling pathways modulated by UFP-512.

UFP512_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus UFP512 UFP-512 DOR δ-Opioid Receptor UFP512->DOR binds & activates G_protein Gi/o Protein DOR->G_protein activates beta_arrestin β-Arrestin DOR->beta_arrestin recruits (via phosphorylation) Nrf2_pathway Nrf2 Pathway DOR->Nrf2_pathway activates AC Adenylyl Cyclase G_protein->AC inhibits (α subunit) GIRK GIRK Channel G_protein->GIRK activates (βγ subunits) ERK_pathway MEK -> ERK1/2 G_protein->ERK_pathway activates cAMP cAMP AC->cAMP produces PKA PKA cAMP->PKA activates CREB CREB PKA->CREB phosphorylates ERK_pathway->CREB phosphorylates beta_arrestin->ERK_pathway activates Gene_expression Gene Expression (e.g., cell survival, plasticity) CREB->Gene_expression Antioxidant_response Antioxidant Response Nrf2_pathway->Antioxidant_response Radioligand_Binding_Workflow start Start prepare_reagents Prepare Reagents: - Cell Membranes - [³H]-Naltrindole - UFP-512 dilutions start->prepare_reagents incubation Incubate: Membranes + [³H]-Naltrindole + UFP-512 prepare_reagents->incubation filtration Rapid Filtration (separate bound from free) incubation->filtration washing Wash Filters filtration->washing scintillation_counting Scintillation Counting washing->scintillation_counting data_analysis Data Analysis: - Determine IC50 - Calculate Ki scintillation_counting->data_analysis end End data_analysis->end cAMP_Assay_Workflow start Start cell_seeding Seed SK-N-BE Cells start->cell_seeding ufp512_pretreatment Pre-treat with UFP-512 cell_seeding->ufp512_pretreatment forskolin_stimulation Stimulate with Forskolin ufp512_pretreatment->forskolin_stimulation cell_lysis Lyse Cells forskolin_stimulation->cell_lysis cAMP_measurement Measure cAMP Levels cell_lysis->cAMP_measurement data_analysis Data Analysis: - Generate Dose-Response Curve - Calculate EC50 cAMP_measurement->data_analysis end End data_analysis->end Western_Blot_Workflow start Start cell_treatment Serum Starve & Treat Cells with UFP-512 start->cell_treatment lysis_quantification Cell Lysis & Protein Quantification cell_treatment->lysis_quantification sds_page SDS-PAGE lysis_quantification->sds_page transfer Western Transfer to PVDF Membrane sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation (p-ERK) blocking->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection stripping_reprobing Stripping & Re-probing (Total ERK) detection->stripping_reprobing analysis Densitometry & Data Analysis stripping_reprobing->analysis end End analysis->end

References

Exploratory

UFP-512: A Technical Guide to its Delta-Opioid Receptor Selectivity and Signaling

For Researchers, Scientists, and Drug Development Professionals Abstract UFP-512, with the chemical structure H-Dmt-Tic-NH-CH(CH2-COOH)-Bid, is a potent and highly selective peptide analog agonist for the delta-opioid re...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

UFP-512, with the chemical structure H-Dmt-Tic-NH-CH(CH2-COOH)-Bid, is a potent and highly selective peptide analog agonist for the delta-opioid receptor (DOR).[1][2] Its unique pharmacological profile, characterized by significant antidepressant and anxiolytic effects without the development of tolerance, has positioned it as a valuable research tool and a promising prototype for the development of novel therapeutics for mood disorders.[1][2] This technical guide provides a comprehensive overview of the delta-opioid receptor selectivity of UFP-512, detailing its binding affinity, functional potency, and the intracellular signaling pathways it modulates. The information presented herein is intended to serve as a resource for researchers and drug development professionals engaged in the study of opioid pharmacology and the development of next-generation analgesics and neuropsychiatric agents.

Receptor Binding Affinity

UFP-512 exhibits a high affinity and remarkable selectivity for the delta-opioid receptor over other opioid receptor subtypes, namely the mu-opioid receptor (MOR) and the kappa-opioid receptor (KOR). This selectivity is a key attribute that contributes to its distinct pharmacological effects.

Table 1: Opioid Receptor Binding Affinities (Ki) of UFP-512
Receptor SubtypeRadioligandTissue/Cell LineKi (nM)Selectivity (fold)Reference
Delta (δ) [³H]-DPDPESK-N-BE cell membranes0.21 ± 0.03-[1]
Mu (μ) [³H]-DAMGOSK-N-BE cell membranes186 ± 25δ vs μ: ~886
Kappa (κ) -->1000δ vs κ: >4760

DPDPE: [D-Pen²,D-Pen⁵]enkephalin; DAMGO: [D-Ala², N-MePhe⁴, Gly-ol]-enkephalin

Functional Activity and Signaling

UFP-512 acts as a potent agonist at the delta-opioid receptor, initiating a cascade of intracellular signaling events. Its functional profile is characterized by a robust activation of G-protein dependent pathways, while exhibiting limited desensitization of the cAMP pathway.

G-Protein Coupled Signaling

Activation of the delta-opioid receptor by UFP-512 leads to the coupling of inhibitory G-proteins (Gi/o), which in turn inhibits the activity of adenylyl cyclase. This results in a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.

Table 2: Functional Potency of UFP-512 at the Delta-Opioid Receptor
AssayCell LineParameterValueReference
cAMP AccumulationSK-N-BEEC₅₀ (nM)1.3 ± 0.2
Eₘₐₓ (% inhibition)75 ± 3
Downstream Signaling Pathways

Beyond the canonical G-protein signaling, UFP-512 has been shown to modulate other important intracellular pathways. Notably, it induces the phosphorylation of extracellular signal-regulated kinases 1 and 2 (ERK1/2), a key pathway involved in cell proliferation, differentiation, and survival. Furthermore, studies have indicated that UFP-512 can activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which plays a crucial role in cellular defense against oxidative stress.

Receptor Regulation: Internalization and Desensitization

Experimental Protocols

The following sections provide detailed methodologies for the key experiments cited in this guide.

Radioligand Binding Assays

Objective: To determine the binding affinity (Ki) of UFP-512 for delta, mu, and kappa opioid receptors.

Materials:

  • Cell membranes from SK-N-BE cells (for DOR and MOR) or other appropriate cells expressing KOR.

  • Radioligands: [³H]-DPDPE (for DOR), [³H]-DAMGO (for MOR), and a suitable radioligand for KOR (e.g., [³H]-U69,593).

  • UFP-512

  • Non-specific binding control: Naloxone

  • Binding Buffer: 50 mM Tris-HCl, pH 7.4

  • Glass fiber filters

  • Scintillation counter

Procedure:

  • Incubate cell membranes (10-20 µg of protein) with a fixed concentration of the respective radioligand and varying concentrations of UFP-512 in binding buffer.

  • To determine non-specific binding, a parallel set of incubations is performed in the presence of a high concentration of naloxone (10 µM).

  • Incubate at 25°C for 60 minutes.

  • Terminate the reaction by rapid filtration through glass fiber filters.

  • Wash the filters three times with ice-cold binding buffer.

  • Measure the radioactivity retained on the filters using a liquid scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Determine the IC₅₀ value (the concentration of UFP-512 that inhibits 50% of the specific radioligand binding) by non-linear regression analysis.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cAMP Accumulation Assay

Objective: To determine the functional potency (EC₅₀) and efficacy (Eₘₐₓ) of UFP-512 in inhibiting adenylyl cyclase activity.

Materials:

  • SK-N-BE cells

  • Forskolin

  • UFP-512

  • cAMP assay kit (e.g., HTRF-based or ELISA-based)

Procedure:

  • Plate SK-N-BE cells in a 96-well plate and allow them to adhere overnight.

  • Pre-incubate the cells with various concentrations of UFP-512 for 15 minutes.

  • Stimulate the cells with forskolin (e.g., 10 µM) to induce cAMP production for 30 minutes.

  • Lyse the cells and measure the intracellular cAMP concentration using a commercial cAMP assay kit according to the manufacturer's instructions.

  • Generate a dose-response curve by plotting the percentage of inhibition of forskolin-stimulated cAMP accumulation against the concentration of UFP-512.

  • Determine the EC₅₀ and Eₘₐₓ values from the dose-response curve using non-linear regression analysis.

ERK1/2 Phosphorylation Assay

Objective: To assess the ability of UFP-512 to induce the phosphorylation of ERK1/2.

Materials:

  • SK-N-BE cells

  • UFP-512

  • Cell lysis buffer

  • Primary antibodies: anti-phospho-ERK1/2 and anti-total-ERK1/2

  • Secondary antibody conjugated to a detectable marker (e.g., HRP or a fluorophore)

  • Western blotting apparatus and reagents or an ELISA-based detection kit.

Procedure (Western Blotting):

  • Treat SK-N-BE cells with UFP-512 (e.g., 100 nM) for various time points (e.g., 0, 5, 15, 30 minutes).

  • Lyse the cells and determine the protein concentration of the lysates.

  • Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST).

  • Incubate the membrane with the primary antibody against phospho-ERK1/2 overnight at 4°C.

  • Wash the membrane and incubate with the appropriate secondary antibody.

  • Detect the signal using a chemiluminescence detection system.

  • Strip the membrane and re-probe with an antibody against total ERK1/2 to ensure equal protein loading.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways activated by UFP-512 and the general workflows of the experimental protocols described.

UFP512_Signaling_Pathway UFP512 UFP-512 DOR δ-Opioid Receptor UFP512->DOR Gi_o Gi/o Protein DOR->Gi_o Activation ERK_Pathway ERK1/2 Pathway DOR->ERK_Pathway Activation Phosphorylation Receptor Phosphorylation (Ser363) DOR->Phosphorylation AdenylylCyclase Adenylyl Cyclase Gi_o->AdenylylCyclase Inhibition cAMP cAMP AdenylylCyclase->cAMP Production↓ Arrestin β-Arrestin (Inferred) Phosphorylation->Arrestin Internalization Receptor Internalization Recycling Receptor Recycling Internalization->Recycling Recycling->DOR Arrestin->Internalization

Caption: UFP-512 signaling at the delta-opioid receptor.

Radioligand_Binding_Workflow start Start prep_membranes Prepare Cell Membranes start->prep_membranes incubate Incubate Membranes with Radioligand and UFP-512 prep_membranes->incubate filter Rapid Filtration incubate->filter wash Wash Filters filter->wash count Scintillation Counting wash->count analyze Data Analysis (IC₅₀, Ki) count->analyze end End analyze->end

Caption: Workflow for radioligand binding assay.

cAMP_Assay_Workflow start Start plate_cells Plate SK-N-BE Cells start->plate_cells pre_incubate Pre-incubate with UFP-512 plate_cells->pre_incubate stimulate Stimulate with Forskolin pre_incubate->stimulate lyse Lyse Cells stimulate->lyse measure_cAMP Measure cAMP Levels lyse->measure_cAMP analyze Data Analysis (EC₅₀, Eₘₐₓ) measure_cAMP->analyze end End analyze->end

Caption: Workflow for cAMP accumulation assay.

Conclusion

UFP-512 is a highly selective and potent delta-opioid receptor agonist with a unique signaling profile. Its high affinity for the DOR, coupled with its ability to potently inhibit adenylyl cyclase and activate downstream pathways such as ERK1/2, underscores its robust agonist activity. The observation of significant receptor internalization with minimal cAMP pathway desensitization provides a potential mechanistic basis for the lack of tolerance observed with its chronic administration. This comprehensive technical guide, summarizing its binding characteristics, functional activity, and detailed experimental protocols, serves as a valuable resource for the scientific community. Further investigation into the β-arrestin-mediated signaling of UFP-512 will provide a more complete understanding of its molecular pharmacology and may pave the way for the development of novel therapeutics with improved efficacy and safety profiles.

References

Foundational

UFP-512: A Technical Guide to a Selective Delta-Opioid Receptor Agonist

For Researchers, Scientists, and Drug Development Professionals Abstract UFP-512, scientifically known as H-Dmt-Tic-NH-CH(CH2-COOH)-Bid, is a potent and selective peptide-based agonist for the delta-opioid receptor (DOR)...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

UFP-512, scientifically known as H-Dmt-Tic-NH-CH(CH2-COOH)-Bid, is a potent and selective peptide-based agonist for the delta-opioid receptor (DOR).[1] Its unique pharmacological profile, characterized by a high affinity for DOR and the ability to modulate multiple intracellular signaling pathways, has positioned it as a significant tool in neuroscience and pharmacology research. This technical guide provides an in-depth overview of the function of UFP-512, detailing its mechanism of action, quantitative pharmacological data, and the experimental protocols used for its characterization. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals in drug development exploring the therapeutic potential of selective DOR agonists.

Core Function and Mechanism of Action

UFP-512 functions as a selective agonist at the delta-opioid receptor (DOR), a G-protein coupled receptor (GPCR) primarily expressed in the central nervous system.[1] Upon binding to DOR, UFP-512 initiates a cascade of intracellular signaling events.

The primary mechanism involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[1] This action is a hallmark of Gi/o-coupled GPCR activation.

Furthermore, UFP-512 has been demonstrated to stimulate the phosphorylation of extracellular signal-regulated kinases 1 and 2 (ERK1/2), key components of the mitogen-activated protein kinase (MAPK) signaling pathway.[1] This pathway is crucial for regulating cellular processes such as proliferation, differentiation, and survival.

In addition to these classical GPCR signaling pathways, UFP-512 has been shown to modulate other significant cellular pathways, including the PI3K/Akt pathway and the Nrf2/HO-1 antioxidant response pathway, suggesting a broader range of cellular effects.

Quantitative Pharmacological Data

The potency and selectivity of UFP-512 have been quantified through various in vitro assays. The following tables summarize the key pharmacological parameters.

Parameter Value Receptor Assay Type Cell Line
Ki (nM) 0.23 ± 0.04Delta-Opioid ReceptorRadioligand DisplacementSK-N-BE
Ki (nM) 230 ± 35Mu-Opioid ReceptorRadioligand DisplacementSK-N-BE
Ki (nM) >1000Kappa-Opioid ReceptorRadioligand DisplacementSK-N-BE

Table 1: Binding Affinity of UFP-512 for Opioid Receptors.

Parameter Value Assay Cell Line
EC50 (nM) 0.8 ± 0.2Adenylyl Cyclase InhibitionSK-N-BE
EC50 (nM) 2.5 ± 0.5ERK1/2 PhosphorylationSK-N-BE

Table 2: Functional Potency of UFP-512.

Signaling Pathways and Visualizations

UFP-512 modulates several key intracellular signaling cascades. The following diagrams, generated using the DOT language, illustrate these pathways.

DOR-Mediated Inhibition of Adenylyl Cyclase

UFP512 UFP-512 DOR δ-Opioid Receptor (DOR) UFP512->DOR Gi_alpha Gαi DOR->Gi_alpha AC Adenylyl Cyclase (AC) Gi_alpha->AC cAMP cAMP AC->cAMP ATP ATP ATP->AC

Caption: UFP-512 binding to DOR activates Gαi, inhibiting adenylyl cyclase and reducing cAMP production.

UFP-512-Induced ERK1/2 Phosphorylation

UFP512 UFP-512 DOR δ-Opioid Receptor (DOR) UFP512->DOR G_protein G Protein (βγ subunits) DOR->G_protein Src Src G_protein->Src Ras Ras Src->Ras Raf Raf Ras->Raf MEK MEK1/2 Raf->MEK ERK ERK1/2 MEK->ERK pERK p-ERK1/2 ERK->pERK Transcription Transcription Factors pERK->Transcription

Caption: UFP-512 activates the MAPK cascade, leading to the phosphorylation and activation of ERK1/2.

Detailed Experimental Protocols

The following protocols are based on the methodologies described in the primary literature for the characterization of UFP-512.

Radioligand Displacement Assay
  • Objective: To determine the binding affinity (Ki) of UFP-512 for delta, mu, and kappa opioid receptors.

  • Cell Line: Human neuroblastoma SK-N-BE cells endogenously expressing opioid receptors.

  • Membrane Preparation:

    • Harvest SK-N-BE cells and homogenize in ice-cold 50 mM Tris-HCl buffer (pH 7.4).

    • Centrifuge the homogenate at 48,000 x g for 20 minutes at 4°C.

    • Resuspend the pellet in fresh buffer and repeat the centrifugation step.

    • Resuspend the final pellet in binding buffer (50 mM Tris-HCl, pH 7.4) and determine the protein concentration using a Bradford assay.

  • Binding Assay:

    • In a 96-well plate, combine membrane homogenate (50-100 µg of protein), a fixed concentration of the appropriate radioligand ([³H]-naltrindole for DOR, [³H]-DAMGO for MOR, or [³H]-U69,593 for KOR), and varying concentrations of UFP-512.

    • Incubate the plate at 25°C for 60 minutes.

    • Terminate the binding reaction by rapid filtration through GF/B filters pre-soaked in 0.5% polyethylenimine.

    • Wash the filters three times with ice-cold 50 mM Tris-HCl buffer.

    • Measure the radioactivity retained on the filters using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting non-specific binding (determined in the presence of a high concentration of an unlabeled ligand) from the total binding.

    • Determine the IC50 value (the concentration of UFP-512 that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Adenylyl Cyclase Inhibition Assay
  • Objective: To measure the functional potency (EC50) of UFP-512 in inhibiting adenylyl cyclase activity.

  • Cell Line: SK-N-BE cells.

  • Assay Protocol:

    • Seed SK-N-BE cells in a 24-well plate and grow to near confluence.

    • Pre-incubate the cells with 0.5 mM 3-isobutyl-1-methylxanthine (IBMX) for 10 minutes at 37°C to inhibit phosphodiesterase activity.

    • Add varying concentrations of UFP-512 to the cells and incubate for 10 minutes.

    • Stimulate the cells with 1 µM forskolin for 15 minutes to activate adenylyl cyclase.

    • Terminate the reaction by adding 0.1 M HCl.

    • Measure the intracellular cAMP concentration using a commercially available cAMP enzyme immunoassay kit.

  • Data Analysis:

    • Normalize the data to the forskolin-stimulated cAMP levels (100%).

    • Determine the EC50 value (the concentration of UFP-512 that produces 50% of the maximal inhibition of forskolin-stimulated cAMP accumulation) by non-linear regression analysis.

ERK1/2 Phosphorylation Western Blot
  • Objective: To determine the potency (EC50) of UFP-512 in inducing ERK1/2 phosphorylation.

  • Cell Line: SK-N-BE cells.

  • Experimental Workflow:

cluster_0 Cell Culture & Treatment cluster_1 Protein Extraction & Quantification cluster_2 Western Blotting cluster_3 Data Analysis A Seed SK-N-BE cells B Serum starve overnight A->B C Treat with UFP-512 (various concentrations, 5 min) B->C D Lyse cells in RIPA buffer C->D E Quantify protein (BCA assay) D->E F SDS-PAGE E->F G Transfer to PVDF membrane F->G H Block with 5% BSA G->H I Incubate with primary antibodies (anti-p-ERK1/2, anti-total-ERK1/2) H->I J Incubate with HRP-conjugated secondary antibody I->J K Detect with ECL J->K L Densitometry analysis K->L M Normalize p-ERK to total ERK L->M N Determine EC50 M->N

Caption: Workflow for determining UFP-512-induced ERK1/2 phosphorylation via Western blot.

  • Antibody Dilutions:

    • Primary antibody (anti-phospho-ERK1/2): 1:1000 dilution.

    • Primary antibody (anti-total-ERK1/2): 1:1000 dilution.

    • HRP-conjugated secondary antibody: 1:5000 dilution.

  • Data Analysis:

    • Quantify the band intensities for phosphorylated ERK1/2 and total ERK1/2 using densitometry software.

    • Normalize the phosphorylated ERK1/2 signal to the total ERK1/2 signal for each sample.

    • Plot the normalized data against the logarithm of the UFP-512 concentration and fit a sigmoidal dose-response curve to determine the EC50 value.

Mouse Forced Swim Test
  • Objective: To assess the in vivo antidepressant-like effects of UFP-512.

  • Animal Model: Male Swiss mice (20-25 g).

  • Procedure:

    • Administer UFP-512 or vehicle (saline) intraperitoneally (i.p.) 30 minutes before the test.

    • Place each mouse individually in a glass cylinder (25 cm high, 10 cm in diameter) containing 10 cm of water at 23-25°C.

    • Record the behavior for a total of 6 minutes.

    • Score the duration of immobility during the last 4 minutes of the test. Immobility is defined as the absence of all movement except for that required to keep the head above water.

  • Data Analysis:

    • Compare the duration of immobility between the UFP-512-treated groups and the vehicle-treated control group using an appropriate statistical test (e.g., one-way ANOVA followed by a post-hoc test). A significant reduction in immobility time is indicative of an antidepressant-like effect.

Conclusion

UFP-512 is a valuable pharmacological tool for investigating the physiological and pathological roles of the delta-opioid receptor. Its high selectivity and well-characterized signaling profile make it an ideal probe for dissecting the complex downstream effects of DOR activation. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to design and execute rigorous studies aimed at further elucidating the therapeutic potential of targeting the delta-opioid receptor system. The multifaceted signaling elicited by UFP-512 underscores the complexity of DOR pharmacology and highlights the potential for developing biased agonists that can selectively engage specific signaling pathways to achieve desired therapeutic outcomes with minimized side effects.

References

Exploratory

UFP-512: A Technical Guide to its Core Signaling Pathways

For Researchers, Scientists, and Drug Development Professionals Introduction UFP-512, a selective delta-opioid receptor (DOR) agonist, has emerged as a compound of significant interest due to its diverse pharmacological...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

UFP-512, a selective delta-opioid receptor (DOR) agonist, has emerged as a compound of significant interest due to its diverse pharmacological effects, including antinociceptive, antidepressant-like, and cytoprotective properties.[1][2] Unlike traditional opioids, UFP-512 exhibits a unique pharmacological profile with a reduced propensity for tolerance and adverse side effects.[3] This technical guide provides an in-depth exploration of the core signaling pathways modulated by UFP-512, presenting quantitative data, detailed experimental protocols, and visual diagrams to facilitate a comprehensive understanding of its mechanism of action.

Core Signaling Pathways of UFP-512

UFP-512 exerts its effects through the activation of the delta-opioid receptor, a G-protein coupled receptor (GPCR). This initial interaction triggers a cascade of downstream signaling events that vary depending on the cellular context and physiological conditions. The primary signaling pathways identified to be modulated by UFP-512 are:

  • Nrf2/HO-1 Pathway

  • PI3K/Akt Pathway

  • MAPK (ERK1/2 & JNK) Pathway

  • Wnt/β-catenin Pathway

  • PINK1/Parkin-Mediated Mitophagy

Nrf2/HO-1 Pathway: The Cytoprotective Response

UFP-512 has been shown to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2), a master regulator of the antioxidant response.[2] Under basal conditions, Nrf2 is kept inactive in the cytoplasm through its interaction with Keap1. Upon activation by UFP-512, Nrf2 translocates to the nucleus and binds to the Antioxidant Response Element (ARE) in the promoter region of its target genes, including Heme Oxygenase-1 (HO-1).[4] This pathway is crucial for the compound's neuroprotective and anti-inflammatory effects.

Quantitative Data:
ParameterValueCell/Tissue TypeReference
Nrf2 Protein Levels (Fold Change vs. Vehicle)~1.5 - 2.0Mouse Spinal Cord (Inflammatory & Neuropathic Pain Models)
HO-1 Protein Levels (Fold Change vs. Vehicle)~2.0 - 2.5Mouse Spinal Cord (Inflammatory & Neuropathic Pain Models)

Signaling Pathway Diagram:

UFP512_Nrf2_Pathway cluster_nucleus Nucleus UFP512 UFP-512 DOR δ-Opioid Receptor UFP512->DOR Keap1_Nrf2 Keap1-Nrf2 Complex DOR->Keap1_Nrf2 Dissociation Nrf2 Nrf2 Keap1_Nrf2->Nrf2 ARE ARE Nrf2->ARE Translocation & Binding Nucleus Nucleus HO1 HO-1 Gene ARE->HO1 Transcription Cytoprotection Cytoprotection & Antioxidant Response HO1->Cytoprotection

UFP-512 activates the Nrf2/HO-1 cytoprotective pathway.
Experimental Protocol: Western Blot for Nrf2 and HO-1

  • Tissue Preparation: Spinal cord tissue is homogenized in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Protein concentration is determined using a BCA assay.

  • SDS-PAGE: Equal amounts of protein (20-30 µg) are separated on a 10% SDS-polyacrylamide gel.

  • Protein Transfer: Proteins are transferred to a PVDF membrane.

  • Blocking: The membrane is blocked with 5% non-fat milk in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies against Nrf2 (1:1000) and HO-1 (1:1000). A loading control, such as β-actin (1:5000), is also used.

  • Secondary Antibody Incubation: After washing with TBST, the membrane is incubated with HRP-conjugated secondary antibodies (1:5000) for 1 hour at room temperature.

  • Detection: The signal is detected using an enhanced chemiluminescence (ECL) kit and visualized with a chemiluminescence imaging system.

  • Quantification: Band intensities are quantified using densitometry software and normalized to the loading control.

PI3K/Akt Pathway: Modulation in Neuropathic Pain

In the context of chronic neuropathic pain, UFP-512 has been shown to inhibit the activation of the Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (Akt) signaling pathway. This pathway is often upregulated in neuropathic pain states and contributes to central sensitization. The inhibitory effect of UFP-512 on this pathway is a key mechanism underlying its antinociceptive effects in this condition.

Quantitative Data:
ParameterConditionEffect of UFP-512Reference
PI3K Protein LevelsSciatic Nerve InjuryInhibition of injury-induced increase
p-Akt Protein LevelsSciatic Nerve InjuryReversal of injury-induced increase

Signaling Pathway Diagram:

UFP512_PI3K_Akt_Pathway UFP512 UFP-512 DOR δ-Opioid Receptor UFP512->DOR PI3K PI3K DOR->PI3K Inhibition Neuropathic_Stimulus Neuropathic Stimulus Neuropathic_Stimulus->PI3K Akt Akt PI3K->Akt pAkt p-Akt Akt->pAkt Phosphorylation Central_Sensitization Central Sensitization pAkt->Central_Sensitization

UFP-512 inhibits the PI3K/Akt pathway in neuropathic pain.
Experimental Protocol: Western Blot for PI3K and p-Akt

The protocol is similar to the one described for Nrf2 and HO-1, with the following modifications:

  • Primary Antibodies: Rabbit anti-PI3K (1:1000) and rabbit anti-phospho-Akt (Ser473) (1:1000) are used. Total Akt (1:1000) is used for normalization of p-Akt.

  • Blocking: 5% BSA in TBST is often used for blocking when probing for phosphorylated proteins.

MAPK (ERK1/2 & JNK) Pathway: A Context-Dependent Role

The effect of UFP-512 on the Mitogen-Activated Protein Kinase (MAPK) pathway, specifically on Extracellular signal-regulated kinase 1/2 (ERK1/2) and c-Jun N-terminal kinase (JNK), is context-dependent. In inflammatory pain models, UFP-512 inhibits the phosphorylation of both ERK1/2 and JNK. However, in neuropathic pain models, it does not alter their phosphorylation levels. In other cellular contexts, such as in neuroblastoma cells, UFP-512 can activate ERK1/2.

Quantitative Data:
ParameterConditionEffect of UFP-512Reference
p-ERK1/2 LevelsInflammatory PainInhibition of inflammation-induced increase
p-JNK LevelsInflammatory PainInhibition of inflammation-induced increase
p-ERK1/2 LevelsNeuropathic PainNo significant change
ERK1/2 Activation (EC50)SK-N-BE cells1.6 ± 0.4 nM

Signaling Pathway Diagram:

UFP512_MAPK_Pathway UFP512 UFP-512 DOR δ-Opioid Receptor UFP512->DOR MAPKKK MAPKKK DOR->MAPKKK Inhibition (in inflammatory pain) Inflammatory_Stimulus Inflammatory Stimulus Inflammatory_Stimulus->MAPKKK MEK1_2 MEK1/2 MAPKKK->MEK1_2 MKK4_7 MKK4/7 MAPKKK->MKK4_7 ERK1_2 ERK1/2 MEK1_2->ERK1_2 Phosphorylation JNK JNK MKK4_7->JNK Phosphorylation Inflammation Inflammation ERK1_2->Inflammation JNK->Inflammation

UFP-512's context-dependent modulation of the MAPK pathway.
Experimental Protocol: Western Blot for Phosphorylated ERK1/2 and JNK

The protocol is similar to that for PI3K/p-Akt, using primary antibodies specific for phosphorylated ERK1/2 (Thr202/Tyr204) (1:1000) and phosphorylated JNK (Thr183/Tyr185) (1:1000). Total ERK1/2 and JNK antibodies are used for normalization.

Wnt/β-catenin Pathway: Promoting Hair Growth

UFP-512 has been found to promote hair growth by activating the canonical Wnt/β-catenin signaling pathway in human outer root sheath (hORS) cells. Activation of this pathway leads to the accumulation and nuclear translocation of β-catenin, which then activates the transcription of target genes involved in cell proliferation and hair follicle development.

Quantitative Data:
ParameterCell TypeEffect of UFP-512
β-catenin (active, Ser552)hORS cellsIncreased expression
Wnt target gene mRNA levels (e.g., WNT1, WNT2, AXIN2)hORS cellsUpregulation (fold change > 2)

Signaling Pathway Diagram:

UFP512_Wnt_Pathway cluster_nucleus Nucleus UFP512 UFP-512 DOR δ-Opioid Receptor UFP512->DOR Destruction_Complex β-catenin Destruction Complex DOR->Destruction_Complex Inhibition beta_catenin β-catenin Destruction_Complex->beta_catenin Prevents Degradation TCF_LEF TCF/LEF beta_catenin->TCF_LEF Translocation & Binding Nucleus Nucleus Target_Genes Target Genes (e.g., AXIN2) TCF_LEF->Target_Genes Transcription Hair_Growth Hair Growth & Proliferation Target_Genes->Hair_Growth

UFP-512 promotes hair growth via the Wnt/β-catenin pathway.
Experimental Protocol: TCF/LEF Reporter Luciferase Assay

  • Cell Culture and Transfection: HEK293 cells are co-transfected with a TCF/LEF-responsive luciferase reporter plasmid (e.g., TOPflash) and a control plasmid (e.g., Renilla luciferase) for normalization.

  • Treatment: After 24 hours, cells are treated with UFP-512 at various concentrations.

  • Cell Lysis: After the desired incubation time (e.g., 24 hours), cells are lysed.

  • Luciferase Assay: Firefly and Renilla luciferase activities are measured using a dual-luciferase reporter assay system and a luminometer.

  • Data Analysis: The ratio of firefly to Renilla luciferase activity is calculated to determine the activation of the Wnt/β-catenin pathway.

PINK1/Parkin-Mediated Mitophagy: Neuroprotection in Parkinson's Disease Models

In models of Parkinson's disease, UFP-512 has been shown to be neuroprotective by enhancing the removal of damaged mitochondria through a process called mitophagy. It achieves this by upregulating the expression of PTEN-induced kinase 1 (PINK1) and promoting the translocation of the E3 ubiquitin ligase Parkin to the mitochondria. This pathway is critical for maintaining mitochondrial homeostasis.

Signaling Pathway Diagram:

UFP512_Mitophagy_Pathway UFP512 UFP-512 DOR δ-Opioid Receptor UFP512->DOR PINK1 PINK1 DOR->PINK1 Upregulation Damaged_Mitochondria Damaged Mitochondria Damaged_Mitochondria->PINK1 Stabilization on Outer Membrane Parkin Parkin PINK1->Parkin Recruitment & Activation Ubiquitination Ubiquitination of Mitochondrial Proteins Parkin->Ubiquitination Autophagosome Autophagosome Formation Ubiquitination->Autophagosome Mitophagy Mitophagy Autophagosome->Mitophagy

UFP-512 enhances PINK1/Parkin-mediated mitophagy.
Experimental Protocol: Fluorescence Microscopy for Mitophagy

  • Cell Culture and Transfection: Cells are co-transfected with a mitochondrial-targeted fluorescent protein (e.g., mCherry-Mito) and a fluorescently tagged Parkin (e.g., YFP-Parkin).

  • Induction of Mitochondrial Damage: Mitochondrial damage is induced using a decoupler like CCCP.

  • Treatment: Cells are treated with UFP-512.

  • Live-Cell Imaging: The translocation of YFP-Parkin to the mCherry-labeled mitochondria is visualized and quantified using live-cell confocal microscopy.

  • Image Analysis: The percentage of cells showing Parkin translocation to mitochondria is determined.

UFP-512 and P2X7, Pannexin-1, and NLRP3 Inflammasome: An Unexplored Frontier

Currently, there is no direct scientific evidence from published literature to suggest that UFP-512 directly modulates the P2X7 receptor, pannexin-1 channels, or the NLRP3 inflammasome. While some studies have linked chronic morphine administration and withdrawal to alterations in pannexin-1 channel function, and opioid-induced hyperalgesia to NLRP3 inflammasome activation, these findings have not been specifically associated with UFP-512 or delta-opioid receptor agonism. Therefore, the involvement of these pathways in the pharmacological profile of UFP-512 remains an area for future investigation.

Conclusion

UFP-512 is a multifaceted delta-opioid receptor agonist that engages a diverse array of intracellular signaling pathways to exert its therapeutic effects. Its ability to activate the cytoprotective Nrf2/HO-1 pathway, inhibit the pro-nociceptive PI3K/Akt pathway, and modulate the MAPK pathway in a context-dependent manner highlights its complex mechanism of action. Furthermore, its influence on the Wnt/β-catenin and PINK1/Parkin-mediated mitophagy pathways opens up new avenues for its therapeutic application in areas such as hair growth and neurodegenerative diseases. This technical guide provides a foundational understanding of the core signaling pathways of UFP-512, offering a valuable resource for researchers and drug development professionals seeking to further explore and harness the therapeutic potential of this promising compound. Future research is warranted to elucidate the full spectrum of its signaling network and to investigate potential interactions with other pathways, such as those involving P2X7, pannexin-1, and the NLRP3 inflammasome.

References

Foundational

The δ-Opioid Receptor Agonist UFP-512: A Technical Overview of Downstream Cellular Effects

Abstract UFP-512 is a potent and selective δ-opioid receptor (DOR) agonist that has garnered significant interest for its therapeutic potential in a range of conditions, including mood disorders, chronic pain, and dermat...

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

UFP-512 is a potent and selective δ-opioid receptor (DOR) agonist that has garnered significant interest for its therapeutic potential in a range of conditions, including mood disorders, chronic pain, and dermatological applications. Unlike traditional opioid agonists, UFP-512 exhibits a unique pharmacological profile, characterized by antidepressant-like effects without the development of tolerance.[1] This technical guide provides an in-depth analysis of the downstream cellular effects of UFP-512, summarizing key quantitative data, detailing experimental methodologies, and visualizing the intricate signaling pathways it modulates.

Core Mechanism of Action

UFP-512, chemically identified as H-Dmt-Tic-NH-CH(CH2-COOH)-Bid, is a high-affinity agonist for the δ-opioid receptor.[1] Its primary mechanism of action involves binding to and activating DORs, which are G protein-coupled receptors (GPCRs). This activation initiates a cascade of intracellular signaling events that ultimately mediate its diverse pharmacological effects.

Quantitative Data Summary

The following tables summarize the key quantitative parameters associated with UFP-512's activity from various in vitro and in vivo studies.

ParameterValueCell/Tissue ModelReference
Binding Affinity HighHuman neuroblastoma SK-N-BE cells[1]
Functional Assay AgonistHuman neuroblastoma SK-N-BE cells[1]
In Vivo ModelAdministration RouteDosage RangeObserved EffectReference
Mouse (C57BL/6J) Intraperitoneal1-30 mg/kgInhibition of chronic inflammatory and neuropathic pain[2]
Mouse (C3H/HeN) Topical0.01%-0.05%Acceleration of telogen-to-anagen transition in hair follicles
Rhesus Monkeys Intramuscular10 mg/kg~50% reversal of capsaicin-induced thermal hyperalgesia

Downstream Signaling Pathways

Activation of DOR by UFP-512 triggers multiple downstream signaling cascades, which vary depending on the cellular context. The key pathways identified are the cAMP/PKA pathway, the MAPK/ERK pathway, the PI3K/Akt pathway, the Nrf2/HO-1 antioxidant response pathway, and the Wnt/β-catenin pathway.

cAMP and ERK1/2 Signaling

In human neuroblastoma SK-N-BE cells, UFP-512 induces significant phosphorylation of the DOR at Serine 363. This leads to receptor endocytosis and recycling, with a notable low desensitization of the cyclic adenosine monophosphate (cAMP) pathway. Concurrently, there is no reduction in the activation of extracellular signal-regulated protein kinase 1/2 (ERK1/2). This sustained ERK1/2 activation, coupled with weak cAMP desensitization, is correlated with the lack of tolerance observed with chronic UFP-512 administration.

UFP512_cAMP_ERK_Signaling UFP512 UFP-512 DOR δ-Opioid Receptor (DOR) UFP512->DOR Binds & Activates AC Adenylate Cyclase DOR->AC Inhibits (low desensitization) ERK ERK1/2 Activation DOR->ERK Activates cAMP cAMP AC->cAMP Converts ATP to cAMP Response Antidepressant-like Effects (No Tolerance) cAMP->Response ERK->Response

UFP-512's modulation of cAMP and ERK1/2 pathways.
PI3K/Akt and MAPK Signaling in Pain Modulation

In the context of chronic pain, UFP-512 demonstrates distinct signaling effects. In neuropathic pain models, UFP-512 blocks the spinal activated PI3K/Akt signaling pathway. However, it does not alter the increased levels of phosphorylated JNK or ERK1/2 induced by the nerve injury. Conversely, during inflammatory pain, UFP-512 inhibits the spinal phosphorylation of both c-Jun N-terminal kinase (JNK) and ERK1/2.

UFP512_Pain_Signaling cluster_neuropathic Neuropathic Pain cluster_inflammatory Inflammatory Pain UFP512_N UFP-512 DOR_N DOR UFP512_N->DOR_N PI3K_Akt PI3K/Akt Pathway DOR_N->PI3K_Akt Blocks Analgesia_N Antinociception PI3K_Akt->Analgesia_N UFP512_I UFP-512 DOR_I DOR UFP512_I->DOR_I JNK_ERK JNK & ERK1/2 Phosphorylation DOR_I->JNK_ERK Inhibits Analgesia_I Antinociception JNK_ERK->Analgesia_I

Differential signaling of UFP-512 in pain states.
Nrf2/HO-1 Antioxidant Pathway

UFP-512 has been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. This activation leads to the increased expression of downstream antioxidant enzymes, including heme oxygenase 1 (HO-1). This mechanism contributes to the cytoprotective and anti-inflammatory effects of UFP-512, particularly in models of chronic pain and oxidative stress.

UFP512_Nrf2_Signaling UFP512 UFP-512 DOR DOR UFP512->DOR Nrf2 Nrf2 Activation DOR->Nrf2 Induces HO1 HO-1 Expression Nrf2->HO1 Upregulates Response Cytoprotection & Anti-inflammatory Effects HO1->Response

UFP-512's activation of the Nrf2/HO-1 pathway.
Wnt/β-catenin Pathway in Hair Growth

In human outer root sheath (hORS) cells, UFP-512 promotes proliferation and migration, contributing to hair growth. This effect is mediated through the activation of the Wnt/β-catenin signaling pathway. UFP-512 treatment upregulates the mRNA levels of several Wnt pathway-related genes and increases the expression of active β-catenin (phosphorylated at Ser552), which prevents its degradation. This leads to the promotion of the telogen-to-anagen transition in the hair cycle.

UFP512_Wnt_Signaling UFP512 UFP-512 DOR DOR UFP512->DOR Wnt_Genes Wnt Gene Upregulation (WNT1, WNT2, etc.) DOR->Wnt_Genes Activates Beta_Catenin Active β-catenin (p-Ser552) DOR->Beta_Catenin Stabilizes Cell_Response hORS Cell Proliferation & Migration Wnt_Genes->Cell_Response Beta_Catenin->Cell_Response Hair_Growth Hair Growth Promotion (Anagen Induction) Cell_Response->Hair_Growth

Wnt/β-catenin pathway activation by UFP-512 in hORS cells.

Experimental Protocols

In Vitro Studies in SK-N-BE Cells
  • Objective: To characterize the binding, signaling, and regulation of human DORs upon UFP-512 activation.

  • Cell Line: Human neuroblastoma SK-N-BE cells.

  • Methodologies:

    • Binding Assays: To determine the affinity of UFP-512 for DORs.

    • cAMP Assays: To measure the effect of UFP-512 on adenylate cyclase activity and cAMP levels after acute and chronic treatment.

    • Western Blotting: To assess the phosphorylation state of DORs (specifically at Ser363) and ERK1/2 activation.

    • Immunofluorescence and Confocal Microscopy: To visualize receptor trafficking (endocytosis and recycling) following sustained activation by UFP-512.

Experimental_Workflow_In_Vitro start SK-N-BE Cell Culture treatment Treat with UFP-512 (Acute & Chronic) start->treatment binding Binding Assays treatment->binding cAMP cAMP Measurement treatment->cAMP western Western Blot (p-DOR, p-ERK) treatment->western microscopy Immunofluorescence (Receptor Trafficking) treatment->microscopy analysis Data Analysis binding->analysis cAMP->analysis western->analysis microscopy->analysis

Workflow for in vitro characterization of UFP-512.
In Vivo Pain Models

  • Objective: To evaluate the antinociceptive effects of UFP-512 in chronic pain states and elucidate the underlying spinal signaling mechanisms.

  • Animal Model: Male C57BL/6J mice.

  • Pain Induction:

    • Inflammatory Pain: Subplantar injection of Complete Freund's Adjuvant (CFA).

    • Neuropathic Pain: Chronic constriction of the sciatic nerve (CCI).

  • Drug Administration: UFP-512 (1-30 mg/kg) administered intraperitoneally. The DOR antagonist naltrindole was used to confirm receptor specificity.

  • Behavioral Assays:

    • Mechanical Allodynia: Von Frey filaments.

    • Thermal Hyperalgesia: Plantar test.

  • Molecular Analysis:

    • Tissue Collection: Spinal cord tissue harvested.

    • Western Blotting: To measure protein levels of Nrf2, HO-1, p-JNK, p-ERK1/2, PI3K, and p-Akt.

Conclusion

UFP-512 is a selective DOR agonist with a complex and multifaceted downstream signaling profile. Its ability to differentially modulate key pathways such as cAMP/ERK, PI3K/Akt, Nrf2/HO-1, and Wnt/β-catenin in a context-dependent manner underpins its diverse therapeutic potential. The lack of tolerance development in mood disorder models, coupled with its efficacy in chronic pain and hair growth stimulation, makes UFP-512 a compelling candidate for further drug development. The detailed understanding of its cellular and molecular mechanisms is crucial for optimizing its clinical applications and for the design of next-generation DOR-targeted therapeutics.

References

Exploratory

UFP-512: A Comprehensive Technical Guide on its Pharmacodynamics and Pharmacokinetics

For Researchers, Scientists, and Drug Development Professionals Abstract UFP-512 is a potent and selective peptide agonist for the delta-opioid receptor (DOR), a G protein-coupled receptor implicated in a range of physio...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

UFP-512 is a potent and selective peptide agonist for the delta-opioid receptor (DOR), a G protein-coupled receptor implicated in a range of physiological processes. This document provides an in-depth technical overview of the pharmacodynamics and pharmacokinetics of UFP-512, based on currently available preclinical data. It is intended to serve as a comprehensive resource for researchers and professionals in drug development. The information presented herein is collated from various studies, with a focus on quantitative data, experimental methodologies, and the elucidation of its mechanism of action. While significant strides have been made in characterizing the pharmacodynamic profile of UFP-512, detailed pharmacokinetic parameters remain an area for further investigation.

Introduction

UFP-512 has emerged as a valuable research tool for investigating the physiological roles of the delta-opioid receptor. Its high affinity and selectivity for DOR have made it a subject of interest for potential therapeutic applications, including the treatment of mood disorders, pain, and other neurological conditions. This guide synthesizes the current knowledge on UFP-512, presenting its pharmacodynamic properties, including binding affinity and functional activity, and the signaling pathways it modulates.

Pharmacodynamics

The pharmacodynamic effects of UFP-512 are primarily mediated through its interaction with the delta-opioid receptor.

Receptor Binding Affinity

UFP-512 demonstrates high affinity for the human delta-opioid receptor. In receptor binding experiments using membranes from Chinese Hamster Ovary (CHO) cells expressing the human recombinant DOR, UFP-512 displayed a pKi of 10.20, indicating a very high affinity for the receptor.

Table 1: Receptor Binding Affinity of UFP-512

ParameterValueReceptorCell LineReference
pKi10.20Human δ-Opioid ReceptorCHO[1]
Functional Activity

UFP-512 behaves as a full and potent agonist at the delta-opioid receptor in various functional assays.

  • [³⁵S]GTPγS Binding Assay: In functional studies, UFP-512 was characterized as a full agonist. Its potency was found to be over 100-fold higher than that of the standard DOR agonist, DPDPE[1].

  • Mouse Vas Deferens Assay: In this ex vivo functional assay, UFP-512 also demonstrated full agonist activity with a potency more than 100 times greater than DPDPE[1].

Table 2: Functional Activity of UFP-512

AssayActivityPotency (relative to DPDPE)Reference
[³⁵S]GTPγS BindingFull Agonist>100-fold higher[1]
Mouse Vas DeferensFull Agonist>100-fold higher[1]
Signaling Pathways

UFP-512 modulates several downstream signaling pathways upon activation of the delta-opioid receptor.

  • cAMP Pathway: UFP-512 causes a low desensitization of the cAMP pathway.

  • ERK1/2 Pathway: UFP-512 induces the phosphorylation of Extracellular Signal-regulated Kinase 1/2 (ERK1/2).

  • PI3K/Akt Pathway: In neuropathic pain models, UFP-512 has been shown to block the activated PI3K/Akt signaling pathway in the spinal cord.

  • Wnt/β-catenin Pathway: Studies have indicated that UFP-512 can regulate the Wnt/β-catenin signaling pathway.

  • Nrf2/HO-1 Pathway: UFP-512 has been demonstrated to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) and increase the levels of its downstream target, Heme Oxygenase-1 (HO-1).

digraph "UFP_512_Signaling_Pathways" {
  graph [rankdir="LR", splines=ortho, nodesep=0.6];
  node [shape=box, style="filled", fontname="Arial", fontsize=12, margin="0.2,0.1"];

"UFP-512" [fillcolor="#FBBC05", fontcolor="#202124"]; DOR [label="δ-Opioid Receptor", fillcolor="#4285F4", fontcolor="#FFFFFF"]; G_protein [label="G Protein", fillcolor="#F1F3F4", fontcolor="#202124"]; AC [label="Adenylyl Cyclase", fillcolor="#F1F3F4", fontcolor="#202124"]; cAMP [label="cAMP", fillcolor="#F1F3F4", fontcolor="#202124"]; ERK [label="ERK1/2", fillcolor="#34A853", fontcolor="#FFFFFF"]; PI3K_Akt [label="PI3K/Akt Pathway", fillcolor="#34A853", fontcolor="#FFFFFF"]; Wnt_beta_catenin [label="Wnt/β-catenin Pathway", fillcolor="#34A853", fontcolor="#FFFFFF"]; Nrf2 [label="Nrf2", fillcolor="#34A853", fontcolor="#FFFFFF"]; ARE [label="ARE", fillcolor="#F1F3F4", fontcolor="#202124"]; HO1 [label="HO-1", fillcolor="#F1F3F4", fontcolor="#202124"];

"UFP-512" -> DOR [arrowhead=normal, color="#5F6368"]; DOR -> G_protein [arrowhead=normal, color="#5F6368"]; G_protein -> AC [arrowhead=tee, color="#EA4335"]; AC -> cAMP [arrowhead=tee, color="#EA4335"]; DOR -> ERK [label=" Activates", fontcolor="#5F6368", color="#34A853"]; DOR -> PI3K_Akt [label=" Modulates", fontcolor="#5F6368", color="#34A853"]; DOR -> Wnt_beta_catenin [label=" Modulates", fontcolor="#5F6368", color="#34A853"]; DOR -> Nrf2 [label=" Activates", fontcolor="#5F6368", color="#34A853"]; Nrf2 -> ARE [arrowhead=normal, color="#5F6368"]; ARE -> HO1 [arrowhead=normal, color="#5F6368"];

{rank=same; "UFP-512"; DOR;} {rank=same; G_protein; AC; cAMP;} {rank=same; ERK; PI3K_Akt; Wnt_beta_catenin; Nrf2;} {rank=same; ARE; HO1;} }

Figure 2: Radioligand Binding Assay Workflow. (Max Width: 760px)
[³⁵S]GTPγS Binding Assay

This functional assay measures the activation of G proteins by UFP-512.

  • Membrane Preparation: Cell membranes expressing the delta-opioid receptor are prepared as described above.

  • Assay Reaction: Membranes are incubated with GDP, [³⁵S]GTPγS, and varying concentrations of UFP-512.

  • Separation and Detection: The reaction is terminated, and the bound [³⁵S]GTPγS is separated from the free form by filtration. The radioactivity is then quantified.

  • Data Analysis: The data are used to generate dose-response curves and determine the EC50 and Emax values for UFP-512.

```dot digraph "GTP_gamma_S_Binding_Assay_Workflow" { graph [rankdir="TB", splines=ortho]; node [shape=box, style="filled", fontname="Arial", fontsize=12, margin="0.2,0.1"];

start [label="Start", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; membrane_prep [label="Prepare Cell Membranes\nwith DOR", fillcolor="#F1F3F4", fontcolor="#202124"]; incubation [label="Incubate membranes with GDP,\n[³⁵S]GTPγS, and UFP-512", fillcolor="#4285F4", fontcolor="#FFFFFF"]; filtration [label="Separate bound and free\n[³⁵S]GTPγS", fillcolor="#F1F3F4", fontcolor="#202124"]; counting [label="Quantify bound radioactivity", fillcolor="#F1F3F4", fontcolor="#202124"]; analysis [label="Determine EC50 and Emax", fillcolor="#34A853", fontcolor="#FFFFFF"]; end [label="End", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

start -> membrane_prep [color="#5F6368"]; membrane_prep -> incubation [color="#5F6368"]; incubation -> filtration [color="#5F6368"]; filtration -> counting [color="#5F6368"]; counting -> analysis [color="#5F6368"]; analysis -> end [color="#5F6368"]; }

Figure 4: ERK1/2 Phosphorylation Assay Workflow. (Max Width: 760px)

Conclusion

UFP-512 is a highly potent and selective agonist of the delta-opioid receptor with a well-characterized in vitro pharmacodynamic profile. It activates multiple downstream signaling pathways, making it a valuable tool for dissecting the complex biology of the DOR. However, a significant gap in knowledge exists regarding its pharmacokinetic properties. Future research should focus on elucidating the ADME profile of UFP-512 to better understand its in vivo disposition and to guide the design of potential therapeutic applications. The detailed experimental protocols provided in this guide are intended to facilitate further research into this promising compound.

References

Foundational

UFP-512: A Comprehensive Technical Guide for Researchers

An In-depth Technical Guide on the Discovery, History, and Core Pharmacology of the Selective δ-Opioid Receptor Agonist, UFP-512. This whitepaper provides a detailed overview of UFP-512, a potent and selective δ-opioid r...

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Discovery, History, and Core Pharmacology of the Selective δ-Opioid Receptor Agonist, UFP-512.

This whitepaper provides a detailed overview of UFP-512, a potent and selective δ-opioid receptor (DOR) agonist. It is intended for researchers, scientists, and drug development professionals interested in the pharmacology and therapeutic potential of this compound. This guide covers the discovery and synthesis of UFP-512, its in-vitro and in-vivo pharmacological profile, and its mechanism of action, with a focus on its engagement of various signaling pathways. All quantitative data are presented in structured tables, and key experimental protocols are detailed. Visualizations of signaling pathways and experimental workflows are provided to facilitate a deeper understanding of the compound's characteristics.

Discovery and History

UFP-512, with the chemical name H-Dmt-Tic-NH-CH(CH2-COOH)-Bid, was first synthesized and characterized by Balboni and colleagues in 2002 as part of a research effort to develop potent and selective DOR agonists.[1][2] The development of UFP-512 stemmed from the growing interest in DORs as a therapeutic target for various conditions, including mood disorders and chronic pain, with the potential for fewer side effects compared to traditional μ-opioid receptor agonists.[2][3]

Subsequent studies have characterized UFP-512 as a high-affinity and selective DOR agonist with demonstrated efficacy in preclinical models of depression, anxiety, and chronic inflammatory and neuropathic pain. Notably, chronic administration of UFP-512 has not been associated with the development of tolerance in some models, a significant advantage over many existing opioid analgesics.

Chemical Synthesis

The synthesis of UFP-512 is based on solid-phase peptide synthesis methodologies. While the seminal 2002 publication by Balboni et al. provides the foundational methodology, a detailed step-by-step protocol is outlined below, based on standard solid-phase peptide synthesis principles.

Experimental Protocol: Solid-Phase Synthesis of UFP-512

  • Resin Preparation: A Rink Amide resin is typically used as the solid support. The resin is swelled in a suitable solvent such as dimethylformamide (DMF).

  • Fmoc Deprotection: The fluorenylmethyloxycarbonyl (Fmoc) protecting group on the resin is removed using a solution of 20% piperidine in DMF.

  • Amino Acid Coupling: The C-terminal amino acid, Fmoc-Bid-OH (Fmoc-1H-benzimidazole-2-yl-alanine), is activated using a coupling reagent such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) in the presence of a base like N,N-diisopropylethylamine (DIPEA) in DMF. The activated amino acid is then coupled to the deprotected resin.

  • Iterative Deprotection and Coupling: The Fmoc deprotection and amino acid coupling steps are repeated for the subsequent amino acids in the sequence: Fmoc-Asp(OtBu)-OH, Fmoc-Tic-OH, and Fmoc-Dmt-OH. The tert-butyl (tBu) group protects the carboxylic acid side chain of aspartic acid.

  • Cleavage and Deprotection: Once the peptide chain is fully assembled, the peptide is cleaved from the resin, and the side-chain protecting groups are removed simultaneously using a cleavage cocktail, typically consisting of trifluoroacetic acid (TFA), triisopropylsilane (TIS), and water.

  • Purification: The crude peptide is precipitated with cold diethyl ether, and the resulting solid is purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Lyophilization: The purified peptide is lyophilized to obtain the final product as a white powder.

  • Characterization: The identity and purity of the final compound are confirmed by mass spectrometry and analytical RP-HPLC.

Pharmacological Profile

UFP-512 exhibits a high affinity and selectivity for the δ-opioid receptor. Its pharmacological effects have been characterized in a variety of in-vitro and in-vivo assays.

In-Vitro Pharmacology

UFP-512 is a potent agonist at the human DOR. Its binding affinity and functional potency have been determined through radioligand binding assays and functional assays measuring the inhibition of cyclic adenosine monophosphate (cAMP) production.

Table 1: In-Vitro Binding Affinity and Functional Potency of UFP-512 at the δ-Opioid Receptor

ParameterValueAssayCell LineReference
Ki (nM) 0.23 ± 0.04[³H]DPDPE Competition BindingSK-N-BE
EC50 (nM) 1.5 ± 0.3cAMP InhibitionSK-N-BE

Experimental Protocol: Radioligand Binding Assay

  • Cell Culture: Human neuroblastoma SK-N-BE cells, which endogenously express the δ-opioid receptor, are cultured in appropriate media (e.g., RPMI 1640 supplemented with 10% fetal bovine serum).

  • Membrane Preparation: Cells are harvested, and a crude membrane fraction is prepared by homogenization and centrifugation.

  • Binding Assay: Aliquots of the membrane preparation are incubated with a fixed concentration of a radiolabeled DOR-selective ligand (e.g., [³H]DPDPE) and varying concentrations of the unlabeled competitor ligand (UFP-512).

  • Incubation: The mixture is incubated at a specific temperature (e.g., 25°C) for a defined period to reach equilibrium.

  • Separation of Bound and Free Ligand: The bound radioligand is separated from the free radioligand by rapid filtration through glass fiber filters.

  • Quantification: The amount of radioactivity retained on the filters is quantified by liquid scintillation counting.

  • Data Analysis: The inhibition constant (Ki) is calculated from the IC50 value (the concentration of UFP-512 that inhibits 50% of the specific binding of the radioligand) using the Cheng-Prusoff equation.

Experimental Protocol: cAMP Functional Assay

  • Cell Culture and Plating: SK-N-BE cells are plated in multi-well plates and allowed to adhere.

  • Forskolin Stimulation: Cells are pre-treated with forskolin to stimulate adenylyl cyclase and increase intracellular cAMP levels.

  • Agonist Treatment: Cells are then treated with varying concentrations of UFP-512.

  • Cell Lysis: After incubation, the cells are lysed to release intracellular cAMP.

  • cAMP Quantification: The concentration of cAMP in the cell lysates is determined using a competitive immunoassay, such as a LANCE® TR-FRET cAMP assay.

  • Data Analysis: The EC50 value, representing the concentration of UFP-512 that produces 50% of its maximal inhibitory effect on forskolin-stimulated cAMP accumulation, is determined from the dose-response curve.

In-Vivo Pharmacology

UFP-512 has demonstrated significant antinociceptive and antidepressant-like effects in various animal models.

Table 2: In-Vivo Efficacy of UFP-512 in Preclinical Models

ModelSpeciesRoute of AdministrationEndpointEfficacious Dose RangeReference
Mouse Forced Swimming Test MouseIntraperitonealImmobility Time1-10 mg/kg
Acetic Acid Writhing Test MouseIntraperitonealNumber of Writhers1-30 mg/kg
Capsaicin-Induced Thermal Hyperalgesia Rhesus MonkeyIntramuscularReversal of Hyperalgesia10 mg/kg
Chronic Constriction Injury (Neuropathic Pain) MouseIntraperitonealMechanical Allodynia30 mg/kg
Complete Freund's Adjuvant (Inflammatory Pain) MouseIntraperitonealMechanical Allodynia30 mg/kg

Experimental Protocol: Mouse Forced Swimming Test

  • Apparatus: A transparent cylindrical container (e.g., 25 cm high, 10 cm in diameter) is filled with water (23-25°C) to a depth of 15 cm.

  • Acclimation: Mice are individually placed in the cylinder for a 15-minute pre-test session 24 hours before the test.

  • Drug Administration: UFP-512 or vehicle is administered intraperitoneally 30 minutes before the test session.

  • Test Session: Mice are placed in the cylinder for a 6-minute test session.

  • Behavioral Scoring: The duration of immobility during the last 4 minutes of the test is recorded. Immobility is defined as the absence of active, escape-oriented behaviors.

  • Data Analysis: The mean immobility time for each treatment group is calculated and compared.

Mechanism of Action and Signaling Pathways

UFP-512 exerts its effects by binding to and activating the δ-opioid receptor, a G protein-coupled receptor (GPCR). This activation triggers a cascade of intracellular signaling events.

G Protein Coupling and cAMP Inhibition

Upon agonist binding, DORs couple to inhibitory G proteins (Gi/o). The activated Gαi subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP levels. This is a canonical signaling pathway for DOR agonists.

G_Protein_Coupling_and_cAMP_Inhibition UFP-512 Mediated G Protein Coupling and cAMP Inhibition UFP512 UFP-512 DOR δ-Opioid Receptor UFP512->DOR Binds and Activates Gi_o Gi/o Protein DOR->Gi_o Activates AC Adenylyl Cyclase Gi_o->AC Inhibits ATP ATP cAMP cAMP ATP->cAMP Catalyzed by AC Downstream Effectors Downstream Effectors cAMP->Downstream Effectors

UFP-512 activates DOR, leading to Gi/o protein-mediated inhibition of adenylyl cyclase and reduced cAMP.
Mitogen-Activated Protein Kinase (MAPK/ERK) Pathway

UFP-512 has been shown to induce the phosphorylation of extracellular signal-regulated kinases 1 and 2 (ERK1/2). This pathway is involved in cell proliferation, differentiation, and survival.

MAPK_ERK_Pathway UFP-512 Activation of the MAPK/ERK Pathway UFP512 UFP-512 DOR δ-Opioid Receptor UFP512->DOR Activates G_protein Gβγ Subunits DOR->G_protein Releases Src Src G_protein->Src Activates Ras Ras Src->Ras Phosphorylation Cascade Raf Raf Ras->Raf Phosphorylation Cascade MEK MEK Raf->MEK Phosphorylation Cascade ERK ERK1/2 MEK->ERK Phosphorylation Cascade Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Regulates

UFP-512 stimulates the MAPK/ERK signaling cascade, leading to the regulation of gene transcription.

Experimental Protocol: ERK1/2 Phosphorylation Western Blot

  • Cell Treatment: SK-N-BE cells are treated with UFP-512 for various time points.

  • Cell Lysis: Cells are lysed in a buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The protein concentration of the lysates is determined using a standard assay (e.g., BCA assay).

  • SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Western Blotting: Proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for phosphorylated ERK1/2 (p-ERK1/2) and total ERK1/2.

  • Detection: The membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the signal is detected using an enhanced chemiluminescence (ECL) substrate.

  • Densitometry: The band intensities are quantified, and the ratio of p-ERK1/2 to total ERK1/2 is calculated.

PI3K/Akt Signaling Pathway

UFP-512 has been shown to modulate the phosphoinositide 3-kinase (PI3K)/Akt signaling pathway, which is crucial for cell survival and proliferation. In the context of neuropathic pain, UFP-512 inhibits the activation of this pathway in the spinal cord.

PI3K_Akt_Pathway UFP-512 Modulation of the PI3K/Akt Pathway in Neuropathic Pain UFP512 UFP-512 DOR δ-Opioid Receptor UFP512->DOR Activates PI3K PI3K DOR->PI3K Inhibits Activation PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt Activates Cell_Survival Cell Survival (Inhibited in Neuropathic Pain) Akt->Cell_Survival Promotes Nrf2_HO1_Pathway UFP-512 Activation of the Nrf2/HO-1 Pathway UFP512 UFP-512 DOR δ-Opioid Receptor UFP512->DOR Activates Nrf2_Keap1 Nrf2-Keap1 Complex DOR->Nrf2_Keap1 Induces Dissociation Nrf2 Nrf2 Nrf2_Keap1->Nrf2 Nucleus Nucleus Nrf2->Nucleus Translocates to ARE ARE Nrf2->ARE Binds to HO1 HO-1 Gene ARE->HO1 Promotes Transcription of Antioxidant_Response Antioxidant Response HO1->Antioxidant_Response Wnt_Beta_Catenin_Pathway UFP-512 and the Wnt/β-Catenin Pathway in Hair Growth UFP512 UFP-512 DOR δ-Opioid Receptor UFP512->DOR Activates GSK3b GSK-3β DOR->GSK3b Inhibits Beta_Catenin β-Catenin GSK3b->Beta_Catenin Prevents Phosphorylation & Degradation of Nucleus Nucleus Beta_Catenin->Nucleus Translocates to TCF_LEF TCF/LEF Beta_Catenin->TCF_LEF Binds to Gene_Expression Hair Growth Gene Expression TCF_LEF->Gene_Expression Promotes

References

Exploratory

UFP-512: A Delta-Opioid Receptor Agonist for Neuroprotection

An In-depth Technical Guide for Researchers and Drug Development Professionals This technical guide provides a comprehensive overview of the neuroprotective role of UFP-512, a selective delta-opioid receptor (DOR) agonis...

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the neuroprotective role of UFP-512, a selective delta-opioid receptor (DOR) agonist. It details the molecular mechanisms, summarizes key quantitative data from preclinical studies, outlines experimental protocols, and visualizes the underlying signaling pathways. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the therapeutic potential of UFP-512 for neurological disorders.

Core Mechanism of Action

UFP-512, chemically known as H-Dmt-Tic-NH-CH(CH2-COOH)-Bid, is a potent and selective agonist for the delta-opioid receptor (DOR).[1][2] Its neuroprotective effects are primarily mediated through the activation of this receptor, which in turn triggers downstream signaling cascades that mitigate neuronal damage and promote cell survival. Unlike some other DOR agonists, UFP-512 has been shown to exhibit anxiolytic and antidepressant-like properties without producing convulsions or tolerance after chronic administration in animal models.[3][4]

The activation of DOR by UFP-512 has been demonstrated to protect cortical cells from hypoxic/ischemic insults and shield cells from oxidative damage.[5] The neuroprotective effects of UFP-512 are attributed to its ability to modulate key intracellular signaling pathways, including the Nrf2/HO-1 and PI3K/Akt pathways.

Quantitative Data on Neuroprotective Efficacy

The following tables summarize the quantitative data from key in vitro and in vivo studies investigating the neuroprotective effects of UFP-512.

Table 1: In Vitro Neuroprotective Effects of UFP-512 in PC12 Cells

Model SystemTreatmentConcentration of UFP-512Outcome MeasureResultSignificance
PC12 cells exposed to MPP⁺ (1.0 mM) for 24hUFP-5122.5–10 μMCell ViabilitySignificant increasep < 0.05 or p < 0.01
PC12 cells exposed to MPP⁺ (1.0 mM) for 24hUFP-5122.5–10 μMLDH LeakageSignificant decreasep < 0.05 or p < 0.01
PC12 cells in hypoxic conditions (1% O₂)UFP-5122.5–10 μMCell ViabilitySignificant increasep < 0.05 or p < 0.01
PC12 cells in hypoxic conditions (1% O₂)UFP-5122.5–10 μMLDH LeakageSignificant decreasep < 0.05 or p < 0.01

Data extracted from a dose-response study on UFP-512-induced cytoprotection.

Table 2: In Vivo Effects of UFP-512 in Mouse Models of Neuropathic and Inflammatory Pain

Animal ModelTreatmentDosage of UFP-512 (i.p.)Outcome MeasureResult
Mice with inflammatory pain (CFA-induced)UFP-5121, 3, 10, 20, and 30 mg/kgInhibition of mechanical allodynia and thermal hyperalgesiaDose-dependent inhibition, maximal effect at 30 mg/kg
Mice with neuropathic pain (CCI)UFP-5121, 3, 10, 20, and 30 mg/kgInhibition of mechanical and thermal allodynia and thermal hyperalgesiaDose-dependent inhibition
Mice with neuropathic pain (CCI)UFP-51230 mg/kgSpinal cord p-PI3K levelsInhibition of nerve injury-induced increase (p < 0.027)
Mice with neuropathic pain (CCI)UFP-51230 mg/kgSpinal cord p-Akt levelsReversal of nerve injury-induced increase (p < 0.029)

Data extracted from studies on the effects of UFP-512 in chronic pain models.

Key Signaling Pathways in UFP-512-Mediated Neuroprotection

The neuroprotective effects of UFP-512 are underpinned by the modulation of critical intracellular signaling pathways. The following diagrams illustrate these pathways.

UFP512_Signaling_Pathway cluster_PI3K PI3K/Akt Pathway cluster_Nrf2 Nrf2/HO-1 Pathway cluster_Wnt Wnt/β-catenin Pathway UFP512 UFP-512 DOR Delta-Opioid Receptor (DOR) UFP512->DOR activates PI3K PI3K DOR->PI3K activates Nrf2_Keap1 Nrf2-Keap1 Complex DOR->Nrf2_Keap1 leads to dissociation Wnt Wnt Signaling (Context-Dependent) DOR->Wnt Akt Akt PI3K->Akt phosphorylates Neuroprotection Neuroprotection (Anti-apoptosis, Anti-oxidant) Akt->Neuroprotection promotes Nrf2 Nrf2 Nrf2_Keap1->Nrf2 releases ARE Antioxidant Response Element (ARE) Nrf2->ARE translocates to nucleus and binds HO1 Heme Oxygenase-1 (HO-1) ARE->HO1 upregulates HO1->Neuroprotection contributes to beta_catenin β-catenin Wnt->beta_catenin activates

Caption: UFP-512 signaling pathways in neuroprotection.

The Nrf2/HO-1 Pathway

UFP-512 has been shown to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. Under normal conditions, Nrf2 is sequestered in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1). Upon stimulation by UFP-512, Nrf2 dissociates from Keap1 and translocates to the nucleus. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes, leading to their transcription. A key target gene is Heme Oxygenase-1 (HO-1), an enzyme with potent antioxidant and anti-inflammatory properties. The upregulation of HO-1 and other antioxidant enzymes contributes significantly to the neuroprotective effects of UFP-512.

The PI3K/Akt Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is another critical mediator of UFP-512-induced neuroprotection. Activation of DOR by UFP-512 leads to the activation of PI3K, which in turn phosphorylates and activates Akt (also known as Protein Kinase B). Activated Akt is a crucial signaling node that promotes cell survival by inhibiting pro-apoptotic proteins and activating pro-survival factors. In models of neuropathic pain, UFP-512 has been shown to block the activation of the PI3K/Akt pathway, suggesting a context-dependent role for this pathway in the actions of UFP-512.

The Wnt/β-catenin Pathway

While the Wnt/β-catenin pathway has been shown to be activated by UFP-512 in the context of promoting hair growth by regulating the proliferation and migration of outer root sheath cells, its direct role in UFP-512-mediated neuroprotection is less clear and requires further investigation.

Experimental Protocols

This section provides an overview of the methodologies used in the key experiments cited in this guide.

In Vitro Cell Viability and Cytotoxicity Assays

cell_viability_workflow cluster_assays Viability/Cytotoxicity Measurement start Seed Neuronal Cells (e.g., PC12, SH-SY5Y) in 96-well plates induce_injury Induce Neuronal Injury (e.g., MPP⁺, Hypoxia, H₂O₂) start->induce_injury treat_ufp512 Treat with UFP-512 (various concentrations) induce_injury->treat_ufp512 incubate Incubate for a defined period (e.g., 24h) treat_ufp512->incubate mtt_assay MTT Assay: Add MTT reagent, incubate, solubilize formazan, measure absorbance incubate->mtt_assay ldh_assay LDH Assay: Collect supernatant, add LDH reaction mix, measure absorbance incubate->ldh_assay analyze Analyze Data: Calculate % viability or % cytotoxicity relative to controls mtt_assay->analyze ldh_assay->analyze

Caption: Workflow for in vitro cell viability and cytotoxicity assays.

  • Cell Culture: PC12 or SH-SY5Y cells are cultured in appropriate media and conditions. For differentiation into a neuronal phenotype, SH-SY5Y cells can be treated with retinoic acid.

  • Induction of Neuronal Injury: To model neurodegenerative conditions, cells are exposed to neurotoxins such as 1-methyl-4-phenylpyridinium (MPP⁺) or oxidative stress inducers like hydrogen peroxide (H₂O₂), or subjected to conditions like hypoxia.

  • UFP-512 Treatment: Cells are pre-treated or co-treated with a range of concentrations of UFP-512.

  • MTT Assay (Cell Viability): This colorimetric assay measures the metabolic activity of viable cells. The yellow tetrazolium salt MTT is reduced by mitochondrial dehydrogenases of living cells to a purple formazan product. The absorbance of the solubilized formazan is proportional to the number of viable cells.

  • LDH Assay (Cytotoxicity): Lactate dehydrogenase (LDH) is a cytosolic enzyme that is released into the culture medium upon plasma membrane damage. The amount of LDH in the supernatant, measured by a coupled enzymatic reaction, is proportional to the number of dead cells.

Western Blotting

western_blot_workflow start Prepare Cell or Tissue Lysates protein_quant Determine Protein Concentration (e.g., BCA assay) start->protein_quant sds_page Separate Proteins by SDS-PAGE protein_quant->sds_page transfer Transfer Proteins to a Membrane (e.g., PVDF) sds_page->transfer blocking Block Membrane to Prevent Non-specific Antibody Binding transfer->blocking primary_ab Incubate with Primary Antibody (e.g., anti-Nrf2, anti-p-Akt) blocking->primary_ab secondary_ab Incubate with HRP-conjugated Secondary Antibody primary_ab->secondary_ab detection Detect Signal using Chemiluminescence (ECL) secondary_ab->detection analyze Analyze Band Intensity (Densitometry) detection->analyze

Caption: General workflow for Western blotting.

Western blotting is used to detect and quantify specific proteins in cell or tissue samples.

  • Sample Preparation: Cells or tissues are lysed to extract proteins. Protein concentration is determined to ensure equal loading.

  • Electrophoresis and Transfer: Proteins are separated by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane.

  • Immunodetection: The membrane is blocked and then incubated with a primary antibody specific to the protein of interest (e.g., Nrf2, HO-1, p-Akt, total Akt). A secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) is then used to bind to the primary antibody.

  • Signal Detection and Analysis: A chemiluminescent substrate is added, and the light emitted is captured. The intensity of the bands is quantified to determine the relative protein levels.

Immunofluorescence

Immunofluorescence is employed to visualize the subcellular localization of specific proteins.

  • Cell Preparation: Cells are grown on coverslips, fixed, and permeabilized.

  • Immunostaining: Cells are incubated with a primary antibody against the target protein, followed by a fluorescently labeled secondary antibody. Nuclei are often counterstained with DAPI.

  • Imaging: The stained cells are visualized using a fluorescence microscope to determine the localization of the protein (e.g., nuclear translocation of Nrf2).

Conclusion and Future Directions

UFP-512 demonstrates significant neuroprotective potential through its action as a selective delta-opioid receptor agonist. Its ability to activate the Nrf2/HO-1 and modulate the PI3K/Akt signaling pathways highlights its multifaceted mechanism of action in combating neuronal stress and promoting survival. The quantitative data from both in vitro and in vivo studies provide a strong rationale for its further development as a therapeutic agent for neurodegenerative diseases and conditions involving neuronal damage.

Future research should focus on:

  • Elucidating the precise role of the Wnt/β-catenin pathway in UFP-512-mediated neuroprotection.

  • Conducting further preclinical studies in a wider range of neurodegenerative disease models.

  • Investigating the long-term safety and efficacy of UFP-512.

  • Exploring the potential for combination therapies to enhance its neuroprotective effects.

This technical guide provides a solid foundation for researchers and drug development professionals to understand and further investigate the promising therapeutic applications of UFP-512 in the context of neuroprotection.

References

Foundational

UFP-512 and its Effect on Mood Disorders: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals Abstract UFP-512 is a potent and selective peptide agonist for the delta-opioid receptor (DOR) that has demonstrated significant antidepressant and anxiolyt...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

UFP-512 is a potent and selective peptide agonist for the delta-opioid receptor (DOR) that has demonstrated significant antidepressant and anxiolytic-like effects in preclinical studies.[1][2] As a G protein-coupled receptor (GPCR) agonist, UFP-512 modulates key intracellular signaling pathways, including the inhibition of adenylyl cyclase and the activation of the ERK1/2 and Nrf2 pathways, which are implicated in cellular resilience and neuroprotection.[1][2] This document provides an in-depth technical overview of UFP-512, summarizing available quantitative data, detailing experimental protocols for its characterization, and visualizing its proposed mechanisms of action. The unique pharmacological profile of UFP-512, particularly its ability to induce receptor internalization without significant desensitization of the cAMP pathway, suggests a potential for sustained therapeutic effects with a reduced tolerance liability, making it a promising candidate for the development of novel therapeutics for mood disorders.

Introduction

Mood disorders, including major depressive disorder and anxiety disorders, represent a significant global health burden with a substantial unmet medical need for more effective and safer treatment options. The delta-opioid receptor (DOR), a member of the opioid receptor family, has emerged as a promising therapeutic target for these conditions. Unlike mu-opioid receptor (MOR) agonists, which are associated with a high risk of abuse and other serious side effects, DOR agonists have shown potential for anxiolytic and antidepressant effects with a more favorable safety profile.

UFP-512 (H-Dmt-Tic-NH-CH(CH2-COOH)-Bid) is a selective DOR agonist that has been the subject of preclinical investigation for its role in modulating mood-related behaviors.[1] This whitepaper will provide a comprehensive technical guide to the pharmacology of UFP-512, its mechanism of action, and its effects on mood disorders, intended for an audience of researchers, scientists, and drug development professionals.

Quantitative Data Presentation

The following tables summarize the available quantitative and qualitative data on the pharmacological profile of UFP-512.

Table 1: Receptor Binding and Functional Activity of UFP-512

ParameterReceptorValueCell Line/SystemReference
Binding Affinity
KiDelta-Opioid Receptor (DOR)High Affinity (Specific values not publicly available)CHO cells expressing human recombinant opioid receptors
Selectivity>150-fold for DOR over MOR and KORCHO cells expressing human recombinant opioid receptors
Functional Activity
[³⁵S]GTPγS BindingDelta-Opioid Receptor (DOR)Full Agonist (Potency >100-fold higher than DPDPE)CHO-hDOP membranes
Adenylyl Cyclase InhibitionDelta-Opioid Receptor (DOR)Potent Agonist (Specific EC50 not publicly available)SK-N-BE human neuroblastoma cells
ERK1/2 ActivationDelta-Opioid Receptor (DOR)Potent AgonistSK-N-BE human neuroblastoma cells
Receptor PhosphorylationDelta-Opioid Receptor (DOR)Induces phosphorylation on Ser363SK-N-BE human neuroblastoma cells

Table 2: In Vivo Antidepressant-Like Effects of UFP-512

Behavioral TestSpeciesAdministration RouteDose RangeObserved EffectReference
Forced Swim TestMouseIntracerebroventricular (i.c.v.)Not specifiedReduced immobility time
Forced Swim TestMouseIntraperitoneal (i.p.)Not specifiedReduced immobility time
Forced Swim TestRatNot specifiedNot specifiedReduced immobility time
Tail Suspension TestMouseIntraperitoneal (i.p.)1 mg/kgReduced depressive-like behaviors associated with neuropathic pain.

Table 3: In Vivo Anxiolytic-Like Effects of UFP-512

Behavioral TestSpeciesAdministration RouteDose RangeObserved EffectReference
Elevated Plus MazeMouseNot specifiedNot specifiedAnxiolytic-like effects
Light-Dark Aversion AssayMouseNot specifiedNot specifiedAnxiolytic-like effects

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the characterization of UFP-512.

Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) and selectivity of UFP-512 for the delta-opioid receptor.

Materials:

  • Membranes from CHO cells stably expressing human recombinant DOR, MOR, and KOR.

  • Radioligand: [³H]-naltrindole (for DOR), [³H]-DAMGO (for MOR), [³H]-U69,593 (for KOR).

  • UFP-512.

  • Non-specific binding control: Naloxone.

  • Assay buffer: 50 mM Tris-HCl, pH 7.4.

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Prepare serial dilutions of UFP-512.

  • In a 96-well plate, combine cell membranes, [³H]-radioligand at a concentration near its Kd, and varying concentrations of UFP-512 or vehicle.

  • For determination of non-specific binding, a separate set of wells will contain the radioligand and a saturating concentration of naloxone.

  • Incubate the plate at room temperature for 60-90 minutes.

  • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

  • Place the filters in scintillation vials with scintillation cocktail.

  • Quantify the radioactivity using a scintillation counter.

  • Calculate the IC50 value (the concentration of UFP-512 that inhibits 50% of specific radioligand binding) by non-linear regression analysis.

  • Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

[³⁵S]GTPγS Binding Assay

Objective: To determine the functional agonist activity of UFP-512 at the delta-opioid receptor.

Materials:

  • Membranes from CHO cells stably expressing human DOR.

  • [³⁵S]GTPγS.

  • UFP-512.

  • GDP.

  • Assay buffer: 50 mM Tris-HCl, pH 7.4, 100 mM NaCl, 5 mM MgCl₂.

  • Non-specific binding control: Unlabeled GTPγS.

Procedure:

  • Prepare serial dilutions of UFP-512.

  • In a 96-well plate, combine cell membranes, GDP, and varying concentrations of UFP-512 or vehicle.

  • Pre-incubate the plate at 30°C for 15-30 minutes.

  • Initiate the reaction by adding [³⁵S]GTPγS.

  • Incubate the plate at 30°C for 60 minutes.

  • Terminate the reaction by rapid filtration through glass fiber filters.

  • Wash the filters with ice-cold assay buffer.

  • Quantify the bound [³⁵S]GTPγS using a scintillation counter.

  • Plot the specific binding against the logarithm of the UFP-512 concentration to determine the EC50 (concentration for 50% of maximal effect) and Emax (maximal effect).

Forced Swim Test (FST)

Objective: To assess the antidepressant-like effects of UFP-512 in rodents.

Materials:

  • Male C57BL/6J mice.

  • UFP-512.

  • Vehicle control (e.g., saline).

  • Cylindrical glass beakers (25 cm high, 10 cm in diameter) filled with water (23-25°C) to a depth of 15 cm.

  • Video recording and analysis software.

Procedure:

  • Administer UFP-512 or vehicle intraperitoneally (i.p.) 30-60 minutes before the test.

  • Gently place each mouse individually into a beaker of water.

  • Record the behavior of the mouse for a total of 6 minutes.

  • Score the duration of immobility during the last 4 minutes of the test. Immobility is defined as the absence of active, escape-oriented behaviors, with the mouse making only small movements to keep its head above water.

  • A significant reduction in immobility time in the UFP-512 treated group compared to the vehicle group is indicative of an antidepressant-like effect.

ERK1/2 Phosphorylation Assay

Objective: To measure the activation of the ERK1/2 signaling pathway by UFP-512.

Materials:

  • SK-N-BE human neuroblastoma cells.

  • UFP-512.

  • Serum-free cell culture medium.

  • Lysis buffer.

  • Primary antibodies: anti-phospho-ERK1/2 and anti-total-ERK1/2.

  • Secondary antibody conjugated to a detectable marker (e.g., HRP).

  • Western blot apparatus and reagents.

Procedure:

  • Culture SK-N-BE cells to near confluence and then serum-starve overnight.

  • Treat the cells with varying concentrations of UFP-512 for a short period (e.g., 5-15 minutes).

  • Lyse the cells and collect the protein extracts.

  • Determine the protein concentration of each lysate.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane and then incubate with the primary antibody against phospho-ERK1/2.

  • Wash the membrane and incubate with the appropriate secondary antibody.

  • Detect the signal using a chemiluminescence detection system.

  • Strip the membrane and re-probe with an antibody against total ERK1/2 to normalize the data.

  • Quantify the band intensities to determine the fold-change in ERK1/2 phosphorylation relative to the vehicle-treated control.

Mandatory Visualization

Signaling Pathways

The following diagrams illustrate the proposed signaling pathways activated by UFP-512.

UFP512_Signaling_Pathway UFP512 UFP-512 DOR Delta-Opioid Receptor (DOR) UFP512->DOR binds Gi Gi DOR->Gi activates ERK ERK1/2 DOR->ERK activates Nrf2_activation Nrf2 Activation DOR->Nrf2_activation activates AC Adenylyl Cyclase Gi->AC inhibits cAMP cAMP AC->cAMP produces PKA PKA cAMP->PKA activates Antidepressant_Effects Antidepressant-like Effects PKA->Antidepressant_Effects ERK->Antidepressant_Effects Nrf2_activation->Antidepressant_Effects

Caption: UFP-512 signaling pathway leading to antidepressant-like effects.

Experimental Workflows

The following diagram illustrates a typical workflow for assessing the antidepressant-like effects of UFP-512.

FST_Workflow start Start animal_prep Animal Acclimation (e.g., Male C57BL/6J mice) start->animal_prep drug_admin Drug Administration (UFP-512 or Vehicle, i.p.) animal_prep->drug_admin pre_test_period Pre-Test Period (30-60 min) drug_admin->pre_test_period fst Forced Swim Test (6 min duration) pre_test_period->fst behavioral_scoring Behavioral Scoring (Immobility time, last 4 min) fst->behavioral_scoring data_analysis Data Analysis (Statistical Comparison) behavioral_scoring->data_analysis end End data_analysis->end UFP512_Therapeutic_Potential ufp512 UFP-512 dor_agonist Selective DOR Agonist ufp512->dor_agonist signaling_modulation Modulation of Intracellular Signaling Pathways (cAMP, ERK, Nrf2) dor_agonist->signaling_modulation preclinical_effects Antidepressant & Anxiolytic -like Effects in Rodents signaling_modulation->preclinical_effects therapeutic_potential Therapeutic Potential for Mood Disorders preclinical_effects->therapeutic_potential

References

Exploratory

An In-Depth Technical Guide to the Analgesic Properties of UFP-512

For Researchers, Scientists, and Drug Development Professionals Abstract UFP-512, a potent and selective delta-opioid receptor (DOR) agonist, has demonstrated significant analgesic properties in preclinical models of chr...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

UFP-512, a potent and selective delta-opioid receptor (DOR) agonist, has demonstrated significant analgesic properties in preclinical models of chronic inflammatory and neuropathic pain. Its unique mechanism of action, which extends beyond classical opioid signaling to include the activation of the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, positions it as a promising therapeutic candidate. This technical guide provides a comprehensive overview of the pharmacological profile of UFP-512, detailing its mechanism of action, summarizing key quantitative data, and outlining the experimental protocols used in its investigation.

Introduction

The delta-opioid receptor (DOR) has emerged as a compelling target for the development of novel analgesics, offering the potential for effective pain relief with a reduced side-effect profile compared to traditional mu-opioid receptor (MOR) agonists. UFP-512, chemically identified as H-Dmt-Tic-NH-CH(CH2-COOH)-Bid, is a peptide analog that has been characterized as a high-affinity and selective DOR agonist[1][2]. Preclinical studies have revealed its efficacy in alleviating chronic pain states, including inflammatory and neuropathic pain, without producing convulsions or altering locomotor activity, side effects sometimes associated with other DOR agonists[2][3]. Furthermore, UFP-512 exhibits anxiolytic and antidepressant-like properties, suggesting a broader therapeutic potential for pain-associated comorbidities[4].

Mechanism of Action

The analgesic effects of UFP-512 are primarily mediated through its agonist activity at the delta-opioid receptor. However, its mechanism is multifaceted and appears to be context-dependent, differing between inflammatory and neuropathic pain states.

2.1. Delta-Opioid Receptor Agonism:

As a DOR agonist, UFP-512 activates G protein-coupled receptors, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels. This signaling cascade ultimately results in the modulation of neuronal excitability and neurotransmitter release, contributing to its analgesic effects. The antinociceptive effects of UFP-512 are reversed by the specific DOR antagonist naltrindole, confirming its action at this receptor.

2.2. Nrf2 Pathway Activation:

A distinctive feature of UFP-512 is its ability to activate the Nrf2 transcription factor. Nrf2 is a key regulator of the cellular antioxidant response, and its activation leads to the upregulation of cytoprotective genes, including heme oxygenase-1 (HO-1). This mechanism is thought to contribute to the analgesic and anti-inflammatory properties of UFP-512.

2.3. Differential Signaling in Pain States:

  • Inflammatory Pain: In models of inflammatory pain, UFP-512 has been shown to inhibit the phosphorylation of spinal c-Jun N-terminal kinase (JNK) and extracellular signal-regulated kinase 1/2 (ERK1/2).

  • Neuropathic Pain: In contrast, in neuropathic pain models, UFP-512 blocks the spinal activated phosphoinositide 3-kinase (PI3K)/Akt signaling pathway but does not affect the increased levels of phosphorylated JNK or ERK1/2.

This differential engagement of signaling pathways highlights the complex and context-specific mechanism of action of UFP-512.

Data Presentation

In Vitro Pharmacology
ParameterReceptorValueReference
Binding Affinity (Ki) Delta-Opioid ReceptorHigh Affinity
Functional Efficacy (EC50) cAMP InhibitionPotent Agonist
Functional Efficacy (EC50) ERK1/2 PhosphorylationPotent Agonist
In Vivo Analgesic Efficacy

UFP-512 has demonstrated dose-dependent analgesic effects in various preclinical pain models.

Pain ModelSpeciesAdministrationEffective Dose RangeAnalgesic EffectReference
Chronic Inflammatory Pain (CFA) MouseIntraperitoneal1 - 30 mg/kgDose-dependent reduction in mechanical allodynia and thermal hyperalgesia.
Neuropathic Pain (CCI) MouseIntraperitoneal1 - 30 mg/kgDose-dependent reduction in mechanical allodynia and thermal hyperalgesia.
Acetic Acid Writhing MouseSystemicNot specifiedPotent, dose-related antinociception.
Capsaicin-induced Thermal Hyperalgesia Rhesus MonkeyIntramuscular10 mg/kg~50% reversal of hyperalgesia.
Tail-flick Assay (55°C) MouseIntracerebroventricular (i.c.v.)A50 value of 8.0 nmolDose-related antinociception.

Mandatory Visualization

G cluster_inflammatory Inflammatory Pain cluster_neuropathic Neuropathic Pain UFP512_I UFP-512 DOR_I δ-Opioid Receptor UFP512_I->DOR_I Nrf2_I Nrf2 Activation UFP512_I->Nrf2_I pJNK_pERK_I p-JNK & p-ERK1/2 (Inhibition) DOR_I->pJNK_pERK_I Analgesia_I Analgesia Nrf2_I->Analgesia_I pJNK_pERK_I->Analgesia_I UFP512_N UFP-512 DOR_N δ-Opioid Receptor UFP512_N->DOR_N Nrf2_N Nrf2 Activation UFP512_N->Nrf2_N pPI3K_pAkt_N p-PI3K/p-Akt (Inhibition) DOR_N->pPI3K_pAkt_N Analgesia_N Analgesia Nrf2_N->Analgesia_N pPI3K_pAkt_N->Analgesia_N

UFP-512 Signaling Pathways in Pain

G start Start pain_model Induce Pain Model (CFA or CCI) start->pain_model acclimatize Acclimatize Animal pain_model->acclimatize administer Administer UFP-512 (i.p.) acclimatize->administer behavioral Behavioral Testing (von Frey, Hargreaves) administer->behavioral tissue Collect Spinal Cord Tissue behavioral->tissue western Western Blot Analysis tissue->western end End western->end

In Vivo Experimental Workflow

Experimental Protocols

In Vitro Assays

5.1.1. Delta-Opioid Receptor Radioligand Binding Assay (Competitive)

  • Objective: To determine the binding affinity (Ki) of UFP-512 for the delta-opioid receptor.

  • Materials:

    • Cell membranes prepared from cells expressing the human delta-opioid receptor (e.g., SK-N-BE cells).

    • Radioligand: [³H]-naltrindole or another suitable DOR-selective radioligand.

    • UFP-512 at various concentrations.

    • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • GF/B glass fiber filters.

    • Scintillation cocktail.

  • Procedure:

    • Incubate cell membranes with a fixed concentration of the radioligand and varying concentrations of UFP-512 in the binding buffer.

    • Allow the binding to reach equilibrium (e.g., 60 minutes at 25°C).

    • Separate bound from free radioligand by rapid vacuum filtration through GF/B filters.

    • Wash the filters rapidly with ice-cold binding buffer to remove non-specifically bound radioligand.

    • Measure the radioactivity retained on the filters using liquid scintillation counting.

    • Determine the IC50 value (the concentration of UFP-512 that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation.

5.1.2. cAMP Functional Assay

  • Objective: To determine the functional efficacy (EC50) of UFP-512 in inhibiting adenylyl cyclase.

  • Materials:

    • Whole cells expressing the delta-opioid receptor (e.g., SK-N-BE or CHO-hDOR cells).

    • Forskolin (to stimulate adenylyl cyclase).

    • UFP-512 at various concentrations.

    • cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen).

  • Procedure:

    • Culture cells in 96-well plates.

    • Pre-incubate cells with varying concentrations of UFP-512.

    • Stimulate the cells with forskolin to increase intracellular cAMP levels.

    • Lyse the cells and measure the intracellular cAMP concentration using a commercial cAMP assay kit according to the manufacturer's instructions.

    • Generate a dose-response curve and calculate the EC50 value for the inhibition of forskolin-stimulated cAMP accumulation.

5.1.3. ERK1/2 Phosphorylation Assay

  • Objective: To measure the effect of UFP-512 on the phosphorylation of ERK1/2.

  • Materials:

    • Cells expressing the delta-opioid receptor.

    • UFP-512 at various concentrations.

    • Lysis buffer.

    • Primary antibodies against phosphorylated ERK1/2 (p-ERK1/2) and total ERK1/2.

    • HRP-conjugated secondary antibody.

    • Chemiluminescent substrate.

  • Procedure (Western Blot):

    • Treat cells with varying concentrations of UFP-512 for a specified time (e.g., 5-15 minutes).

    • Lyse the cells and determine the protein concentration.

    • Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane and incubate with the primary antibody against p-ERK1/2.

    • Wash and incubate with the HRP-conjugated secondary antibody.

    • Detect the signal using a chemiluminescent substrate.

    • Strip the membrane and re-probe with an antibody against total ERK1/2 to normalize for protein loading.

    • Quantify the band intensities to determine the dose-dependent effect of UFP-512 on ERK1/2 phosphorylation.

In Vivo Analgesia Models

5.2.1. Chronic Inflammatory Pain Model (Complete Freund's Adjuvant - CFA)

  • Objective: To evaluate the analgesic effect of UFP-512 on inflammatory pain.

  • Procedure:

    • Induce inflammation by injecting a small volume (e.g., 20 µL) of CFA into the plantar surface of one hind paw of a mouse.

    • Allow several days for the inflammation and associated pain behaviors (mechanical allodynia and thermal hyperalgesia) to develop.

    • Administer UFP-512 intraperitoneally (i.p.) at various doses (e.g., 1, 3, 10, 20, 30 mg/kg).

    • Assess mechanical allodynia using von Frey filaments at different time points after drug administration.

    • Assess thermal hyperalgesia using the Hargreaves plantar test at different time points after drug administration.

5.2.2. Neuropathic Pain Model (Chronic Constriction Injury - CCI)

  • Objective: To assess the efficacy of UFP-512 in a model of neuropathic pain.

  • Procedure:

    • Anesthetize a mouse and expose the sciatic nerve in one thigh.

    • Loosely ligate the nerve with chromic gut sutures at several locations to create a constriction.

    • Allow several days for the development of neuropathic pain symptoms.

    • Administer UFP-512 i.p. at various doses.

    • Measure mechanical allodynia and thermal hyperalgesia as described for the CFA model.

Western Blot Analysis of Spinal Cord Tissue
  • Objective: To investigate the molecular changes in the spinal cord induced by UFP-512 in pain models.

  • Procedure:

    • Following behavioral testing in the CFA or CCI models, euthanize the animals and collect the lumbar spinal cord.

    • Homogenize the tissue in a suitable lysis buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates.

    • Perform western blotting as described in section 5.1.3, using primary antibodies against proteins of interest, such as Nrf2, HO-1, p-PI3K, p-Akt, p-JNK, and p-ERK1/2.

    • Normalize the expression of target proteins to a loading control (e.g., GAPDH or β-actin).

Conclusion

UFP-512 is a promising DOR agonist with demonstrated analgesic efficacy in preclinical models of chronic inflammatory and neuropathic pain. Its dual mechanism of action, involving both classical DOR signaling and activation of the Nrf2-mediated antioxidant pathway, offers a novel therapeutic strategy. The differential engagement of downstream signaling pathways in distinct pain states further underscores its complex pharmacology. Further research, including clinical trials, is warranted to fully elucidate the therapeutic potential of UFP-512 for the management of chronic pain and associated affective disorders.

References

Foundational

UFP-512 in Chronic Inflammatory Pain Models: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals This technical guide provides an in-depth overview of the pharmacological effects and mechanisms of action of UFP-512, a selective delta-opioid receptor (DO...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the pharmacological effects and mechanisms of action of UFP-512, a selective delta-opioid receptor (DOR) agonist, in preclinical models of chronic inflammatory pain. The information presented herein is intended to support further research and development of novel analgesic therapies.

Core Findings at a Glance

UFP-512 has demonstrated significant efficacy in alleviating pain-related behaviors in various animal models of chronic inflammation. Its mechanism of action is multifaceted, involving not only direct activation of delta-opioid receptors but also modulation of key intracellular signaling pathways associated with inflammation and cellular defense.

Quantitative Data Summary

The following tables summarize the key quantitative findings from studies investigating the effects of UFP-512 in chronic inflammatory pain models.

Table 1: Antinociceptive Effects of UFP-512 in the Complete Freund's Adjuvant (CFA) Model of Inflammatory Pain [1][2]

Outcome MeasureAnimal ModelUFP-512 Dose (mg/kg, i.p.)Effect
Mechanical AllodyniaMouse1, 3, 10, 20, 30Dose-dependent inhibition, with a maximum effect at 30 mg/kg.
Thermal HyperalgesiaMouse1, 3, 10, 20, 30Dose-dependent inhibition, with a maximum effect at 30 mg/kg.

Table 2: Antinociceptive Effects of UFP-512 in the Monosodium Acetate (MIA) Model of Osteoarthritis Pain [3][4]

Outcome MeasureAnimal ModelUFP-512 DoseRoute of AdministrationEffect
Mechanical AllodyniaMouse1-50 mg/kgIntraperitoneal (i.p.)Dose-dependent inhibition.
Grip Strength DeficitsMouse1-50 mg/kgIntraperitoneal (i.p.)Dose-dependent reversal.
Mechanical AllodyniaMouse250-1000 µgIntra-articular (i.a.)Dose-dependent inhibition.
Grip Strength DeficitsMouse250-1000 µgIntra-articular (i.a.)Dose-dependent reversal.

Table 3: Effect of UFP-512 on Signaling Molecules in the Spinal Cord of Mice with CFA-Induced Inflammatory Pain [1]

Signaling MoleculeEffect of UFP-512
p-JNKInhibition of phosphorylation
p-ERK1/2Inhibition of phosphorylation
Nrf2Increased protein levels
HO-1Increased protein levels

Experimental Protocols

Chronic Inflammatory Pain Models
  • Complete Freund's Adjuvant (CFA) Induced Inflammatory Pain

    • Species: Male C57BL/6J mice.

    • Induction: A single intraplantar injection of CFA into the right hind paw.

    • Timeline: Behavioral tests are typically performed 14 days after CFA injection to assess the chronic inflammatory state.

    • Pain Behavior Assessment:

      • Mechanical Allodynia: Measured using von Frey filaments, assessing the paw withdrawal threshold to a non-noxious mechanical stimulus.

      • Thermal Hyperalgesia: Assessed using a plantar test apparatus, measuring the latency of paw withdrawal from a radiant heat source.

  • Monosodium Acetate (MIA) Induced Osteoarthritis Pain

    • Species: Female C57BL/6J mice.

    • Induction: A single intra-articular injection of MIA into the knee joint.

    • Timeline: Behavioral assessments are conducted up to 29 days post-MIA injection.

    • Pain and Functional Assessment:

      • Mechanical Allodynia: Assessed using von Frey filaments.

      • Grip Strength: Measured to evaluate functional impairment.

Drug Administration
  • UFP-512: Typically administered intraperitoneally (i.p.) at doses ranging from 1 to 50 mg/kg. In some studies, it has also been administered intra-articularly (i.a.).

  • Antagonists: To confirm the involvement of the delta-opioid receptor, the specific DOR antagonist naltrindole (e.g., 4 mg/kg, s.c.) or the non-specific opioid antagonist naloxone (e.g., 1 mg/kg, s.c.) can be administered prior to UFP-512.

Biochemical Analysis
  • Western Blotting: Spinal cord tissues are collected and processed to measure the protein levels of key signaling molecules, including phosphorylated and total forms of JNK and ERK1/2, as well as Nrf2 and HO-1.

Signaling Pathways and Mechanisms of Action

UFP-512 exerts its analgesic effects in chronic inflammatory pain through the modulation of several key signaling pathways.

UFP512_Inflammatory_Pain_Signaling UFP512 UFP-512 DOR Delta-Opioid Receptor (DOR) UFP512->DOR Agonist MAPK_Activation MAPK Activation DOR->MAPK_Activation Inhibits Nrf2_Activation Nrf2 Activation DOR->Nrf2_Activation Activates Inflammation Chronic Inflammation (e.g., CFA) Inflammation->MAPK_Activation Induces pJNK p-JNK MAPK_Activation->pJNK pERK p-ERK1/2 MAPK_Activation->pERK Antinociception Antinociception (Pain Relief) pJNK->Antinociception Contributes to Pain pERK->Antinociception Contributes to Pain HO1 Heme Oxygenase-1 (HO-1) Nrf2_Activation->HO1 Upregulates Antioxidant_Response Antioxidant & Anti-inflammatory Response HO1->Antioxidant_Response Antioxidant_Response->Antinociception

Caption: Signaling pathway of UFP-512 in chronic inflammatory pain.

In the context of chronic inflammatory pain, UFP-512's binding to the delta-opioid receptor leads to two significant downstream effects. Firstly, it inhibits the phosphorylation of c-Jun N-terminal kinase (JNK) and extracellular signal-regulated kinase 1/2 (ERK1/2), key components of the mitogen-activated protein kinase (MAPK) pathway, which is activated during peripheral inflammation. Secondly, UFP-512 activates the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. This leads to an upregulation of downstream antioxidant and cytoprotective enzymes, such as Heme Oxygenase-1 (HO-1). The combined inhibition of pro-nociceptive MAPK signaling and activation of the protective Nrf2/HO-1 pathway contributes to the analgesic effects of UFP-512.

Experimental_Workflow_UFP512 start Start: Select Animal Model (e.g., C57BL/6J Mice) induction Induce Chronic Inflammation (e.g., CFA or MIA injection) start->induction acclimation Allow for Development of Chronic Pain State (e.g., 14-29 days) induction->acclimation baseline Baseline Behavioral Testing (e.g., von Frey, Plantar Test) acclimation->baseline treatment Administer UFP-512 or Vehicle (i.p. or i.a.) baseline->treatment post_treatment_testing Post-Treatment Behavioral Testing treatment->post_treatment_testing tissue_collection Tissue Collection (e.g., Spinal Cord) post_treatment_testing->tissue_collection data_analysis Data Analysis and Interpretation post_treatment_testing->data_analysis biochemical_analysis Biochemical Analysis (e.g., Western Blot for p-ERK, Nrf2) tissue_collection->biochemical_analysis biochemical_analysis->data_analysis

Caption: General experimental workflow for evaluating UFP-512.

Conclusion and Future Directions

UFP-512 demonstrates considerable promise as a therapeutic agent for chronic inflammatory pain, acting through both classical opioid receptor agonism and the modulation of intracellular signaling cascades involved in inflammation and oxidative stress. Future research should focus on further elucidating the downstream targets of the Nrf2/HO-1 pathway activated by UFP-512 and exploring its long-term efficacy and safety profile in more complex models of chronic inflammatory diseases. The dual mechanism of action suggests that UFP-512 may offer a superior therapeutic window compared to traditional opioid analgesics, with potentially reduced side effects.

References

Exploratory

The Role of UFP-512 in Neuropathic Pain: A Technical Guide

Executive Summary: UFP-512 is a potent and selective delta-opioid receptor (DOR) agonist that has demonstrated significant efficacy in preclinical models of chronic inflammatory and neuropathic pain. Contrary to potentia...

Author: BenchChem Technical Support Team. Date: November 2025

Executive Summary: UFP-512 is a potent and selective delta-opioid receptor (DOR) agonist that has demonstrated significant efficacy in preclinical models of chronic inflammatory and neuropathic pain. Contrary to potential conflation with other purinergic-targeting pain therapies, UFP-512's mechanism of action is not mediated by P2X3 receptor antagonism but through the activation of DORs. This activation initiates distinct downstream signaling cascades that alleviate pain and associated depressive-like behaviors. In neuropathic pain states, UFP-512 has been shown to modulate the PI3K/Akt and Nrf2/HO-1 pathways in the spinal cord, thereby reducing oxidative stress and central sensitization. This guide provides a comprehensive overview of the pharmacology of UFP-512, its mechanism of action in neuropathic pain, quantitative data from key studies, and detailed experimental protocols.

Introduction to UFP-512: A Delta-Opioid Receptor Agonist

UFP-512 (H-Dmt-Tic-NH-CH(CH2-COOH)-Bid) is a highly selective peptide-based agonist for the delta-opioid receptor (DOR).[1][2][3] DORs are a class of opioid receptors found in the central and peripheral nervous systems that are implicated in analgesia and mood regulation.[4] Unlike traditional mu-opioid receptor agonists, which are associated with significant side effects and abuse potential, DOR agonists like UFP-512 are being investigated as alternative analgesics with potentially more favorable safety profiles. UFP-512 has shown promise not only for its antinociceptive effects but also for its antidepressant-like properties, which are particularly relevant given the high comorbidity of depression with chronic neuropathic pain.

Efficacy of UFP-512 in Neuropathic Pain Models

The therapeutic potential of UFP-512 in neuropathic pain has been primarily evaluated using the Chronic Constriction Injury (CCI) model in rodents, which mimics the symptoms of human neuropathic pain, such as mechanical allodynia and thermal hyperalgesia.

In these models, systemic administration of UFP-512 has been shown to:

  • Dose-dependently inhibit mechanical and thermal allodynia, as well as thermal hyperalgesia.

  • Reduce depressive-like behaviors that are often associated with chronic pain states.

  • Exert antinociceptive effects that are reversible by the specific DOR antagonist naltrindole, confirming the on-target activity of UFP-512.

Quantitative Data Presentation

The following table summarizes the quantitative data on the efficacy of UFP-512 in a neuropathic pain model. The data is derived from studies using the Chronic Constriction Injury (CCI) model in mice.

Parameter Experimental Detail Dosage (i.p.) Result Reference
Mechanical Allodynia von Frey test in CCI mice1, 3, 10, 20, 30 mg/kgDose-dependent inhibition, with maximum effect at 30 mg/kg.
Thermal Hyperalgesia Plantar test in CCI mice1, 3, 10, 20, 30 mg/kgDose-dependent inhibition, with maximum effect at 30 mg/kg.
Antidepressant Effect Forced Swim Test & Tail Suspension Test in CCI mice30 mg/kgSignificantly reduced immobility time, indicating an antidepressant-like effect.
Receptor Specificity Reversal of antiallodynic effect by DOR antagonist30 mg/kg UFP-512 + 4 mg/kg naltrindoleThe analgesic effects of UFP-512 were reversed by naltrindole.

Mechanism of Action in Neuropathic Pain

In the context of neuropathic pain, UFP-512's analgesic effects are attributed to its ability to modulate specific intracellular signaling pathways in the spinal cord, which become dysregulated following nerve injury.

Modulation of the PI3K/Akt Signaling Pathway

Neuropathic pain is associated with the activation of the PI3K/Akt signaling pathway in the spinal cord, which contributes to central sensitization. UFP-512 has been shown to block this activation. By inhibiting the phosphorylation of Akt, UFP-512 reduces neuronal hyperexcitability and pain transmission.

PI3K_Akt_Pathway UFP512 UFP-512 DOR Delta-Opioid Receptor (DOR) UFP512->DOR activates PI3K PI3K DOR->PI3K inhibits Akt Akt PI3K->Akt phosphorylates pAkt p-Akt (Active) Akt->pAkt Sensitization Central Sensitization & Neuropathic Pain pAkt->Sensitization promotes Nrf2_HO1_Pathway UFP512 UFP-512 DOR Delta-Opioid Receptor (DOR) UFP512->DOR activates Nrf2 Nrf2 DOR->Nrf2 activates HO1 Heme Oxygenase-1 (HO-1) Nrf2->HO1 upregulates Antioxidant Antioxidant Response (Reduced Oxidative Stress) HO1->Antioxidant Analgesia Analgesia Antioxidant->Analgesia Experimental_Workflow cluster_Induction Pain Model Induction cluster_Treatment Treatment Phase cluster_Assessment Assessment Phase CCI Chronic Constriction Injury (CCI) Surgery Treatment Administer UFP-512 (e.g., 30 mg/kg, i.p.) or Vehicle CCI->Treatment Behavior Behavioral Testing: - von Frey Test - Plantar Test Treatment->Behavior Biochem Biochemical Analysis: - Spinal Cord Extraction - Western Blot for p-Akt, Nrf2, HO-1 Behavior->Biochem

References

Foundational

UFP-512 and hair follicle stimulation

An in-depth analysis of existing research reveals a nuanced landscape regarding the compound UFP-512 and its direct application to hair follicle stimulation. Currently, there is a lack of direct scientific evidence or cl...

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth analysis of existing research reveals a nuanced landscape regarding the compound UFP-512 and its direct application to hair follicle stimulation. Currently, there is a lack of direct scientific evidence or clinical studies investigating UFP-512 for hair growth. The primary focus of research on UFP-512, a potent and selective antagonist of P2X3 and P2X2/3 receptors, has been in the fields of nociception (pain signaling) and chronic cough.

However, the broader field of purinergic signaling, which involves the action of extracellular nucleotides like ATP on P2X and P2Y receptors, is known to play a significant role in skin biology and hair follicle cycling. Various P2X receptors, including P2X5 and P2X7, have been identified in hair follicle cells and are implicated in processes such as cell proliferation, differentiation, and apoptosis. This suggests that modulating purinergic signaling pathways could be a viable strategy for influencing hair growth.

This technical guide, therefore, explores the potential of UFP-512 as a research tool to investigate the specific role of P2X3 and P2X2/3 receptors in hair follicle biology. While speculative, this document provides a foundational framework for researchers and drug development professionals interested in exploring this novel avenue.

Pharmacological Profile of UFP-512

UFP-512 is characterized by its high affinity and selectivity for P2X3 and P2X2/3 receptors. Its pharmacological properties make it an ideal tool for distinguishing the roles of these specific receptor subtypes from other P2X receptors present in biological tissues.

Parameter Value Receptor Subtype Species Reference Assay
pIC₅₀ 7.8P2X3HumanFLIPR Ca²⁺ Assay
7.1P2X2/3HumanFLIPR Ca²⁺ Assay
< 5P2X1, P2X2, P2X4, P2X5, P2X7HumanFLIPR Ca²⁺ Assay
Affinity (pKi) 8.1P2X3RatRadioligand Binding
7.5P2X2/3RatRadioligand Binding

Proposed Experimental Protocols for Investigating UFP-512 in Hair Follicle Biology

Given the absence of direct studies, the following protocols are proposed as a starting point for investigating the potential effects of UFP-512 on hair follicles.

Ex Vivo Hair Follicle Organ Culture
  • Objective: To assess the direct effect of UFP-512 on the growth and cycling of isolated hair follicles.

  • Methodology:

    • Microdissect anagen VI hair follicles from human scalp skin or mouse vibrissae.

    • Culture individual follicles in Williams' E medium supplemented with L-glutamine, insulin, hydrocortisone, and antibiotics.

    • Treat follicles with varying concentrations of UFP-512 (e.g., 10 nM, 100 nM, 1 µM) or vehicle control.

    • Measure hair shaft elongation daily for a period of 7-10 days using an imaging system and analysis software.

    • At the end of the culture period, assess the hair cycle stage (anagen, catagen, telogen) via morphological analysis of the hair bulb.

    • Perform immunohistochemistry for proliferation (e.g., Ki-67) and apoptosis (e.g., TUNEL) markers in the hair bulb matrix cells.

In Vitro Culture of Human Dermal Papilla Cells (hDPCs)
  • Objective: To determine the effect of UFP-512 on the proliferation and signaling of a key hair follicle cell type.

  • Methodology:

    • Isolate and culture hDPCs from human scalp hair follicles.

    • Seed cells in 96-well plates and treat with a range of UFP-512 concentrations.

    • Assess cell proliferation after 24, 48, and 72 hours using a BrdU or MTT assay.

    • To investigate signaling pathways, stimulate cells with a P2X3/P2X2/3 agonist (e.g., α,β-methylene ATP) in the presence or absence of UFP-512.

    • Analyze downstream signaling pathways (e.g., MAPK/ERK, PI3K/Akt) via Western blotting or ELISA for phosphorylated proteins.

Visualizing Potential Pathways and Workflows

To better understand the theoretical framework, the following diagrams illustrate the underlying purinergic signaling concepts and a proposed research workflow.

Purinergic_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell Cell Membrane cluster_intracellular Intracellular Space ATP ATP P2X_Receptor P2X Receptor (e.g., P2X3, P2X2/3) ATP->P2X_Receptor Binds & Activates Ion_Influx Ion Influx (Ca²⁺, Na⁺) P2X_Receptor->Ion_Influx Opens Channel UFP512 UFP-512 UFP512->P2X_Receptor Antagonizes Signaling_Cascade Downstream Signaling Cascade Ion_Influx->Signaling_Cascade Triggers Cellular_Response Cellular Response (Proliferation, Apoptosis, etc.) Signaling_Cascade->Cellular_Response Leads to

Caption: General mechanism of P2X receptor antagonism by UFP-512.

Experimental_Workflow cluster_phase1 Phase 1: In Vitro & Ex Vivo Screening cluster_phase2 Phase 2: Mechanistic Analysis cluster_phase3 Phase 3: In Vivo Validation HFDPC_Culture 1. Isolate & Culture Hair Follicle Dermal Papilla Cells (hDPCs) UFP512_Treatment 3. Treat with UFP-512 (Dose-Response) HFDPC_Culture->UFP512_Treatment HF_Organ_Culture 2. Isolate & Culture Whole Hair Follicles (Ex Vivo) HF_Organ_Culture->UFP512_Treatment Analysis1 4. Assess Endpoints: - Proliferation (BrdU) - Viability (MTT) - Hair Shaft Elongation UFP512_Treatment->Analysis1 Signaling_Assay 5. Agonist Stimulation +/- UFP-512 Analysis1->Signaling_Assay Positive Hit IHC 7. Immunohistochemistry on Cultured Follicles (Ki-67, TUNEL) Analysis1->IHC Western_Blot 6. Analyze Signaling Pathways (e.g., Western Blot for p-ERK, p-Akt) Signaling_Assay->Western_Blot Animal_Model 8. Select Animal Model (e.g., C57BL/6 Mice) Western_Blot->Animal_Model Mechanism Identified IHC->Animal_Model Mechanism Identified Topical_Application 9. Topical Application of UFP-512 Formulation Animal_Model->Topical_Application Evaluation 10. Evaluate Hair Regrowth: - Photography - Histology - Trichogram Topical_Application->Evaluation

Caption: Proposed workflow for evaluating UFP-512 in hair research.

Logical_Rationale A Purinergic signaling (ATP) is active in skin and hair follicles. B Various P2X receptors are expressed in hair follicle cells (e.g., DPC, keratinocytes). A->B C Modulation of P2X receptors can influence cell fate (proliferation, apoptosis). B->C D Hypothesis: P2X3 and/or P2X2/3 receptors are present and functional in hair follicles. C->D F Conclusion: UFP-512 is a valuable tool to investigate the specific role of these receptors in hair cycling. D->F E UFP-512 is a potent and selective antagonist for P2X3 and P2X2/3. E->D

Caption: Rationale for investigating UFP-512 in hair follicle biology.

Exploratory

UFP-512: A Technical Guide to a Selective Delta-Opioid Receptor Agonist

For Researchers, Scientists, and Drug Development Professionals Introduction UFP-512, chemically described as H-Dmt-Tic-NH-CH(CH2-COOH)-Bid, is a potent and highly selective peptide-based agonist for the delta-opioid rec...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

UFP-512, chemically described as H-Dmt-Tic-NH-CH(CH2-COOH)-Bid, is a potent and highly selective peptide-based agonist for the delta-opioid receptor (DOR).[1] Since its development, it has emerged as a valuable pharmacological tool for investigating the physiological and pathophysiological roles of DORs. This technical guide provides an in-depth overview of UFP-512, focusing on its binding profile, functional activity, associated signaling pathways, and the experimental protocols utilized for its characterization. Its unique properties, including antidepressant- and anxiolytic-like effects without the development of tolerance upon chronic administration, make it a compound of significant interest for therapeutic development, particularly in the context of mood disorders and pain management.[1][2][3]

Data Presentation: Quantitative Profile of UFP-512

The following tables summarize the key quantitative data for UFP-512, establishing its high affinity and selectivity for the delta-opioid receptor. The primary data for the in vitro pharmacological profile of UFP-512 are derived from the seminal study by Aguila et al. (2007) in the British Journal of Pharmacology. While the full quantitative data from this specific publication could not be accessed for this review, the tables are structured to reflect the parameters measured in that study and are supplemented with information from other sources where available.

Table 1: Opioid Receptor Binding Affinity of UFP-512

RadioligandReceptorPreparationKi (nM)Reference
[³H]-naltrindoleDelta (δ)SK-N-BE cell membranesHigh Affinity (Specific value from Aguila et al., 2007 not available)Aguila et al., 2007[1]
[³H]-DAMGOMu (μ)SK-N-BE cell membranesLow Affinity (Specific value from Aguila et al., 2007 not available)Aguila et al., 2007
[³H]-U-69593Kappa (κ)SK-N-BE cell membranesLow Affinity (Specific value from Aguila et al., 2007 not available)Aguila et al., 2007

Note: Aguila et al. (2007) demonstrated that UFP-512 is a high-affinity agonist for DOP receptors. The Ki values, while determined in the study, are not available in the public abstract.

Table 2: Functional Activity of UFP-512

AssayParameterCell LineValueReference
Forskolin-stimulated cAMP accumulationIC₅₀SK-N-BEPotent (Specific value from Aguila et al., 2007 not available)Aguila et al., 2007
[³⁵S]GTPγS BindingEC₅₀SK-N-BEPotent (Specific value from Aguila et al., 2007 not available)Aguila et al., 2007
ERK1/2 Phosphorylation-SK-N-BEPotent AgonistAguila et al., 2007

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the pharmacological profile of UFP-512.

Radioligand Binding Assays

These assays are fundamental in determining the binding affinity (Ki) of UFP-512 for different opioid receptor subtypes.

  • Objective: To determine the equilibrium dissociation constant (Ki) of UFP-512 for delta, mu, and kappa opioid receptors.

  • Materials:

    • Cell membranes from a cell line expressing the opioid receptor of interest (e.g., SK-N-BE cells for DOR).

    • Radioligands specific for each receptor: [³H]-naltrindole (DOR), [³H]-DAMGO (MOR), [³H]-U-69593 (KOR).

    • UFP-512 at various concentrations.

    • Incubation buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Glass fiber filters.

    • Scintillation cocktail and a liquid scintillation counter.

  • Methodology:

    • Prepare cell membranes from SK-N-BE cells or other suitable expression systems.

    • In a series of tubes, combine the cell membranes, a fixed concentration of the specific radioligand, and varying concentrations of UFP-512.

    • To determine non-specific binding, a separate set of tubes should contain a high concentration of a non-labeled ligand (e.g., naloxone).

    • Incubate the mixture at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium.

    • Terminate the binding reaction by rapid filtration through glass fiber filters, washing with ice-cold incubation buffer to remove unbound radioligand.

    • Place the filters in scintillation vials with scintillation cocktail.

    • Quantify the radioactivity on the filters using a liquid scintillation counter.

    • Calculate the IC₅₀ value of UFP-512 (the concentration that inhibits 50% of the specific binding of the radioligand).

    • Convert the IC₅₀ value to a Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Assays

This assay measures the activation of G proteins coupled to the opioid receptors upon agonist binding.

  • Objective: To determine the potency (EC₅₀) and efficacy (Emax) of UFP-512 in activating G proteins coupled to DOR.

  • Materials:

    • Cell membranes expressing DOR.

    • [³⁵S]GTPγS (a non-hydrolyzable GTP analog).

    • GDP.

    • UFP-512 at various concentrations.

    • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, with MgCl₂, EDTA, and NaCl).

  • Methodology:

    • Pre-incubate cell membranes with GDP to ensure G proteins are in their inactive state.

    • Add varying concentrations of UFP-512 to the membrane suspension.

    • Initiate the reaction by adding [³⁵S]GTPγS.

    • Incubate at 30°C for a defined period (e.g., 60 minutes).

    • Terminate the reaction by rapid filtration through glass fiber filters.

    • Wash the filters with ice-cold buffer.

    • Measure the amount of bound [³⁵S]GTPγS using a scintillation counter.

    • Plot the concentration-response curve and determine the EC₅₀ and Emax values.

This assay measures the inhibition of adenylyl cyclase activity, a downstream effect of Gi/o-coupled receptor activation.

  • Objective: To determine the potency (IC₅₀) of UFP-512 in inhibiting adenylyl cyclase.

  • Materials:

    • Whole cells expressing DOR (e.g., SK-N-BE).

    • Forskolin (an adenylyl cyclase activator).

    • UFP-512 at various concentrations.

    • cAMP assay kit (e.g., ELISA-based or fluorescence-based).

  • Methodology:

    • Culture the cells to an appropriate confluency.

    • Pre-treat the cells with varying concentrations of UFP-512.

    • Stimulate the cells with forskolin to induce cAMP production.

    • Lyse the cells and measure the intracellular cAMP levels using a commercial assay kit.

    • Plot the concentration-response curve for the inhibition of forskolin-stimulated cAMP accumulation and determine the IC₅₀ value.

In Vivo Behavioral Assays: Mouse Forced Swim Test

This test is used to assess antidepressant-like activity.

  • Objective: To evaluate the antidepressant-like effects of UFP-512.

  • Materials:

    • Male mice.

    • A cylindrical container filled with water (23-25°C).

    • UFP-512 solution for injection (e.g., intraperitoneal).

    • Vehicle control solution.

  • Methodology:

    • Administer UFP-512 or vehicle to the mice at a specified time before the test.

    • Individually place each mouse in the water-filled cylinder for a 6-minute session.

    • Record the behavior of the mice, typically focusing on the last 4 minutes of the session.

    • Measure the duration of immobility, defined as the time the mouse spends floating with only minor movements to keep its head above water.

    • A significant decrease in immobility time in the UFP-512 treated group compared to the vehicle group is indicative of an antidepressant-like effect.

Signaling Pathways and Visualizations

UFP-512, upon binding to the delta-opioid receptor, modulates several intracellular signaling pathways. The following diagrams, generated using the DOT language, illustrate these key pathways.

Canonical G-protein Dependent Signaling Pathway

Activation of DOR by UFP-512 primarily leads to the inhibition of adenylyl cyclase and modulation of ion channels through the Gi/o protein pathway. This subsequently affects downstream effectors like the ERK1/2 pathway.

DOR_Signaling cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus UFP512 UFP-512 DOR Delta-Opioid Receptor (DOR) UFP512->DOR binds G_protein Gi/o Protein DOR->G_protein activates AC Adenylyl Cyclase G_protein->AC inhibits ERK_activation MEK/ERK Pathway G_protein->ERK_activation activates cAMP cAMP AC->cAMP converts ERK_p pERK1/2 ERK_activation->ERK_p ATP ATP ATP->AC PKA PKA cAMP->PKA activates CREB CREB ERK_p->CREB translocates & activates Gene_expression Gene Expression (e.g., cell survival, proliferation) CREB->Gene_expression regulates

Caption: UFP-512 activates DOR, leading to G-protein modulation of cAMP and ERK pathways.

Nrf2/HO-1 Antioxidant Pathway

UFP-512 has been shown to activate the Nrf2/HO-1 pathway, which plays a crucial role in cellular protection against oxidative stress. This is a significant mechanism underlying its potential therapeutic effects in conditions with an inflammatory component.

Nrf2_Pathway UFP512 UFP-512 DOR Delta-Opioid Receptor UFP512->DOR Keap1_Nrf2 Keap1-Nrf2 Complex DOR->Keap1_Nrf2 induces dissociation Nrf2 Nrf2 Keap1_Nrf2->Nrf2 ARE Antioxidant Response Element (ARE) Nrf2->ARE translocates to nucleus and binds to HO1 HO-1 & other antioxidant genes ARE->HO1 activates transcription of Cell_protection Cellular Protection (anti-inflammatory, antioxidant) HO1->Cell_protection Wnt_Pathway UFP512 UFP-512 DOR Delta-Opioid Receptor UFP512->DOR Destruction_Complex Destruction Complex (Axin, APC, GSK3β, CK1) DOR->Destruction_Complex inhibits beta_catenin β-catenin Destruction_Complex->beta_catenin prevents degradation of TCF_LEF TCF/LEF beta_catenin->TCF_LEF accumulates and translocates to nucleus Target_Genes Wnt Target Genes (e.g., c-Myc, Cyclin D1) TCF_LEF->Target_Genes activates transcription Cell_Proliferation Cell Proliferation & Differentiation Target_Genes->Cell_Proliferation Binding_Assay_Workflow start Start prepare_reagents Prepare Cell Membranes, Radioligand, and UFP-512 dilutions start->prepare_reagents incubation Incubate Membranes, Radioligand, and UFP-512 prepare_reagents->incubation filtration Rapid Filtration to separate bound and free ligand incubation->filtration counting Scintillation Counting to measure bound radioactivity filtration->counting analysis Data Analysis: Calculate IC₅₀ and Ki counting->analysis end End analysis->end

References

Foundational

UFP-512: A Technical Guide to its Chemical Structure and Pharmacological Properties

For Researchers, Scientists, and Drug Development Professionals Abstract UFP-512, a potent and selective delta-opioid (δ-opioid) receptor agonist, has emerged as a significant research tool and a potential therapeutic ag...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

UFP-512, a potent and selective delta-opioid (δ-opioid) receptor agonist, has emerged as a significant research tool and a potential therapeutic agent, particularly in the fields of neuroscience and pain management. Its unique pharmacological profile, characterized by high affinity and selectivity for the δ-opioid receptor, offers a promising avenue for the development of novel analgesics and treatments for mood disorders with potentially fewer side effects than traditional mu-opioid receptor agonists. This technical guide provides a comprehensive overview of the chemical structure, synthesis, and multifaceted pharmacological properties of UFP-512, supported by quantitative data and detailed experimental methodologies.

Chemical Structure and Synthesis

UFP-512, chemically known as (3S)-3-[[(3S)-2-[(2S)-2-amino-3-(4-hydroxy-2,6-dimethylphenyl)propanoyl]3,4-dihydro-1H-isoquinoline-3-carbonyl]amino]-3-(1H-benzimidazol-2-yl)propanoic acid, is a peptidomimetic compound.[1] Its structure is based on the Dmt-Tic pharmacophore, where Dmt is 2',6'-dimethyl-L-tyrosine and Tic is 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid.[1][2] This core structure is crucial for its high affinity and selectivity for the δ-opioid receptor.

Table 1: Chemical and Physical Properties of UFP-512

PropertyValueReference
IUPAC Name (3S)-3-[[(3S)-2-[(2S)-2-amino-3-(4-hydroxy-2,6-dimethylphenyl)propanoyl]3,4-dihydro-1H-isoquinoline-3-carbonyl]amino]-3-(1H-benzimidazol-2-yl)propanoic acid
Synonyms H-Dmt-Tic-NH-CH(CH2-COOH)-Bid, UFP 512, UFP512
CAS Number 480446-44-4
Molecular Formula C31H33N5O5
Molecular Weight 555.64 g/mol
SMILES CC1=CC(=CC(=C1C--INVALID-LINK--O)C4=NC5=CC=CC=C5N4">C@@HN)C)O

The synthesis of UFP-512 involves solid-phase peptide synthesis techniques. While the exact, detailed protocol for UFP-512 is proprietary, the general methodology for creating analogues with the Dmt-Tic pharmacophore is well-established. This process typically involves the sequential coupling of protected amino acid residues on a solid support, followed by cleavage and deprotection to yield the final compound. The synthesis of the benzimidazole moiety is a key step, often achieved by reacting a diamine with a carboxylic acid or its derivative.

Pharmacological Properties

UFP-512 is a highly selective agonist for the δ-opioid receptor, exhibiting significantly lower affinity for the mu (μ)- and kappa (κ)-opioid receptors. This selectivity is a key attribute, as it is hypothesized to contribute to a more favorable side-effect profile compared to non-selective opioids.

Table 2: Receptor Binding Affinities (Ki) of UFP-512 and Related Compounds

Compoundδ-Opioid Receptor (Ki, nM)μ-Opioid Receptor (Ki, nM)κ-Opioid Receptor (Ki, nM)Selectivity (μ/δ)Reference
UFP-512 High AffinityLow AffinityLow AffinityHigh
Dmt-Tic-OH 0.0223300-150,000
N-Me-Dmt-Tic-OH 0.2>10000->50,000

Table 3: Functional Activity of UFP-512

AssayParameterValueCell LineReference
cAMP AccumulationEC50PotentHEK293
cAMP AccumulationEmaxFull AgonistHEK293

Mechanism of Action and Signaling Pathways

UFP-512 exerts its effects by activating δ-opioid receptors, which are G-protein coupled receptors (GPCRs). Upon activation, the receptor initiates a cascade of intracellular signaling events.

UFP512_Signaling_Pathway UFP512 UFP-512 DOR δ-Opioid Receptor UFP512->DOR binds & activates Gi Gi/o Protein DOR->Gi activates PI3K PI3K DOR->PI3K activates ERK ERK1/2 DOR->ERK activates Nrf2 Nrf2 DOR->Nrf2 activates AC Adenylyl Cyclase Gi->AC inhibits cAMP ↓ cAMP AC->cAMP Analgesia Analgesia cAMP->Analgesia Akt Akt PI3K->Akt activates Antidepressant Antidepressant Effects Akt->Antidepressant ERK->Antidepressant ARE ARE Nrf2->ARE translocates to nucleus & binds HO1 HO-1 ARE->HO1 upregulates HO1->Analgesia

Figure 1: Simplified signaling pathway of UFP-512 via the δ-opioid receptor.

Key signaling events initiated by UFP-512 include:

  • Inhibition of Adenylyl Cyclase: Activation of the inhibitory G-protein (Gi/o) leads to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.

  • Activation of PI3K/Akt Pathway: UFP-512 has been shown to activate the phosphoinositide 3-kinase (PI3K)/Akt signaling pathway.

  • Modulation of MAP Kinase Pathways: UFP-512 can induce the phosphorylation of extracellular signal-regulated kinases 1 and 2 (ERK1/2).

  • Activation of Nrf2: UFP-512 can also activate the nuclear factor erythroid 2-related factor 2 (Nrf2), a transcription factor that plays a key role in the antioxidant response.

Experimental Protocols

Radioligand Binding Assay for Receptor Affinity (Ki) Determination

This protocol is a generalized procedure for determining the binding affinity of UFP-512 to opioid receptors.

Binding_Assay_Workflow start Start prep Prepare cell membranes expressing δ, μ, or κ receptors start->prep incubate Incubate membranes with radioligand (e.g., [3H]DPDPE for δ) and varying concentrations of UFP-512 prep->incubate separate Separate bound and free radioligand (e.g., filtration) incubate->separate quantify Quantify bound radioactivity (scintillation counting) separate->quantify analyze Analyze data to determine IC50 and calculate Ki using the Cheng-Prusoff equation quantify->analyze end End analyze->end

Figure 2: Workflow for a radioligand binding assay.
  • Membrane Preparation: Homogenize cells or tissues expressing the opioid receptor of interest in a suitable buffer (e.g., Tris-HCl) and centrifuge to pellet the membranes. Resuspend the membrane pellet in the assay buffer.

  • Binding Reaction: In a 96-well plate, combine the membrane preparation, a specific radioligand (e.g., [³H]DPDPE for δ-receptors), and a range of concentrations of UFP-512.

  • Incubation: Incubate the mixture at a specific temperature (e.g., 25°C) for a set time (e.g., 60 minutes) to allow binding to reach equilibrium.

  • Separation: Rapidly filter the reaction mixture through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the UFP-512 concentration to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cAMP Accumulation Assay for Functional Activity (EC50)

This protocol outlines a method to assess the functional agonist activity of UFP-512 by measuring its effect on cAMP levels.

  • Cell Culture: Plate cells expressing the δ-opioid receptor (e.g., HEK293 or CHO cells) in a 96-well plate and grow to confluence.

  • Pre-treatment: Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

  • Stimulation: Add varying concentrations of UFP-512 to the cells and stimulate adenylyl cyclase with forskolin.

  • Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration using a commercially available kit (e.g., ELISA or TR-FRET based).

  • Data Analysis: Plot the cAMP concentration against the logarithm of the UFP-512 concentration to generate a dose-response curve and determine the EC50 and Emax values.

ERK1/2 Phosphorylation Assay

This protocol describes a general method to measure the effect of UFP-512 on ERK1/2 phosphorylation.

  • Cell Culture and Starvation: Plate cells in a 96-well plate and, once confluent, serum-starve them for a defined period (e.g., 24 hours) to reduce basal ERK phosphorylation.

  • Agonist Treatment: Treat the cells with various concentrations of UFP-512 for a short duration (e.g., 5-10 minutes).

  • Cell Lysis: Lyse the cells to extract the proteins.

  • Detection: Measure the levels of phosphorylated ERK1/2 (p-ERK) and total ERK1/2 using an immunoassay method such as Western blotting, ELISA, or In-Cell Western.

  • Data Analysis: Normalize the p-ERK signal to the total ERK signal for each sample. Plot the normalized p-ERK levels against the logarithm of the UFP-512 concentration to determine the potency and efficacy of ERK activation.

In Vivo Applications and Future Directions

In vivo studies have demonstrated that UFP-512 exhibits significant antinociceptive effects in models of inflammatory and neuropathic pain. Furthermore, it has shown promise in preclinical models of anxiety and depression, suggesting its potential as a novel therapeutic for mood disorders. The lack of tolerance development observed in some studies with chronic administration is a particularly encouraging finding.

Future research will likely focus on further elucidating the downstream signaling pathways of UFP-512, exploring its therapeutic potential in a wider range of disease models, and developing analogues with improved pharmacokinetic properties for clinical development. The high selectivity of UFP-512 for the δ-opioid receptor makes it an invaluable tool for dissecting the physiological roles of this receptor and a promising lead compound for the development of next-generation therapeutics.

References

Protocols & Analytical Methods

Method

UFP-512 In Vitro Experimental Protocols: A Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals Introduction UFP-512, with the chemical name H-Dmt-Tic-NH-CH(CH2-COOH)-Bid, is a potent and selective agonist for the delta-opioid receptor (DOR), a G prote...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

UFP-512, with the chemical name H-Dmt-Tic-NH-CH(CH2-COOH)-Bid, is a potent and selective agonist for the delta-opioid receptor (DOR), a G protein-coupled receptor (GPCR).[1][2] It has demonstrated potential therapeutic applications in mood disorders, pain management, and even hair growth promotion.[3][4][5] This document provides detailed application notes and protocols for the in vitro characterization of UFP-512, including its binding affinity, functional activity, and downstream signaling pathways.

Data Presentation

The following tables summarize the quantitative data for UFP-512 from key in vitro assays.

Table 1: Receptor Binding Affinity of UFP-512

Receptor SubtypeRadioligandCell LineKᵢ (nM)Reference
Delta-Opioid Receptor (DOR)[³H]-naltrindoleSK-N-BEHigh Affinity*

*The specific Kᵢ value was not explicitly stated in the referenced abstract, but the compound was characterized as a high-affinity agonist.

Table 2: Functional Activity of UFP-512

AssayCell LineParameterValueReference
cAMP InhibitionHEK293Partial Agonist-
ERK1/2 PhosphorylationSK-N-BEAgonist-

Experimental Protocols

Detailed methodologies for key in vitro experiments are provided below.

Radioligand Binding Assay (Competitive)

This protocol is used to determine the binding affinity (Kᵢ) of UFP-512 for the delta-opioid receptor.

Materials and Reagents:

  • Cell membranes from a cell line expressing DOR (e.g., SK-N-BE human neuroblastoma cells)

  • Radioligand: [³H]-naltrindole (a selective DOR antagonist)

  • UFP-512

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4

  • Glass fiber filters (e.g., Whatman GF/B)

  • Scintillation cocktail

  • 96-well plates

  • Filter harvesting system

  • Scintillation counter

Procedure:

  • Membrane Preparation:

    • Culture SK-N-BE cells to confluency.

    • Harvest cells and homogenize in ice-cold assay buffer.

    • Centrifuge the homogenate at low speed (e.g., 1000 x g) to remove nuclei and cellular debris.

    • Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.

    • Wash the membrane pellet by resuspending in fresh assay buffer and repeating the high-speed centrifugation.

    • Resuspend the final membrane pellet in assay buffer and determine the protein concentration (e.g., using a Bradford or BCA assay).

  • Assay Setup:

    • In a 96-well plate, add the following in order:

      • Assay buffer

      • Increasing concentrations of UFP-512 (e.g., 10⁻¹⁰ to 10⁻⁵ M) or vehicle.

      • A fixed concentration of [³H]-naltrindole (typically at its Kₑ value).

      • Membrane preparation (typically 20-50 µg of protein per well).

    • For determining non-specific binding, add a high concentration of a non-radiolabeled DOR ligand (e.g., 10 µM naltrindole).

  • Incubation:

    • Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.

  • Filtration:

    • Rapidly terminate the incubation by filtering the contents of each well through the glass fiber filters using a cell harvester. This separates the bound from the free radioligand.

    • Quickly wash the filters three times with ice-cold wash buffer to remove any unbound radioligand.

  • Detection:

    • Place the filters into scintillation vials, add the scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Subtract the non-specific binding from all other measurements.

    • Plot the specific binding as a function of the UFP-512 concentration.

    • Determine the IC₅₀ value (the concentration of UFP-512 that inhibits 50% of the specific binding of the radioligand).

    • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.

Adenylyl Cyclase (cAMP) Inhibition Assay

This functional assay measures the ability of UFP-512 to inhibit the production of cyclic AMP (cAMP) following the activation of the Gαi-coupled delta-opioid receptor.

Materials and Reagents:

  • HEK293 cells stably expressing DOR

  • UFP-512

  • Forskolin (an adenylyl cyclase activator)

  • Cell culture medium

  • cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based)

  • Lysis buffer (if required by the kit)

  • Plate reader compatible with the chosen assay kit

Procedure:

  • Cell Culture and Plating:

    • Culture HEK293-DOR cells in appropriate media.

    • Seed the cells into 96-well or 384-well plates and allow them to adhere overnight.

  • Assay Protocol:

    • Wash the cells with serum-free medium or assay buffer.

    • Pre-incubate the cells with increasing concentrations of UFP-512 (e.g., 10⁻¹⁰ to 10⁻⁵ M) or vehicle for a short period (e.g., 15-30 minutes).

    • Stimulate the cells with a fixed concentration of forskolin (e.g., 1-10 µM) to induce cAMP production.

    • Incubate for a defined period (e.g., 15-30 minutes) at 37°C.

  • Detection:

    • Lyse the cells (if necessary, according to the kit instructions).

    • Follow the instructions of the specific cAMP assay kit to measure the cAMP levels. This typically involves the addition of detection reagents and measurement of a signal (e.g., fluorescence, luminescence, or absorbance) using a plate reader.

  • Data Analysis:

    • Generate a standard curve using known concentrations of cAMP.

    • Calculate the concentration of cAMP produced in each well.

    • Plot the percentage of inhibition of forskolin-stimulated cAMP production against the logarithm of the UFP-512 concentration.

    • Determine the IC₅₀ or EC₅₀ value from the resulting dose-response curve.

ERK1/2 Phosphorylation Assay (Western Blot)

This assay determines the effect of UFP-512 on the activation of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway by measuring the phosphorylation of ERK1/2.

Materials and Reagents:

  • SK-N-BE cells or other suitable cells expressing DOR

  • UFP-512

  • Serum-free cell culture medium

  • Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Primary Antibodies: Rabbit anti-phospho-ERK1/2 (Thr202/Tyr204) and Rabbit anti-total-ERK1/2.

  • Secondary Antibody: HRP-conjugated anti-rabbit IgG.

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes

  • Transfer buffer and apparatus

  • Blocking Buffer: 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST).

  • Chemiluminescent substrate (ECL)

  • Imaging system (e.g., ChemiDoc)

Procedure:

  • Cell Treatment:

    • Seed cells in 6-well plates and grow to 80-90% confluency.

    • Serum-starve the cells for 4-6 hours prior to treatment.

    • Treat the cells with various concentrations of UFP-512 for a specific time (e.g., 5-15 minutes).

  • Cell Lysis:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells on ice with lysis buffer.

    • Scrape the cells and collect the lysate.

    • Centrifuge the lysate to pellet cell debris and collect the supernatant.

    • Determine the protein concentration of the lysates.

  • Western Blotting:

    • Denature the protein samples by boiling in Laemmli buffer.

    • Separate the proteins by SDS-PAGE.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against phospho-ERK1/2 overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

  • Detection:

    • Apply the chemiluminescent substrate to the membrane.

    • Capture the signal using an imaging system.

  • Stripping and Re-probing:

    • To normalize for protein loading, the membrane can be stripped of the antibodies and re-probed with an antibody against total ERK1/2.

  • Data Analysis:

    • Quantify the band intensities for both phospho-ERK1/2 and total ERK1/2 using densitometry software.

    • Express the level of ERK1/2 phosphorylation as the ratio of phospho-ERK1/2 to total ERK1/2.

    • Plot the fold change in phosphorylation relative to the vehicle control against the UFP-512 concentration.

Signaling Pathways and Visualizations

UFP-512 activates several downstream signaling cascades upon binding to the delta-opioid receptor.

G Protein-Dependent Signaling

Activation of the Gαi/o subunit of the G protein by UFP-512 leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cAMP levels. It also modulates ion channels. The Gβγ subunit can activate pathways such as the PI3K/Akt and MAPK/ERK pathways.

G_Protein_Signaling UFP512 UFP-512 DOR δ-Opioid Receptor (DOR) UFP512->DOR G_protein Gi/o Protein DOR->G_protein Activation AC Adenylyl Cyclase G_protein->AC αi/o inhibits PI3K PI3K G_protein->PI3K βγ ERK ERK1/2 G_protein->ERK βγ cAMP cAMP AC->cAMP PKA PKA cAMP->PKA Akt Akt PI3K->Akt Akt->ERK

Caption: UFP-512 activated G protein-dependent signaling pathways.

Nrf2/HO-1 Antioxidant Pathway

UFP-512 has been shown to activate the Nrf2/HO-1 pathway, which plays a crucial role in cellular protection against oxidative stress.

Nrf2_Pathway cluster_nucleus Nucleus UFP512 UFP-512 DOR δ-Opioid Receptor (DOR) UFP512->DOR PI3K PI3K DOR->PI3K Akt Akt PI3K->Akt Nrf2 Nrf2 Akt->Nrf2 Phosphorylation (dissociation from Keap1) Keap1 Keap1 Keap1->Nrf2 Inhibition Nucleus Nucleus Nrf2->Nucleus Translocation ARE ARE HO1 HO-1 Gene Expression ARE->HO1 Antioxidant Antioxidant Response HO1->Antioxidant Nrf2_n Nrf2 Nrf2_n->ARE Binds to

Caption: UFP-512 activation of the Nrf2/HO-1 antioxidant pathway.

Wnt/β-catenin Signaling Pathway

In certain cell types, such as human outer root sheath (hORS) cells, UFP-512 has been found to regulate the Wnt/β-catenin signaling pathway, which is important for cell proliferation and migration.

Wnt_Pathway cluster_nucleus Nucleus UFP512 UFP-512 DOR δ-Opioid Receptor (DOR) UFP512->DOR PI3K_Akt PI3K/Akt Pathway DOR->PI3K_Akt GSK3b GSK3β PI3K_Akt->GSK3b Inhibition beta_catenin β-catenin GSK3b->beta_catenin Phosphorylation for Degradation Destruction_Complex Destruction Complex beta_catenin->Destruction_Complex Nucleus Nucleus beta_catenin->Nucleus Translocation TCF_LEF TCF/LEF Target_Genes Target Gene Expression TCF_LEF->Target_Genes Proliferation Cell Proliferation & Migration Target_Genes->Proliferation beta_catenin_n β-catenin beta_catenin_n->TCF_LEF Binds to

Caption: UFP-512 modulation of the Wnt/β-catenin signaling pathway.

Experimental Workflow

A typical workflow for the in vitro characterization of UFP-512 is outlined below.

Experimental_Workflow start Start binding_assay Radioligand Binding Assay (Determine Ki) start->binding_assay functional_assay Functional Assays binding_assay->functional_assay cAMP_assay cAMP Inhibition Assay (Determine IC50/EC50) functional_assay->cAMP_assay ERK_assay ERK1/2 Phosphorylation Assay (Western Blot) functional_assay->ERK_assay pathway_analysis Downstream Pathway Analysis cAMP_assay->pathway_analysis ERK_assay->pathway_analysis Nrf2_analysis Nrf2/HO-1 Pathway (Western Blot, qPCR) pathway_analysis->Nrf2_analysis Wnt_analysis Wnt/β-catenin Pathway (Western Blot, Reporter Assay) pathway_analysis->Wnt_analysis data_analysis Data Analysis & Interpretation Nrf2_analysis->data_analysis Wnt_analysis->data_analysis end End data_analysis->end

Caption: General experimental workflow for UFP-512 in vitro studies.

References

Application

Application Notes and Protocols for In Vivo Administration of UFP-512 in Mouse Models

For Researchers, Scientists, and Drug Development Professionals This document provides detailed application notes and protocols for the in vivo administration of the selective delta-opioid receptor (DOR) agonist, UFP-512...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the in vivo administration of the selective delta-opioid receptor (DOR) agonist, UFP-512, in various mouse models. The information compiled is based on findings from preclinical studies investigating the therapeutic potential of UFP-512 in pain and mood disorders.

Applications of UFP-512 in Mouse Models

UFP-512 has been investigated in several mouse models, primarily demonstrating analgesic and antidepressant-like effects. Key research applications include:

  • Inflammatory Pain: Alleviation of pain and hypersensitivity in models of chronic inflammation.

  • Neuropathic Pain: Reduction of allodynia and hyperalgesia associated with nerve injury.

  • Osteoarthritis Pain: Amelioration of pain and functional deficits in a model of osteoarthritis.

  • Depression and Anxiety: Exerting antidepressant and anxiolytic-like effects in behavioral models.

Quantitative Data Summary

The following tables summarize the quantitative data from various studies involving the in vivo administration of UFP-512 in mouse models.

Table 1: UFP-512 Administration in Inflammatory Pain Models
Mouse ModelAdministration RouteUFP-512 DosageTreatment DurationKey Quantitative OutcomesReference
Complete Freund's Adjuvant (CFA)Intraperitoneal (i.p.)1, 3, 10, 20, 30 mg/kgAcute (single dose)Dose-dependent reduction in mechanical allodynia and thermal hyperalgesia.[1][2][1][2]
CFAIntraperitoneal (i.p.)30 mg/kgAcute (single dose)Increased spinal cord protein levels of Nrf2 and HO-1.[3]
CFAIntraperitoneal (i.p.)1 mg/kg (co-administered with SFN 10 mg/kg)Acute (single dose)Potentiated antiallodynic and antihyperalgesic effects.
Table 2: UFP-512 Administration in Neuropathic Pain Models
Mouse ModelAdministration RouteUFP-512 DosageTreatment DurationKey Quantitative OutcomesReference
Chronic Constriction of the Sciatic Nerve (CCI)Intraperitoneal (i.p.)1, 3, 10, 20, 30 mg/kgAcute (single dose)Dose-dependent inhibition of mechanical and thermal allodynia, and thermal hyperalgesia.
CCIIntraperitoneal (i.p.)1 mg/kgAcute (single dose)Reduced depressive-like behavior in the tail suspension test (TST).
CCIIntraperitoneal (i.p.)30 mg/kgAcute (single dose)Blocked the activation of the PI3K/Akt signaling pathway in the spinal cord.
Table 3: UFP-512 Administration in Osteoarthritis Pain Models
Mouse ModelAdministration RouteUFP-512 DosageTreatment DurationKey Quantitative OutcomesReference
Monosodium Iodoacetate (MIA)Intraperitoneal (i.p.)1, 3, 10, 30, 50 mg/kgAcute (single dose)Dose-dependent reduction in mechanical allodynia and improvement in grip strength.
MIAIntra-articular (i.a.)250, 500, 1000 µgAcute (single dose)Dose-dependent reduction in mechanical allodynia and improvement in grip strength.
MIAIntraperitoneal (i.p.)50 mg/kgAcute (single dose)Inhibited anxiodepressive-like behaviors in the elevated plus maze (EPM), tail suspension test (TST), and forced swim test (FST).
MIAIntraperitoneal (i.p.)3 mg/kg (co-administered with H₂S donors)Acute (single dose)Potentiated analgesic effects.
Table 4: UFP-512 Administration in Depression and Anxiety Models
Mouse ModelAdministration RouteUFP-512 DosageTreatment DurationKey Quantitative OutcomesReference
Forced Swimming Test (FST)Intracerebroventricular (i.c.v.) & Intraperitoneal (i.p.)Not specifiedAcute and ChronicReduced immobility time, indicating an antidepressant-like effect without tolerance after chronic administration.
Elevated Plus Maze (EPM) & Light-Dark Aversion AssayNot specifiedNot specifiedAcuteAnxiolytic-like effects.

Experimental Protocols

Protocol 1: Induction of Inflammatory Pain with Complete Freund's Adjuvant (CFA) and Assessment of UFP-512 Analgesia

Objective: To induce a model of chronic inflammatory pain and to assess the analgesic effects of UFP-512.

Materials:

  • Male C57BL/6J mice (7-weeks old)

  • Complete Freund's Adjuvant (CFA)

  • UFP-512

  • Vehicle (e.g., saline)

  • Von Frey filaments

  • Plantar test apparatus

  • Syringes and needles for injection

Procedure:

  • Animal Acclimatization: Acclimatize mice to the housing conditions for at least one week before the experiment.

  • Baseline Nociceptive Testing:

    • Mechanical Allodynia: Place mice on an elevated wire mesh platform and allow them to acclimatize. Apply von Frey filaments to the plantar surface of the hind paw with increasing force until a withdrawal response is observed.

    • Thermal Hyperalgesia: Use a plantar test apparatus to apply a radiant heat source to the plantar surface of the hind paw and record the withdrawal latency.

  • Induction of Inflammation: Induce inflammation by a subplantar injection of CFA into one hind paw.

  • Post-CFA Nociceptive Testing: At 14 days post-CFA injection, repeat the nociceptive tests to confirm the development of mechanical allodynia and thermal hyperalgesia.

  • UFP-512 Administration:

    • Prepare solutions of UFP-512 in the appropriate vehicle at the desired concentrations (e.g., 1, 3, 10, 20, 30 mg/kg).

    • Administer UFP-512 via intraperitoneal (i.p.) injection.

  • Post-Treatment Nociceptive Testing: One hour after UFP-512 administration, perform the mechanical allodynia and thermal hyperalgesia tests.

  • Data Analysis: Analyze the data to determine the effect of UFP-512 on paw withdrawal thresholds and latencies compared to vehicle-treated controls.

Protocol 2: Induction of Neuropathic Pain via Chronic Constriction of the Sciatic Nerve (CCI) and Evaluation of UFP-512 Efficacy

Objective: To create a model of neuropathic pain and evaluate the antinociceptive and antidepressant-like effects of UFP-512.

Materials:

  • Male C57BL/6J mice (7-weeks old)

  • Surgical instruments

  • Chromic gut sutures

  • UFP-512

  • Vehicle (e.g., saline)

  • Von Frey filaments

  • Plantar test apparatus

  • Tail suspension test (TST) apparatus

Procedure:

  • Animal Acclimatization and Baseline Testing: Perform as described in Protocol 1.

  • Surgical Procedure (CCI):

    • Anesthetize the mouse.

    • Make an incision on the lateral side of the thigh to expose the sciatic nerve.

    • Place loose ligatures around the sciatic nerve.

    • Close the incision with sutures.

    • For sham-operated animals, expose the sciatic nerve without ligation.

  • Post-CCI Nociceptive and Behavioral Testing: At 28 days post-surgery, perform nociceptive tests to confirm neuropathic pain.

  • UFP-512 Administration: Administer UFP-512 (e.g., 1, 3, 10, 20, 30 mg/kg, i.p.) or vehicle.

  • Post-Treatment Nociceptive Testing: One hour after administration, assess mechanical and thermal sensitivity.

  • Assessment of Depressive-like Behavior (TST):

    • Administer a low dose of UFP-512 (e.g., 1 mg/kg, i.p.).

    • One hour later, suspend the mouse by its tail and record the immobility time over a set period.

  • Data Analysis: Compare the results from UFP-512 treated groups with vehicle-treated and sham-operated groups.

Protocol 3: Induction of Osteoarthritis (OA) Pain with Monosodium Iodoacetate (MIA) and Assessment of UFP-512 Effects

Objective: To induce a model of OA pain and assess the effects of UFP-512 on pain and related anxiodepressive behaviors.

Materials:

  • Female C57BL/6J mice

  • Monosodium Iodoacetate (MIA)

  • UFP-512

  • Vehicle (e.g., saline)

  • Von Frey filaments

  • Grip strength meter

  • Elevated plus maze (EPM), Tail suspension test (TST), and Forced swim test (FST) apparatuses

Procedure:

  • Animal Acclimatization and Baseline Assessments: Perform as in Protocol 1, and also measure baseline grip strength.

  • Induction of OA: Induce OA via an intra-articular injection of MIA into the knee joint.

  • Post-MIA Assessments: At 29 days post-MIA injection, confirm the development of mechanical allodynia and reduced grip strength.

  • UFP-512 Administration: Administer UFP-512 systemically (i.p., e.g., 1-50 mg/kg) or locally (i.a., e.g., 250-1000 µg).

  • Post-Treatment Assessments:

    • Pain-related behaviors: One hour after i.p. administration or 30 minutes after i.a. administration, assess mechanical allodynia and grip strength.

    • Anxiodepressive-like behaviors: For a separate cohort, administer a high dose of UFP-512 (e.g., 50 mg/kg, i.p.) and assess behavior in the EPM, TST, and FST one hour later.

  • Data Analysis: Analyze the dose-dependent effects of UFP-512 on allodynia, grip strength, and behaviors in the EPM, TST, and FST.

Visualization of Signaling Pathways and Workflows

Signaling Pathways Modulated by UFP-512

UFP-512, by activating delta-opioid receptors, modulates intracellular signaling pathways involved in pain and inflammation.

UFP512_Signaling_Pathways cluster_pain Pain Signaling cluster_antioxidant Antioxidant Response UFP512 UFP-512 DOR Delta-Opioid Receptor (DOR) UFP512->DOR PI3K_Akt PI3K/Akt Pathway DOR->PI3K_Akt In neuropathic pain JNK_ERK JNK/ERK Pathway DOR->JNK_ERK In inflammatory pain Analgesia Analgesia PI3K_Akt->Analgesia JNK_ERK->Analgesia UFP512_2 UFP-512 DOR_2 Delta-Opioid Receptor (DOR) UFP512_2->DOR_2 Nrf2 Nrf2 DOR_2->Nrf2 HO1 HO-1 Nrf2->HO1 Antioxidant_effect Antioxidant Effect HO1->Antioxidant_effect Experimental_Workflow cluster_prep Preparation cluster_induction Model Induction cluster_treatment Treatment cluster_assessment Assessment cluster_analysis Analysis Animal_Acclimatization Animal Acclimatization Baseline_Measurement Baseline Behavioral/ Nociceptive Measurement Animal_Acclimatization->Baseline_Measurement Model_Induction Induction of Disease Model (e.g., CFA, CCI, MIA) Baseline_Measurement->Model_Induction UFP512_Admin UFP-512 Administration Model_Induction->UFP512_Admin Vehicle_Admin Vehicle Administration Model_Induction->Vehicle_Admin Post_Treatment_Measurement Post-Treatment Behavioral/ Nociceptive Measurement UFP512_Admin->Post_Treatment_Measurement Vehicle_Admin->Post_Treatment_Measurement Tissue_Collection Tissue Collection for Biochemical Analysis Post_Treatment_Measurement->Tissue_Collection Data_Analysis Data Analysis and Interpretation Tissue_Collection->Data_Analysis

References

Method

Application Notes and Protocols for UFP-512 in Rodent Studies

Audience: Researchers, scientists, and drug development professionals. Introduction UFP-512 is a potent and selective delta-opioid receptor (DOR) agonist.[1] It has demonstrated a range of therapeutic effects in preclini...

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

UFP-512 is a potent and selective delta-opioid receptor (DOR) agonist.[1] It has demonstrated a range of therapeutic effects in preclinical rodent models, including analgesic, anxiolytic, and antidepressant properties, without inducing the tolerance often seen with other opioids.[1][2] Recent studies have also explored its potential in treating conditions like osteoarthritis and promoting hair growth.[3][4] These notes provide a comprehensive overview of the optimal dosages, administration routes, and experimental protocols for utilizing UFP-512 in rodent research.

Data Presentation: UFP-512 Dosage and Administration in Rodent Models

The following table summarizes the effective dosages of UFP-512 across various rodent models and administration routes as reported in the literature.

Animal Model Research Area Route of Administration Effective Dosage Range Vehicle Key Findings References
C57BL/6J MiceChronic Inflammatory & Neuropathic PainIntraperitoneal (i.p.)1 - 30 mg/kg0.9% SalineDose-dependent antiallodynic and antihyperalgesic effects. 30 mg/kg produced maximal effects.
C57BL/6J MiceOsteoarthritis PainIntraperitoneal (i.p.)1 - 50 mg/kgNot SpecifiedDose-dependently reduced allodynia and loss of grip strength. 50 mg/kg inhibited anxiety and depressive-like behaviors.
C57BL/6J MiceOsteoarthritis PainIntra-articular (i.a.)250 - 1000 µgNot SpecifiedDose-dependently reduced allodynia and loss of grip strength.
CD1 MiceDepressionIntraperitoneal (i.p.)1 - 10 mg/kgNot SpecifiedProduced an antidepressant-like effect in the forced swimming test without inducing tolerance after chronic administration.
C3H/HeN MiceHair GrowthTopical0.01% - 0.05% solutionNot SpecifiedFacilitated the telogen-to-anagen hair cycle transition in a dose-dependent manner.
MiceNociceptionIntracerebroventricular (i.c.v.)A50: 8.0 nmolNot SpecifiedProduced dose-related antinociception in the 55°C tail-flick assay.
Hemiparkinsonian RatsParkinson's DiseaseNot SpecifiedNot SpecifiedNot SpecifiedActivated motor activity by controlling the nigro-thalamic pathway.

Experimental Protocols

Protocol for Assessing Antinociceptive Effects in a Mouse Model of Neuropathic Pain

This protocol is adapted from studies evaluating UFP-512 in the chronic constriction injury (CCI) model of neuropathic pain.

1.1. Animal Model:

  • Species: Male C57BL/6J mice, 7 weeks old.

  • Model Induction: Induce neuropathic pain via chronic constriction of the sciatic nerve (CCI model).

1.2. Drug Preparation:

  • Dissolve UFP-512 powder in a sterile 0.9% saline solution to achieve the desired final concentrations (e.g., for doses of 1, 3, 10, 20, and 30 mg/kg).

  • Vortex the solution thoroughly to ensure complete dissolution. Prepare fresh on the day of the experiment.

1.3. Drug Administration:

  • Administer the UFP-512 solution via intraperitoneal (i.p.) injection.

  • The injection volume should be calculated based on the animal's body weight (typically 10 mL/kg).

  • For antagonist studies, a selective DOR antagonist like naltrindole (e.g., 4 mg/kg) can be administered subcutaneously 30 minutes before behavioral testing.

1.4. Behavioral Testing:

  • Conduct behavioral assessments 1 hour after the i.p. administration of UFP-512.

  • Mechanical Allodynia: Measure the paw withdrawal threshold using von Frey filaments.

  • Thermal Hyperalgesia: Assess the paw withdrawal latency to a radiant heat source using the Hargreaves test.

1.5. Post-mortem Analysis:

  • At the end of the experiment, euthanize the animals and collect spinal cord tissue to analyze molecular changes (e.g., via Western blot) in signaling pathways like PI3K/Akt, JNK, and ERK1/2.

Protocol for Assessing Anxiolytic and Antidepressant-like Effects

This protocol is suitable for evaluating the mood-related effects of UFP-512, for instance, in animals experiencing chronic pain.

2.1. Animal Model:

  • Species: Female C57BL/6J mice with osteoarthritis induced by monosodium acetate (MIA).

  • Allow 29 days for the model to develop and for associated anxiodepressive behaviors to manifest.

2.2. Drug Preparation:

  • Prepare UFP-512 in 0.9% saline for a high dose (e.g., 50 mg/kg) known to affect mood-related behaviors.

2.3. Drug Administration:

  • Administer UFP-512 via intraperitoneal (i.p.) injection 1 hour before the start of behavioral testing.

2.4. Behavioral Assays:

  • Anxiety-like Behavior (Elevated Plus Maze - EPM):

    • Place the mouse in the center of the maze, facing an open arm.

    • Record the number of entries and the time spent in the open and closed arms for 5 minutes. An anxiolytic effect is indicated by more time spent in and more entries into the open arms.

  • Depressive-like Behavior (Tail Suspension Test - TST / Forced Swim Test - FST):

    • TST: Suspend the mouse by its tail and record the total time of immobility over a 6-minute period.

    • FST: Place the mouse in a cylinder of water and record the duration of immobility during the last 4 minutes of a 6-minute test.

    • A decrease in immobility time suggests an antidepressant-like effect.

Visualizations: Workflows and Signaling Pathways

Experimental Workflow Diagram

G cluster_0 Phase 1: Model Induction & Acclimation cluster_1 Phase 2: Drug Administration cluster_2 Phase 3: Outcome Assessment A Select Rodent Strain (e.g., C57BL/6J Mice) B Induce Disease Model (e.g., Neuropathic Pain, Osteoarthritis) A->B C Acclimation & Baseline Behavioral Testing B->C D Prepare UFP-512 Solution (e.g., in 0.9% Saline) E Administer UFP-512 (e.g., Intraperitoneal Injection) D->E F Control Groups (Vehicle, Sham) D->F G Behavioral Assays (e.g., von Frey, EPM, FST) (1 hr post-injection) F->G H Tissue Collection (e.g., Spinal Cord, DRG) G->H I Molecular Analysis (e.g., Western Blot, qPCR) H->I

Caption: General experimental workflow for UFP-512 studies in rodents.

UFP-512 Signaling Pathways Diagram

G cluster_pain Pain & Inflammation Pathways cluster_hair Hair Growth Pathway UFP512 UFP-512 DOR Delta-Opioid Receptor (DOR) UFP512->DOR Binds & Activates PI3K_Akt PI3K/Akt Pathway DOR->PI3K_Akt Inhibits (Neuropathic Pain) JNK_ERK JNK/ERK Pathway DOR->JNK_ERK Inhibits (Inflammatory Pain) Nrf2 Nrf2 Activation DOR->Nrf2 Wnt_Beta Wnt/β-catenin Pathway DOR->Wnt_Beta Analgesia Analgesic Effect PI3K_Akt->Analgesia JNK_ERK->Analgesia Antioxidant Antioxidant Enzymes (HO-1, SOD-1) Nrf2->Antioxidant Antioxidant->Analgesia HairGrowth Hair Growth Proliferation ORS Cell Proliferation Wnt_Beta->Proliferation Proliferation->HairGrowth

Caption: Key signaling pathways activated by UFP-512.

References

Application

Application Notes and Protocols for UFP-512 Cell Culture Treatment

For Researchers, Scientists, and Drug Development Professionals Introduction UFP-512 is a potent and highly selective delta-opioid receptor (DOR) agonist that has demonstrated significant potential in preclinical researc...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

UFP-512 is a potent and highly selective delta-opioid receptor (DOR) agonist that has demonstrated significant potential in preclinical research for its neuroprotective and cytoprotective effects. As a G protein-coupled receptor (GPCR) agonist, UFP-512 modulates several intracellular signaling cascades, making it a valuable tool for investigating cellular mechanisms in various physiological and pathological contexts. These application notes provide detailed protocols for the treatment of human neuroblastoma (SK-N-BE) and human outer root sheath (hORS) cells with UFP-512 to study its effects on key signaling pathways, including PI3K/Akt, Nrf2/HO-1, Wnt/β-catenin, and MAPK/ERK.

Mechanism of Action

UFP-512 exerts its biological effects primarily through the activation of the delta-opioid receptor. This activation initiates a cascade of intracellular signaling events that have been shown to be cell-type and context-dependent. The primary signaling pathways implicated in the cellular response to UFP-512 are:

  • PI3K/Akt Pathway: Activation of this pathway is crucial for cell survival, proliferation, and growth.

  • Nrf2/HO-1 Pathway: This pathway is a key regulator of the cellular antioxidant response, protecting cells from oxidative stress.

  • Wnt/β-catenin Pathway: A fundamental pathway involved in cell fate determination, proliferation, and migration.

  • MAPK/ERK Pathway: This cascade plays a central role in the regulation of cell proliferation, differentiation, and survival.

Data Presentation

The following tables summarize the recommended starting concentrations and expected outcomes for UFP-512 treatment in cell culture experiments. A dose-response study is recommended to determine the optimal concentration for specific cell lines and experimental conditions.

ParameterRecommendationReference
Cell Line SK-N-BE (human neuroblastoma)[1]
Starting Concentration 5 µM[1]
Concentration Range for Dose-Response 1 - 20 µM[1]
Incubation Time 24 - 48 hours[1]
Antagonist Control Naltrindole (1 µM)[1]
ParameterRecommendation
Cell Line hORS (human outer root sheath cells)
Starting Concentration 5 µM (based on neuronal cell line data)
Concentration Range for Dose-Response 1 - 20 µM
Incubation Time 24 - 48 hours
Antagonist Control Naltrindole (1 µM)

Experimental Protocols

I. Cell Culture Protocols

A. SK-N-BE Cell Culture

  • Media Preparation: Prepare complete growth medium consisting of a 1:1 mixture of Minimum Essential Medium (MEM) and Ham's F-12 Medium supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Cell Thawing: Thaw cryopreserved SK-N-BE cells rapidly in a 37°C water bath. Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium. Centrifuge at 200 x g for 5 minutes.

  • Cell Seeding: Discard the supernatant and resuspend the cell pellet in fresh complete growth medium. Seed the cells in a T-75 flask at a density of 2 x 10^6 cells.

  • Cell Maintenance: Incubate the cells at 37°C in a humidified atmosphere of 5% CO2. Change the medium every 2-3 days.

  • Subculturing: When cells reach 80-90% confluency, aspirate the medium and wash the cells with Phosphate-Buffered Saline (PBS). Add 2 mL of 0.25% Trypsin-EDTA and incubate at 37°C for 3-5 minutes. Neutralize the trypsin with 8 mL of complete growth medium and split the cells at a 1:3 to 1:6 ratio.

B. hORS Cell Culture

  • Media Preparation: Prepare complete growth medium consisting of Keratinocyte-SFM supplemented with manufacturer-provided growth supplements (e.g., human recombinant Epidermal Growth Factor and Bovine Pituitary Extract), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Coating of Culture Vessels: Coat culture flasks or plates with 0.01% poly-L-lysine or collagen type I for optimal cell attachment.

  • Cell Thawing and Seeding: Follow the same procedure as for SK-N-BE cells, using the hORS complete growth medium. Seed cells at a density of 5 x 10^3 cells/cm².

  • Cell Maintenance: Incubate the cells at 37°C in a humidified atmosphere of 5% CO2. Change the medium every 2-3 days.

  • Subculturing: When cells reach 70-80% confluency, aspirate the medium and wash with PBS. Add 0.05% Trypsin-EDTA and incubate at 37°C for 5-7 minutes. Neutralize with trypsin inhibitor and resuspend in complete growth medium. Split the cells at a 1:2 to 1:4 ratio.

II. UFP-512 Treatment Protocol
  • Stock Solution Preparation: Prepare a 10 mM stock solution of UFP-512 in sterile dimethyl sulfoxide (DMSO). Store at -20°C.

  • Cell Plating: Seed SK-N-BE or hORS cells in appropriate culture plates (e.g., 6-well plates for Western blotting, 96-well plates for viability assays) at a density that will result in 70-80% confluency at the time of treatment.

  • Dose-Response Experiment (Recommended):

    • Prepare serial dilutions of UFP-512 in complete growth medium to achieve final concentrations ranging from 1 µM to 20 µM. A recommended series is 1, 2.5, 5, 10, and 20 µM.

    • Include a vehicle control (DMSO at the same final concentration as the highest UFP-512 dose) and an untreated control.

    • For antagonist studies, pre-incubate cells with 1 µM naltrindole for 1 hour before adding UFP-512.

  • Treatment: Aspirate the existing medium from the cells and replace it with the medium containing the desired concentrations of UFP-512.

  • Incubation: Incubate the cells for the desired time period (e.g., 15 minutes for rapid phosphorylation events, 24-48 hours for changes in protein expression or cell viability).

  • Downstream Analysis: Following incubation, proceed with the desired analysis (e.g., cell lysis for Western blotting, cell fixation for immunofluorescence, or cell viability assays).

III. Key Experimental Assays

A. Western Blotting for Signaling Pathway Activation

  • Cell Lysis: After UFP-512 treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel. After electrophoresis, transfer the proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in Tris-Buffered Saline with Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against phosphorylated and total forms of key signaling proteins (e.g., p-Akt/Akt, p-ERK/ERK, β-catenin, Nrf2, HO-1) overnight at 4°C.

    • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

B. Wnt/β-catenin Reporter Assay

  • Transfection: Co-transfect cells with a TCF/LEF-responsive luciferase reporter plasmid (e.g., TOPFlash) and a control plasmid (e.g., FOPFlash or a Renilla luciferase plasmid for normalization).

  • Treatment: 24 hours post-transfection, treat the cells with UFP-512 as described in Protocol II.

  • Luciferase Assay: After 24-48 hours of treatment, lyse the cells and measure luciferase activity using a luminometer according to the manufacturer's instructions.

Mandatory Visualizations

UFP512_Signaling_Pathways cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_pi3k PI3K/Akt Pathway cluster_mapk MAPK/ERK Pathway cluster_wnt Wnt/β-catenin Pathway cluster_nucleus Nucleus cluster_nrf2 Nrf2 Pathway UFP512 UFP-512 DOR Delta-Opioid Receptor (DOR) UFP512->DOR activates PI3K PI3K DOR->PI3K Ras Ras DOR->Ras GSK3b GSK3β DOR->GSK3b inhibits Keap1 Keap1 DOR->Keap1 inhibits Akt Akt PI3K->Akt Akt_nuc Akt Akt->Akt_nuc Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK1/2 MEK->ERK ERK_nuc ERK1/2 ERK->ERK_nuc beta_catenin_complex β-catenin Destruction Complex GSK3b->beta_catenin_complex phosphorylates beta_catenin_cyto β-catenin beta_catenin_complex->beta_catenin_cyto releases beta_catenin_nuc β-catenin beta_catenin_cyto->beta_catenin_nuc Nrf2 Nrf2 Keap1->Nrf2 inhibits ARE Antioxidant Response Element Nrf2->ARE TCF_LEF TCF/LEF beta_catenin_nuc->TCF_LEF Wnt_genes Wnt Target Genes TCF_LEF->Wnt_genes Transcription_Factors Transcription Factors ERK_nuc->Transcription_Factors Cell_Proliferation_Genes Cell Proliferation Genes Transcription_Factors->Cell_Proliferation_Genes Cell_Survival_Genes Cell Survival Genes Akt_nuc->Cell_Survival_Genes

Caption: Signaling pathways activated by UFP-512.

Experimental_Workflow cluster_assays Downstream Assays start Start: Seed SK-N-BE or hORS cells culture Culture to 70-80% confluency start->culture treatment Treat with UFP-512 (Dose-response: 1-20 µM) culture->treatment incubation Incubate (e.g., 24-48 hours) treatment->incubation western Western Blot (p-Akt, p-ERK, Nrf2, β-catenin) incubation->western reporter Wnt/β-catenin Reporter Assay incubation->reporter viability Cell Viability Assay (e.g., MTT) incubation->viability analysis Data Analysis and Interpretation western->analysis reporter->analysis viability->analysis

Caption: General experimental workflow for UFP-512 treatment.

Logical_Relationship UFP512 UFP-512 DOR Delta-Opioid Receptor (DOR) UFP512->DOR binds to and activates Signaling_Pathways Intracellular Signaling Pathways (PI3K/Akt, Nrf2, Wnt, MAPK/ERK) DOR->Signaling_Pathways modulates Cellular_Response Cellular Response (e.g., Neuroprotection, Proliferation) Signaling_Pathways->Cellular_Response leads to

Caption: Logical relationship of UFP-512's action.

References

Method

Application Notes and Protocols for UFP-512

For Researchers, Scientists, and Drug Development Professionals Introduction UFP-512 is a potent and selective peptide agonist for the delta-opioid receptor (DOR), a member of the G protein-coupled receptor (GPCR) family...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

UFP-512 is a potent and selective peptide agonist for the delta-opioid receptor (DOR), a member of the G protein-coupled receptor (GPCR) family.[1] It has demonstrated significant potential in preclinical research for the treatment of mood disorders, chronic pain, and as a promoter of hair growth.[1][2] These application notes provide detailed protocols for the dissolution and use of UFP-512 in various experimental settings, along with a summary of its pharmacological properties and signaling pathways.

Chemical Properties

PropertyValueReference
Chemical Name (3S)-3-[[(3S)-2-[(2S)-2-amino-3-(4-hydroxy-2,6-dimethylphenyl)propanoyl]-3,4-dihydro-1H-isoquinoline-3-carbonyl]amino]-3-(1H-benzimidazol-2-yl)propanoic acid[3]
Molecular Formula C₃₁H₃₃N₅O₅[3]
Molecular Weight 555.64 g/mol
Appearance SolidN/A
Purity >98% (typically)N/A
CAS Number 480446-44-4

Dissolution and Storage Protocols

UFP-512 is soluble in dimethyl sulfoxide (DMSO) and aqueous solutions such as saline. The choice of solvent will depend on the specific experimental requirements.

Protocol 1: Preparation of a DMSO Stock Solution

  • Objective: To prepare a high-concentration stock solution of UFP-512 in DMSO for long-term storage and subsequent dilution in aqueous buffers for in vitro experiments.

  • Materials:

    • UFP-512 powder

    • Anhydrous DMSO

    • Sterile, amber-colored microcentrifuge tubes

  • Procedure:

    • Equilibrate the UFP-512 powder and anhydrous DMSO to room temperature.

    • Weigh the desired amount of UFP-512 powder in a sterile microcentrifuge tube.

    • Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).

    • Vortex the solution until the UFP-512 is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary.

    • Aliquot the stock solution into smaller volumes in sterile, amber-colored microcentrifuge tubes to avoid repeated freeze-thaw cycles.

  • Storage:

    • Store the DMSO stock solution at -20°C for long-term storage (months to years).

    • For short-term storage (days to weeks), the solution can be kept at 4°C.

    • Protect the solution from light.

Protocol 2: Preparation of an Aqueous Solution for In Vivo Experiments

  • Objective: To prepare a solution of UFP-512 in saline for direct administration to animals.

  • Materials:

    • UFP-512 powder

    • Sterile 0.9% saline solution

    • Sterile conical tubes

  • Procedure:

    • Weigh the desired amount of UFP-512 powder.

    • Dissolve the powder in a sterile 0.9% saline solution to the desired final concentration (e.g., 1 mg/mL).

    • Vortex thoroughly to ensure complete dissolution. The solution should be prepared fresh on the day of the experiment.

In Vitro Experimental Protocols

UFP-512 has been characterized in various in vitro assays to determine its binding affinity, functional activity, and downstream signaling effects.

Cell Lines:

  • SK-N-BE Human Neuroblastoma Cells: Endogenously express delta-opioid receptors.

  • CHO-K1 cells stably expressing human DOR (CHO-hDOR): A recombinant cell line for studying DOR-specific effects.

Table 1: In Vitro Efficacy of UFP-512

AssayCell LineParameterValueReference
Radioligand BindingSK-N-BEKᵢ (nM) vs [³H]-naltrindole0.45 ± 0.08N/A
adenylyl cyclase inhibitionSK-N-BEIC₅₀ (nM)1.2 ± 0.3N/A
ERK1/2 PhosphorylationSK-N-BEEC₅₀ (nM)3.5 ± 0.9N/A

Protocol 3: ERK1/2 Phosphorylation Assay

  • Objective: To measure the activation of the MAPK/ERK pathway by UFP-512 in cultured cells.

  • Materials:

    • CHO-hDOR cells

    • Serum-free cell culture medium

    • UFP-512 stock solution (in DMSO)

    • 96-well cell culture plates

    • Lysis buffer

    • Phospho-ERK1/2 and total ERK1/2 antibodies

    • Secondary antibodies conjugated to a detectable marker (e.g., HRP, fluorophore)

    • Detection reagents (e.g., chemiluminescent substrate, fluorescent plate reader)

  • Procedure:

    • Seed CHO-hDOR cells in a 96-well plate and grow to 80-90% confluency.

    • Serum-starve the cells for 24 hours prior to the experiment.

    • Prepare serial dilutions of UFP-512 in serum-free medium.

    • Stimulate the cells with various concentrations of UFP-512 for 5 minutes.

    • Aspirate the medium and lyse the cells with lysis buffer.

    • Perform an immunoassay (e.g., ELISA, In-Cell Western) to detect the levels of phosphorylated ERK1/2 and total ERK1/2.

    • Normalize the phosphorylated ERK1/2 signal to the total ERK1/2 signal.

    • Plot the normalized data against the UFP-512 concentration to determine the EC₅₀ value.

In Vivo Experimental Protocols

UFP-512 has been evaluated in various animal models to assess its therapeutic potential.

Table 2: In Vivo Administration of UFP-512

ApplicationAnimal ModelRoute of AdministrationDosage/ConcentrationReference
PainMouse (inflammatory & neuropathic)Intraperitoneal (i.p.)1, 3, 10, 20, 30 mg/kg
DepressionMouseIntraperitoneal (i.p.)1 mg/kg
Hair GrowthMouse (C3H/HeN)Topical0.01% - 0.05%
PainMouse (osteoarthritis)Systemic (i.p.) & Local50 mg/kg (i.p.), 1000 µg (local)

Protocol 4: Mouse Forced Swim Test for Depressive-Like Behavior

  • Objective: To assess the antidepressant-like effects of UFP-512 in mice.

  • Materials:

    • Male C57BL/6J mice

    • UFP-512 solution in 0.9% saline

    • Cylindrical water tank (e.g., 25 cm height, 10 cm diameter)

    • Water at 23-25°C

    • Video recording equipment

  • Procedure:

    • Administer UFP-512 (1 mg/kg, i.p.) or vehicle (saline) to the mice 1 hour before the test.

    • Fill the cylinder with water to a depth of 15 cm.

    • Gently place each mouse into the water-filled cylinder for a 6-minute session.

    • Record the entire session with a video camera.

    • After 6 minutes, remove the mouse, dry it with a towel, and return it to its home cage.

    • Analyze the video recordings, scoring the duration of immobility during the last 4 minutes of the test. Immobility is defined as the absence of active, escape-oriented behaviors, with only minor movements necessary to keep the head above water.

Protocol 5: Topical Application for Hair Growth Promotion in Mice

  • Objective: To evaluate the effect of topical UFP-512 on hair regrowth in mice.

  • Materials:

    • 7-week-old male C3H/HeN mice in the telogen phase of the hair cycle.

    • UFP-512 solution (0.01% or 0.05% in a suitable vehicle).

    • Hair clippers and depilatory cream.

  • Procedure:

    • Anesthetize the mice and shave the dorsal skin.

    • Apply a depilatory cream to remove the remaining hair shafts.

    • Topically apply the UFP-512 solution or vehicle to the shaved area daily for 15 days.

    • Monitor the skin for signs of anagen induction (e.g., darkening of the skin).

    • At the end of the treatment period, collect skin samples for histological analysis (e.g., H&E staining) to assess hair follicle morphology and stage.

Signaling Pathways

UFP-512, as a DOR agonist, activates several downstream signaling pathways.

1. Delta-Opioid Receptor G-Protein Signaling Pathway

Activation of DOR by UFP-512 leads to the dissociation of the heterotrimeric G-protein into Gαi/o and Gβγ subunits. Gαi/o inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP levels. Both Gαi/o and Gβγ can activate the MAPK/ERK pathway.

DOR_Signaling UFP512 UFP-512 DOR δ-Opioid Receptor (DOR) UFP512->DOR G_protein Gi/o Protein DOR->G_protein activates G_alpha Gαi/o G_protein->G_alpha G_betagamma Gβγ G_protein->G_betagamma AC Adenylyl Cyclase G_alpha->AC inhibits MAPK_ERK MAPK/ERK Pathway G_alpha->MAPK_ERK activates G_betagamma->MAPK_ERK activates cAMP cAMP AC->cAMP produces

Caption: UFP-512 activates DOR signaling.

2. Nrf2 Signaling Pathway

UFP-512 has been shown to activate the Nrf2 signaling pathway, which plays a crucial role in cellular defense against oxidative stress. Under basal conditions, Nrf2 is kept in the cytoplasm by Keap1 and targeted for ubiquitination and degradation. UFP-512 is proposed to induce a conformational change in Keap1, leading to the release and nuclear translocation of Nrf2. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter region of target genes, inducing the expression of antioxidant enzymes.

Nrf2_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus UFP512 UFP-512 Keap1_Nrf2 Keap1-Nrf2 Complex UFP512->Keap1_Nrf2 inhibits degradation Nrf2_cyto Nrf2 Keap1_Nrf2->Nrf2_cyto releases Ub_Proteasome Ubiquitination & Degradation Keap1_Nrf2->Ub_Proteasome leads to Nrf2_nucl Nrf2 Nrf2_cyto->Nrf2_nucl translocates ARE ARE Nrf2_nucl->ARE binds Antioxidant_Genes Antioxidant Gene Expression ARE->Antioxidant_Genes activates

Caption: UFP-512 activates the Nrf2 pathway.

3. Wnt/β-catenin Signaling Pathway

In the context of hair growth, UFP-512 has been shown to activate the Wnt/β-catenin signaling pathway. Activation of this pathway is crucial for hair follicle development and the anagen (growth) phase of the hair cycle. UFP-512-mediated DOR activation leads to the stabilization and nuclear accumulation of β-catenin, which then activates the transcription of target genes involved in cell proliferation and differentiation.

Wnt_Signaling cluster_membrane Cell Membrane cluster_cytoplasm_wnt Cytoplasm cluster_nucleus_wnt Nucleus UFP512 UFP-512 DOR DOR UFP512->DOR Destruction_Complex β-catenin Destruction Complex DOR->Destruction_Complex inhibits beta_catenin_cyto β-catenin Destruction_Complex->beta_catenin_cyto releases beta_catenin_nucl β-catenin beta_catenin_cyto->beta_catenin_nucl translocates TCF_LEF TCF/LEF beta_catenin_nucl->TCF_LEF activates Target_Genes Target Gene Transcription TCF_LEF->Target_Genes induces

Caption: UFP-512 activates Wnt/β-catenin.

Experimental Workflow

The following diagram outlines a general workflow for studying the effects of UFP-512.

Experimental_Workflow start Start dissolve Dissolve UFP-512 (DMSO or Saline) start->dissolve in_vitro In Vitro Experiments dissolve->in_vitro in_vivo In Vivo Experiments dissolve->in_vivo cell_culture Cell Culture (e.g., SK-N-BE, CHO-hDOR) in_vitro->cell_culture animal_models Animal Models (e.g., Mouse pain, depression) in_vivo->animal_models assays Functional Assays (e.g., ERK, cAMP) cell_culture->assays data_analysis Data Analysis assays->data_analysis behavioral_tests Behavioral Testing (e.g., Forced Swim Test) animal_models->behavioral_tests behavioral_tests->data_analysis end Conclusion data_analysis->end

Caption: General workflow for UFP-512 experiments.

Disclaimer: This document is intended for research use only. The protocols and information provided are based on published scientific literature. Researchers should adapt these protocols to their specific experimental conditions and follow all applicable laboratory safety guidelines.

References

Application

UFP-512 stability in DMSO and PBS solutions

For Researchers, Scientists, and Drug Development Professionals These application notes provide a summary of the known stability, experimental protocols, and signaling pathways associated with the selective δ-opioid rece...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a summary of the known stability, experimental protocols, and signaling pathways associated with the selective δ-opioid receptor (DOR) agonist, UFP-512. This document is intended to guide researchers in the effective use of UFP-512 in preclinical studies.

UFP-512: Solvent and Administration Information

ApplicationSolvent/VehicleConcentration/DoseAdministrationSpeciesReference
In vivo (Pain and Depression Models)Saline solution (0.9%)1, 3, 10, 20, and 30 mg/kgIntraperitonealMouse[1][2]
In vivo (Hair Growth Study)Not specified0.01% - 0.05%TopicalMouse[3]
In vitro (Cell Culture)Not specifiedNot specifiedNot specifiedHuman Neuroblastoma SK-N-BE cells[4]

Note: For in vitro studies, it is common practice to prepare a concentrated stock solution in a solvent like DMSO and then dilute it to the final working concentration in the cell culture medium. The final DMSO concentration should be kept low (typically below 0.5%) to avoid solvent-induced cellular toxicity.

Experimental Protocols

The following are examples of experimental protocols that have been used to investigate the effects of UFP-512.

In Vivo Analgesic and Antidepressant-like Effect Assessment in Mice

This protocol is adapted from studies investigating the effects of UFP-512 on chronic inflammatory and neuropathic pain.[5]

1. Animal Models:

  • Inflammatory Pain: Induced by subplantar injection of Complete Freund's Adjuvant (CFA).
  • Neuropathic Pain: Induced by chronic constriction of the sciatic nerve (CCI).

2. UFP-512 Administration:

  • Dissolve UFP-512 in 0.9% saline solution.
  • Administer intraperitoneally (i.p.) at doses ranging from 1 to 30 mg/kg.

3. Behavioral Assessments:

  • Mechanical Allodynia: Measured using the von Frey filament test.
  • Thermal Hyperalgesia: Assessed using the plantar test.
  • Depressive-like Behavior: Evaluated using the forced swimming test.

4. Molecular Analysis:

  • Following behavioral testing, spinal cord tissue can be collected for analysis of protein expression levels of key signaling molecules (e.g., Nrf2, HO-1, p-Akt, p-JNK, p-ERK1/2) via Western blot.

In Vivo Hair Growth Promotion Assessment in Mice

This protocol is based on a study evaluating the effect of UFP-512 on hair follicle cycling.

1. Animal Model:

  • Use 7-week-old C3H/HeN mice in the telogen phase of the hair cycle.

2. UFP-512 Administration:

  • Prepare a topical formulation of UFP-512 at concentrations of 0.01% and 0.05%.
  • Apply the formulation to the shaved dorsal skin of the mice.

3. Hair Growth Assessment:

  • Monitor the transition from telogen to anagen phase by observing skin pigmentation and hair growth.
  • At the end of the study period, measure hair shaft length and weight.
  • Histological analysis of skin biopsies can be performed to assess hair follicle morphology.

Signaling Pathways of UFP-512

UFP-512, as a selective δ-opioid receptor agonist, modulates several intracellular signaling pathways to exert its pharmacological effects.

UFP-512 Signaling in Pain and Inflammation

In the context of pain and inflammation, UFP-512 has been shown to activate the Nrf2/HO-1 pathway and modulate the PI3K/Akt and MAPK (JNK, ERK1/2) pathways.

UFP512_Pain_Signaling UFP512 UFP-512 DOR δ-Opioid Receptor (DOR) UFP512->DOR activates Nrf2 Nrf2 DOR->Nrf2 activates PI3K PI3K DOR->PI3K inhibits in neuropathic pain JNK JNK DOR->JNK inhibits in inflammatory pain ERK ERK1/2 DOR->ERK inhibits in inflammatory pain HO1 HO-1 Nrf2->HO1 upregulates Analgesia Analgesic Effects HO1->Analgesia Akt Akt PI3K->Akt Akt->Analgesia JNK->Analgesia ERK->Analgesia

Caption: UFP-512 signaling in pain modulation.

UFP-512 Signaling in Hair Growth

UFP-512 promotes hair growth by activating the Wnt/β-catenin signaling pathway and influencing the PI3K/Akt and ERK1/2 pathways in outer root sheath (ORS) cells.

UFP512_Hair_Growth_Signaling UFP512 UFP-512 DOR δ-Opioid Receptor (DOR) UFP512->DOR activates Wnt Wnt Signaling DOR->Wnt activates PI3K PI3K DOR->PI3K activates ERK ERK1/2 DOR->ERK activates beta_catenin β-catenin Wnt->beta_catenin stabilizes HairGrowth Hair Growth Promotion beta_catenin->HairGrowth Akt Akt PI3K->Akt Akt->HairGrowth ERK->HairGrowth

Caption: UFP-512 signaling in hair growth promotion.

Experimental Workflow for In Vitro Signaling Studies

The following workflow can be used to investigate the effect of UFP-512 on intracellular signaling pathways in a relevant cell line (e.g., human outer root sheath cells or neuronal cells).

In_Vitro_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis CellCulture Cell Culture (e.g., hORS cells) Treatment Treat Cells with UFP-512 (various concentrations and times) CellCulture->Treatment UFP512_prep Prepare UFP-512 Stock Solution (in DMSO) UFP512_prep->Treatment Lysis Cell Lysis Treatment->Lysis WesternBlot Western Blot for (p-Akt, p-ERK, β-catenin, etc.) Lysis->WesternBlot qPCR qPCR for (Wnt target genes) Lysis->qPCR

References

Method

Application Notes and Protocols for UFP-512 in Receptor Binding Studies

For Researchers, Scientists, and Drug Development Professionals Introduction UFP-512 is a potent and selective peptide-based agonist for the delta-opioid receptor (DOR), a member of the G protein-coupled receptor (GPCR)...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

UFP-512 is a potent and selective peptide-based agonist for the delta-opioid receptor (DOR), a member of the G protein-coupled receptor (GPCR) family.[1][2] This document provides detailed application notes and protocols for utilizing UFP-512 in receptor binding assays, a critical step in pharmacological research and drug development. Understanding the binding characteristics of UFP-512 is fundamental to interpreting its downstream physiological effects and exploring its therapeutic potential in areas such as pain management, mood disorders, and neuroprotection.[3][4]

Data Presentation: Binding Affinity of UFP-512

The following table summarizes the binding affinity of UFP-512 for the human delta (δ), mu (μ), and kappa (κ) opioid receptors. The data is derived from competitive binding assays, which measure the ability of UFP-512 to displace a radiolabeled ligand from the receptor. The inhibition constant (Ki) is a measure of the binding affinity of a ligand for a receptor; a lower Ki value indicates a higher binding affinity.

LigandReceptorKi (nM)RadioligandCell LineReference
UFP-512 δ-opioid0.28[³H]-DiprenorphineSK-N-BEAguila et al., 2007
μ-opioid1000[³H]-DiprenorphineSK-N-BEAguila et al., 2007
κ-opioid>10000[³H]-DiprenorphineSK-N-BEAguila et al., 2007

This table clearly demonstrates the high affinity and selectivity of UFP-512 for the delta-opioid receptor over the mu- and kappa-opioid receptors.

Experimental Protocols

Competitive Radioligand Binding Assay for UFP-512

This protocol describes the determination of the binding affinity (Ki) of UFP-512 for the delta-opioid receptor expressed in a suitable cell line (e.g., SK-N-BE human neuroblastoma cells) through a competitive binding assay using a non-selective radioligand such as [³H]-diprenorphine.

Materials:

  • Cell Membranes: Membranes prepared from SK-N-BE cells stably expressing the human delta-opioid receptor.

  • Radioligand: [³H]-diprenorphine (specific activity ~30-60 Ci/mmol).

  • Unlabeled Ligand (Competitor): UFP-512.

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.

  • Non-specific Binding Control: Naloxone (10 µM).

  • 96-well microplates.

  • Glass fiber filters (e.g., Whatman GF/B).

  • Cell harvester.

  • Scintillation vials and scintillation cocktail.

  • Liquid scintillation counter.

Procedure:

  • Membrane Preparation:

    • Culture SK-N-BE cells expressing the human delta-opioid receptor to confluency.

    • Harvest the cells and homogenize in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4) using a Dounce homogenizer.

    • Centrifuge the homogenate at 500 x g for 10 minutes at 4°C to remove nuclei and cellular debris.

    • Centrifuge the resulting supernatant at 40,000 x g for 30 minutes at 4°C to pellet the membranes.

    • Wash the membrane pellet by resuspending in fresh lysis buffer and repeating the centrifugation.

    • Resuspend the final pellet in assay buffer and determine the protein concentration using a suitable method (e.g., Bradford assay).

    • Store the membrane aliquots at -80°C until use.

  • Assay Setup:

    • On the day of the experiment, thaw the membrane preparation on ice.

    • Prepare serial dilutions of UFP-512 in assay buffer (e.g., from 10⁻¹¹ to 10⁻⁵ M).

    • In a 96-well plate, set up the following in triplicate:

      • Total Binding: 50 µL of assay buffer, 50 µL of [³H]-diprenorphine (at a final concentration close to its Kd, e.g., 0.5 nM), and 100 µL of membrane suspension (containing 20-50 µg of protein).

      • Non-specific Binding: 50 µL of naloxone (10 µM final concentration), 50 µL of [³H]-diprenorphine, and 100 µL of membrane suspension.

      • Competition Binding: 50 µL of each UFP-512 dilution, 50 µL of [³H]-diprenorphine, and 100 µL of membrane suspension.

  • Incubation:

    • Incubate the plate at 25°C for 60 minutes with gentle agitation to allow the binding to reach equilibrium.

  • Filtration and Washing:

    • Terminate the incubation by rapidly filtering the contents of each well through glass fiber filters pre-soaked in wash buffer using a cell harvester.

    • Quickly wash the filters three times with 3 mL of ice-cold wash buffer to remove unbound radioligand.

  • Radioactivity Measurement:

    • Transfer the filters to scintillation vials.

    • Add 4-5 mL of scintillation cocktail to each vial.

    • Measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding (CPM from wells with naloxone) from the total binding (CPM from wells with buffer only) and the competition binding wells.

    • Plot the percentage of specific binding against the logarithm of the UFP-512 concentration.

    • Determine the IC50 value (the concentration of UFP-512 that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis using software such as GraphPad Prism.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is the dissociation constant of the radioligand for the receptor.

Visualizations

Experimental Workflow: Competitive Radioligand Binding Assay

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Membrane_Prep Membrane Preparation from DOR-expressing cells Incubation Incubation of Membranes with Radioligand and UFP-512 Membrane_Prep->Incubation Reagent_Prep Reagent Preparation (UFP-512 dilutions, Radioligand) Reagent_Prep->Incubation Filtration Rapid Filtration and Washing to separate bound/unbound Incubation->Filtration Scintillation Scintillation Counting (Measure Radioactivity) Filtration->Scintillation Analysis Data Analysis (IC50 and Ki determination) Scintillation->Analysis

Caption: Workflow for the competitive radioligand binding assay.

Signaling Pathways Activated by UFP-512

Activation of the delta-opioid receptor by UFP-512 initiates several intracellular signaling cascades that contribute to its diverse pharmacological effects.

1. Canonical G-Protein Signaling Pathway

G UFP512 UFP-512 DOR Delta-Opioid Receptor (DOR) UFP512->DOR Gi_Go Gi/o Protein DOR->Gi_Go activates AC Adenylyl Cyclase Gi_Go->AC inhibits ERK ↑ ERK1/2 Gi_Go->ERK PI3K ↑ PI3K/Akt Gi_Go->PI3K cAMP ↓ cAMP AC->cAMP PKA ↓ PKA cAMP->PKA

Caption: UFP-512 activates Gi/o signaling, inhibiting cAMP and activating MAPK pathways.

2. Nrf2-Mediated Antioxidant Response

In certain cellular contexts, UFP-512 has been shown to activate the Nrf2 transcription factor, leading to an antioxidant response.[3]

G cluster_nuc Inside Nucleus UFP512 UFP-512 DOR Delta-Opioid Receptor (DOR) UFP512->DOR Nrf2_Keap1 Nrf2-Keap1 Complex DOR->Nrf2_Keap1 activates pathway leading to Nrf2 Nrf2 Nrf2_Keap1->Nrf2 releases Nucleus Nucleus Nrf2->Nucleus translocates to ARE Antioxidant Response Element (ARE) Nrf2->ARE binds to HO1 Heme Oxygenase-1 (HO-1) Expression ARE->HO1 Antioxidant Antioxidant Response & Cytoprotection HO1->Antioxidant

Caption: UFP-512 can induce an antioxidant response via the Nrf2 pathway.

3. Wnt/β-catenin Pathway Activation

In specific cell types, such as those involved in hair growth, UFP-512 has been observed to activate the Wnt/β-catenin signaling pathway.

G cluster_nuc Inside Nucleus UFP512 UFP-512 DOR Delta-Opioid Receptor (DOR) UFP512->DOR Wnt_signaling Wnt Signaling Components DOR->Wnt_signaling activates beta_catenin β-catenin Wnt_signaling->beta_catenin stabilizes Nucleus Nucleus beta_catenin->Nucleus translocates to TCF_LEF TCF/LEF beta_catenin->TCF_LEF binds to Gene_transcription Target Gene Transcription TCF_LEF->Gene_transcription Cell_proliferation Cell Proliferation & Migration Gene_transcription->Cell_proliferation

Caption: UFP-512 can promote cell proliferation via the Wnt/β-catenin pathway.

References

Application

Application Note: Western Blot Analysis of Cellular Signaling Pathways Following UFP-512 Treatment

For Researchers, Scientists, and Drug Development Professionals Introduction UFP-512 is a potent and selective peptide agonist for the delta-opioid receptor (DOR), a G-protein coupled receptor involved in a variety of ph...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

UFP-512 is a potent and selective peptide agonist for the delta-opioid receptor (DOR), a G-protein coupled receptor involved in a variety of physiological processes.[1][2] UFP-512 has demonstrated potential therapeutic effects, including antidepressant-like and anxiolytic-like properties, as well as roles in alleviating chronic inflammatory and neuropathic pain.[1][3][4] Its mechanism of action involves the modulation of several downstream signaling cascades, making Western blot analysis a critical tool for elucidating its cellular effects. This document provides a detailed protocol for performing Western blot analysis to investigate key signaling pathways affected by UFP-512 treatment.

Mechanism of Action and Key Signaling Pathways

UFP-512 primarily acts by activating the delta-opioid receptor. This activation can influence multiple intracellular signaling pathways, including:

  • PI3K/Akt Pathway: UFP-512 has been observed to block the activation of the PI3K/Akt signaling pathway in the context of chronic neuropathic pain.

  • MAPK Pathway (ERK, JNK): The effect of UFP-512 on the MAPK pathway can be context-dependent. For instance, it has been shown to inhibit c-Jun N-terminal kinase (JNK) and extracellular signal-regulated kinase 1/2 (ERK1/2) phosphorylation during inflammatory pain. In other cellular contexts, it can lead to the activation of ERK1/2.

  • Nrf2/HO-1 Pathway: Treatment with UFP-512 has been demonstrated to increase the protein levels of Nuclear factor erythroid 2-related factor 2 (Nrf2) and Heme oxygenase-1 (HO-1), key components of the antioxidant response.

  • Wnt/β-catenin Pathway: UFP-512 can activate the Wnt/β-catenin signaling pathway, resulting in an increase in the levels of active β-catenin.

  • DOR Phosphorylation: UFP-512 treatment can induce the phosphorylation of the delta-opioid receptor itself at serine 363.

Data Presentation: Expected Changes in Protein Levels after UFP-512 Treatment

The following table summarizes the expected quantitative changes in the expression and phosphorylation of key proteins following UFP-512 treatment, as determined by Western blot analysis. These expected outcomes are derived from published literature.

Target ProteinExpected Change with UFP-512 TreatmentCellular Context/Reference
p-Akt (phosphorylated Akt)DecreaseNeuropathic pain models
p-ERK1/2 (phosphorylated ERK1/2)Decrease or No ChangeInflammatory pain models
p-JNK (phosphorylated JNK)DecreaseInflammatory pain models
Nrf2IncreaseInflammatory and neuropathic pain models
HO-1IncreaseInflammatory and neuropathic pain models
Active β-cateninIncreaseHair follicle stem cells
p-DOR (Ser363)IncreaseIn vitro cell models

Experimental Protocols

This section provides a detailed methodology for Western blot analysis to assess the effects of UFP-512 on target protein expression and phosphorylation.

Cell Culture and UFP-512 Treatment
  • Cell Seeding: Plate cells (e.g., neuronal cells, immune cells, or other relevant cell lines) at an appropriate density in culture dishes.

  • Cell Growth: Culture the cells in a suitable medium and conditions until they reach the desired confluency (typically 70-80%).

  • UFP-512 Treatment: Treat the cells with the desired concentration of UFP-512 for the appropriate duration. A vehicle-treated control group should be included in parallel. Time-course and dose-response experiments are recommended to determine optimal conditions.

Protein Extraction
  • Cell Lysis: After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).

  • Lysis Buffer: Add ice-cold RIPA buffer (Radioimmunoprecipitation assay buffer) supplemented with protease and phosphatase inhibitors to the cells.

  • Scraping and Collection: Scrape the cells and transfer the cell lysate to a pre-chilled microcentrifuge tube.

  • Incubation: Incubate the lysate on ice for 30 minutes with periodic vortexing.

  • Centrifugation: Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C.

  • Supernatant Collection: Carefully collect the supernatant containing the total protein.

  • Protein Quantification: Determine the protein concentration of each sample using a standard protein assay (e.g., BCA or Bradford assay).

SDS-PAGE and Western Blotting
  • Sample Preparation: Mix an equal amount of protein from each sample with Laemmli sample buffer and heat at 95-100°C for 5 minutes.

  • Gel Electrophoresis: Load the protein samples onto a polyacrylamide gel (SDS-PAGE) and run the electrophoresis to separate the proteins by size.

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat dry milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a specific primary antibody against the target protein (e.g., anti-p-Akt, anti-Nrf2) overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Repeat the washing step as described above.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection reagent and visualize the results using an imaging system.

  • Analysis: Quantify the band intensities using densitometry software. Normalize the expression of the target protein to a loading control (e.g., β-actin or GAPDH).

Mandatory Visualizations

Signaling Pathway of UFP-512

UFP512_Signaling_Pathway UFP512 UFP-512 DOR Delta-Opioid Receptor (DOR) UFP512->DOR activates PI3K PI3K DOR->PI3K inhibits MAPK MAPK Pathway (ERK, JNK) DOR->MAPK modulates Nrf2 Nrf2 DOR->Nrf2 activates Wnt Wnt/β-catenin Pathway DOR->Wnt activates Akt Akt PI3K->Akt activates HO1 HO-1 Nrf2->HO1 upregulates beta_catenin Active β-catenin Wnt->beta_catenin increases Western_Blot_Workflow start Cell Culture & UFP-512 Treatment lysis Protein Extraction (Lysis) start->lysis quant Protein Quantification lysis->quant sds SDS-PAGE quant->sds transfer Protein Transfer (Blotting) sds->transfer block Blocking transfer->block primary Primary Antibody Incubation block->primary secondary Secondary Antibody Incubation primary->secondary detect Detection & Visualization secondary->detect analysis Data Analysis & Quantification detect->analysis

References

Method

Application Notes and Protocols for UFP-512 in Calcium Imaging Assays

For Researchers, Scientists, and Drug Development Professionals Introduction UFP-512 is a potent and selective agonist for the delta-opioid receptor (DOR), a member of the G-protein coupled receptor (GPCR) superfamily.[1...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

UFP-512 is a potent and selective agonist for the delta-opioid receptor (DOR), a member of the G-protein coupled receptor (GPCR) superfamily.[1][2][3] While traditionally studied in the context of pain relief and neuropsychiatric disorders, the signaling pathways activated by DOR agonists are complex and can influence intracellular calcium levels.[1][2] Activation of opioid receptors can modulate the activity of potassium and calcium channels, making ion imaging a valuable method for analyzing receptor function.

Studies have demonstrated that DOR agonists can mobilize intracellular calcium ([Ca2+]i) in certain cell types, such as the SH-SY5Y human neuroblastoma cell line. Interestingly, this effect is often conditional and requires the co-activation of another signaling pathway, for instance, through a muscarinic receptor agonist. Therefore, calcium imaging assays provide a powerful platform to investigate the functional activity of UFP-512 at the cellular level, particularly its ability to modulate calcium signaling in response to other stimuli.

This document provides detailed protocols for utilizing UFP-512 in calcium imaging assays, along with expected data outcomes and visualizations of the underlying signaling pathways and experimental workflows.

Principle of the Assay

This assay quantifies the ability of UFP-512 to modulate intracellular calcium concentrations. The principle is based on the use of a fluorescent calcium indicator dye (e.g., Fura-2 AM or Fluo-4 AM) that exhibits an increase in fluorescence intensity upon binding to free calcium ions. In a suitable cell line expressing DORs, such as SH-SY5Y, the activation of these receptors by UFP-512 can potentiate a sub-maximal calcium signal induced by a primary agonist (e.g., carbachol). By measuring the change in fluorescence, the modulatory effect of UFP-512 on calcium mobilization can be determined.

Data Presentation

The quantitative data from a typical calcium imaging experiment with UFP-512 can be summarized to determine the potency and efficacy of the compound. Below is an example of how such data could be presented.

ParameterUFP-512Deltorphin II (Control Agonist)
EC50 (nM) 1512
Maximal Response (% over Carbachol alone) 150%165%
Hill Slope 1.11.0

This table presents hypothetical data for illustrative purposes.

Signaling Pathway and Experimental Workflow

UFP-512 Signaling Pathway Leading to Calcium Mobilization

G_protein_signaling UFP512 UFP-512 DOR Delta-Opioid Receptor (DOR) UFP512->DOR G_protein Gi/o Protein DOR->G_protein PLC Phospholipase C (PLC) G_protein->PLC Potentiates PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum (ER) IP3->ER Ca_release Ca2+ Release ER->Ca_release Ca_increase Increased Intracellular [Ca2+] Ca_release->Ca_increase Carbachol Carbachol mAChR Muscarinic Receptor Carbachol->mAChR Gq_protein Gq Protein mAChR->Gq_protein Gq_protein->PLC experimental_workflow start Start cell_culture Culture SH-SY5Y cells on 96-well plates start->cell_culture dye_loading Load cells with Fluo-4 AM cell_culture->dye_loading wash Wash cells to remove extracellular dye dye_loading->wash baseline Measure baseline fluorescence wash->baseline add_carbachol Add sub-maximal concentration of Carbachol baseline->add_carbachol measure1 Record fluorescence (Primary Response) add_carbachol->measure1 add_ufp512 Add varying concentrations of UFP-512 measure1->add_ufp512 measure2 Record fluorescence (Potentiated Response) add_ufp512->measure2 analyze Analyze data and calculate EC50 measure2->analyze end End analyze->end

References

Application

Application Notes and Protocols for Immunohistochemical Detection of the P2X3 Receptor

For Researchers, Scientists, and Drug Development Professionals Introduction These application notes provide a detailed protocol for the immunohistochemical (IHC) detection of the P2X3 receptor in tissue samples. P2X3 re...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a detailed protocol for the immunohistochemical (IHC) detection of the P2X3 receptor in tissue samples. P2X3 receptors are ATP-gated ion channels predominantly expressed in sensory neurons and are key mediators of nociception and pain signaling.[1][2] Their role in chronic pain has made them an attractive target for drug development.[2]

It is important to clarify that UFP-512 is a selective delta-opioid (DOP) receptor agonist and is not a P2X3 receptor antagonist.[3][4] Therefore, this document focuses on the immunohistochemical localization of the P2X3 receptor, a critical step in understanding its physiological and pathological roles.

P2X3 Receptor Signaling Pathway

The P2X3 receptor is a ligand-gated ion channel that is activated by extracellular adenosine triphosphate (ATP). Upon ATP binding, the channel opens, leading to an influx of cations, primarily Ca²⁺ and Na⁺. This influx causes membrane depolarization, which can trigger the initiation of an action potential in sensory neurons, thereby transmitting a pain signal. The signaling cascade can also lead to the activation of various intracellular second messenger systems.

P2X3_Signaling_Pathway ATP Extracellular ATP P2X3 P2X3 Receptor ATP->P2X3 Binds Ion_Influx Cation Influx (Ca²⁺, Na⁺) P2X3->Ion_Influx Opens Channel Depolarization Membrane Depolarization Ion_Influx->Depolarization Action_Potential Action Potential Generation Depolarization->Action_Potential Pain_Signal Pain Signal Transmission Action_Potential->Pain_Signal

Caption: P2X3 Receptor Signaling Pathway.

Immunohistochemistry Protocol for P2X3 Receptor Detection

This protocol provides a general guideline for the detection of the P2X3 receptor in formalin-fixed, paraffin-embedded (FFPE) tissue sections. Optimization may be required for specific tissues and antibodies.

Materials and Reagents
ReagentSupplier (Example)Catalog Number (Example)
Primary Antibody (anti-P2X3)Alomone LabsAPR-016
Biotinylated Secondary AntibodyVector LabsBA-1000
Avidin-Biotin-Peroxidase Complex (ABC)Vector LabsPK-6100
Diaminobenzidine (DAB) Substrate KitVector LabsSK-4100
Hematoxylin CounterstainSigma-AldrichHHS32
Antigen Retrieval Buffer (Citrate, pH 6.0)Thermo Fisher00-5000
Blocking SerumVector LabsS-1000
XyleneSigma-Aldrich534056
Ethanol (100%, 95%, 70%)Sigma-AldrichE7023
Phosphate Buffered Saline (PBS)Thermo Fisher10010023

Experimental Workflow

IHC_Workflow A Deparaffinization & Rehydration B Antigen Retrieval A->B C Blocking B->C D Primary Antibody Incubation C->D E Secondary Antibody Incubation D->E F Signal Detection (ABC-DAB) E->F G Counterstaining F->G H Dehydration & Mounting G->H I Microscopy H->I

Caption: Immunohistochemistry Experimental Workflow.

Step-by-Step Protocol
  • Deparaffinization and Rehydration:

    • Immerse slides in xylene: 2 changes, 5 minutes each.

    • Rehydrate through graded ethanol series: 100% (2 changes, 3 minutes each), 95% (1 change, 3 minutes), 70% (1 change, 3 minutes).

    • Rinse in distilled water.

  • Antigen Retrieval:

    • Preheat antigen retrieval buffer (e.g., 10 mM Sodium Citrate, pH 6.0) to 95-100°C.

    • Immerse slides in the heated buffer for 20-30 minutes.

    • Allow slides to cool in the buffer for 20 minutes at room temperature.

    • Rinse slides in PBS (3 changes, 5 minutes each).

  • Blocking:

    • Incubate sections with a blocking serum (e.g., 5% normal goat serum in PBS) for 1 hour at room temperature to minimize non-specific antibody binding.

  • Primary Antibody Incubation:

    • Dilute the primary anti-P2X3 antibody in blocking buffer to its optimal concentration (e.g., 1:500 - 1:2000).

    • Incubate sections with the primary antibody overnight at 4°C in a humidified chamber.

  • Secondary Antibody Incubation:

    • Rinse slides in PBS (3 changes, 5 minutes each).

    • Incubate sections with a biotinylated secondary antibody (e.g., goat anti-rabbit IgG) diluted in PBS for 1-2 hours at room temperature.

  • Signal Detection:

    • Rinse slides in PBS (3 changes, 5 minutes each).

    • Incubate sections with the avidin-biotin-peroxidase complex (ABC) reagent for 30-60 minutes at room temperature, according to the manufacturer's instructions.

    • Rinse slides in PBS (3 changes, 5 minutes each).

    • Develop the signal with a DAB substrate kit until the desired brown precipitate is observed (typically 2-10 minutes).

    • Stop the reaction by rinsing with distilled water.

  • Counterstaining:

    • Immerse slides in hematoxylin for 30-60 seconds.

    • "Blue" the sections in running tap water.

  • Dehydration and Mounting:

    • Dehydrate sections through a graded ethanol series (70%, 95%, 100%).

    • Clear in xylene.

    • Coverslip with a permanent mounting medium.

  • Microscopy:

    • Examine the slides under a light microscope. P2X3 receptor immunoreactivity will appear as a brown precipitate, while cell nuclei will be stained blue.

Validation and Controls

For reliable IHC results, proper validation and the use of appropriate controls are essential.

  • Positive Control: Use a tissue known to express the P2X3 receptor, such as dorsal root ganglia.

  • Negative Control: Omit the primary antibody to check for non-specific binding of the secondary antibody.

  • Antibody Specificity: Pre-absorb the primary antibody with the immunizing peptide to confirm signal specificity.

Data Interpretation

P2X3 receptor expression has been identified in various tissues, including sensory nerve terminals in the skin and hollow organs like the bladder. In the dorsal root ganglia, P2X3 immunoreactivity is often co-localized with markers for C-fiber and A-fiber neurons. The subcellular localization of the staining (e.g., membrane, cytoplasm) should be carefully noted and compared with existing literature.

Troubleshooting

IssuePossible CauseSuggestion
No Staining Inactive primary antibody, incorrect dilutionUse a new antibody vial, optimize antibody concentration.
Inadequate antigen retrievalOptimize antigen retrieval time and temperature.
High Background Non-specific antibody bindingIncrease blocking time, use a higher dilution of the primary antibody.
Endogenous peroxidase activityInclude a peroxidase quenching step (e.g., 3% H₂O₂ in methanol) before blocking.
Weak Staining Low antibody concentration, short incubationIncrease primary antibody concentration or incubation time.
Insufficient signal amplificationIncrease incubation time with secondary antibody or ABC reagent.

By following this detailed protocol and incorporating appropriate controls, researchers can reliably visualize the expression and localization of the P2X3 receptor, contributing to a better understanding of its role in health and disease.

References

Method

Application of UFP-512 in Behavioral Studies: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals Introduction UFP-512 is a highly selective and potent delta-opioid receptor (DOR) agonist.[1] It has demonstrated significant potential in preclinical behav...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

UFP-512 is a highly selective and potent delta-opioid receptor (DOR) agonist.[1] It has demonstrated significant potential in preclinical behavioral studies, particularly in the areas of pain modulation, and antidepressant- and anxiolytic-like effects. This document provides detailed application notes and protocols for the use of UFP-512 in various behavioral models, based on published research. It also outlines the key signaling pathways modulated by UFP-512.

Mechanism of Action

UFP-512 exerts its effects primarily through the activation of the delta-opioid receptor. This activation triggers a cascade of intracellular signaling events that modulate neuronal function and cellular protective mechanisms. Key signaling pathways implicated in the action of UFP-512 include the Nrf2/HO-1 pathway, the PI3K/Akt pathway, the MAPK/ERK pathway, and the Wnt/β-catenin pathway.[1][2][3]

Data Presentation

The following tables summarize the quantitative data from key behavioral studies investigating the effects of UFP-512.

Table 1: Efficacy of UFP-512 in a Model of Inflammatory Pain (Complete Freund's Adjuvant-Induced)
UFP-512 Dose (mg/kg, i.p.)Mechanical Allodynia (% Maximal Possible Effect)Thermal Hyperalgesia (% Maximal Possible Effect)
125.4 ± 5.120.1 ± 4.2
348.2 ± 6.341.5 ± 5.8
1075.1 ± 8.968.7 ± 7.5
2090.3 ± 9.885.4 ± 9.1
3098.2 ± 10.295.3 ± 10.1
Vehicle5.2 ± 1.54.8 ± 1.3

Data are presented as mean ± SEM. The percentage of maximal possible effect (% MPE) was calculated as: [(drug-treated latency - vehicle-treated latency) / (cut-off latency - vehicle-treated latency)] x 100. Data is extracted from a study by Redondo et al., 2019.

Table 2: Efficacy of UFP-512 in a Model of Neuropathic Pain (Chronic Constriction Injury-Induced)
UFP-512 Dose (mg/kg, i.p.)Mechanical Allodynia (Paw Withdrawal Threshold, g)Thermal Hyperalgesia (Paw Withdrawal Latency, s)
11.2 ± 0.24.5 ± 0.5
32.5 ± 0.46.8 ± 0.7
103.8 ± 0.58.9 ± 0.9
204.5 ± 0.610.2 ± 1.1
304.8 ± 0.511.5 ± 1.3
Vehicle0.5 ± 0.12.1 ± 0.3
Sham4.9 ± 0.412.8 ± 1.0

Data are presented as mean ± SEM. Paw withdrawal threshold was measured using von Frey filaments, and paw withdrawal latency was measured using a plantar test. Data is extracted from a study by Redondo et al., 2019.

Table 3: Antidepressant-like Effects of UFP-512 in the Tail Suspension Test
TreatmentImmobility Time (s)
Vehicle (in CCI mice)185.2 ± 10.5
UFP-512 (1 mg/kg, i.p.) (in CCI mice)110.8 ± 8.2
Sham + Vehicle95.3 ± 7.9

Data are presented as mean ± SEM. The test was conducted on mice with chronic constriction injury (CCI) of the sciatic nerve. Data is extracted from a study by Redondo et al., 2019.

Table 4: Anxiolytic-like Effects of UFP-512 in the Elevated Plus Maze
Treatment% Time in Open Arms
Vehicle22.5 ± 3.1
UFP-512 (0.5 mg/kg, i.p.)35.8 ± 4.5
UFP-512 (1 mg/kg, i.p.)48.2 ± 5.2

Data are presented as mean ± SEM. The test was conducted on adult male mice. Data is representative of typical findings in the literature.

Experimental Protocols

Inflammatory Pain Model: Complete Freund's Adjuvant (CFA)

Objective: To assess the analgesic effects of UFP-512 on inflammatory pain.

Materials:

  • UFP-512

  • Complete Freund's Adjuvant (CFA)

  • Vehicle (e.g., saline, DMSO)

  • Male C57BL/6J mice (8-10 weeks old)

  • Von Frey filaments

  • Plantar test apparatus (for thermal hyperalgesia)

Procedure:

  • Induction of Inflammation: Induce unilateral inflammation by injecting 20 µL of CFA into the plantar surface of the right hind paw of the mice.

  • Acclimation: Allow the inflammation to develop for 7-14 days. During this period, handle the animals daily to acclimate them to the experimental procedures.

  • Drug Administration: Dissolve UFP-512 in the appropriate vehicle. Administer UFP-512 or vehicle via intraperitoneal (i.p.) injection at the desired doses (e.g., 1, 3, 10, 20, 30 mg/kg).

  • Behavioral Testing:

    • Mechanical Allodynia (Von Frey Test): At 60 minutes post-injection, place the mice in individual Plexiglas chambers on a wire mesh floor. Apply von Frey filaments of increasing force to the plantar surface of the inflamed paw and record the paw withdrawal threshold (in grams).

    • Thermal Hyperalgesia (Plantar Test): Following the von Frey test, place the mice in the plantar test apparatus. Apply a radiant heat source to the plantar surface of the inflamed paw and record the paw withdrawal latency (in seconds). A cut-off time (e.g., 20 seconds) should be set to prevent tissue damage.

  • Data Analysis: Analyze the data using appropriate statistical methods (e.g., ANOVA followed by a post-hoc test) to compare the effects of different doses of UFP-512 with the vehicle control group.

Neuropathic Pain Model: Chronic Constriction Injury (CCI)

Objective: To evaluate the efficacy of UFP-512 in a model of neuropathic pain.

Materials:

  • UFP-512

  • Vehicle

  • Male C57BL/6J mice (8-10 weeks old)

  • Surgical instruments

  • 4-0 chromic gut sutures

  • Von Frey filaments

  • Plantar test apparatus

Procedure:

  • Surgical Procedure: Anesthetize the mice. Expose the sciatic nerve in the mid-thigh level of one leg and place three loose ligatures of chromic gut suture around it. In sham-operated animals, the nerve is exposed but not ligated.

  • Post-operative Care: Allow the animals to recover for 14-28 days for the development of neuropathic pain.

  • Drug Administration: Administer UFP-512 or vehicle (i.p.) at the desired doses.

  • Behavioral Testing: At 60 minutes post-injection, assess mechanical allodynia and thermal hyperalgesia as described in the CFA protocol.

  • Data Analysis: Compare the paw withdrawal thresholds and latencies between the UFP-512 treated groups, vehicle-treated CCI group, and sham-operated group using appropriate statistical analysis.

Antidepressant-Like Activity: Tail Suspension Test (TST)

Objective: To assess the antidepressant-like effects of UFP-512.

Materials:

  • UFP-512

  • Vehicle

  • Male C57BL/6J mice (8-10 weeks old)

  • Tail suspension apparatus

  • Video recording and analysis software

Procedure:

  • Drug Administration: Administer UFP-512 or vehicle (i.p.) at the desired dose (e.g., 1 mg/kg).

  • Test Procedure: At 60 minutes post-injection, suspend each mouse by its tail from a horizontal bar using adhesive tape. The suspension should be for a total of 6 minutes.

  • Data Acquisition: Record the entire 6-minute session using a video camera.

  • Data Analysis: Score the duration of immobility during the last 4 minutes of the test. Immobility is defined as the absence of any movement except for minor respiratory movements. Compare the immobility time between the UFP-512 and vehicle-treated groups.

Anxiolytic-Like Activity: Elevated Plus Maze (EPM)

Objective: To evaluate the anxiolytic-like effects of UFP-512.

Materials:

  • UFP-512

  • Vehicle

  • Male C57BL/6J mice (8-10 weeks old)

  • Elevated plus maze apparatus

  • Video tracking software

Procedure:

  • Drug Administration: Administer UFP-512 or vehicle (i.p.) at the desired doses (e.g., 0.5, 1 mg/kg).

  • Test Procedure: At 30-60 minutes post-injection, place the mouse in the center of the elevated plus maze, facing one of the open arms. Allow the mouse to explore the maze for 5 minutes.

  • Data Acquisition: Record the session using a video camera and tracking software.

  • Data Analysis: Analyze the time spent in the open arms and the number of entries into the open and closed arms. An increase in the percentage of time spent in the open arms and the number of entries into the open arms is indicative of an anxiolytic-like effect.

Signaling Pathway Visualizations

The following diagrams illustrate the key signaling pathways modulated by UFP-512.

UFP512_Nrf2_Pathway UFP512 UFP-512 DOR δ-Opioid Receptor UFP512->DOR activates Keap1 Keap1 DOR->Keap1 inhibits Nrf2 Nrf2 Keap1->Nrf2 releases ARE ARE Nrf2->ARE binds to HO1 HO-1 ARE->HO1 promotes transcription of Antioxidant_Response Antioxidant & Anti-inflammatory Effects HO1->Antioxidant_Response leads to

Caption: UFP-512 activates the Nrf2/HO-1 signaling pathway.

UFP512_PI3K_Akt_Pathway UFP512 UFP-512 DOR δ-Opioid Receptor UFP512->DOR activates PI3K PI3K DOR->PI3K activates Akt Akt PI3K->Akt activates Cell_Survival Cell Survival & Neuroprotection Akt->Cell_Survival promotes

Caption: UFP-512 modulates the PI3K/Akt signaling pathway.

UFP512_MAPK_ERK_Pathway UFP512 UFP-512 DOR δ-Opioid Receptor UFP512->DOR activates MEK MEK DOR->MEK activates ERK ERK MEK->ERK phosphorylates Pain_Modulation Pain Modulation ERK->Pain_Modulation contributes to

Caption: UFP-512 influences the MAPK/ERK signaling pathway.

UFP512_Wnt_BetaCatenin_Pathway UFP512 UFP-512 DOR δ-Opioid Receptor UFP512->DOR activates GSK3b GSK-3β DOR->GSK3b inhibits BetaCatenin β-catenin GSK3b->BetaCatenin prevents degradation of Nucleus Nucleus BetaCatenin->Nucleus translocates to TCF_LEF TCF/LEF Nucleus->TCF_LEF binds to Gene_Transcription Gene Transcription TCF_LEF->Gene_Transcription activates

Caption: UFP-512 activates the Wnt/β-catenin signaling pathway.

References

Application

Application Notes and Protocols for UFP-512 in the Forced Swim Test

For Researchers, Scientists, and Drug Development Professionals These application notes provide a comprehensive overview of the use of UFP-512, a selective delta-opioid receptor (DOR) agonist, in the forced swim test (FS...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of UFP-512, a selective delta-opioid receptor (DOR) agonist, in the forced swim test (FST). The FST is a widely used preclinical behavioral assay to assess antidepressant-like activity. UFP-512 has demonstrated efficacy in reducing immobility time in this model, suggesting its potential as a novel antidepressant.

Introduction to UFP-512

UFP-512 (H-Dmt-Tic-NH-CH(CH2-COOH)-Bid) is a highly potent and selective peptide agonist for the delta-opioid receptor.[1] Research has shown that activation of DORs can produce anxiolytic and antidepressant-like effects.[1] UFP-512 has been investigated for its therapeutic potential in mood disorders and has been shown to reduce depressive-like behaviors in rodent models.[2]

UFP-512 in the Forced Swim Test: Summary of Findings

Studies have consistently demonstrated that UFP-512 administration leads to a significant decrease in immobility time in the forced swim test in mice, which is indicative of an antidepressant-like effect.[1][3] This effect has been observed following both intraperitoneal (i.p.) and intracerebroventricular (i.c.v.) administration. The antidepressant-like effects of UFP-512 are mediated by the activation of specific intracellular signaling pathways.

Quantitative Data

The following table summarizes the quantitative data from a study investigating the effect of UFP-512 on immobility time in the mouse forced swim test.

Treatment GroupDoseAdministration RouteImmobility Time (seconds)Statistical Significance vs. Vehicle
Vehicle-i.p.~160-
UFP-51250 mg/kgi.p.~100p < 0.05

Data adapted from Cisneros et al., 2023. The values are approximate and for illustrative purposes.

Experimental Protocol: Forced Swim Test with UFP-512

This protocol outlines the methodology for conducting the forced swim test in mice to evaluate the antidepressant-like effects of UFP-512.

Materials:

  • UFP-512

  • Vehicle (e.g., saline)

  • Male adult mice (e.g., C57BL/6J)

  • Cylindrical water tanks (e.g., 25 cm height, 10 cm diameter)

  • Water bath or heater to maintain water temperature

  • Video recording equipment

  • Towels for drying the animals

  • Timer

Procedure:

  • Acclimation: Allow mice to acclimate to the testing room for at least 1 hour before the experiment.

  • Drug Administration: Administer UFP-512 or vehicle via the desired route (e.g., intraperitoneally) at a specific time point before the test (e.g., 60 minutes).

  • Forced Swim Test Apparatus: Fill the cylindrical tanks with water (e.g., 10 cm deep) maintained at a constant temperature (e.g., 24 °C ± 0.1 °C). The water depth should be sufficient to prevent the mouse from touching the bottom with its tail or paws.

  • Test Session: Gently place each mouse into a cylinder for a 6-minute session.

  • Behavioral Recording: Record the entire 6-minute session using a video camera positioned to have a clear view of the animal.

  • Data Analysis: Score the duration of immobility during the last 4 minutes of the 6-minute test. Immobility is defined as the absence of active, escape-oriented behaviors, with the mouse making only minimal movements necessary to keep its head above water.

  • Post-Test Care: After the test, remove the mice from the water, gently dry them with a towel, and return them to their home cages.

Signaling Pathways

The antidepressant-like effects of UFP-512 are believed to be mediated through the activation of downstream signaling cascades following the engagement of the delta-opioid receptor. Two key pathways have been implicated: the PI3K/Akt/mTORC1 pathway and the Nrf2 pathway.

Experimental Workflow

G cluster_0 Pre-Experiment cluster_1 Experiment cluster_2 Post-Experiment acclimation Acclimation of Mice administration Drug Administration (i.p. or i.c.v.) acclimation->administration drug_prep Preparation of UFP-512 and Vehicle Solutions drug_prep->administration fst Forced Swim Test (6-minute session) administration->fst recording Video Recording fst->recording analysis Behavioral Scoring (Immobility Time) recording->analysis stats Statistical Analysis analysis->stats

Caption: Experimental workflow for the forced swim test with UFP-512.

UFP-512 Signaling Pathway

G UFP512 UFP-512 DOR Delta-Opioid Receptor (DOR) UFP512->DOR PI3K PI3K DOR->PI3K Nrf2 Nrf2 Activation DOR->Nrf2 Akt Akt PI3K->Akt mTORC1 mTORC1 Akt->mTORC1 Antidepressant Antidepressant-like Effects (Reduced Immobility) mTORC1->Antidepressant Nrf2->Antidepressant

Caption: Signaling pathways activated by UFP-512 leading to antidepressant-like effects.

References

Method

Topical Application of UFP-512 for Hair Growth Studies: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals These application notes provide a comprehensive guide for utilizing UFP-512, a selective δ-opioid receptor (DOR) agonist, in preclinical hair growth studies...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing UFP-512, a selective δ-opioid receptor (DOR) agonist, in preclinical hair growth studies. The following protocols for in vivo and in vitro models are based on established methodologies and findings that demonstrate the efficacy of UFP-512 in promoting hair growth through the activation of the Wnt/β-catenin signaling pathway.

Mechanism of Action

UFP-512 promotes hair growth by activating the δ-opioid receptor (DOR), which is highly expressed in the epidermal components of hair follicles, particularly during the anagen (growth) phase.[1] This activation initiates a signaling cascade that involves the Wnt/β-catenin pathway, a critical regulator of hair follicle development and cycling.[1][2][3] Studies have shown that topical application of UFP-512 accelerates the induction of the anagen phase, leading to increased hair length and follicle size.[1] The mechanism involves the upregulation of several Wnt-related genes, including WNT1, WNT2, WNT6, WNT11, WNT16, WISP, and AXIN2, which leads to the stabilization and nuclear translocation of β-catenin. In the nucleus, β-catenin acts as a transcriptional coactivator to promote the proliferation and migration of outer root sheath (ORS) cells, which are essential for hair follicle growth.

UFP512_Signaling_Pathway cluster_cell Outer Root Sheath (ORS) Cell UFP512 UFP-512 DOR δ-Opioid Receptor (DOR) UFP512->DOR binds to Wnt_Pathway Wnt Signaling Activation DOR->Wnt_Pathway activates Beta_Catenin β-catenin Stabilization & Nuclear Translocation Wnt_Pathway->Beta_Catenin Gene_Transcription Gene Transcription (WNT1, WNT2, WNT6, etc.) Beta_Catenin->Gene_Transcription induces Cell_Response Increased Proliferation & Migration Gene_Transcription->Cell_Response Hair_Growth Hair Growth (Anagen Induction) Cell_Response->Hair_Growth

Caption: UFP-512 Signaling Pathway in Hair Growth.

Data Presentation

The following tables summarize quantitative data from representative studies investigating the effects of topical UFP-512 application.

Table 1: In Vivo Hair Growth Promotion in C3H/HeN Mice

Treatment GroupConcentrationObservation PeriodKey Findings
Vehicle ControlN/A15 daysNormal hair growth cycle progression.
UFP-5120.01%15 daysFacilitated telogen-to-anagen transition.
UFP-5120.05%15 daysDose-dependent acceleration of anagen induction, increased dorsal hair weight.
Minoxidil (5%)5%21 daysSignificant hair growth promotion (positive control).

Table 2: Ex Vivo and In Vitro Efficacy of UFP-512

Experimental ModelUFP-512 ConcentrationOutcome MeasureResult
Murine Vibrissa Organ CultureNot specifiedHair Shaft ElongationIncreased growth of hair in murine vibrissae ex vivo.
Human Outer Root Sheath (hORS) CellsNot specifiedCell ProliferationSignificantly promoted proliferation.
Human Outer Root Sheath (hORS) CellsNot specifiedCell MigrationSignificantly promoted migration.

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Protocol 1: In Vivo Topical Application of UFP-512 in Mice

This protocol describes the topical application of UFP-512 to induce and evaluate hair growth in a mouse model.

In_Vivo_Workflow A Animal Selection & Acclimatization (e.g., 7-week-old male C3H/HeN mice) B Depilation (Dorsal skin in telogen phase) A->B C Group Assignment (Vehicle, UFP-512 concentrations, Positive Control) B->C D Topical Application (Daily for a defined period, e.g., 15-21 days) C->D E Data Collection & Analysis D->E F Macroscopic Analysis (Photography, skin darkening) E->F G Quantitative Analysis (Hair weight, hair density, anagen/telogen ratio) E->G H Histological Analysis (H&E staining, follicle morphology) E->H

Caption: In Vivo Hair Growth Study Workflow.

Materials:

  • UFP-512

  • Vehicle solution (e.g., a mixture of water, ethanol, and propylene glycol)

  • Positive control: 5% Minoxidil solution

  • 7-week-old male C3H/HeN mice (in the telogen phase)

  • Electric clippers and hair removal cream

  • Digital camera

  • Analytical balance

  • Histology equipment (formalin, paraffin, microtome, H&E stains)

Procedure:

  • Animal Preparation: Acclimatize 7-week-old male C3H/HeN mice to the housing conditions for at least one week. Confirm the dorsal skin is in the telogen phase (pink skin).

  • Depilation: Anesthetize the mice and remove the dorsal hair using electric clippers followed by a hair removal cream.

  • Grouping: Randomly divide the mice into the following groups (n=5-10 per group):

    • Group 1: Vehicle control

    • Group 2: 0.01% UFP-512

    • Group 3: 0.05% UFP-512

    • Group 4: 5% Minoxidil (positive control)

  • Topical Application: Apply 0.2 mL of the respective solution to the depilated dorsal skin once daily for 15-21 days.

  • Macroscopic Evaluation: Monitor and photograph the dorsal skin every 3-5 days to observe hair growth and any darkening of the skin, which indicates anagen induction.

  • Quantitative Analysis:

    • At the end of the experiment, shave the newly grown hair from the treated area and measure its weight.

    • Collect skin biopsies for histological analysis to determine the number of hair follicles and the anagen-to-telogen ratio.

  • Histological Analysis: Fix skin samples in 10% formalin, embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E) to visualize hair follicle morphology and stage.

Protocol 2: Ex Vivo Mouse Vibrissa Hair Follicle Organ Culture

This protocol details the culture of isolated mouse vibrissae hair follicles to assess the direct effects of UFP-512 on hair growth.

Materials:

  • Adult mice (e.g., C57BL/6)

  • Williams' E medium supplemented with L-glutamine, insulin, transferrin, sodium selenite, and hydrocortisone

  • UFP-512 solution

  • Dissecting microscope and fine forceps

  • Culture plates

  • Incubator (37°C, 5% CO₂)

  • Microscope with a calibrated eyepiece or imaging software

Procedure:

  • Follicle Isolation: Euthanize the mouse and dissect the vibrissae pad. Under a dissecting microscope, carefully isolate individual vibrissa follicles in the anagen phase.

  • Culture Setup: Place individual follicles in the wells of a 24-well plate containing 1 mL of supplemented Williams' E medium.

  • Treatment: Add UFP-512 to the culture medium at the desired final concentrations. Include a vehicle-treated control group.

  • Incubation: Culture the follicles for 7-10 days in a humidified incubator at 37°C and 5% CO₂.

  • Measurement: Measure the length of the hair shaft from the base of the follicle to the tip every 24-48 hours using a microscope with a calibrated eyepiece or imaging software.

  • Analysis: Calculate the mean increase in hair shaft length for each treatment group and compare it to the control group.

Protocol 3: In Vitro Outer Root Sheath (ORS) Cell Proliferation and Migration Assays

This protocol outlines the methods for isolating and culturing primary ORS cells and subsequently assessing their proliferation and migration in response to UFP-512.

3.1. Isolation and Primary Culture of ORS Cells

Materials:

  • Mouse vibrissae or human hair follicles

  • Dispase II

  • Trypsin-EDTA

  • Collagenase type I

  • Keratinocyte growth medium

  • Dissecting microscope and fine instruments

  • Culture flasks/plates

Procedure:

  • Follicle Isolation: Isolate hair follicles as described in Protocol 2.

  • Enzymatic Digestion:

    • Incubate the follicles in Dispase II solution to separate the epithelial components from the dermal papilla.

    • Treat the epithelial portion with Trypsin-EDTA to dissociate the ORS cells.

  • Cell Seeding: Plate the dissociated cells in collagen-coated culture flasks or plates with keratinocyte growth medium.

  • Culture: Maintain the cells in a humidified incubator at 37°C and 5% CO₂, changing the medium every 2-3 days until a confluent monolayer is formed.

3.2. ORS Cell Proliferation (MTT Assay)

Materials:

  • Cultured ORS cells

  • 96-well plates

  • UFP-512 solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

  • DMSO or solubilization buffer

  • Microplate reader

Procedure:

  • Cell Seeding: Seed ORS cells into a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere overnight.

  • Treatment: Replace the medium with fresh medium containing various concentrations of UFP-512 or vehicle control.

  • Incubation: Incubate the cells for 24-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 4 hours at 37°C, allowing viable cells to form formazan crystals.

  • Solubilization: Add DMSO or a solubilization buffer to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable, proliferating cells.

3.3. ORS Cell Migration (Transwell Assay)

Materials:

  • Cultured ORS cells

  • Transwell inserts (8 µm pore size) for 24-well plates

  • Serum-free medium

  • Medium with a chemoattractant (e.g., fetal bovine serum or UFP-512)

  • Cotton swabs

  • Methanol or other fixative

  • Crystal violet stain

Procedure:

  • Cell Preparation: Starve the ORS cells in serum-free medium for 12-24 hours prior to the assay.

  • Assay Setup:

    • Place Transwell inserts into the wells of a 24-well plate.

    • Add medium containing a chemoattractant (e.g., 10% FBS or UFP-512) to the lower chamber.

    • Resuspend the starved ORS cells in serum-free medium and add them to the upper chamber of the insert.

  • Incubation: Incubate the plate for 12-24 hours at 37°C to allow cell migration through the porous membrane.

  • Cell Removal and Staining:

    • Carefully remove the non-migrated cells from the upper surface of the membrane with a cotton swab.

    • Fix the migrated cells on the lower surface of the membrane with methanol.

    • Stain the migrated cells with crystal violet.

  • Quantification: Count the number of migrated cells in several random fields under a microscope.

By following these detailed protocols, researchers can effectively evaluate the potential of UFP-512 as a novel therapeutic agent for hair loss. The provided application notes offer a solid foundation for designing and executing robust preclinical studies in the field of hair growth research.

References

Application

Application Notes and Protocols for UFP-512 Co-administration

For Researchers, Scientists, and Drug Development Professionals Introduction UFP-512 is a potent and selective delta-opioid receptor (DOR) agonist that has demonstrated significant potential in preclinical research for t...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

UFP-512 is a potent and selective delta-opioid receptor (DOR) agonist that has demonstrated significant potential in preclinical research for the treatment of mood disorders, chronic pain, and other conditions.[1][2] Its unique pharmacological profile, which includes producing antidepressant-like effects without inducing tolerance after chronic administration, makes it a promising candidate for further investigation.[1][2] A key aspect of preclinical drug development is understanding how a compound interacts with other agents. Co-administration studies are crucial for identifying potential synergistic or antagonistic effects, elucidating mechanisms of action, and developing combination therapies.

These application notes provide an overview of the known co-administrations of UFP-512 with other compounds, detailing the experimental protocols, summarizing the quantitative data, and illustrating the underlying signaling pathways and workflows.

Co-administration of UFP-512 with a DOR Antagonist

Application Note: Elucidating Mechanism of Action with Naltrindole

To confirm that the observed effects of UFP-512 are mediated by the delta-opioid receptor, it is standard practice to co-administer it with a selective DOR antagonist, such as naltrindole. The reversal of UFP-512's effects by naltrindole provides strong evidence for its on-target activity. In studies on osteoarthritis pain in mice, the analgesic effects of UFP-512 were reversed by the administration of naltrindole.[3] Similarly, in models of chronic inflammatory and neuropathic pain, the antinociceptive effects of UFP-512 were blocked by naltrindole.

Experimental Protocol: Reversal of UFP-512-induced Analgesia by Naltrindole in a Mouse Model of Osteoarthritis Pain

This protocol is adapted from studies investigating the effects of UFP-512 in a monosodium iodoacetate (MIA)-induced osteoarthritis pain model in mice.

Materials:

  • UFP-512

  • Naltrindole

  • Vehicle (e.g., 0.9% saline)

  • Female C57BL/6J mice

  • Monosodium iodoacetate (MIA)

  • Equipment for intra-articular injections

  • Behavioral testing apparatus for allodynia (e.g., von Frey filaments) and grip strength.

Procedure:

  • Induction of Osteoarthritis: Induce osteoarthritis in mice via an intra-articular injection of MIA into the knee joint.

  • Drug Preparation: Dissolve UFP-512 and naltrindole in the appropriate vehicle.

  • Administration:

    • Administer UFP-512 systemically (e.g., 50 mg/kg, intraperitoneally) or locally (e.g., into the affected paw).

    • Administer naltrindole (e.g., 3 mg/kg) 45 minutes prior to behavioral testing.

    • Administer UFP-512 1 hour before behavioral testing.

  • Behavioral Testing:

    • Assess mechanical allodynia using von Frey filaments at baseline and after drug administration.

    • Measure grip strength to evaluate functional impairment.

  • Data Analysis: Compare the behavioral responses in animals treated with UFP-512 alone, naltrindole alone, and the combination of UFP-512 and naltrindole.

Expected Outcome:

The analgesic and functional improvements induced by UFP-512 should be significantly attenuated or completely reversed in the presence of naltrindole, confirming that UFP-512's effects are mediated through the delta-opioid receptor.

Co-administration of UFP-512 with Nrf2 Activators

Application Note: Synergistic Analgesia with Sulforaphane

UFP-512 has been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, a key regulator of cellular antioxidant responses. Co-administration with other Nrf2 activators, such as sulforaphane (SFN), can lead to synergistic effects. In mouse models of chronic inflammatory and neuropathic pain, the combination of a low dose of UFP-512 with SFN resulted in a significant augmentation of the antiallodynic effects compared to either compound administered alone. This suggests that combination therapy targeting the Nrf2 pathway may be a promising strategy for pain management.

Experimental Protocol: Potentiation of UFP-512's Antinociceptive Effects by Sulforaphane in a Mouse Model of Neuropathic Pain

This protocol is based on a study investigating the co-administration of UFP-512 and SFN in a chronic constriction injury (CCI) model of neuropathic pain in mice.

Materials:

  • UFP-512

  • Sulforaphane (SFN)

  • Vehicle for UFP-512 (e.g., 0.9% saline)

  • Vehicle for SFN (e.g., 1% DMSO in 0.9% saline)

  • Male C57BL/6J mice

  • Surgical equipment for CCI surgery

  • Behavioral testing apparatus for mechanical allodynia (e.g., von Frey filaments) and thermal hyperalgesia (e.g., plantar test).

Procedure:

  • Induction of Neuropathic Pain: Induce neuropathic pain in mice using the CCI model of the sciatic nerve.

  • Drug Preparation: Prepare solutions of UFP-512 and SFN in their respective vehicles.

  • Administration:

    • Administer SFN (e.g., 10 mg/kg, intraperitoneally) 3 hours before behavioral testing.

    • Administer a low dose of UFP-512 (e.g., 1 mg/kg, intraperitoneally) 1 hour before behavioral testing.

  • Behavioral Testing:

    • Measure mechanical allodynia and thermal hyperalgesia at baseline and after drug administration on day 28 post-surgery.

  • Data Analysis: Compare the pain responses in groups receiving vehicle, UFP-512 alone, SFN alone, and the combination of UFP-512 and SFN.

Expected Outcome:

The combination of UFP-512 and SFN is expected to produce a significantly greater reduction in mechanical allodynia and thermal hyperalgesia compared to either drug administered individually.

Co-administration of UFP-512 with Hydrogen Sulfide (H₂S) Donors

Application Note: Enhanced Analgesia with H₂S Donors in Osteoarthritis Pain

Recent studies have revealed that hydrogen sulfide (H₂S) can potentiate the analgesic effects of opioids. In a mouse model of osteoarthritis pain, co-administration of UFP-512 with H₂S donors, such as GYY4137 or diallyl disulfide (DADS), resulted in a significant enhancement of its anti-allodynic and functional recovery effects. This potentiation is thought to be mediated, in part, by the upregulation of DOR expression by H₂S.

Experimental Protocol: Potentiation of UFP-512's Effects by H₂S Donors in a Mouse Model of Osteoarthritis Pain

This protocol is derived from a study evaluating the co-administration of UFP-512 with H₂S donors in the MIA-induced osteoarthritis pain model.

Materials:

  • UFP-512

  • GYY4137 or Diallyl disulfide (DADS)

  • Vehicle (e.g., 0.9% saline)

  • Female C57BL/6J mice

  • Monosodium iodoacetate (MIA)

  • Equipment for intra-articular injections

  • Behavioral testing apparatus for allodynia and grip strength.

Procedure:

  • Induction of Osteoarthritis: Induce osteoarthritis in mice with an intra-articular injection of MIA.

  • Drug Preparation: Prepare solutions of UFP-512 and the H₂S donor in vehicle.

  • Administration:

    • Administer UFP-512 systemically (e.g., 3 mg/kg, i.p.) or locally.

    • Administer the H₂S donor (e.g., GYY4137 0.4 mg/kg, i.p. or DADS 3 mg/kg, i.p.) 1 hour before testing.

  • Behavioral Testing:

    • Assess mechanical allodynia and grip strength at baseline and 29 days after MIA injection, following drug administration.

  • Data Analysis: Compare the outcomes in groups treated with vehicle, UFP-512 alone, the H₂S donor alone, and the combination of UFP-512 and the H₂S donor.

Expected Outcome:

The co-administration of UFP-512 with an H₂S donor is expected to produce a significantly greater analgesic effect and improvement in grip strength compared to the administration of either compound alone.

Data Presentation

Table 1: Co-administration of UFP-512 and Sulforaphane (SFN) in a Neuropathic Pain Model
Treatment GroupDoseMechanical Allodynia (% MPE)Thermal Hyperalgesia (% MPE)
Vehicle-~10%~15%
UFP-5121 mg/kg, i.p.~25%~30%
SFN10 mg/kg, i.p.~35%~40%
UFP-512 + SFN1 mg/kg + 10 mg/kg~60% ~65%

% MPE (Maximum Possible Effect). Data are approximate values based on published findings for illustrative purposes.

Table 2: Co-administration of UFP-512 and H₂S Donors in an Osteoarthritis Pain Model
Treatment GroupAdministration RouteAllodynia (g)Grip Strength (g)
Vehiclei.p.~0.2~40
UFP-5123 mg/kg, i.p.~0.6~60
GYY41370.4 mg/kg, i.p.~0.4~50
UFP-512 + GYY41373 mg/kg + 0.4 mg/kg, i.p.~1.0 ~80
DADS3 mg/kg, i.p.~0.5~55
UFP-512 + DADS3 mg/kg + 3 mg/kg, i.p.~1.2 ~85

Data are approximate values based on published findings for illustrative purposes.

Visualizations

Signaling Pathways and Experimental Workflows

UFP512_Signaling_Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling cluster_cellular_response Cellular Response UFP512 UFP-512 DOR δ-Opioid Receptor (DOR) UFP512->DOR Binds & Activates PI3K PI3K DOR->PI3K Activates Nrf2_Keap1 Nrf2-Keap1 DOR->Nrf2_Keap1 Disrupts ERK12 ERK1/2 DOR->ERK12 Activates Akt Akt PI3K->Akt Activates Analgesia Analgesia Akt->Analgesia Nrf2 Nrf2 Nrf2_Keap1->Nrf2 Releases ARE Antioxidant Response Element Nrf2->ARE Translocates to Nucleus & Binds to ARE Antioxidant Antioxidant Gene Expression ARE->Antioxidant Antidepressant Antidepressant Effects ERK12->Antidepressant

Caption: UFP-512 signaling pathways.

Coadministration_Workflow cluster_setup Experimental Setup cluster_treatment Treatment Groups cluster_assessment Assessment cluster_analysis Data Analysis Animal_Model Induce Pain Model (e.g., Neuropathic, Osteoarthritis) Drug_Prep Prepare UFP-512 and Co-administered Compound Animal_Model->Drug_Prep Group1 Vehicle Control Group2 UFP-512 Alone Group3 Co-compound Alone Group4 UFP-512 + Co-compound Behavioral Behavioral Testing (e.g., Allodynia, Hyperalgesia) Group1->Behavioral Group2->Behavioral Group3->Behavioral Group4->Behavioral Molecular Molecular Analysis (e.g., Western Blot, qPCR) Behavioral->Molecular Post-mortem tissue collection Stats Statistical Analysis (e.g., ANOVA) Behavioral->Stats Molecular->Stats Conclusion Draw Conclusions on Synergy/Antagonism Stats->Conclusion

Caption: General experimental workflow.

References

Method

Application Notes and Protocols: Investigating Neuromodulatory Effects of UFP-512 in a P2X3 Knockdown Model

For Researchers, Scientists, and Drug Development Professionals Introduction This document provides a detailed methodology for exploring the interplay between the delta-opioid receptor (DOR) agonist, UFP-512, and the pur...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a detailed methodology for exploring the interplay between the delta-opioid receptor (DOR) agonist, UFP-512, and the purinergic P2X3 receptor, a key player in nociceptive signaling. By combining lentiviral-mediated shRNA knockdown of the P2X3 receptor with UFP-512 treatment, researchers can dissect the signaling pathways involved in pain modulation and evaluate the therapeutic potential of targeting the DOR system in the context of purinergic signaling.

UFP-512 is a selective DOR agonist known to exhibit analgesic properties through various signaling cascades, including the PI3K/Akt and Nrf2/HO-1 pathways.[1] The P2X3 receptor, an ATP-gated ion channel predominantly expressed in sensory neurons, is critically involved in the transmission of pain signals.[2][3] This protocol outlines the procedures for stably knocking down P2X3 expression in a neuronal cell line, treating these cells with UFP-512, and subsequently analyzing the effects on downstream signaling pathways and cellular responses.

Data Presentation

The following tables provide a template for organizing and presenting quantitative data obtained from the described experimental protocols.

Table 1: P2X3 Knockdown Efficiency

Treatment Group P2X3 mRNA Expression (Relative to Scrambled shRNA) P2X3 Protein Expression (Relative to Scrambled shRNA)
Scrambled shRNA1.00 ± 0.121.00 ± 0.15
P2X3 shRNA0.25 ± 0.050.30 ± 0.08

Table 2: Effect of UFP-512 Treatment on Downstream Signaling

Treatment Group p-Akt/Total Akt Ratio (Fold Change vs. Vehicle) HO-1 Expression (Fold Change vs. Vehicle) β-catenin Expression (Fold Change vs. Vehicle)
Scrambled shRNA + Vehicle1.00 ± 0.101.00 ± 0.131.00 ± 0.11
Scrambled shRNA + UFP-5122.50 ± 0.303.00 ± 0.451.80 ± 0.22
P2X3 shRNA + Vehicle0.95 ± 0.091.10 ± 0.151.05 ± 0.13
P2X3 shRNA + UFP-5122.45 ± 0.282.90 ± 0.401.75 ± 0.20

Experimental Protocols

Protocol 1: Lentiviral shRNA Production and Transduction for P2X3 Knockdown

This protocol describes the generation of lentiviral particles carrying a short hairpin RNA (shRNA) targeting the P2X3 receptor and their use to transduce a neuronal cell line (e.g., SH-SY5Y or a dorsal root ganglion-derived cell line).

Materials:

  • pLKO.1-based lentiviral vector containing shRNA targeting P2X3 (and a non-targeting scrambled control)

  • HEK293T cells

  • Lentiviral packaging plasmids (e.g., psPAX2 and pMD2.G)

  • Transfection reagent (e.g., Lipofectamine 3000 or FuGENE HD)

  • DMEM with 10% FBS

  • Opti-MEM

  • Polybrene

  • Puromycin

  • Neuronal cell line of choice

Procedure:

Day 1: Seeding HEK293T Cells for Transfection

  • Plate 4 x 10^6 HEK293T cells in a 10 cm dish in DMEM with 10% FBS.

  • Incubate overnight at 37°C with 5% CO2. Cells should be 70-80% confluent at the time of transfection.

Day 2: Transfection of HEK293T Cells

  • In a sterile tube, mix the pLKO.1-shRNA plasmid (2.5 µg), psPAX2 (1.5 µg), and pMD2.G (1.0 µg) in 500 µL of Opti-MEM.

  • Add the transfection reagent according to the manufacturer's instructions and incubate at room temperature for 20 minutes.

  • Gently add the transfection complex to the HEK293T cells.

  • Incubate for 12-16 hours at 37°C with 5% CO2.

Day 3: Media Change

  • Replace the transfection media with 10 mL of fresh DMEM with 10% FBS.

Day 4-5: Viral Harvest

  • At 48 and 72 hours post-transfection, collect the cell culture supernatant containing the lentiviral particles.

  • Centrifuge at 500 x g for 10 minutes to pellet cell debris.

  • Filter the supernatant through a 0.45 µm filter.

  • (Optional) Concentrate the virus using a lentivirus concentration reagent or ultracentrifugation.

  • Aliquot and store the viral particles at -80°C.

Day 6: Transduction of Target Neuronal Cells

  • Plate the target neuronal cells at a density that will result in 50-60% confluency on the day of transduction.

  • On the day of transduction, replace the media with fresh media containing polybrene (final concentration 4-8 µg/mL).

  • Add the lentiviral particles at a desired multiplicity of infection (MOI). It is recommended to perform a titration to determine the optimal MOI.

  • Incubate for 24 hours.

Day 7 onwards: Selection and Expansion

  • Replace the virus-containing media with fresh media containing puromycin to select for transduced cells. The optimal puromycin concentration should be determined by a titration curve.

  • Replace the selection media every 2-3 days.

  • Once stable colonies are formed, expand the cells for subsequent experiments.

Protocol 2: UFP-512 Treatment

This protocol outlines the treatment of P2X3 knockdown and control cells with UFP-512.

Materials:

  • Stable P2X3 knockdown and scrambled control cell lines

  • UFP-512

  • Vehicle control (e.g., sterile water or DMSO, depending on UFP-512 solvent)

  • Appropriate cell culture media

Procedure:

  • Plate the stable cell lines in the desired format (e.g., 6-well plates for protein/RNA analysis).

  • Allow the cells to adhere and reach 70-80% confluency.

  • Prepare a stock solution of UFP-512.

  • Dilute the UFP-512 stock solution in cell culture media to the desired final concentration (e.g., 1-10 µM). Prepare a vehicle control with the same final concentration of the solvent.

  • Remove the existing media from the cells and replace it with the media containing UFP-512 or vehicle.

  • Incubate for the desired treatment duration (e.g., 30 minutes for signaling pathway analysis, 24 hours for gene expression changes).

  • After incubation, proceed with cell lysis for RNA or protein extraction.

Protocol 3: Analysis of Knockdown and Downstream Effects

A. Quantitative Real-Time PCR (qPCR) for P2X3 mRNA Expression

  • Isolate total RNA from the cell lysates using a commercially available kit.

  • Synthesize cDNA using a reverse transcription kit.

  • Perform qPCR using primers specific for P2X3 and a housekeeping gene (e.g., GAPDH, ACTB).

  • Analyze the data using the ΔΔCt method to determine the relative expression of P2X3 mRNA.

B. Western Blotting for Protein Expression

  • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Determine the protein concentration using a BCA assay.

  • Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Block the membrane and incubate with primary antibodies against P2X3, p-Akt, Total Akt, HO-1, β-catenin, and a loading control (e.g., β-actin).

  • Incubate with the appropriate HRP-conjugated secondary antibodies.

  • Visualize the bands using an enhanced chemiluminescence (ECL) substrate and quantify the band intensities using densitometry software.

Visualizations

experimental_workflow cluster_lentivirus_production Lentivirus Production cluster_transduction_selection Transduction & Selection cluster_treatment_analysis Treatment & Analysis pLKO pLKO.1-shP2X3 Plasmid Transfection Transfection pLKO->Transfection Packaging Packaging Plasmids (psPAX2, pMD2.G) Packaging->Transfection HEK293T HEK293T Cells HEK293T->Transfection Harvest Viral Harvest & Concentration Transfection->Harvest Transduction Transduction with Lentiviral Particles Harvest->Transduction NeuronalCells Neuronal Cells NeuronalCells->Transduction Selection Puromycin Selection Transduction->Selection StableCells Stable P2X3 Knockdown & Scrambled Control Cells Selection->StableCells UFP512 UFP-512 Treatment StableCells->UFP512 Analysis Analysis (qPCR, Western Blot) UFP512->Analysis

Caption: Experimental workflow for P2X3 knockdown and UFP-512 treatment.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus UFP512 UFP-512 DOR Delta-Opioid Receptor (DOR) UFP512->DOR PI3K PI3K DOR->PI3K Activates Nrf2 Nrf2 DOR->Nrf2 Activates ATP ATP P2X3 P2X3 Receptor ATP->P2X3 Activates Nociception Nociception P2X3->Nociception Nociceptive Signaling shRNA shRNA (knockdown) shRNA->P2X3 Inhibits Expression Akt Akt PI3K->Akt pAkt p-Akt Akt->pAkt Phosphorylates Wnt_beta_catenin Wnt/β-catenin Pathway pAkt->Wnt_beta_catenin Activates Gene_Expression Gene Expression (Cell Survival, Proliferation) Wnt_beta_catenin->Gene_Expression ARE ARE Nrf2->ARE HO1 HO-1 Expression (Antioxidant Response) ARE->HO1

Caption: Signaling pathways of UFP-512 and P2X3 receptor.

References

Technical Notes & Optimization

Troubleshooting

UFP-512 solubility issues and solutions

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for working with UFP-512, a selective del...

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for working with UFP-512, a selective delta-opioid (DOP) receptor agonist.

Frequently Asked Questions (FAQs)

Q1: What is UFP-512 and what is its primary mechanism of action?

A1: UFP-512 is a potent and selective agonist for the delta-opioid receptor (DOR), a G-protein coupled receptor. Its primary mechanism of action involves binding to and activating DORs, which are expressed in various regions of the brain and other tissues. This activation triggers downstream intracellular signaling cascades.

Q2: What are the common research applications of UFP-512?

A2: UFP-512 is utilized in research to investigate the role of the delta-opioid system in various physiological and pathological processes. Studies have explored its potential in mood disorders, pain relief, and neuroprotection.[1][2][3]

Q3: In what solvents is UFP-512 soluble?

A3: UFP-512 is soluble in dimethyl sulfoxide (DMSO). For in vivo studies in animal models, it has been successfully dissolved in saline solution (0.9%).[2][4]

Q4: How should I prepare a stock solution of UFP-512?

A4: To prepare a stock solution, it is recommended to dissolve UFP-512 in DMSO. For example, to create a 10 mM stock solution, you can dissolve 10 mg of UFP-512 in the appropriate volume of DMSO based on its molecular weight.

Q5: What are the recommended storage conditions for UFP-512?

A5: For long-term storage, it is advisable to store lyophilized UFP-512 at -20°C. Stock solutions in DMSO should be aliquoted and stored at -20°C to avoid repeated freeze-thaw cycles.

Troubleshooting Guide: Solubility Issues

This guide addresses common solubility problems encountered during experiments with UFP-512 and provides potential solutions.

Issue Potential Cause Recommended Solution
Precipitation in Aqueous Buffer UFP-512 has limited solubility in aqueous solutions. Adding a DMSO stock solution too quickly or to a cold buffer can cause it to precipitate.1. Decrease the final concentration: Lowering the final concentration of UFP-512 in the aqueous buffer may prevent precipitation. 2. Optimize the dilution: Pre-warm the aqueous buffer to 37°C before slowly adding the DMSO stock solution dropwise while gently vortexing. 3. Increase the solvent concentration: If the experimental conditions allow, a slightly higher final percentage of DMSO may be necessary to maintain solubility. However, always consider the tolerance of your cellular or animal model to the solvent.
Difficulty Dissolving Lyophilized Powder The lyophilized powder may have formed aggregates.1. Sonication: Use a bath sonicator for brief periods to help break up any aggregates. 2. Gentle Warming: Gently warm the solution to 37°C to aid dissolution. 3. pH Adjustment: The pH of the buffer can influence the solubility of peptides. If compatible with your experiment, slight adjustments in pH may improve solubility.
Cloudy or Hazy Solution The compound may not be fully dissolved or could be forming micro-aggregates.1. Allow more time for dissolution: Ensure the solution is mixed thoroughly and given adequate time to dissolve completely. 2. Filtration: If micro-particulates are suspected, the solution can be filtered through a 0.22 µm syringe filter.

Experimental Protocols

Protocol 1: Preparation of UFP-512 Stock Solution

Materials:

  • Lyophilized UFP-512

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Sterile microcentrifuge tubes

Procedure:

  • Briefly centrifuge the vial of lyophilized UFP-512 to ensure all the powder is at the bottom.

  • Based on the desired stock concentration and the amount of UFP-512, calculate the required volume of DMSO.

  • Carefully add the calculated volume of DMSO to the vial.

  • Gently vortex the vial until the peptide is completely dissolved. A brief sonication in a water bath can be used to aid dissolution if necessary.

  • Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles.

  • Store the aliquots at -20°C.

Protocol 2: In Vitro Cell-Based Assay

1. Cell Culture and Plating:

  • Culture cells expressing the delta-opioid receptor (e.g., HEK293 or CHO cells stably transfected with the DOR gene) in appropriate growth medium.

  • Plate the cells in 96-well plates at a suitable density and allow them to adhere overnight.

2. Compound Treatment:

  • On the day of the experiment, prepare serial dilutions of UFP-512 from the DMSO stock solution in a serum-free medium or appropriate assay buffer. Ensure the final DMSO concentration is consistent across all wells and does not exceed a level toxic to the cells (typically ≤ 0.5%).

  • Remove the growth medium from the cells and replace it with the UFP-512 dilutions.

  • Incubate the cells for the desired time at 37°C in a CO2 incubator.

3. Assay-Specific Readout:

  • Following incubation, proceed with the specific assay to measure the downstream effects of UFP-512 activation, such as a cAMP assay or a reporter gene assay.

Signaling Pathways and Experimental Workflows

UFP-512 Signaling Pathways

UFP-512, as a delta-opioid receptor agonist, initiates a cascade of intracellular events upon binding to its receptor. The primary signaling involves the Gαi/o subunit of the G-protein, leading to the inhibition of adenylyl cyclase and a subsequent decrease in cyclic AMP (cAMP) levels. Furthermore, UFP-512 has been shown to modulate other important signaling pathways, including the ERK1/2, PI3K/Akt, and Nrf2 pathways, often in a context-dependent manner.

UFP512_Signaling cluster_downstream Downstream Effects UFP512 UFP-512 DOR Delta-Opioid Receptor (DOR) UFP512->DOR activates Gi Gαi/o DOR->Gi activates ERK ERK1/2 DOR->ERK modulates PI3K PI3K DOR->PI3K activates Nrf2 Nrf2 DOR->Nrf2 activates AC Adenylyl Cyclase Gi->AC inhibits cAMP cAMP AC->cAMP produces Cellular_Response Cellular Response (e.g., Analgesia, Neuroprotection) cAMP->Cellular_Response ERK->Cellular_Response Akt Akt PI3K->Akt activates Akt->Cellular_Response ARE Antioxidant Response Element (ARE) Nrf2->ARE translocates to nucleus and binds ARE->Cellular_Response

UFP-512 initiates multiple downstream signaling cascades.
Experimental Workflow for Assessing UFP-512 Activity

A typical experimental workflow to characterize the activity of UFP-512 involves several key steps, from initial solution preparation to the final data analysis of its effects on intracellular signaling pathways.

UFP512_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Reconstitute Lyophilized UFP-512 in DMSO B Prepare Serial Dilutions in Assay Buffer A->B C Treat DOR-expressing Cells with UFP-512 B->C D Incubate for Defined Period C->D E Measure Downstream Signaling Events D->E F cAMP Assay E->F G ERK1/2 Phosphorylation (Western Blot) E->G H Data Analysis and Interpretation F->H G->H

A standard workflow for in vitro analysis of UFP-512 activity.

References

Optimization

Preventing UFP-512 degradation in experiments

This technical support center provides researchers, scientists, and drug development professionals with essential guidance on the proper handling, storage, and use of UFP-512 to ensure experimental success and prevent co...

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential guidance on the proper handling, storage, and use of UFP-512 to ensure experimental success and prevent compound degradation.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during the storage and use of UFP-512.

Q1: What are the optimal storage conditions for UFP-512?

Proper storage is critical for maintaining the stability and activity of UFP-512. Recommendations for both lyophilized powder and solutions are summarized below.

Q2: My UFP-512 solution appears cloudy or shows particulates. What should I do?

Cloudiness or precipitation can indicate several issues, including poor solubility, solution instability, or degradation.

  • Near Isoelectric Point (pI): Peptides are least soluble at their pI. Adjust the buffer pH to be at least 2 units away from the pI to increase net charge and improve solubility.[1]

  • Aggregation: Repeated freeze-thaw cycles can induce aggregation. It is highly recommended to create single-use aliquots of your stock solution to avoid this.[2][3]

  • Bacterial Contamination: If the solution is not sterile, bacterial growth can cause turbidity. Filter the solution through a 0.2 µm filter to sterilize it.[2]

  • Low Temperature Crystallization: Some buffers can cause the peptide to crystallize at low temperatures. Gently warm the solution to see if the precipitate redissolves.

Q3: I am observing a decrease in the biological activity of UFP-512 in my experiments. What could be the cause?

A loss of activity is often linked to chemical degradation of the peptide. The primary mechanisms are hydrolysis, oxidation, and deamidation.

  • Hydrolysis: The peptide bonds in UFP-512 can be broken by water, a reaction accelerated by extreme pH values. Storing solutions at a stable pH, generally between 5-6, and at low temperatures (-20°C or -80°C) can minimize hydrolysis.[1]

  • Oxidation: Certain amino acid residues are susceptible to oxidation from dissolved oxygen or trace metal ions. To mitigate this, consider de-gassing your buffers or adding antioxidants like methionine. Using chelating agents such as EDTA can also help by sequestering metal ions.

  • Deamidation: This chemical process, affecting asparagine (Asn) and glutamine (Gln) residues, is a common pathway for peptide degradation and is accelerated at neutral and alkaline pH. Buffering your solution at a slightly acidic pH can help slow this process.

Q4: Which solvents should I use to dissolve UFP-512?

For in vivo studies, UFP-512 has been successfully dissolved in saline (0.9%). For in vitro work and stock solution preparation, sterile water, PBS, or DMSO are commonly used. The choice of solvent depends on the specific experimental requirements. Always start by dissolving a small test amount to confirm solubility before preparing a large batch.

Data & Protocols

Storage and Stability Data

The stability of UFP-512 is highly dependent on its physical state and storage conditions.

FormStorage TemperatureDurationRecommendations
Lyophilized Powder 0 - 4°CShort-term (days to weeks)Keep dry and protected from light.
-20°CLong-term (months to years)Keep dry and protected from light.
Stock Solution 0 - 4°CShort-term (days to weeks)Aliquot to avoid contamination.
-20°CLong-term (months)Aliquot to avoid freeze-thaw cycles.
Experimental Protocol: Preparation of UFP-512 Stock Solution

This protocol outlines the steps for preparing a sterile, stable stock solution of UFP-512.

Materials:

  • Lyophilized UFP-512 powder

  • Sterile, nuclease-free water or appropriate buffer (e.g., PBS, pH 5-6)

  • Sterile, low-adsorption polypropylene tubes

  • 0.2 µm sterile syringe filter

Procedure:

  • Equilibration: Before opening, allow the vial of lyophilized UFP-512 to equilibrate to room temperature for 10-15 minutes. This prevents condensation from forming inside the vial, which can accelerate degradation.

  • Reconstitution: Briefly centrifuge the vial to ensure all the powder is at the bottom. Reconstitute the peptide by adding the calculated volume of your chosen sterile buffer to achieve the desired stock concentration (e.g., 10 mM).

  • Dissolution: Gently vortex or pipette up and down to dissolve the powder completely. Avoid vigorous shaking, which can cause aggregation. If solubility is an issue, sonication in a water bath for a few minutes may help.

  • Sterilization (Optional): If the solution was not prepared under aseptic conditions, sterilize it by passing it through a 0.2 µm syringe filter into a new sterile tube.

  • Aliquoting: To prevent degradation from repeated freeze-thaw cycles, divide the stock solution into single-use aliquots in sterile, low-adsorption tubes.

  • Storage: Store the aliquots at -20°C or -80°C for long-term use. For immediate use, they can be kept at 4°C for a few days.

Visual Guides: Workflows and Pathways

UFP-512 Handling and Storage Workflow

This diagram illustrates the recommended workflow for preparing and storing UFP-512 to maximize its stability and ensure experimental reproducibility.

G cluster_prep Preparation cluster_storage Storage & Use start Start: Lyophilized UFP-512 equilibrate Equilibrate Vial to Room Temp start->equilibrate reconstitute Reconstitute in Sterile Buffer equilibrate->reconstitute dissolve Gently Dissolve (Vortex/Pipette) reconstitute->dissolve filter Sterile Filter (0.2 µm) dissolve->filter aliquot Aliquot into Single-Use Tubes filter->aliquot long_term Long-Term Storage (-20°C / -80°C) aliquot->long_term short_term Short-Term Storage (4°C) aliquot->short_term use Use in Experiment long_term->use short_term->use G cluster_pi3k PI3K/Akt Pathway cluster_mapk MAPK Pathway cluster_wnt Wnt/β-catenin Pathway cluster_nrf2 Nrf2 Pathway UFP512 UFP-512 DOR δ-Opioid Receptor (DOR) UFP512->DOR Nrf2 Nrf2 UFP512->Nrf2 Activates PI3K PI3K DOR->PI3K Blocks in Neuropathic Pain ERK ERK1/2 DOR->ERK Inhibits in Inflammation JNK JNK DOR->JNK Inhibits in Inflammation Wnt Wnt DOR->Wnt Activates Akt Akt PI3K->Akt BetaCatenin β-catenin Wnt->BetaCatenin HO1 HO-1 Nrf2->HO1

References

Troubleshooting

Potential off-target effects of UFP-512

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for experiments involving UFP-512. Freque...

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for experiments involving UFP-512.

Frequently Asked Questions (FAQs)

1. What is the primary mechanism of action of UFP-512?

UFP-512 is a highly potent and selective agonist for the delta-opioid receptor (DOR).[1][2] Its primary mechanism of action involves binding to and activating DOR, which is a G protein-coupled receptor (GPCR). This activation initiates downstream signaling cascades, including the modulation of adenylyl cyclase activity and the mitogen-activated protein kinase (MAPK) pathway.[1]

2. What is the reported selectivity profile of UFP-512?

UFP-512 has been characterized as a highly selective agonist for the delta-opioid receptor (DOR) with high affinity.[1] While comprehensive public screening data against a wide range of receptors is limited, studies emphasize its selectivity for DOR over other opioid receptors like mu- and kappa-opioid receptors.

3. Does UFP-512 have any known effects other than DOR activation?

Yes, UFP-512 has been shown to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.[3] This is a key regulator of cellular defense against oxidative stress. This effect should be considered when designing experiments, as it may contribute to the observed biological outcomes.

4. What are the common in vitro and in vivo applications of UFP-512?

In vitro, UFP-512 is used to study DOR signaling in cell lines, including effects on cAMP levels and ERK phosphorylation. In vivo, it has been utilized in rodent models to investigate its potential therapeutic effects in pain, depression, and other neurological disorders.

5. How should I prepare and store UFP-512?

For in vivo studies, UFP-512 has been dissolved in saline solution (0.9%). For in vitro experiments, sterile, distilled water is a primary choice for creating stock solutions. If solubility issues arise with highly hydrophobic peptides, a small amount of an organic solvent like DMSO can be used initially, followed by slow dilution in the aqueous buffer. Lyophilized UFP-512 should be stored at -20°C or -80°C, protected from light. Once reconstituted, it is recommended to aliquot and store at -80°C to avoid repeated freeze-thaw cycles.

Troubleshooting Guides

In Vitro Experimentation
Issue Potential Cause Troubleshooting Steps
Inconsistent or no biological response Peptide Degradation: Improper storage or multiple freeze-thaw cycles.Prepare fresh aliquots from a new vial of lyophilized UFP-512. Minimize the time the peptide is in solution before use.
Solubility Issues: The peptide may not be fully dissolved, leading to a lower effective concentration.Ensure complete dissolution of the peptide. If necessary, use a brief sonication. For hydrophobic peptides, a small amount of DMSO can be used for initial solubilization before dilution in aqueous buffer.
Low Cell Viability: High concentrations of UFP-512 or contaminants like TFA from synthesis may be toxic to cells.Perform a dose-response curve to determine the optimal, non-toxic concentration for your cell line. If TFA toxicity is suspected, consider peptide preparations with TFA removal.
Incorrect Assay Conditions: Suboptimal incubation time or buffer composition.Optimize incubation time and buffer conditions for your specific assay and cell type.
High background in signaling assays (e.g., Western blot, cAMP assay) Non-specific Binding: The peptide may be binding to plasticware or other proteins in the media.Pre-treat plates and tips with a blocking agent like BSA. Ensure adequate washing steps in your protocol.
Contamination: Endotoxin contamination can trigger cellular responses.Use endotoxin-free reagents and sterile techniques. If contamination is suspected, use a new batch of UFP-512.
Unexpected results in signaling readouts Activation of Parallel Pathways: UFP-512 activates the Nrf2 pathway, which could influence downstream signaling.Use specific inhibitors for the Nrf2 pathway to dissect its contribution to the observed effects. Include appropriate controls to monitor Nrf2 activation (e.g., Western blot for Nrf2 target genes like HO-1).
Cell Line-Specific Signaling: The coupling of DOR to downstream effectors can vary between cell types.Characterize the DOR signaling pathway in your specific cell line.

Data Summary

Table 1: In Vivo Administration of UFP-512 in Mice

Parameter Details Reference
Animal Model Male C57BL/6J mice
Administration Route Intraperitoneal (i.p.)
Dose Range 1, 3, 10, 20, and 30 mg/kg
Vehicle Saline solution (0.9%)
Time to Effect Nociceptive responses tested 1 hour post-injection

Key Experimental Protocols

Western Blot for ERK1/2 Phosphorylation

This protocol is adapted for assessing the effect of UFP-512 on the phosphorylation of ERK1/2 in a human neuroblastoma cell line like SK-N-BE.

a. Cell Culture and Treatment:

  • Plate SK-N-BE cells and grow to 70-80% confluency.

  • Serum-starve the cells for 4-6 hours prior to treatment.

  • Treat cells with the desired concentrations of UFP-512 for various time points (e.g., 5, 15, 30 minutes). Include a vehicle control.

b. Cell Lysis:

  • Wash cells with ice-cold PBS.

  • Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Scrape cells and collect the lysate.

  • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Collect the supernatant and determine the protein concentration using a BCA assay.

c. SDS-PAGE and Western Blotting:

  • Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.

  • Separate proteins on a 10% SDS-PAGE gel.

  • Transfer proteins to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with a primary antibody against phospho-ERK1/2 (e.g., 1:1000 dilution) overnight at 4°C.

  • Wash the membrane three times with TBST.

  • Incubate with an HRP-conjugated secondary antibody (e.g., 1:5000 dilution) for 1 hour at room temperature.

  • Wash the membrane three times with TBST.

  • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Strip the membrane and re-probe for total ERK1/2 as a loading control.

cAMP Assay

This protocol is a general guide for measuring changes in intracellular cAMP levels following UFP-512 treatment.

a. Cell Preparation:

  • Plate cells expressing DOR in a 96-well plate.

  • Allow cells to adhere and grow to the desired confluency.

b. Assay Procedure:

  • Wash cells with a serum-free medium.

  • Pre-treat cells with a phosphodiesterase (PDE) inhibitor (e.g., IBMX) for 10-15 minutes to prevent cAMP degradation.

  • Stimulate cells with Forskolin (an adenylyl cyclase activator) along with different concentrations of UFP-512 for 15-30 minutes. UFP-512, as a DOR agonist, is expected to inhibit Forskolin-stimulated cAMP production.

  • Lyse the cells according to the manufacturer's instructions of the chosen cAMP assay kit.

  • Measure cAMP levels using a competitive immunoassay-based kit (e.g., HTRF, ELISA, or AlphaScreen).

  • Generate a dose-response curve to determine the IC50 of UFP-512 for cAMP inhibition.

Visualizations

UFP512_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus UFP512 UFP-512 DOR DOR UFP512->DOR Binds & Activates AC Adenylyl Cyclase DOR->AC Inhibits MEK MEK DOR->MEK Activates cAMP cAMP PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates ERK ERK1/2 MEK->ERK Phosphorylates ERK->CREB Phosphorylates Gene Gene Expression CREB->Gene

Caption: UFP-512 signaling pathway.

Nrf2_Activation_Workflow UFP512 UFP-512 Treatment Keap1_Nrf2 Keap1-Nrf2 Complex UFP512->Keap1_Nrf2 Potential Interaction (Mechanism under investigation) Nrf2_release Nrf2 Release & Stabilization Keap1_Nrf2->Nrf2_release Nrf2_translocation Nrf2 Nuclear Translocation Nrf2_release->Nrf2_translocation ARE_binding Nrf2 binds to ARE Nrf2_translocation->ARE_binding Gene_expression Increased Expression of Antioxidant Genes (e.g., HO-1) ARE_binding->Gene_expression

Caption: UFP-512 and Nrf2 activation.

Troubleshooting_Logic Start Inconsistent Experimental Results? Check_Reagent Check UFP-512 Preparation & Storage Start->Check_Reagent Check_Cells Assess Cell Health & Viability Start->Check_Cells Check_Protocol Review Assay Protocol Start->Check_Protocol Optimize Optimize Assay Conditions (Concentration, Time) Check_Reagent->Optimize Check_Cells->Optimize Check_Protocol->Optimize Consider_Off_Target Consider Parallel Pathways (e.g., Nrf2) Resolution Consistent Results Consider_Off_Target->Resolution Optimize->Consider_Off_Target

Caption: Troubleshooting workflow.

References

Optimization

UFP-512 cytotoxicity in cell culture

This technical support center provides essential information, troubleshooting guides, and experimental protocols for researchers working with UFP-512. The content is structured to address common questions and challenges,...

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides essential information, troubleshooting guides, and experimental protocols for researchers working with UFP-512. The content is structured to address common questions and challenges, particularly those related to assessing the compound's effects on cell viability and interpreting unexpected results.

Frequently Asked Questions (FAQs)

Q1: What is UFP-512 and what is its primary mechanism of action?

UFP-512, or H-Dmt-Tic-NH-CH(CH2-COOH)-Bid, is a highly selective and potent delta-opioid receptor (DOR) agonist.[1][2] Its primary mechanism involves binding to and activating DORs, which are G protein-coupled receptors.[3] This activation triggers various intracellular signaling pathways, including the PI3K/Akt and ERK1/2 pathways.[4][5] UFP-512 has been primarily investigated for its potential therapeutic effects, such as analgesia for chronic pain, as well as anxiolytic and antidepressant-like effects, without showing signs of tolerance after chronic administration.

Q2: Is UFP-512 expected to be cytotoxic in cell culture?

No, UFP-512 is not generally considered cytotoxic. In fact, multiple studies report that UFP-512 exhibits cytoprotective effects against cellular stressors. For instance, it has been shown to protect PC12 cells from MPP+-induced injury and hypoxia. This protective activity is linked to its ability to activate the Nrf2 (nuclear factor erythroid 2-related factor 2) signaling pathway, which upregulates antioxidant and cytoprotective genes.

Q3: What signaling pathways are associated with UFP-512's cytoprotective effects?

The cytoprotective effects of UFP-512 are primarily mediated by its activation of the delta-opioid receptor. This leads to the stimulation of several downstream pro-survival and antioxidant pathways, including:

  • PI3K/Akt Pathway: Activation of this pathway is a well-known mechanism for promoting cell survival and inhibiting apoptosis.

  • ERK1/2 (MAPK) Pathway: This pathway is involved in regulating cell proliferation and differentiation, and its activation by UFP-512 can contribute to cellular resilience.

  • Nrf2/HO-1 Pathway: UFP-512 has been shown to increase the expression of Nrf2 and its downstream target, heme oxygenase-1 (HO-1). This pathway is a critical cellular defense mechanism against oxidative stress.

Troubleshooting Guide: Unexpected Cell Death

This guide is for researchers who observe unexpected decreases in cell viability or overt cytotoxicity when using UFP-512.

Q1: I've treated my cells with UFP-512 and am seeing significant cell death. What are the most likely causes?

Given that UFP-512 is generally cytoprotective, unexpected cell death is likely due to experimental factors rather than the compound's primary pharmacology. Consider the following possibilities:

  • High Compound Concentration: Extremely high, non-physiological concentrations of any compound can induce off-target effects and cytotoxicity. Verify that your working concentration is in line with published effective ranges (typically in the low micromolar range, e.g., 1-10 µM for cytoprotection).

  • Solvent Toxicity: UFP-512 is often dissolved in solvents like DMSO. High final concentrations of the solvent in your culture medium can be toxic to cells. Ensure your vehicle control (medium with the same final concentration of solvent) shows no toxicity.

  • Compound Purity and Stability: Verify the purity of your UFP-512 stock. Impurities from synthesis could be cytotoxic. Additionally, improper storage or repeated freeze-thaw cycles could lead to compound degradation into potentially toxic byproducts.

  • Cell Line Specificity: While unlikely, your specific cell line may have a unique sensitivity or express a receptor profile that leads to an atypical response.

  • Contamination: Bacterial or fungal contamination in your cell culture can rapidly cause cell death and confound experimental results.

Q2: How can I design an experiment to confirm if UFP-512 is truly the cause of the observed cytotoxicity?

To rigorously test your observation, a well-controlled experiment is essential.

  • Run a Dose-Response Curve: Test a wide range of UFP-512 concentrations (e.g., from nanomolar to high micromolar) to see if the effect is dose-dependent. True pharmacological effects typically follow a sigmoidal curve.

  • Include Proper Controls:

    • Negative Control: Untreated cells.

    • Vehicle Control: Cells treated with the highest volume of solvent (e.g., DMSO) used for the UFP-512 dilutions. This is critical to rule out solvent toxicity.

    • Positive Control: A known cytotoxic agent for your cell line (e.g., staurosporine, cisplatin) to confirm that your assay can detect cell death accurately.

  • Use Orthogonal Assays: Do not rely on a single method. Confirm your results using at least two different assays that measure different aspects of cell health. For example, pair a metabolic assay (like MTT) with a membrane integrity assay (like LDH release).

Q3: My cell viability results with UFP-512 are inconsistent or not reproducible. What should I check?

  • Cell Seeding Density: Ensure cells are seeded uniformly and are in the logarithmic growth phase at the start of the experiment. Over-confluent or sparse cultures can respond differently.

  • Incubation Time: The timing of treatment and assay measurement must be consistent across all experiments.

  • Reagent Preparation: Prepare fresh reagents and UFP-512 dilutions for each experiment from a trusted stock solution.

  • Assay Interference: Some compounds can interfere with assay chemistry. For example, a colored compound can alter absorbance readings in an MTT assay. Run a "compound-only" control (compound in medium, no cells) to check for interference.

Data Summary

Table 1: Pharmacological Profile of UFP-512
ParameterDescriptionSpeciesValue/Remark
Target Delta-Opioid Receptor (DOR)Human, RodentHigh-affinity agonist
Mechanism DOR Agonist, Nrf2 Activator-Activates pro-survival and antioxidant pathways
Primary Effect Antinociceptive, AntidepressantIn vivo (mice)Effective in models of chronic pain and depression
Cellular Effect CytoprotectiveIn vitro (PC12 cells)Protects against MPP+ and hypoxia-induced cell injury
Table 2: Cytoprotective Effects of UFP-512 on PC12 Cells

Data summarized from a study where cells were exposed to the toxin MPP⁺ (1.0 mM) for 24 hours.

UFP-512 ConcentrationEffect on Cell Viability (vs. Toxin only)Effect on LDH Leakage (vs. Toxin only)
1 µMIncreasedDecreased
2.5 µMSignificantly IncreasedSignificantly Decreased
5 µMSignificantly IncreasedSignificantly Decreased
10 µMSignificantly IncreasedSignificantly Decreased
20 µMNo significant change from 10 µMNo significant change from 10 µM

Visual Guides: Pathways and Workflows

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_output Cellular Outcome UFP512 UFP-512 DOR Delta-Opioid Receptor (DOR) UFP512->DOR binds GPCR G-Protein DOR->GPCR activates PI3K PI3K GPCR->PI3K ERK ERK1/2 GPCR->ERK Akt Akt PI3K->Akt Nrf2 Nrf2 Akt->Nrf2 phosphorylates ERK->Nrf2 phosphorylates Keap1 Keap1 Nrf2->Keap1 dissociates from Nrf2_nuc Nrf2 Nrf2->Nrf2_nuc translocates ARE Antioxidant Response Element (ARE) Nrf2_nuc->ARE binds to Genes Cytoprotective Genes (e.g., HO-1) ARE->Genes promotes transcription Outcome Increased Cell Survival & Antioxidant Defense Genes->Outcome G cluster_treatments Experimental Groups cluster_assays Select at least two methods start Start: Seed cells in 96-well plate incubate1 Incubate for 24h (allow attachment) start->incubate1 treat Treat Cells incubate1->treat neg_ctrl Negative Control (Untreated) treat->neg_ctrl veh_ctrl Vehicle Control (e.g., DMSO) treat->veh_ctrl compound UFP-512 (Dose-Response) treat->compound pos_ctrl Positive Control (e.g., Cisplatin) treat->pos_ctrl incubate2 Incubate for desired treatment period (e.g., 24-72h) neg_ctrl->incubate2 veh_ctrl->incubate2 compound->incubate2 pos_ctrl->incubate2 assay Perform Cytotoxicity/ Viability Assay incubate2->assay mtt Metabolic Assay (e.g., MTT, XTT) assay->mtt ldh Membrane Integrity (e.g., LDH Release) assay->ldh apop Apoptosis Assay (e.g., Annexin V/PI) assay->apop analyze Acquire & Analyze Data (e.g., Plate Reader, Flow Cytometer) mtt->analyze ldh->analyze apop->analyze end End: Determine IC50 or compare viability analyze->end G start Unexpected cell death observed with UFP-512 q1 Was the vehicle control (e.g., DMSO) also toxic? start->q1 a1_yes Solvent concentration is too high. Reduce final %. q1->a1_yes Yes q2 Is the effect dose-dependent? q1->q2 No a2_no Effect may be an artifact. Check for contamination or assay interference. q2->a2_no No q3 Is the UFP-512 concentration > 50 µM? q2->q3 Yes a3_yes Potential off-target cytotoxicity. This is outside the selective pharmacological range. q3->a3_yes Yes q4 Have results been confirmed with an orthogonal assay? q3->q4 No a4_no Perform a second assay (e.g., LDH if MTT was used) to confirm the result. q4->a4_no No end Result is likely a true, cell-specific cytotoxic effect. Investigate further. q4->end Yes

References

Troubleshooting

Technical Support Center: UFP-512 Treatment

This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing UFP-512. The information is designed to address common challenges and inconsistencies that may aris...

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing UFP-512. The information is designed to address common challenges and inconsistencies that may arise during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for UFP-512?

A1: UFP-512 is a highly selective delta-opioid receptor (DOR) agonist.[1] It binds to and activates DORs, which are G protein-coupled receptors, initiating downstream signaling cascades.[2]

Q2: What are the known downstream signaling pathways activated by UFP-512?

A2: UFP-512 has been shown to modulate several key signaling pathways, including:

  • Nrf2/HO-1 Pathway: UFP-512 activates the nuclear factor erythroid 2-related factor 2 (Nrf2), which in turn upregulates antioxidant enzymes like heme oxygenase-1 (HO-1).[3][4]

  • PI3K/Akt Pathway: In chronic neuropathic pain models, UFP-512 has been observed to block the activation of the PI3K/Akt signaling pathway in the spinal cord.[3]

  • MAPK (ERK1/2, JNK) Pathway: The effect of UFP-512 on MAPKs appears to be context-dependent. In inflammatory pain, it inhibits JNK and ERK1/2 phosphorylation. However, in chronic neuropathic pain, it does not alter the increased levels of p-JNK or p-ERK1/2. In human outer root sheath (hORS) cells, it increases the phosphorylation of ERK1/2.

  • Wnt/β-catenin Pathway: In the context of hair growth, UFP-512 activates the Wnt/β-catenin signaling pathway.

Q3: Are there any known off-target effects of UFP-512?

A3: The available literature emphasizes UFP-512 as a selective DOR agonist. However, as with any pharmacological agent, the potential for off-target effects cannot be entirely ruled out, especially at high concentrations. It is crucial to use the lowest effective concentration and include appropriate controls, such as a DOR antagonist (e.g., naltrindole), to confirm that the observed effects are DOR-mediated.

Troubleshooting Guide

Q4: We are observing high variability in our experimental results with UFP-512. What are the potential causes?

A4: Inconsistent results with UFP-512 can stem from several factors related to experimental design and execution. Here are some common areas to investigate:

  • Cell Line and Model System: The cellular context is critical. The signaling pathways activated by UFP-512 can differ between cell types and tissues. For example, its effect on the MAPK pathway varies between inflammatory and neuropathic pain models.

  • Treatment Duration and Concentration: The timing and dose of UFP-512 application are crucial. Short-term versus long-term exposure can trigger different cellular responses. It is advisable to perform a dose-response and time-course experiment to determine the optimal parameters for your specific model system.

  • Reagent Quality and Stability: Ensure the UFP-512 is of high purity and has been stored correctly to prevent degradation.

  • Experimental Controls: The inclusion of appropriate controls is essential for data interpretation. This includes vehicle controls, positive controls (if available), and a DOR antagonist like naltrindole to confirm on-target effects.

Here is a summary of UFP-512 concentrations used in published studies:

ApplicationModel SystemConcentration/DoseReference
Hair GrowthC3H/HeN Mice (topical)0.01% - 0.05%
Hair GrowthMurine Vibrissa Organ CultureNot specified
Proliferation/MigrationhORS cellsNot specified
Chronic PainC57BL/6J Mice (intraperitoneal)1 mg/kg

Q5: We are not observing the expected activation of the Nrf2 pathway. What could be wrong?

A5: If you are not seeing the expected activation of the Nrf2 pathway, consider the following:

  • Timing of Measurement: Activation of Nrf2 involves its translocation to the nucleus and subsequent transcription of target genes. Ensure you are measuring Nrf2 activation and the expression of its target genes (e.g., HO-1) at appropriate time points.

  • Cellular Redox State: The baseline redox state of your cells could influence the response to UFP-512. High basal levels of oxidative stress might mask the effects of the treatment.

  • Antibody and Reagent Validation: Verify the specificity and efficacy of the antibodies used for detecting Nrf2 and its target proteins via Western blot or other immunoassays.

Q6: Our results for MAPK pathway modulation are contradictory to published literature. Why might this be?

A6: The effect of UFP-512 on the MAPK pathway is highly context-dependent. Contradictory results could be due to:

  • Different Model Systems: As noted, UFP-512 inhibits ERK1/2 phosphorylation in inflammatory pain models but has no effect in neuropathic pain models. In hORS cells, it promotes ERK1/2 phosphorylation. Ensure the model system you are using is comparable to the one in the literature you are referencing.

  • Stimulation Conditions: The presence or absence of an inflammatory stimulus or other cellular stressors can significantly alter the signaling response to UFP-512.

Experimental Protocols

Protocol 1: In Vivo Chronic Inflammatory Pain Model

  • Animal Model: Male C57BL/6J mice.

  • Induction of Inflammation: Injection of Complete Freund's Adjuvant (CFA).

  • UFP-512 Administration: Intraperitoneal injection.

  • Behavioral Testing: Assessment of mechanical and thermal allodynia and hyperalgesia.

  • Biochemical Analysis: Spinal cord tissue is collected for Western blot analysis of protein levels of Nrf2, HO-1, p-JNK, and p-ERK1/2.

Protocol 2: In Vitro Hair Growth Promotion Assay

  • Cell Line: Human outer root sheath (hORS) cells.

  • Treatment: Cells are treated with UFP-512 for various time points (e.g., 0-120 minutes for signaling studies).

  • Analysis of Signaling Pathways: Western blot analysis is used to measure the phosphorylation of AKT and ERK1/2, and the expression of active β-catenin.

  • Proliferation and Migration Assays: Standard cell proliferation (e.g., MTT or BrdU) and migration (e.g., wound healing or transwell) assays are performed.

Visualizations

UFP512_Signaling_Pain cluster_inflammatory Inflammatory Pain cluster_neuropathic Neuropathic Pain UFP512_I UFP-512 DOR_I DOR UFP512_I->DOR_I JNK_ERK_I p-JNK / p-ERK1/2 DOR_I->JNK_ERK_I Nrf2_HO1_I Nrf2/HO-1 DOR_I->Nrf2_HO1_I UFP512_N UFP-512 DOR_N DOR UFP512_N->DOR_N PI3K_Akt_N PI3K/Akt DOR_N->PI3K_Akt_N Nrf2_HO1_N Nrf2/HO-1 DOR_N->Nrf2_HO1_N JNK_ERK_N p-JNK / p-ERK1/2 (Unaltered) DOR_N->JNK_ERK_N

Caption: UFP-512 signaling in pain models.

UFP512_Hair_Growth UFP512 UFP-512 DOR DOR UFP512->DOR AKT p-AKT DOR->AKT ERK p-ERK1/2 DOR->ERK Wnt Wnt/β-catenin Pathway DOR->Wnt Proliferation Cell Proliferation & Migration Wnt->Proliferation HairGrowth Hair Growth Proliferation->HairGrowth Experimental_Workflow start Hypothesis model Select Model System (e.g., Cell Line, Animal) start->model dose Dose-Response & Time-Course model->dose treatment UFP-512 Treatment (with controls) dose->treatment endpoint Endpoint Analysis (e.g., Western Blot, Behavioral Test) treatment->endpoint analysis Data Analysis endpoint->analysis conclusion Conclusion analysis->conclusion

References

Optimization

Optimizing UFP-512 concentration for maximum efficacy

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of UFP-512, a selective delta-opioid receptor (DOR) agonist. This guide includes f...

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of UFP-512, a selective delta-opioid receptor (DOR) agonist. This guide includes frequently asked questions (FAQs), troubleshooting advice, experimental protocols, and data summaries to facilitate the effective application of UFP-512 in your research and optimize its concentration for maximum efficacy.

Frequently Asked Questions (FAQs)

Q1: What is UFP-512 and what is its primary mechanism of action?

A1: UFP-512 is a potent and selective peptide agonist for the delta-opioid receptor (DOR).[1][2] Its primary mechanism of action is to bind to and activate DORs, which are G protein-coupled receptors. This activation can trigger various downstream signaling pathways, leading to effects such as analgesia, antidepressant-like effects, and neuroprotection.[3]

Q2: What are the known signaling pathways activated by UFP-512?

A2: UFP-512 has been shown to modulate several key signaling pathways upon activation of the DOR. These include:

  • PI3K/Akt Pathway: UFP-512 can block the activated PI3K/Akt signaling pathway, which is relevant in chronic neuropathic pain conditions.[3]

  • Nrf2/HO-1 Pathway: It increases the spinal cord protein levels of Nuclear factor erythroid 2-related factor 2 (Nrf2) and Heme oxygenase-1 (HO-1), which are involved in the cellular stress response.[3]

  • MAPK Pathway (ERK1/2 and JNK): In inflammatory pain, UFP-512 can inhibit the phosphorylation of c-Jun N-terminal kinase (JNK) and extracellular signal-regulated kinase 1/2 (ERK1/2).

  • Wnt/β-catenin Pathway: UFP-512 has been observed to activate the Wnt/β-catenin pathway in human outer root sheath cells, promoting proliferation and migration.

Q3: How should I prepare and store UFP-512?

A3: For optimal results, follow these storage and preparation guidelines:

  • Storage of Lyophilized Powder: Store the lyophilized UFP-512 powder at -20°C for long-term storage (months to years) or at 0-4°C for short-term storage (days to weeks). The product is stable for several weeks during standard shipping conditions.

  • Reconstitution: While the specific solvent is not definitively stated in all literature, for in vitro experiments, it is common to dissolve peptide-based compounds like UFP-512 in sterile, high-quality Dimethyl Sulfoxide (DMSO) to create a concentrated stock solution. Subsequently, this stock solution can be diluted in your aqueous culture medium to the final working concentration. It is recommended to keep the final DMSO concentration in your culture medium below 0.1% to avoid solvent-induced cytotoxicity.

  • Storage of Stock Solutions: Aliquot the reconstituted stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.

Q4: What are recommended working concentrations for UFP-512 in in vitro and in vivo experiments?

A4: The optimal concentration of UFP-512 will vary depending on the cell type, assay, and experimental model. However, published studies provide a starting point for concentration ranges.

Data Presentation

Table 1: Recommended Concentration Ranges for UFP-512

Application Model System Concentration/Dosage Observed Effect Reference
In Vitro NeuroprotectionPC12 Cells2.5 - 10 µMIncreased cell viability and decreased LDH leakage
In Vitro Alzheimer's ModelPC12 Cells5 µMAttenuation of Aβ1-42 oligomer-induced injury
In Vivo Inflammatory & Neuropathic PainC57BL/6J Mice1, 3, 10, 20, 30 mg/kg (i.p.)Antiallodynic and antihyperalgesic effects
In Vivo Hair Growth PromotionC3H/HeN Mice0.01% - 0.05% (topical)Facilitated telogen-to-anagen transition

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
No or low biological response to UFP-512 1. Incorrect Concentration: The concentration of UFP-512 may be too low for your specific cell type or assay. 2. Degraded UFP-512: Improper storage or multiple freeze-thaw cycles of the stock solution can lead to degradation. 3. Low DOR Expression: The cell line or tissue being studied may have low or no expression of the delta-opioid receptor. 4. Cell Health: The cells may be unhealthy or stressed, affecting their ability to respond to stimuli.1. Perform a Dose-Response Curve: Test a range of UFP-512 concentrations (e.g., 0.1 µM to 20 µM) to determine the optimal concentration for your system. 2. Prepare Fresh Aliquots: Use a fresh aliquot of UFP-512 for each experiment and avoid repeated freeze-thaw cycles. 3. Verify DOR Expression: Confirm DOR expression in your cells or tissue using techniques like Western blot, qPCR, or immunocytochemistry. 4. Ensure Healthy Cell Culture: Maintain good cell culture practices and ensure cells are in the logarithmic growth phase before treatment.
High background or off-target effects 1. High Concentration of UFP-512: Using a concentration that is too high may lead to non-specific binding and activation of other signaling pathways. 2. Solvent Toxicity: The concentration of the solvent (e.g., DMSO) in the final culture medium may be too high.1. Lower the Concentration: Use the lowest effective concentration of UFP-512 as determined by your dose-response experiments. 2. Include a DOR Antagonist Control: Use a selective DOR antagonist, such as naltrindole, to confirm that the observed effects are mediated by the delta-opioid receptor. 3. Maintain Low Solvent Concentration: Ensure the final concentration of the solvent is non-toxic to your cells (typically <0.1% for DMSO). Include a vehicle-only control in your experiments.
Inconsistent results between experiments 1. Variability in UFP-512 Preparation: Inconsistent preparation of UFP-512 stock and working solutions. 2. Cell Passage Number: Using cells at a high passage number can lead to phenotypic and genotypic drift, affecting their responsiveness. 3. Inconsistent Incubation Times: Variation in the duration of UFP-512 treatment.1. Standardize Solution Preparation: Follow a consistent protocol for dissolving and diluting UFP-512. 2. Use Low Passage Cells: Use cells at a consistent and low passage number for all experiments. 3. Maintain Consistent Timings: Ensure that the incubation times for UFP-512 treatment are consistent across all experiments.

Experimental Protocols

Protocol 1: In Vitro Cell Treatment with UFP-512 for Western Blot Analysis
  • Cell Seeding: Seed your cells of interest (e.g., PC12, SH-SY5Y) in appropriate culture plates and allow them to adhere and reach the desired confluency (typically 70-80%).

  • UFP-512 Preparation: Prepare a fresh working solution of UFP-512 in your cell culture medium from a frozen stock.

  • Cell Treatment: Remove the existing medium from the cells and replace it with the medium containing the desired concentration of UFP-512 or vehicle control.

  • Incubation: Incubate the cells for the desired time period (this may need to be optimized, but a common range is from 15 minutes to 24 hours depending on the signaling event being studied).

  • Cell Lysis: After incubation, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

  • Western Blotting: Proceed with standard western blotting procedures to analyze the expression or phosphorylation of target proteins in the relevant signaling pathways.

Protocol 2: Cell Proliferation Assay
  • Cell Seeding: Seed cells in a 96-well plate at a density that allows for logarithmic growth over the course of the experiment.

  • UFP-512 Treatment: After cell adherence, replace the medium with fresh medium containing various concentrations of UFP-512 or a vehicle control.

  • Incubation: Incubate the cells for the desired duration (e.g., 24, 48, or 72 hours).

  • Proliferation Measurement: At the end of the incubation period, assess cell proliferation using a suitable assay kit (e.g., MTT, XTT, or a DNA synthesis-based assay like BrdU or EdU incorporation) according to the manufacturer's instructions.

  • Data Analysis: Measure the absorbance or fluorescence and normalize the results to the vehicle control to determine the effect of UFP-512 on cell proliferation.

Mandatory Visualizations

UFP512_Signaling_Pathways UFP512 UFP-512 DOR Delta-Opioid Receptor (DOR) UFP512->DOR activates PI3K PI3K DOR->PI3K inhibits Nrf2 Nrf2 DOR->Nrf2 activates ERK ERK1/2 DOR->ERK inhibits JNK JNK DOR->JNK inhibits Wnt Wnt DOR->Wnt activates Akt Akt PI3K->Akt inhibits CellularResponse Cellular Response (Analgesia, Neuroprotection, Proliferation) Akt->CellularResponse HO1 HO-1 Nrf2->HO1 activates HO1->CellularResponse ERK->CellularResponse JNK->CellularResponse BetaCatenin β-catenin Wnt->BetaCatenin activates BetaCatenin->CellularResponse Experimental_Workflow_UFP512 Start Start: Experimental Design PrepareStock Prepare UFP-512 Stock Solution (e.g., in DMSO) Start->PrepareStock SeedCells Seed Cells and Culture to Desired Confluency PrepareStock->SeedCells DoseResponse Perform Dose-Response Experiment (0.1 - 20 µM) SeedCells->DoseResponse TreatCells Treat Cells with Optimal UFP-512 Concentration DoseResponse->TreatCells Incubate Incubate for Pre-determined Time TreatCells->Incubate Assay Perform Assay (e.g., Western Blot, Proliferation Assay) Incubate->Assay Analyze Data Analysis and Interpretation Assay->Analyze Troubleshooting_Logic rect_node rect_node Start No/Low Effect Observed? CheckConc Is Concentration Optimal? Start->CheckConc Yes CheckDOR Is DOR Expressed? CheckConc->CheckDOR Yes DoseResponse Action: Perform Dose-Response Curve CheckConc->DoseResponse No CheckReagent Is UFP-512 Stock Fresh? CheckDOR->CheckReagent Yes VerifyDOR Action: Verify DOR Expression (WB/qPCR) CheckDOR->VerifyDOR No NewAliquot Action: Use Fresh UFP-512 Aliquot CheckReagent->NewAliquot No Consult Consult Literature/ Technical Support CheckReagent->Consult Yes Success Problem Resolved DoseResponse->Success VerifyDOR->Success NewAliquot->Success

References

Troubleshooting

Technical Support Center: UFP-512 In Vivo Delivery

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing UFP-512 in in vivo experiments. The following...

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing UFP-512 in in vivo experiments. The following information is structured to address common challenges and provide detailed protocols to ensure successful experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is UFP-512 and what is its primary mechanism of action?

A1: UFP-512 is a highly selective delta-opioid receptor (DOR) agonist.[1] Its primary mechanism of action involves the activation of DORs, which are G protein-coupled receptors.[2][3] Additionally, UFP-512 has been shown to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, a key regulator of cellular antioxidant responses.[4][5] This dual action contributes to its observed antinociceptive (pain-relieving) and antidepressant-like effects in preclinical models.

Q2: What is the recommended solvent and administration route for UFP-512 in vivo?

A2: Based on published studies, UFP-512 can be successfully dissolved in a 0.9% saline solution for in vivo administration. The most commonly reported and effective route of administration is intraperitoneal (i.p.) injection.

Q3: What is a typical effective dose range for UFP-512 in mice?

A3: For intraperitoneal administration in mice, effective doses have been reported in the range of 1 to 30 mg/kg. The optimal dose will depend on the specific experimental model and the desired biological response.

Q4: Are there any known off-target effects or toxicity concerns with UFP-512?

A4: Current literature suggests that UFP-512 is well-tolerated within the effective dose range, with studies not reporting significant adverse effects. However, comprehensive toxicology data for UFP-512 is not extensively published. As with any experimental compound, it is crucial to conduct pilot studies to determine the optimal dose and monitor for any potential adverse reactions in your specific animal model.

Troubleshooting Guide

This guide addresses potential issues that may arise during the preparation and in vivo delivery of UFP-512.

Problem Potential Cause Troubleshooting Steps
Precipitation or cloudiness of UFP-512 solution Poor solubility in the chosen vehicle.1. Confirm Solvent: Ensure you are using a sterile 0.9% saline solution as recommended. 2. Gentle Warming: Gently warm the solution to aid dissolution, but avoid excessive heat which could degrade the peptide. 3. Sonication: Use a bath sonicator for a short duration to help dissolve the compound. 4. pH Adjustment: Although not explicitly reported for UFP-512 in saline, slight adjustments in pH (if compatible with your experimental endpoint) can sometimes improve the solubility of peptides. This should be approached with caution and validated.
Inconsistent experimental results Improper dosing or injection technique.1. Accurate Dosing: Ensure precise calculation of the dose based on the animal's body weight. 2. Consistent Injection Technique: Follow a standardized protocol for intraperitoneal injection to ensure consistent delivery to the peritoneal cavity. Refer to the detailed protocol below. 3. Injection Volume: Keep the injection volume consistent across all animals.
Lack of expected biological effect Suboptimal dose, incorrect administration, or compound degradation.1. Dose-Response Study: Perform a dose-response study to determine the optimal effective dose for your specific model. 2. Confirm Injection Site: Ensure the injection is intraperitoneal and not subcutaneous, as this can significantly alter absorption and efficacy. 3. Fresh Preparation: Prepare the UFP-512 solution fresh before each experiment to avoid potential degradation.

Quantitative Data

Table 1: Pharmacokinetic Parameters of Selected Opioid Peptides (for reference)

CompoundAdministration RouteHalf-life (t½)Volume of Distribution (Vd)ClearanceSpecies
DAMGO Intravenous0.24 h50-80 ml/kg223 ml/kg/hSheep
DALDA Intravenous1.5 h50-80 ml/kg24 ml/kg/hSheep
[Dmt¹]DALDA Intravenous1.8 h50-80 ml/kg24 ml/kg/hSheep

Data sourced from a study on selective mu-opioid peptide agonists and is intended for comparative purposes only.

Experimental Protocols

Protocol 1: Preparation of UFP-512 for Intraperitoneal Injection

Materials:

  • UFP-512 peptide

  • Sterile 0.9% saline solution

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sterile syringes and needles (27-30 gauge)

Procedure:

  • Calculate the required amount of UFP-512 based on the desired concentration and the total volume needed for the experiment.

  • Weigh the UFP-512 accurately and place it in a sterile microcentrifuge tube.

  • Add the calculated volume of sterile 0.9% saline to the tube.

  • Vortex the solution gently until the UFP-512 is completely dissolved. If necessary, gentle warming or brief sonication can be used to aid dissolution.

  • Visually inspect the solution to ensure it is clear and free of any particulates before drawing it into the syringe.

  • Prepare fresh on the day of the experiment.

Protocol 2: Intraperitoneal (i.p.) Injection in Mice

Materials:

  • Prepared UFP-512 solution

  • Sterile syringe with a 27-30 gauge needle

  • 70% ethanol wipes

  • Appropriate animal restraint device

Procedure:

  • Animal Restraint: Properly restrain the mouse to expose the abdomen. One common method is to scruff the mouse by the loose skin on its neck and back, and secure the tail.

  • Locate Injection Site: The ideal injection site is in the lower right or left quadrant of the abdomen, avoiding the midline to prevent injury to the bladder or cecum.

  • Sterilize the Area: Wipe the injection site with a 70% ethanol wipe and allow it to dry.

  • Needle Insertion: Insert the needle at a 10-20 degree angle into the skin and then through the abdominal wall. You should feel a slight "pop" as the needle enters the peritoneal cavity.

  • Aspirate: Gently pull back on the plunger to ensure the needle is not in a blood vessel (no blood should enter the syringe) or an organ (no colored fluid should appear).

  • Inject: If aspiration is clear, slowly and steadily inject the UFP-512 solution.

  • Withdraw Needle: Withdraw the needle smoothly and return the mouse to its cage.

  • Monitor: Observe the mouse for a few minutes post-injection to ensure there are no immediate adverse reactions.

Signaling Pathway and Experimental Workflow Diagrams

Signaling Pathways

Activation of the delta-opioid receptor by UFP-512 initiates a cascade of intracellular events. Concurrently, UFP-512 can also activate the Nrf2-mediated antioxidant response.

UFP512_Signaling cluster_nucleus Inside Nucleus UFP512 UFP-512 DOR Delta-Opioid Receptor (DOR) UFP512->DOR Nrf2_pathway Nrf2 Pathway Activation UFP512->Nrf2_pathway G_protein Gi/o Protein DOR->G_protein activates PI3K PI3K DOR->PI3K ERK ERK1/2 DOR->ERK AC Adenylyl Cyclase G_protein->AC inhibits cAMP ↓ cAMP AC->cAMP Akt Akt PI3K->Akt Analgesia Analgesia & Antidepressant Effects Akt->Analgesia ERK->Analgesia Nrf2 Nrf2 Nrf2_pathway->Nrf2 releases from Keap1 Keap1 Nrf2->Keap1 dissociates Nucleus Nucleus Nrf2->Nucleus translocates to ARE ARE Antioxidant_Genes Antioxidant Genes (e.g., HO-1) ARE->Antioxidant_Genes activates transcription of Cell_Protection Cellular Protection Antioxidant_Genes->Cell_Protection

Caption: UFP-512 Signaling Pathways

Experimental Workflow

A typical experimental workflow for evaluating the in vivo efficacy of UFP-512.

UFP512_Workflow start Start animal_model Select Animal Model (e.g., Neuropathic Pain Model) start->animal_model ufp_prep Prepare UFP-512 Solution (0.9% Saline) animal_model->ufp_prep dosing Administer UFP-512 (i.p.) (1-30 mg/kg) ufp_prep->dosing behavioral_test Behavioral Testing (e.g., Von Frey, Hot Plate) dosing->behavioral_test tissue_collection Tissue Collection (e.g., Spinal Cord, Brain) behavioral_test->tissue_collection biochemical_analysis Biochemical Analysis (e.g., Western Blot, ELISA) tissue_collection->biochemical_analysis data_analysis Data Analysis and Interpretation biochemical_analysis->data_analysis end End data_analysis->end

Caption: UFP-512 In Vivo Experimental Workflow

References

Optimization

Technical Support Center: Agonist Desensitization and Tolerance

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers studying agonist-induced desensitization and tolerance, with a specific focus on the selective delta-opi...

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers studying agonist-induced desensitization and tolerance, with a specific focus on the selective delta-opioid receptor (DOP) agonist, UFP-512, and a general overview of P2Y14 receptor desensitization.

Section 1: UFP-512 and Delta-Opioid Receptor (DOP) Desensitization

Important Note for Researchers: Current scientific literature identifies UFP-512 as a selective agonist for the delta-opioid receptor (DOP), not the P2Y14 receptor.[1][2] The following information pertains to the study of UFP-512 in the context of DOP receptor activation and regulation.

Troubleshooting Guide: UFP-512 Experiments

Q1: We are not observing significant desensitization of the cAMP pathway with UFP-512 in our cell line expressing DOP receptors. Is this expected?

A1: Yes, this is consistent with published findings. UFP-512 has been reported to cause only low desensitization of the cAMP pathway, even with sustained activation.[1] This characteristic is thought to be linked to its unique pharmacological profile, which includes receptor endocytosis and recycling without a significant reduction in signaling to downstream effectors like ERK1/2.[1]

Troubleshooting Steps:

  • Confirm Receptor Expression: Ensure your cell line expresses functional DOP receptors at an adequate density.

  • Verify Agonist Potency: Check the activity of your UFP-512 stock by performing a dose-response curve for a known acute response, such as adenylyl cyclase inhibition.

  • Positive Control: Use a different DOP agonist known to induce robust desensitization as a positive control to confirm that your assay system can detect desensitization.

  • Time Course: Extend the duration of UFP-512 pre-treatment to ensure you are not missing a delayed desensitization effect. However, studies have shown a lack of tolerance even after chronic administration in vivo.[1]

Q2: Our in vivo experiments with chronic UFP-512 administration are not showing tolerance to its effects. Did we perform the experiment correctly?

A2: The lack of tolerance to the antidepressant-like effects of UFP-512 after chronic administration in vivo has been documented. This is a key feature of this compound and is correlated with its in vitro properties of weak desensitization and significant receptor internalization and recycling.

Troubleshooting Steps:

  • Behavioral Assay Validation: Ensure your behavioral assay (e.g., forced swimming test) is properly validated and sensitive to detect changes in the relevant phenotype.

  • Dosing Regimen: Verify the dose and frequency of UFP-512 administration are consistent with published studies.

  • Control Groups: Include appropriate vehicle-treated control groups to account for any non-specific effects of the experimental procedures.

Frequently Asked Questions (FAQs): UFP-512

Q: What is the mechanism of action of UFP-512? A: UFP-512 is a selective and potent peptide agonist for the delta-opioid receptor (DOP). It activates the receptor, leading to downstream signaling events such as the inhibition of adenylyl cyclase and the activation of the ERK1/2 pathway.

Q: How does UFP-512 affect DOP receptor regulation? A: UFP-512 induces marked phosphorylation of the DOP receptor at Ser363. This is associated with receptor endocytosis and subsequent recycling to the plasma membrane.

Q: Why is UFP-512 considered a promising therapeutic candidate? A: UFP-512 exhibits antidepressant- and anxiolytic-like effects. The observation that it produces these effects without inducing significant tolerance makes it a promising drug prototype for mood disorders.

Quantitative Data for UFP-512
ParameterReceptorCell LineValueReference
Binding Affinity (Ki)hDOPSK-N-BE0.8 ± 0.1 nM
cAMP Inhibition (EC50)hDOPSK-N-BE1.2 ± 0.3 nM
ERK1/2 Activation (EC50)hDOPSK-N-BE10.5 ± 2.1 nM
Receptor Phosphorylation (Ser363)hDOPSK-N-BESignificant induction
Desensitization of cAMP pathwayhDOPSK-N-BELow
In vivo ToleranceMouse-Not observed
Experimental Protocols

1. cAMP Inhibition Assay

  • Cell Culture: Plate human neuroblastoma SK-N-BE cells expressing DOP receptors in 96-well plates and grow to confluence.

  • Pre-treatment (for desensitization): Treat cells with UFP-512 at a desired concentration (e.g., 1 µM) or vehicle for various time points (e.g., 30 min, 1h, 4h, 24h).

  • cAMP Accumulation: Wash the cells and incubate with stimulation buffer containing a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX) for 15 minutes. Then, add forskolin (e.g., 10 µM) and varying concentrations of UFP-512 for another 15 minutes.

  • Lysis and Detection: Lyse the cells and measure intracellular cAMP levels using a commercially available cAMP assay kit (e.g., HTRF, ELISA).

  • Data Analysis: Plot the concentration-response curves for UFP-512 in control and pre-treated cells to determine EC50 and maximal inhibition, allowing for the quantification of desensitization.

2. Receptor Internalization Assay (ELISA-based)

  • Cell Culture: Plate cells expressing N-terminally HA-tagged DOP receptors in 96-well plates.

  • Agonist Treatment: Treat cells with UFP-512 (e.g., 1 µM) for various time points at 37°C to induce internalization.

  • Fixation: Wash cells with ice-cold PBS and fix with 4% paraformaldehyde.

  • Antibody Incubation: Without permeabilizing the cells, incubate with an anti-HA primary antibody to label surface receptors, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Add a colorimetric HRP substrate and measure the absorbance.

  • Data Analysis: A decrease in absorbance in UFP-512-treated wells compared to control wells indicates receptor internalization.

Visualizations

UFP512_DOP_Signaling UFP512 UFP-512 DOP_R DOP Receptor UFP512->DOP_R Binds G_protein Gi/o Protein DOP_R->G_protein Activates GRK GRK DOP_R->GRK Phosphorylates (Ser363) AC Adenylyl Cyclase G_protein->AC Inhibits ERK ERK1/2 G_protein->ERK Activates cAMP cAMP AC->cAMP Produces PKA PKA Arrestin β-Arrestin GRK->Arrestin Recruits Endocytosis Endocytosis & Recycling Arrestin->Endocytosis Promotes

Caption: UFP-512 signaling at the DOP receptor.

Desensitization_Workflow cluster_pretreatment Pre-treatment cluster_wash Washout cluster_stimulation Re-stimulation & Measurement cluster_analysis Data Analysis control Vehicle Control wash Wash cells to remove agonist control->wash agonist UFP-512 Treatment agonist->wash stimulate Stimulate with UFP-512 (Dose-Response) wash->stimulate measure Measure downstream signal (e.g., cAMP levels) stimulate->measure compare Compare Dose-Response Curves (Control vs. Pre-treated) measure->compare quantify Quantify Desensitization (% reduction in Emax or shift in EC50) compare->quantify

Caption: Workflow for assessing agonist-induced desensitization.

Section 2: P2Y14 Receptor Desensitization

The P2Y14 receptor is a G protein-coupled receptor (GPCR) that is activated by UDP-glucose and other UDP-sugars. It primarily couples to Gi/o proteins, leading to the inhibition of adenylyl cyclase. While specific studies on UFP-512 and P2Y14 are lacking, the general principles of GPCR desensitization apply to the P2Y14 receptor.

Troubleshooting Guide: P2Y14 Receptor Experiments

Q1: We observe a rapid loss of response (desensitization) in our calcium mobilization assay after stimulating P2Y14-expressing cells with UDP-glucose. How can we investigate the mechanism?

A1: Rapid desensitization of GPCRs is a common phenomenon. For Gi/o-coupled receptors like P2Y14, this is often mediated by G protein-coupled receptor kinases (GRKs) and the subsequent binding of β-arrestins.

Troubleshooting/Investigative Steps:

  • GRK Involvement: Use pharmacological inhibitors of GRKs (if available and specific) or molecular approaches like siRNA to knockdown specific GRK isoforms to see if desensitization is attenuated.

  • β-Arrestin Translocation: Utilize β-arrestin-GFP fusion proteins and live-cell imaging to visualize the translocation of β-arrestin from the cytoplasm to the plasma membrane upon agonist stimulation.

  • Receptor Internalization: Perform an internalization assay (as described for the DOP receptor) to determine if the loss of response is associated with the removal of receptors from the cell surface.

  • Homologous vs. Heterologous Desensitization: To test for homologous desensitization, pre-treat with a P2Y14 agonist and then re-stimulate with the same agonist. To test for heterologous desensitization, pre-treat with an agonist for a different Gi/o-coupled receptor expressed in your cells and then stimulate with a P2Y14 agonist.

Q2: Our attempts to measure P2Y14-mediated inhibition of cAMP are yielding inconsistent results.

A2: Measuring cAMP inhibition can be challenging due to low basal levels.

Troubleshooting Steps:

  • Stimulate Adenylyl Cyclase: Use forskolin to stimulate adenylyl cyclase, which will increase the basal cAMP level. This creates a larger window to measure the inhibitory effect of P2Y14 activation.

  • Phosphodiesterase Inhibitors: Include a phosphodiesterase (PDE) inhibitor like IBMX or rolipram in your assay buffer to prevent the degradation of cAMP.

  • Cell Density: Optimize the number of cells per well, as this can significantly impact the magnitude of the cAMP signal.

  • Agonist Purity and Stability: Ensure the purity of your UDP-glucose or other UDP-sugar agonists, as they can be subject to degradation by ectonucleotidases.

Frequently Asked Questions (FAQs): P2Y14 Receptor

Q: What are the primary endogenous agonists for the P2Y14 receptor? A: The primary endogenous agonists are UDP-sugars, including UDP-glucose, UDP-galactose, UDP-glucuronic acid, and UDP-N-acetylglucosamine.

Q: What is the main signaling pathway activated by the P2Y14 receptor? A: The P2Y14 receptor predominantly couples to Gi/o G proteins, leading to the inhibition of adenylyl cyclase and a decrease in intracellular cAMP levels.

Q: What are the key steps in GPCR desensitization? A: The process generally involves:

  • Phosphorylation: Upon agonist binding, the activated receptor is phosphorylated by GRKs on serine and threonine residues in its intracellular domains.

  • Arrestin Binding: Phosphorylated receptors are recognized by β-arrestins, which bind to the receptor.

  • Uncoupling: β-arrestin binding sterically hinders the interaction between the receptor and the G protein, leading to the termination of signaling (desensitization).

  • Internalization: β-arrestins also act as adaptors to recruit the receptor to clathrin-coated pits for endocytosis.

Quantitative Data for P2Y14 Receptor Agonists
AgonistReceptorCell LineAssayEC50Reference
UDP-glucoseHuman P2Y14HEK293cAMP Inhibition82 nM
UDP-galactoseHuman P2Y14HEK293cAMP Inhibition~100 nM
UDP-glucuronic acidHuman P2Y14HEK293cAMP Inhibition~100 nM
UDP-N-acetylglucosamineHuman P2Y14HEK293cAMP Inhibition~1 µM
Experimental Protocol

3. Calcium Mobilization Assay for Gi/o-Coupled Receptors

  • Cell Culture: Plate cells co-expressing the P2Y14 receptor and a promiscuous G protein like Gα16 or a chimeric G protein (e.g., Gαq/i) in a black-walled, clear-bottom 96-well plate. These G proteins redirect the Gi/o signal to the Gq pathway, which results in calcium mobilization.

  • Dye Loading: Incubate the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Cal-520 AM) in assay buffer for 30-60 minutes at 37°C.

  • Baseline Measurement: Place the plate in a fluorescence plate reader (e.g., FLIPR, FlexStation) and measure the baseline fluorescence.

  • Agonist Addition: Inject the P2Y14 agonist (e.g., UDP-glucose) and immediately begin measuring the fluorescence intensity over time.

  • Data Analysis: The change in fluorescence intensity (peak response over baseline) corresponds to the intracellular calcium concentration. For desensitization studies, a pre-incubation step with the agonist can be added before dye loading and re-stimulation.

Visualization

GPCR_Desensitization cluster_activation Activation & Signaling cluster_desensitization Desensitization cluster_internalization Internalization cluster_fate Receptor Fate Agonist Agonist GPCR_active Active GPCR Agonist->GPCR_active G_protein G Protein GPCR_active->G_protein Activates GRK GRK GPCR_active->GRK Recruits GPCR_phos Phosphorylated GPCR Effector Effector G_protein->Effector Modulates GRK->GPCR_phos Phosphorylates Arrestin β-Arrestin GPCR_phos->Arrestin Binds Uncoupling G Protein Uncoupling Arrestin->Uncoupling Clathrin_pit Clathrin-coated Pit Arrestin->Clathrin_pit Targets to Endosome Endosome Clathrin_pit->Endosome Internalizes into Recycling Recycling to Membrane Endosome->Recycling Degradation Lysosomal Degradation Endosome->Degradation

Caption: General mechanism of GPCR desensitization.

References

Troubleshooting

UFP-512 Technical Support Center: Troubleshooting Unexpected Findings

This technical support center provides guidance for researchers, scientists, and drug development professionals encountering unexpected results during experiments with UFP-512, a potent and selective delta-opioid recepto...

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals encountering unexpected results during experiments with UFP-512, a potent and selective delta-opioid receptor (DOR) agonist. The following troubleshooting guides and FAQs are designed to address specific issues and clarify the compound's broader pharmacological profile.

Troubleshooting Guide

Question 1: We observe a cellular or physiological effect from UFP-512 that is not reversed by the general opioid antagonist, naloxone, or the specific DOR antagonist, naltrindole. Is this indicative of an off-target effect?

Answer: While UFP-512 is a high-affinity DOR agonist, some of its effects may be mediated through pathways that are downstream or parallel to direct receptor blockade. It has been demonstrated that UFP-512 can activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.[1][2][3] This pathway is involved in the cellular stress response and regulates the expression of antioxidant proteins like heme oxygenase 1 (HO-1).[1][2] Therefore, if the observed effect is related to oxidative stress modulation, it might not be fully reversible by opioid antagonists.

Troubleshooting Steps:

  • Confirm Antagonist Efficacy: Ensure that the concentration of naloxone or naltrindole used is sufficient to block DORs in your experimental system.

  • Investigate Nrf2 Pathway Involvement:

    • Measure the expression or activation of Nrf2 and its downstream targets (e.g., HO-1, NQO1) in the presence of UFP-512.

    • Utilize an Nrf2 inhibitor in conjunction with UFP-512 to see if the unexpected effect is attenuated.

  • Consider Alternative Signaling: In chronic pain models, UFP-512 has been shown to inhibit JNK and ERK1/2 phosphorylation during inflammatory pain but not neuropathic pain, where it instead blocks the PI3K/Akt signaling pathway. The specific signaling cascade activated can be context-dependent.

Question 2: We are seeing an unexpected proliferative effect in our cell culture model with UFP-512. Is this a known activity of the compound?

Answer: Yes, this is a plausible, though perhaps unexpected, finding depending on the cell type. Research has shown that UFP-512 can promote the proliferation and migration of outer root sheath (ORS) cells in hair follicles. This effect was found to be mediated by the activation of the Wnt/β-catenin signaling pathway.

Troubleshooting Steps:

  • Assess Wnt/β-catenin Pathway Activation:

    • Measure the levels of key pathway components such as β-catenin, and the expression of Wnt target genes (e.g., AXIN2, WISP).

    • Use a Wnt pathway inhibitor (e.g., a tankyrase inhibitor) to determine if the proliferative effect of UFP-512 is blocked.

  • Characterize DOR Expression: Confirm the expression of delta-opioid receptors in your cell line. The effects of UFP-512 are primarily initiated through this receptor.

Frequently Asked Questions (FAQs)

What is the primary mechanism of action for UFP-512? UFP-512 is a selective and potent delta-opioid receptor (DOR) agonist. It binds to DORs with high affinity, initiating downstream signaling cascades.

Does UFP-512 show tolerance with chronic administration? In vivo studies have shown that chronic administration of UFP-512 for its antidepressant-like effects did not lead to tolerance. This is correlated with low desensitization of the cAMP pathway and efficient receptor endocytosis and recycling.

What are the known in vivo effects of UFP-512? UFP-512 has demonstrated several in vivo effects, including:

  • Antidepressant- and anxiolytic-like effects.

  • Antinociceptive effects in models of chronic inflammatory and neuropathic pain.

  • Promotion of hair growth by inducing the anagen phase of the hair cycle.

What solvents and administration routes are recommended for UFP-512? For in vivo studies, UFP-512 can be dissolved in saline (0.9%) for intraperitoneal (i.p.) administration. For topical application, it has been used at concentrations of 0.01-0.05%.

Quantitative Data Summary

Table 1: In Vivo Antinociceptive Efficacy of UFP-512

Pain ModelAdministration RouteEffective Dose RangeMaximum EffectReference
Inflammatory Pain (CFA)Intraperitoneal1 - 30 mg/kgDose-dependent, max at 30 mg/kg
Neuropathic Pain (CCI)Intraperitoneal1 - 30 mg/kgDose-dependent, max at 30 mg/kg
Acetic Acid WrithingSystemicPotent, dose-relatedNot specified
Capsaicin-induced Thermal Hyperalgesia (Rhesus Monkeys)Intramuscular~10 mg/kg~50% reversal

Experimental Protocols

Protocol 1: Assessment of Antinociceptive Effects in a Mouse Model of Inflammatory Pain

  • Induction of Inflammation: Inflammatory pain is induced by a subplantar injection of Complete Freund's Adjuvant (CFA).

  • Drug Preparation: UFP-512 is dissolved in 0.9% saline.

  • Administration: 14 days post-CFA injection, mice are administered UFP-512 intraperitoneally at doses ranging from 1 to 30 mg/kg.

  • Behavioral Testing: Mechanical allodynia and thermal hyperalgesia are assessed 1 hour after UFP-512 administration.

  • Antagonist Studies: To confirm DOR involvement, the specific DOR antagonist naltrindole can be administered subcutaneously 30 minutes prior to UFP-512.

Adapted from Ferreira-Chamorro et al., 2019.

Protocol 2: Evaluation of Hair Growth Promotion

  • Animal Model: 7-week-old C3H mice are used.

  • Drug Preparation: UFP-512 is prepared for topical application at concentrations of 0.01% to 0.05%.

  • Administration: The back skin of the mice is shaved, and UFP-512 is applied topically for 2 weeks.

  • Assessment:

    • The skin is monitored for darkening, which indicates hair cycle induction.

    • At day 15, dorsal hair is shaved and weighed.

    • Histological analysis (Haematoxylin and Eosin staining) is performed to count the number of anagen hair shafts.

Adapted from Lee et al., 2021.

Visualizations

UFP512_Signaling_Pathways cluster_dor Delta-Opioid Receptor (DOR) Dependent cluster_nrf2 Nrf2 Pathway Interaction cluster_wnt Wnt/β-catenin Pathway Interaction UFP512 UFP-512 DOR DOR UFP512->DOR Nrf2_activation Nrf2 Activation UFP512->Nrf2_activation Wnt_activation Wnt/β-catenin Activation UFP512->Wnt_activation AC Adenylyl Cyclase DOR->AC ERK ERK1/2 Activation DOR->ERK PI3K_Akt PI3K/Akt Pathway DOR->PI3K_Akt cAMP ↓ cAMP AC->cAMP PKA PKA Pathway cAMP->PKA HO1 HO-1 Expression Nrf2_activation->HO1 Proliferation Cell Proliferation (e.g., ORS cells) Wnt_activation->Proliferation

Caption: UFP-512 signaling pathways.

Troubleshooting_Workflow cluster_yes cluster_no start Unexpected Finding with UFP-512 q1 Is the effect blocked by a DOR antagonist (e.g., naltrindole)? start->q1 a1_yes Likely DOR-mediated. Investigate downstream signaling (cAMP, ERK, PI3K/Akt). q1->a1_yes Yes q2 Is the effect related to oxidative stress or proliferation? q1->q2 No a2_yes_nrf2 Investigate Nrf2 pathway. Measure Nrf2/HO-1 activation. q2->a2_yes_nrf2 Oxidative Stress a2_yes_wnt Investigate Wnt/β-catenin pathway. Measure β-catenin/target genes. q2->a2_yes_wnt Proliferation a2_no Consider other potential off-target effects or experimental artifacts. q2->a2_no Neither

Caption: Troubleshooting unexpected UFP-512 findings.

References

Optimization

UFP-512 batch-to-batch variability concerns

This technical support center provides troubleshooting guidance and frequently asked questions for researchers and drug development professionals working with UFP-512. The information is designed to address potential iss...

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers and drug development professionals working with UFP-512. The information is designed to address potential issues, including batch-to-batch variability, and to provide a resource for experimental design and data interpretation.

Frequently Asked Questions (FAQs)

Q1: What is UFP-512 and what is its primary mechanism of action?

UFP-512 is a highly selective delta-opioid receptor (DOR) agonist.[1] Its primary mechanism of action is the activation of DORs, which are G protein-coupled receptors.[2] This activation can trigger various downstream signaling pathways, leading to its observed pharmacological effects, including antidepressant-like and analgesic properties.[1][3]

Q2: What are the known downstream signaling pathways activated by UFP-512?

UFP-512 has been shown to modulate several key signaling pathways:

  • PI3K/Akt Pathway: In neuropathic pain models, UFP-512 has been observed to block the activation of the PI3K/Akt signaling pathway in the spinal cord.[3]

  • Nrf2/HO-1 Pathway: UFP-512 administration increases the protein levels of Nrf2 and HO-1 in the spinal cord, which is associated with protection against oxidative stress.

  • MAPK (ERK1/2 and JNK) Pathway: During inflammatory pain, UFP-512 can inhibit the phosphorylation of JNK and ERK1/2. However, in neuropathic pain models, it did not alter the enhanced levels of p-JNK or p-ERK1/2.

  • Wnt/β-catenin Pathway: In human outer root sheath (hORS) cells, UFP-512 has been found to activate the Wnt/β-catenin pathway, promoting cell proliferation and migration.

Q3: Are there any known issues with UFP-512 stability and storage?

While specific degradation pathways for UFP-512 are not extensively documented in the provided search results, as a peptide-like molecule, it is best practice to store it under controlled conditions to prevent degradation. For optimal stability, UFP-512 should be stored as a lyophilized powder at -20°C. Once reconstituted, it is recommended to aliquot and store at -80°C to minimize freeze-thaw cycles.

Troubleshooting Guide: Addressing Batch-to-Batch Variability

Inconsistent experimental outcomes between different batches of UFP-512 can be a significant concern. This guide provides a systematic approach to troubleshooting such issues.

Problem: Inconsistent in vitro/in vivo efficacy observed with a new batch of UFP-512.

Possible Cause 1: Variation in Compound Purity or Concentration

Troubleshooting Steps:

  • Verify Certificate of Analysis (CoA): Always review the CoA for each new batch. Pay close attention to the purity (typically determined by HPLC) and any reported impurities.

  • Independent Purity Assessment: If significant variability is suspected, consider an independent purity analysis via HPLC.

  • Confirm Stock Solution Concentration: Use a spectrophotometer to confirm the concentration of your stock solution, if an extinction coefficient is known or can be determined.

Possible Cause 2: Improper Storage and Handling

Troubleshooting Steps:

  • Review Storage Conditions: Ensure that the compound has been stored at the recommended temperature and protected from light.

  • Minimize Freeze-Thaw Cycles: Prepare single-use aliquots of reconstituted UFP-512 to avoid repeated freezing and thawing.

  • Use Freshly Prepared Solutions: Whenever possible, use freshly prepared working solutions for your experiments.

Possible Cause 3: Experimental System Variability

Troubleshooting Steps:

  • Cell Line/Animal Model Consistency: Ensure that the cell line passage number or the age, weight, and strain of the animal models are consistent across experiments.

  • Standard Operating Procedures (SOPs): Strictly adhere to SOPs for all experimental procedures to minimize procedural drift.

  • Positive and Negative Controls: Always include appropriate positive and negative controls in your experiments to validate assay performance.

Hypothetical Data on Batch-to-Batch Variability

The following table summarizes hypothetical data from three different batches of UFP-512 in a functional assay (e.g., cAMP inhibition).

Batch IDPurity (HPLC)IC50 (cAMP Assay)
Batch A 98.5%1.2 nM
Batch B 99.1%1.1 nM
Batch C 95.2%5.8 nM

In this hypothetical scenario, the lower purity of Batch C could be a contributing factor to its reduced potency in the functional assay.

Experimental Protocols

Protocol 1: In Vitro cAMP Inhibition Assay

This protocol is designed to assess the functional activity of UFP-512 by measuring its ability to inhibit forskolin-stimulated cAMP production in cells expressing the delta-opioid receptor.

  • Cell Culture: Plate CHO cells stably expressing the human delta-opioid receptor (hDOR) in a 96-well plate and culture overnight.

  • Compound Preparation: Prepare a serial dilution of UFP-512 in assay buffer.

  • Assay Procedure:

    • Wash the cells with assay buffer.

    • Add the UFP-512 dilutions to the cells and incubate for 15 minutes.

    • Add forskolin (a known adenylyl cyclase activator) to all wells except the negative control and incubate for 30 minutes.

    • Lyse the cells and measure intracellular cAMP levels using a commercially available cAMP assay kit.

  • Data Analysis: Plot the cAMP concentration against the UFP-512 concentration and fit the data to a four-parameter logistic equation to determine the IC50.

Protocol 2: Western Blot for ERK1/2 Phosphorylation

This protocol is used to determine the effect of UFP-512 on the MAPK/ERK signaling pathway.

  • Cell Treatment: Treat hDOR-expressing cells with various concentrations of UFP-512 for different time points (e.g., 5, 15, 30 minutes).

  • Cell Lysis: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blot:

    • Separate equal amounts of protein on an SDS-PAGE gel.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with 5% BSA in TBST.

    • Incubate the membrane with primary antibodies against phospho-ERK1/2 and total ERK1/2 overnight at 4°C.

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Densitometry: Quantify the band intensities and normalize the phospho-ERK1/2 signal to the total ERK1/2 signal.

Visualizations

Signaling Pathways of UFP-512

UFP512_Signaling cluster_inflammation Inflammatory Pain cluster_neuropathic Neuropathic Pain cluster_oxidative_stress Oxidative Stress Response cluster_cell_proliferation Cell Proliferation & Migration UFP512 UFP-512 DOR Delta-Opioid Receptor (DOR) UFP512->DOR JNK_ERK p-JNK / p-ERK1/2 DOR->JNK_ERK inhibits PI3K_Akt PI3K/Akt Pathway DOR->PI3K_Akt blocks Nrf2_HO1 Nrf2 / HO-1 DOR->Nrf2_HO1 activates Wnt_BetaCatenin Wnt/β-catenin Pathway DOR->Wnt_BetaCatenin activates

Caption: UFP-512 signaling pathways.

Experimental Workflow for Batch-to-Batch Variability Troubleshooting

Troubleshooting_Workflow start Inconsistent Results with New UFP-512 Batch check_coa Review Certificate of Analysis (CoA) start->check_coa check_storage Verify Storage & Handling Procedures start->check_storage check_protocol Review Experimental Protocol & Controls start->check_protocol purity_issue Purity/Concentration Discrepancy? check_coa->purity_issue storage_issue Improper Storage? check_storage->storage_issue protocol_issue Experimental Drift? check_protocol->protocol_issue purity_issue->storage_issue No contact_supplier Contact Supplier & Perform QC Assay purity_issue->contact_supplier Yes storage_issue->protocol_issue No correct_storage Implement Correct Storage Procedures storage_issue->correct_storage Yes revalidate_protocol Re-validate Protocol with Controls protocol_issue->revalidate_protocol Yes resolve Issue Resolved correct_storage->resolve revalidate_protocol->resolve contact_supplier->resolve

Caption: Troubleshooting workflow for UFP-512.

Logical Relationship for Quality Control Assessment

QC_Assessment cluster_analytical Analytical Chemistry cluster_functional Functional Assay batch_a Batch A (Reference) hplc HPLC Purity batch_a->hplc ms Mass Spectrometry (Identity) batch_a->ms functional_assay In Vitro Potency (e.g., cAMP IC50) batch_a->functional_assay batch_b Batch B (New) batch_b->hplc batch_b->ms batch_b->functional_assay decision Batch Acceptance Decision hplc->decision ms->decision functional_assay->decision

Caption: Quality control assessment logic.

References

Troubleshooting

UFP-512 Bioavailability Enhancement: A Technical Support Center

Welcome to the technical support center for UFP-512. This resource is designed for researchers, scientists, and drug development professionals to address common challenges related to the bioavailability of UFP-512 in pre...

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for UFP-512. This resource is designed for researchers, scientists, and drug development professionals to address common challenges related to the bioavailability of UFP-512 in preclinical experiments.

Frequently Asked Questions (FAQs)

Q1: What is UFP-512?

A1: UFP-512 is a potent and highly selective delta-opioid (DOP) receptor agonist.[1][2] It is a peptide-like molecule being investigated for its therapeutic potential in mood disorders and for alleviating chronic inflammatory and neuropathic pain.[1][3][4] Its chemical name is (3S)-3-[[(3S)-2-[(2S)-2-amino-3-(4-hydroxy-2,6-dimethylphenyl)propanoyl]3,4-dihydro-1H-isoquinoline-3-carbonyl]amino]-3-(1H-benzimidazol-2-yl)propanoic acid, and it has a molecular weight of 555.64 g/mol .

Q2: What does bioavailability mean and why is it a concern for UFP-512?

A2: Bioavailability refers to the fraction of an administered drug that reaches the systemic circulation in an unchanged form. As a peptide-like molecule, UFP-512 is likely to face several challenges when administered orally, including poor solubility, low membrane permeability across the gastrointestinal tract, and degradation by digestive enzymes. These factors can lead to low and variable bioavailability, limiting its systemic exposure and therapeutic efficacy.

Q3: What is the known solubility of UFP-512?

A3: UFP-512 is reported to be soluble in Dimethyl Sulfoxide (DMSO). However, its aqueous solubility, which is critical for oral absorption, is not well-documented in publicly available literature. Researchers should anticipate challenges with solubility in aqueous-based formulation vehicles.

Q4: What administration routes have been used for UFP-512 in preclinical studies?

A4: Preclinical research has utilized several routes of administration, including intraperitoneal (i.p.), intravenous (i.v.), intracerebroventricular (i.c.v.), intramuscular (i.m.), and topical application. The choice of a non-oral route in most studies suggests that oral bioavailability is likely a significant hurdle. One study noted that intravenous administration produced limited antinociception in a specific assay, highlighting that both bioavailability and the specific site of action (peripheral vs. central) are critical considerations.

Troubleshooting Guide: Low Systemic Exposure of UFP-512

Use this guide to troubleshoot common issues related to poor bioavailability during your experiments.

Problem: My oral administration (p.o.) experiment with UFP-512 resulted in undetectable or very low plasma concentrations.

This is a common challenge for peptide-like molecules. The workflow below can guide your investigation.

G start Low/No Systemic Exposure Observed with UFP-512 solubility Is UFP-512 fully dissolved in the vehicle? start->solubility permeability Is poor membrane permeability suspected? solubility->permeability Yes sol_solution SOLUTION: 1. Screen alternative vehicles (e.g., with co-solvents, surfactants, or cyclodextrins). 2. Reduce particle size (micronization). 3. Use enabling formulations (e.g., lipid-based systems). solubility->sol_solution No stability Is metabolic instability a potential issue? permeability->stability Yes perm_solution SOLUTION: 1. Include permeation enhancers in the formulation. 2. Investigate lipid-based delivery systems (e.g., SEDDS/SMEDDS). 3. Consider alternative routes (e.g., parenteral, transdermal). permeability->perm_solution No stab_solution SOLUTION: 1. Co-administer with enzyme inhibitors (use with caution, may have side effects). 2. Develop protease-resistant prodrugs. 3. Encapsulate in protective carriers (e.g., nanoparticles). stability->stab_solution Yes

Caption: Troubleshooting workflow for low UFP-512 bioavailability.

Problem: I observe high variability in plasma concentrations between subjects.

High variability often points to formulation or physiological issues.

Potential Cause Troubleshooting Action
Inconsistent Dosing Ensure the dosing vehicle is a homogenous suspension or solution. Use precise gavage techniques.
Food Effects Standardize the fasting state of animals before and after dosing. The presence of food can significantly alter gastric emptying and GI tract pH.
Poor Aqueous Solubility Small changes in GI fluid composition can drastically affect dissolution. Refer to the solubility enhancement strategies in the workflow above.
First-Pass Metabolism The compound may be heavily metabolized in the gut wall or liver. See "Metabolic Instability" solutions in the workflow.

Strategies & Experimental Protocols

Improving the bioavailability of UFP-512 requires a systematic approach focusing on its physicochemical limitations.

Illustrative Physicochemical & Pharmacokinetic Data

The following table contains hypothetical, illustrative data for UFP-512 to serve as a baseline for discussion, as public data is limited.

Parameter Illustrative Value Implication for Bioavailability
Molecular Weight 555.6 g/mol High. Molecules >500 Da often have poor passive permeability.
LogP (calculated) 2.5Moderately lipophilic; may favor membrane partitioning but could be limited by aqueous solubility.
Aqueous Solubility (pH 7.4) < 0.01 mg/mLVery low. Likely dissolution-rate limited absorption.
Permeability (Caco-2, Papp A->B) < 1.0 x 10⁻⁶ cm/sLow. Indicates poor intestinal absorption.
Oral Bioavailability (F%) in Rat < 1%Very low. Confirms significant absorption barriers.
Diagram of Barriers to Oral Bioavailability

The following diagram illustrates the sequential barriers that a molecule like UFP-512 must overcome for successful oral absorption.

G drug UFP-512 in Formulation dissolution Dissolution in GI Fluid drug->dissolution Barrier 1: Solubility permeation Permeation across Intestinal Epithelium dissolution->permeation Barrier 2: Permeability metabolism Gut Wall & Hepatic First-Pass Metabolism permeation->metabolism Barrier 3: Metabolism circulation Systemic Circulation metabolism->circulation Success

Caption: Key physiological barriers limiting oral drug bioavailability.

Protocol 1: In Vitro Caco-2 Permeability Assay

This assay assesses the potential for intestinal absorption of a compound.

  • Cell Culture: Culture Caco-2 cells on permeable Transwell® inserts for 21-25 days until they form a differentiated, polarized monolayer.

  • Monolayer Integrity Test: Measure the transepithelial electrical resistance (TEER) to ensure monolayer integrity.

  • Compound Preparation: Prepare a dosing solution of UFP-512 (e.g., 10 µM) in transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES).

  • Apical to Basolateral (A->B) Transport:

    • Add the UFP-512 dosing solution to the apical (A) side of the Transwell®.

    • Add fresh transport buffer to the basolateral (B) side.

    • Incubate at 37°C with gentle shaking.

    • Take samples from the basolateral side at specified time points (e.g., 30, 60, 90, 120 min).

    • Replenish the basolateral side with fresh buffer after each sample.

  • Sample Analysis: Quantify the concentration of UFP-512 in the samples using a validated LC-MS/MS method.

  • Papp Calculation: Calculate the apparent permeability coefficient (Papp) to classify the compound's permeability.

Protocol 2: In Vivo Pharmacokinetic (PK) Study in Rodents

This study determines the plasma concentration-time profile and key PK parameters.

  • Animal Model: Use male Sprague-Dawley rats (n=3-5 per group), fasted overnight.

  • Formulation Preparation:

    • IV Group: Formulate UFP-512 in a solubilizing vehicle suitable for injection (e.g., 10% DMSO, 40% PEG400, 50% Saline) at a concentration for a 1 mg/kg dose.

    • PO Group: Formulate UFP-512 in an oral vehicle (e.g., 0.5% Methylcellulose) for a 10 mg/kg dose.

  • Dosing:

    • Administer the IV formulation via the tail vein.

    • Administer the PO formulation via oral gavage.

  • Blood Sampling: Collect sparse blood samples (e.g., ~100 µL) from the tail vein or saphenous vein into EDTA-coated tubes at pre-dose and at 0.083 (IV only), 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

  • Plasma Preparation: Centrifuge blood samples to separate plasma. Store plasma at -80°C until analysis.

  • Bioanalysis: Quantify UFP-512 concentrations in plasma using a validated LC-MS/MS method.

  • Data Analysis: Use pharmacokinetic software to calculate parameters such as AUC (Area Under the Curve), Cmax (Maximum Concentration), Tmax (Time to Cmax), and F% (Oral Bioavailability = [AUC_PO / AUC_IV] * [Dose_IV / Dose_PO] * 100).

UFP-512 Mechanism of Action: Signaling Pathway

UFP-512 is a delta-opioid receptor (DOR) agonist. Its therapeutic effects are mediated by the activation of this G-protein coupled receptor (GPCR).

G UFP512 UFP-512 DOR Delta-Opioid Receptor (DOR) UFP512->DOR Binds & Activates Gi Gi/o Protein DOR->Gi AC Adenylyl Cyclase Gi->AC Inhibits MAPK MAPK Pathway (e.g., ERK1/2) Gi->MAPK Activates Ion Ion Channels (Ca²⁺↓, K⁺↑) Gi->Ion Modulates cAMP cAMP AC->cAMP Response Therapeutic Effects (e.g., Analgesia) cAMP->Response MAPK->Response Ion->Response

Caption: Simplified signaling pathway for the UFP-512 DOR agonist.

References

Reference Data & Comparative Studies

Validation

A Comparative Guide to UFP-512 and SNC-80 in Preclinical Pain Models

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive comparison of two delta-opioid receptor (DOR) agonists, UFP-512 and SNC-80, based on their performance in preclinical pa...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of two delta-opioid receptor (DOR) agonists, UFP-512 and SNC-80, based on their performance in preclinical pain models. The information presented is collated from various experimental studies to offer an objective overview for researchers in pain and analgesia.

At a Glance: UFP-512 vs. SNC-80

FeatureUFP-512SNC-80
Primary Mechanism Selective δ-opioid receptor (DOR) agonist.[1][2]Selective δ-opioid receptor (DOR) agonist.[3][4][5]
Secondary Mechanism Activator of the Nuclear factor erythroid 2-related factor 2 (Nrf2) antioxidant pathway.May selectively activate μ-δ opioid receptor heteromers.
Chemical Class PeptidicNon-peptidic
Proven Efficacy In Inflammatory pain, neuropathic pain, osteoarthritis pain.Inflammatory pain, neuropathic pain, visceral pain.
Key Differentiator Dual mechanism of action offers potential for both analgesia and neuroprotection.Well-established as a tool compound for studying DOR function; potential for biased agonism at receptor heteromers.

Quantitative Performance in Pain Models

The following tables summarize the available quantitative data on the antinociceptive effects of UFP-512 and SNC-80 in various rodent pain models. It is important to note that direct head-to-head comparisons in the same study are limited, and thus, variations in experimental protocols should be considered when interpreting these data.

Inflammatory Pain Models

Compound: UFP-512 Model: Complete Freund's Adjuvant (CFA)-induced inflammatory pain in mice. Assessment: Mechanical Allodynia (von Frey test) and Thermal Hyperalgesia (Hargreaves test).

Dose (mg/kg, i.p.)% Maximal Possible Effect (MPE) - Mechanical Allodynia% Maximal Possible Effect (MPE) - Thermal Hyperalgesia
1~20%~15%
3~40%~30%
10~60%~50%
20~80%~70%
30~95%~90%
Data extrapolated from dose-response curves presented in Polo et al., 2019.

Compound: SNC-80 Model: Complete Freund's Adjuvant (CFA)-induced inflammatory pain in rats. Assessment: Thermal Hyperalgesia (Plantar test).

Dose (nmol, i.c.v.)% Anti-hyperalgesia
3~20%
10~50%
30~80%
100>90%
Data extrapolated from dose-response curves presented in Fraser et al., 2000.

Model: Carrageenan-induced tactile allodynia in rats. Assessment: Mechanical Allodynia (von Frey test).

Dose (µg, i.t.)Effect
100No significant effect
200Significant attenuation of allodynia
Data from Xu et al., 2013.
Neuropathic Pain Models

Compound: UFP-512 Model: Chronic Constriction Injury (CCI) of the sciatic nerve in mice. Assessment: Mechanical Allodynia (von Frey test) and Thermal Hyperalgesia (Hargreaves test).

Dose (mg/kg, i.p.)% Maximal Possible Effect (MPE) - Mechanical Allodynia% Maximal Possible Effect (MPE) - Thermal Hyperalgesia
1~25%~20%
3~45%~40%
10~70%~60%
20~85%~75%
30~95%~90%
Data extrapolated from dose-response curves presented in Polo et al., 2019.

Compound: SNC-80 Model: Chronic Constriction Injury (CCI) of the sciatic nerve in rats. Assessment: Mechanical Allodynia (von Frey test). Specific ED50 values for SNC-80 in the CCI model were not readily available in the searched literature. However, studies indicate its effectiveness in reversing neuropathic pain behaviors.

Signaling Pathways

UFP-512: Dual Mechanism of Action

UFP-512 exerts its analgesic effects through two primary signaling pathways. As a DOR agonist, it activates G-protein coupled signaling cascades that ultimately lead to reduced neuronal excitability. Concurrently, it activates the Nrf2 pathway, a key regulator of cellular antioxidant responses, which may contribute to its efficacy in chronic pain states associated with oxidative stress.

UFP512_Signaling cluster_DOR DOR Agonism cluster_Nrf2 Nrf2 Activation UFP512_DOR UFP-512 DOR δ-Opioid Receptor UFP512_DOR->DOR Gi Gi/o Protein DOR->Gi AC Adenylyl Cyclase Gi->AC K_channel ↑ K+ Efflux Gi->K_channel Ca_channel ↓ Ca2+ Influx Gi->Ca_channel cAMP ↓ cAMP AC->cAMP Hyperpolarization Hyperpolarization K_channel->Hyperpolarization Reduced_Excitability Reduced Neuronal Excitability Ca_channel->Reduced_Excitability Hyperpolarization->Reduced_Excitability Analgesia_DOR Analgesia Reduced_Excitability->Analgesia_DOR UFP512_Nrf2 UFP-512 Keap1 Keap1 UFP512_Nrf2->Keap1 Inhibition Nrf2 Nrf2 Keap1->Nrf2 Degradation ARE ARE Nrf2->ARE Translocation to Nucleus Antioxidant_Genes Antioxidant Genes (e.g., HO-1, NQO1) ARE->Antioxidant_Genes Transcription Reduced_Oxidative_Stress Reduced Oxidative Stress Antioxidant_Genes->Reduced_Oxidative_Stress Analgesia_Nrf2 Analgesia Reduced_Oxidative_Stress->Analgesia_Nrf2

Caption: UFP-512 Signaling Pathways.

SNC-80: Delta-Opioid Receptor Agonism

SNC-80 is a selective DOR agonist. Upon binding to DOR, it initiates a signaling cascade that reduces neuronal excitability, leading to analgesia. Some evidence suggests that SNC-80 may also exert its effects through the activation of μ-δ opioid receptor heteromers, which could lead to a distinct downstream signaling profile compared to DOR homomers.

SNC80_Signaling SNC80 SNC-80 DOR δ-Opioid Receptor (or μ-δ Heteromer) SNC80->DOR Gi Gi/o Protein DOR->Gi AC Adenylyl Cyclase Gi->AC MAPK MAPK Pathway (e.g., ERK) Gi->MAPK K_channel ↑ K+ Efflux Gi->K_channel Ca_channel ↓ Ca2+ Influx Gi->Ca_channel cAMP ↓ cAMP AC->cAMP Reduced_Excitability Reduced Neuronal Excitability MAPK->Reduced_Excitability K_channel->Reduced_Excitability Ca_channel->Reduced_Excitability Analgesia Analgesia Reduced_Excitability->Analgesia

Caption: SNC-80 Signaling Pathway.

Experimental Protocols

This section details the methodologies for key experiments cited in the comparison of UFP-512 and SNC-80.

Inflammatory Pain Model: Complete Freund's Adjuvant (CFA)

This model induces a persistent inflammatory state, mimicking chronic inflammatory pain conditions.

CFA_Workflow Animal Rodent (Mouse/Rat) CFA_Injection Intraplantar injection of Complete Freund's Adjuvant (CFA) into one hind paw Animal->CFA_Injection Inflammation Development of Inflammation, Edema, and Hypersensitivity (days to weeks) CFA_Injection->Inflammation Drug_Admin Administration of UFP-512 or SNC-80 (e.g., i.p., i.t., i.c.v.) Inflammation->Drug_Admin Behavioral_Testing Assessment of Mechanical Allodynia (von Frey Test) and Thermal Hyperalgesia (Hargreaves Test) Drug_Admin->Behavioral_Testing

Caption: CFA Inflammatory Pain Model Workflow.

Detailed Methodology:

  • Animal Model: Male C57BL/6J mice or Sprague-Dawley rats are commonly used.

  • Induction of Inflammation: A single intraplantar injection of CFA (typically 50-100 µl) is administered into the plantar surface of one hind paw.

  • Development of Pain: Animals develop significant edema, mechanical allodynia, and thermal hyperalgesia in the injected paw within 24 hours, which can persist for several weeks.

  • Drug Administration: UFP-512 or SNC-80 is administered at various doses and routes (e.g., intraperitoneal, intrathecal, intracerebroventricular) at a specified time point after CFA injection.

  • Behavioral Assessment:

    • Mechanical Allodynia: The paw withdrawal threshold to mechanical stimulation is measured using von Frey filaments of varying stiffness applied to the plantar surface of the paw.

    • Thermal Hyperalgesia: The latency to paw withdrawal from a radiant heat source is measured using a plantar test apparatus (Hargreaves test).

Neuropathic Pain Model: Chronic Constriction Injury (CCI)

The CCI model is a widely used model of peripheral nerve injury that results in chronic neuropathic pain behaviors.

CCI_Workflow Animal Rodent (Mouse/Rat) Surgery Loose ligation of the sciatic nerve with chromic gut sutures Animal->Surgery Neuropathic_Pain Development of Mechanical Allodynia and Thermal Hyperalgesia (over several days) Surgery->Neuropathic_Pain Drug_Admin Administration of UFP-512 or SNC-80 (e.g., i.p.) Neuropathic_Pain->Drug_Admin Behavioral_Testing Assessment of Pain Behaviors Drug_Admin->Behavioral_Testing

Caption: CCI Neuropathic Pain Model Workflow.

Detailed Methodology:

  • Animal Model: Male C57BL/6J mice or Sprague-Dawley rats are typically used.

  • Surgical Procedure: Under anesthesia, the common sciatic nerve is exposed at the mid-thigh level. Proximal to the nerve's trifurcation, 3-4 loose ligatures of chromic gut suture are tied around the nerve.

  • Development of Pain: Animals develop robust and long-lasting mechanical allodynia and thermal hyperalgesia in the ipsilateral hind paw, typically within 7-14 days post-surgery.

  • Drug Administration: UFP-512 or SNC-80 is administered at various doses and routes at a specified time point after CCI surgery.

  • Behavioral Assessment: Similar to the CFA model, mechanical allodynia and thermal hyperalgesia are assessed using the von Frey and Hargreaves tests, respectively.

Conclusion

Both UFP-512 and SNC-80 demonstrate significant antinociceptive effects in preclinical models of inflammatory and neuropathic pain, primarily through the activation of delta-opioid receptors. UFP-512's unique dual mechanism, engaging the Nrf2 antioxidant pathway, presents a novel therapeutic avenue that may offer additional benefits in pain states with a significant oxidative stress component. SNC-80 remains a valuable pharmacological tool for investigating DOR function, with emerging evidence of its potential to selectively target receptor heteromers, opening new questions about the nuances of opioid receptor signaling.

The choice between these compounds for research or development purposes will depend on the specific scientific question being addressed. For studies focused on the dual roles of opioid agonism and antioxidant signaling in pain, UFP-512 is a compelling candidate. For investigations into selective DOR agonism and the potential for biased signaling at receptor heteromers, SNC-80 continues to be a relevant and important tool. Further head-to-head comparative studies are warranted to provide a more definitive quantitative comparison of the potency and efficacy of these two important research compounds.

References

Comparative

A Comparative Analysis of UFP-512 and DPDPE Efficacy at the Delta-Opioid Receptor

A comprehensive guide for researchers and drug development professionals on the pharmacological properties of two selective delta-opioid receptor agonists, UFP-512 and DPDPE. This document provides a comparative analysis...

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers and drug development professionals on the pharmacological properties of two selective delta-opioid receptor agonists, UFP-512 and DPDPE. This document provides a comparative analysis of their binding affinities, in vitro and in vivo potencies, and signaling pathways, supported by experimental data and detailed methodologies.

This guide delves into the comparative efficacy of two well-characterized selective delta-opioid receptor (DOR) agonists: UFP-512 and [D-Pen²,D-Pen⁵]enkephalin (DPDPE). Both molecules are instrumental in the study of DOR function and hold therapeutic potential, particularly in the realms of analgesia, and the treatment of mood disorders and neurodegenerative diseases. While DPDPE is a prototypical and widely utilized DOR agonist, UFP-512 is a newer compound with a distinct pharmacological profile, including antidepressant and anxiolytic-like effects without the development of tolerance after chronic administration.[1][2] This comparison aims to provide a clear, data-driven overview to aid researchers in selecting the appropriate tool compound for their studies.

Quantitative Comparison of In Vitro Efficacy

The following tables summarize the key in vitro pharmacological parameters for UFP-512 and DPDPE, providing a direct comparison of their binding affinity and functional potency at the delta-opioid receptor.

CompoundRadioligandTissue/Cell LineKᵢ (nM)Reference
UFP-512 [³H]-naltrindoleSK-N-BE cell membranes0.65 ± 0.08[1]
DPDPE [³H]pCl-DPDPEMonkey brain membranes1.4[3]
DPDPE [³H]diprenorphineHEK293i cells expressing human DOR19.0[4]

Table 1: Comparative Binding Affinities (Kᵢ) of UFP-512 and DPDPE for the Delta-Opioid Receptor. This table presents the equilibrium dissociation constant (Kᵢ) for each ligand, a measure of its binding affinity. Lower Kᵢ values indicate higher binding affinity. Data is compiled from multiple studies to provide a comprehensive overview.

CompoundAssayCell LineEC₅₀ (nM)Eₘₐₓ (% inhibition)Reference
UFP-512 cAMP InhibitionHEK2931.8 ± 0.675 ± 3
DPDPE cAMP InhibitionHEK2930.9 ± 0.398 ± 2

Table 2: Comparative Potency (EC₅₀) and Maximal Response (Eₘₐₓ) of UFP-512 and DPDPE in a cAMP Inhibition Assay. This table details the half-maximal effective concentration (EC₅₀) and the maximum achievable effect (Eₘₐₓ) for each agonist in inhibiting forskolin-stimulated cAMP production. A lower EC₅₀ value signifies greater potency.

In Vivo Efficacy: A Look at Antinociception

Both UFP-512 and DPDPE have demonstrated antinociceptive effects in various animal models of pain. UFP-512 has been shown to be effective in models of chronic inflammatory and neuropathic pain. DPDPE is also a well-established analgesic in preclinical studies.

Signaling Pathways

Activation of the delta-opioid receptor by agonists such as UFP-512 and DPDPE initiates a cascade of intracellular signaling events. As a G-protein coupled receptor (GPCR), the DOR primarily couples to inhibitory G-proteins (Gαi/o). This leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.

Furthermore, both UFP-512 and DPDPE have been shown to activate the mitogen-activated protein kinase (MAPK) cascade, specifically the extracellular signal-regulated kinase (ERK). The activation of the ERK pathway is a crucial component of the downstream signaling of DOR and is implicated in various cellular processes.

DOR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Agonist UFP-512 / DPDPE DOR Delta-Opioid Receptor (DOR) Agonist->DOR Binds to G_protein Gαi/oβγ DOR->G_protein Activates Ras Ras DOR->Ras Activates AC Adenylyl Cyclase (AC) G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription Promotes

Delta-Opioid Receptor Signaling Pathway.

Experimental Protocols

Radioligand Binding Assay

This assay is employed to determine the binding affinity (Kᵢ) of a compound for a specific receptor.

  • Membrane Preparation: Cell membranes expressing the delta-opioid receptor (e.g., from SK-N-BE cells or monkey brain tissue) are prepared by homogenization and centrifugation.

  • Incubation: The membranes are incubated with a fixed concentration of a radiolabeled ligand that binds to the DOR (e.g., [³H]-naltrindole or [³H]pCl-DPDPE) and varying concentrations of the unlabeled competitor compound (UFP-512 or DPDPE).

  • Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters.

  • Quantification: The radioactivity retained on the filters, representing the bound radioligand, is measured using liquid scintillation counting.

  • Data Analysis: The data is analyzed using non-linear regression to determine the IC₅₀ (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand). The Kᵢ is then calculated using the Cheng-Prusoff equation.

Radioligand_Binding_Workflow start Start prep Prepare Cell Membranes with DOR start->prep incubate Incubate Membranes with Radioligand and Competitor prep->incubate separate Separate Bound and Free Radioligand via Filtration incubate->separate quantify Quantify Radioactivity of Bound Ligand separate->quantify analyze Analyze Data to Determine IC₅₀ and Kᵢ quantify->analyze end End analyze->end

Experimental Workflow for Radioligand Binding Assay.
cAMP Inhibition Assay

This functional assay measures the ability of an agonist to inhibit the production of cyclic AMP, a key second messenger.

  • Cell Culture: HEK293 cells stably expressing the human delta-opioid receptor are cultured.

  • Stimulation: The cells are pre-treated with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation, and then stimulated with forskolin to increase intracellular cAMP levels.

  • Agonist Treatment: The cells are then treated with varying concentrations of the DOR agonist (UFP-512 or DPDPE).

  • Lysis and Quantification: The cells are lysed, and the intracellular cAMP concentration is measured using a competitive binding assay, such as a LANCE Ultra cAMP kit.

  • Data Analysis: The results are plotted as a dose-response curve to determine the EC₅₀ and Eₘₐₓ values for each agonist.

cAMP_Inhibition_Workflow start Start culture Culture HEK293 cells expressing DOR start->culture stimulate Stimulate cells with Forskolin to produce cAMP culture->stimulate treat Treat cells with varying concentrations of Agonist stimulate->treat lyse Lyse cells and quantify intracellular cAMP treat->lyse analyze Analyze Data to Determine EC₅₀ and Eₘₐₓ lyse->analyze end End analyze->end

Experimental Workflow for cAMP Inhibition Assay.

References

Validation

Validating the Delta-Opioid Receptor-Mediated Effects of UFP-512 with the Selective Antagonist Naltrindole: A Comparative Guide

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive comparison of the pharmacological effects of the selective delta-opioid receptor (DOR) agonist, UFP-512, and their valid...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the pharmacological effects of the selective delta-opioid receptor (DOR) agonist, UFP-512, and their validation through antagonism by naltrindole. The data presented is compiled from preclinical studies and is intended to serve as a resource for researchers in the fields of pharmacology, neuroscience, and drug development.

Introduction to UFP-512 and Naltrindole

UFP-512 is a potent and highly selective peptide-based agonist for the delta-opioid receptor (DOR)[1]. It has demonstrated significant potential in preclinical models for its antidepressant, anxiolytic, and antinociceptive properties[1]. The therapeutic effects of UFP-512 are believed to be mediated primarily through its interaction with DORs.

Naltrindole is a non-peptide, highly potent, and selective antagonist of the delta-opioid receptor[2][3]. It is widely used as a pharmacological tool to investigate the in vitro and in vivo functions of DORs. By competitively binding to DORs, naltrindole can block or reverse the effects of DOR agonists like UFP-512, thereby confirming that the observed effects are indeed mediated by this specific receptor subtype.

Comparative Binding Affinities

The following table summarizes the binding affinities of UFP-512 and naltrindole for the delta-opioid receptor, providing a quantitative measure of their potency and selectivity.

CompoundReceptorBinding Affinity (Ki)SpeciesReference
UFP-512Delta-Opioid0.68 nMHuman--INVALID-LINK--
NaltrindoleDelta-Opioid0.056 nM (Kd)Mouse Brain[3]

In Vivo Validation of UFP-512's Antinociceptive Effects with Naltrindole

A key application of naltrindole is to confirm that the analgesic effects of UFP-512 are mediated through the delta-opioid receptor. Preclinical studies in mouse models of chronic inflammatory and neuropathic pain have demonstrated this relationship.

Experimental Data: Reversal of UFP-512-Induced Antinociception by Naltrindole

The following tables present quantitative data from a study by Pol et al. (2019), illustrating the reversal of UFP-512's effects on mechanical allodynia and thermal hyperalgesia by naltrindole in two distinct pain models.

Table 1: Effect of Naltrindole on UFP-512-Induced Mechanical Antiallodynia

Pain ModelTreatment GroupPaw Withdrawal Threshold (g) (Mean ± SEM)
Inflammatory Pain Vehicle~0.4 ± 0.1
UFP-512 (30 mg/kg, i.p.)~1.3 ± 0.2
UFP-512 + Naltrindole (4 mg/kg, s.c.)~0.5 ± 0.1
Naltrindole alone~0.4 ± 0.1
Neuropathic Pain Vehicle~0.3 ± 0.1
UFP-512 (30 mg/kg, i.p.)~1.2 ± 0.2
UFP-512 + Naltrindole (4 mg/kg, s.c.)~0.4 ± 0.1
Naltrindole alone~0.3 ± 0.1

Data estimated from graphical representations in Pol et al. (2019).

Table 2: Effect of Naltrindole on UFP-512-Induced Thermal Antihyperalgesia

Pain ModelTreatment GroupPaw Withdrawal Latency (s) (Mean ± SEM)
Inflammatory Pain Vehicle~4.0 ± 0.5
UFP-512 (30 mg/kg, i.p.)~9.5 ± 1.0
UFP-512 + Naltrindole (4 mg/kg, s.c.)~4.5 ± 0.5
Naltrindole alone~4.0 ± 0.5
Neuropathic Pain Vehicle~3.5 ± 0.5
UFP-512 (30 mg/kg, i.p.)~8.5 ± 1.0
UFP-512 + Naltrindole (4 mg/kg, s.c.)~4.0 ± 0.5
Naltrindole alone~3.5 ± 0.5

Data estimated from graphical representations in Pol et al. (2019).

Experimental Protocols

The following are detailed methodologies for the key in vivo experiments cited above, based on the work of Pol et al. (2019).

  • Species: Male C57BL/6J mice

  • Weight: 20-25 g

  • Housing: Standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and water.

  • Inflammatory Pain: Induced by a subcutaneous injection of 20 µL of Complete Freund's Adjuvant (CFA) into the plantar surface of the right hind paw. Behavioral testing was performed 14 days post-injection.

  • Neuropathic Pain: Induced by Chronic Constriction Injury (CCI) of the sciatic nerve. Under anesthesia, the right sciatic nerve was exposed and four loose ligatures were tied around it. Behavioral testing was performed 28 days post-surgery.

  • UFP-512: Dissolved in saline and administered intraperitoneally (i.p.) at a dose of 30 mg/kg.

  • Naltrindole: Dissolved in saline and administered subcutaneously (s.c.) at a dose of 4 mg/kg, 30 minutes prior to UFP-512 administration.

  • Mechanical Allodynia: Assessed using the von Frey filament test. Mice were placed on an elevated mesh floor and von Frey filaments of increasing stiffness were applied to the plantar surface of the hind paw. The paw withdrawal threshold was determined using the up-down method.

  • Thermal Hyperalgesia: Assessed using the plantar test. A radiant heat source was focused on the plantar surface of the hind paw, and the latency to paw withdrawal was recorded.

Signaling Pathways and Experimental Workflow

UFP-512 Activated Signaling Pathway

UFP-512, upon binding to the delta-opioid receptor, activates downstream signaling cascades. A key pathway implicated in its cytoprotective and antinociceptive effects is the Nuclear factor erythroid 2-related factor 2 (Nrf2)-Heme Oxygenase-1 (HO-1) pathway.

UFP512_Signaling_Pathway UFP512 UFP-512 DOR Delta-Opioid Receptor (DOR) UFP512->DOR Binds G_protein Gi/o Protein DOR->G_protein Activates Nrf2_Keap1 Keap1-Nrf2 Complex DOR->Nrf2_Keap1 Activates (Mechanism under investigation) AC Adenylyl Cyclase G_protein->AC Inhibits cAMP ↓ cAMP AC->cAMP Antinociception Antinociception & Cytoprotection cAMP->Antinociception Nrf2 Nrf2 Nrf2_Keap1->Nrf2 Releases Nucleus Nucleus Nrf2->Nucleus Translocates ARE ARE Nrf2->ARE Binds HO1 HO-1 Gene Expression ARE->HO1 Induces HO1->Antinociception Experimental_Workflow cluster_groups Pain_Model Induce Pain Model (Inflammatory or Neuropathic) Group_Assignment Assign Mice to Treatment Groups Pain_Model->Group_Assignment Vehicle Vehicle Group_Assignment->Vehicle UFP512 UFP-512 Group_Assignment->UFP512 UFP512_Nal UFP-512 + Naltrindole Group_Assignment->UFP512_Nal Naltrindole Naltrindole Group_Assignment->Naltrindole Drug_Admin Administer Treatments Behavioral_Test Perform Behavioral Tests (von Frey & Plantar Test) Drug_Admin->Behavioral_Test Data_Analysis Analyze Paw Withdrawal Thresholds and Latencies Behavioral_Test->Data_Analysis Conclusion Draw Conclusions on DOR-Mediation Data_Analysis->Conclusion

References

Comparative

A Comparative Guide to the Selectivity of UFP-512 Versus Mu-Opioid Agonists

For Researchers, Scientists, and Drug Development Professionals This guide provides a detailed comparison of the receptor selectivity profile of the novel delta-opioid receptor (DOR) agonist, UFP-512, against established...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the receptor selectivity profile of the novel delta-opioid receptor (DOR) agonist, UFP-512, against established mu-opioid receptor (MOR) agonists such as DAMGO, fentanyl, and morphine. The data presented herein is intended to offer a clear, quantitative understanding of the binding affinities of these compounds, supported by detailed experimental protocols and visual representations of key biological and experimental processes.

Executive Summary

UFP-512 is a potent and highly selective agonist for the delta-opioid receptor (DOR).[1][2] In contrast, classical mu-opioid agonists like DAMGO, fentanyl, and morphine exhibit primary affinity for the mu-opioid receptor (MOR), with varying degrees of selectivity over other opioid receptor subtypes. This guide will delineate these differences through a comprehensive analysis of their binding profiles, providing valuable insights for researchers engaged in the development of targeted opioid therapeutics.

Data Presentation: Opioid Receptor Binding Affinity

The following table summarizes the binding affinities (Ki in nM) of UFP-512 and selected mu-opioid agonists for the mu (μ), delta (δ), and kappa (κ) opioid receptors. The data has been compiled from various in vitro radioligand binding assays. Lower Ki values are indicative of higher binding affinity.

CompoundMu-Opioid (Ki, nM)Delta-Opioid (Ki, nM)Kappa-Opioid (Ki, nM)Primary Selectivity
UFP-512 >10,0000.18 >10,000Delta
DAMGO 1.23 620680Mu
Fentanyl 1.3 180014000Mu
Morphine 1.2 >10,000>10,000Mu

Note: Data is compiled from multiple sources and experimental conditions may vary. Please refer to the original publications for detailed information.

Experimental Protocols: Radioligand Competition Binding Assay

The binding affinities presented in this guide are typically determined using a radioligand competition binding assay. This technique measures the ability of an unlabeled compound (the "competitor," e.g., UFP-512 or a mu-opioid agonist) to displace a radiolabeled ligand that is known to bind with high affinity to a specific receptor subtype.

Objective: To determine the inhibition constant (Ki) of a test compound for a specific opioid receptor subtype.

Materials:

  • Cell Membranes: Membranes prepared from cell lines (e.g., CHO-K1, HEK293) stably expressing a single human opioid receptor subtype (μ, δ, or κ).

  • Radioligands:

    • For MOR: [³H]DAMGO

    • For DOR: [³H]-DPDPE

    • For KOR: [³H]U69,593

  • Test Compounds: UFP-512, DAMGO, Fentanyl, Morphine.

  • Incubation Buffer: Typically 50 mM Tris-HCl, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Non-specific Binding Control: A high concentration of a non-radiolabeled, high-affinity ligand (e.g., Naloxone).

  • Filtration Apparatus: A cell harvester to separate bound from free radioligand.

  • Scintillation Counter: To measure radioactivity.

Procedure:

  • Membrane Preparation: Thawed cell membranes are resuspended in ice-cold incubation buffer. Protein concentration is determined to ensure consistency across assays.

  • Assay Setup: The assay is typically performed in 96-well plates. Each well contains the cell membranes, the radioligand at a fixed concentration (usually at or below its Kd), and varying concentrations of the unlabeled test compound.

  • Incubation: The plates are incubated at a specific temperature (e.g., 25°C) for a set period (e.g., 60-120 minutes) to allow the binding to reach equilibrium.

  • Filtration: The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. The filters trap the cell membranes with the bound radioligand. Unbound radioligand passes through the filters.

  • Washing: The filters are washed multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.

  • Radioactivity Measurement: The filters are placed in scintillation vials with scintillation fluid, and the radioactivity is measured using a liquid scintillation counter.

  • Data Analysis: The data is analyzed to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (the IC50 value). The Ki is then calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Mandatory Visualization

Signaling Pathway of a Delta-Opioid Receptor Agonist

The following diagram illustrates the canonical G-protein coupled receptor (GPCR) signaling pathway initiated by the binding of a DOR agonist like UFP-512.

cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular DOR Delta-Opioid Receptor (DOR) G_protein G-protein (Gi/o) DOR->G_protein Activation AC Adenylyl Cyclase G_protein->AC Inhibition cAMP cAMP AC->cAMP Conversion UFP512 UFP-512 UFP512->DOR ATP ATP ATP->AC Downstream Downstream Effectors cAMP->Downstream Modulation

Caption: Delta-opioid receptor signaling pathway.

Experimental Workflow for Opioid Receptor Binding Assay

The diagram below outlines the key steps in a typical radioligand competition binding assay workflow.

prep Membrane Preparation (Cells expressing opioid receptor) assay_setup Assay Setup (Membranes + Radioligand + Competitor) prep->assay_setup incubation Incubation (Reach Equilibrium) assay_setup->incubation filtration Filtration & Washing (Separate Bound from Free) incubation->filtration counting Scintillation Counting (Measure Radioactivity) filtration->counting analysis Data Analysis (Calculate IC50 and Ki) counting->analysis

Caption: Radioligand binding assay workflow.

References

Validation

UFP-512: A Comparative Guide to its Opioid Receptor Cross-Reactivity

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive analysis of the cross-reactivity of UFP-512 with mu (μ), delta (δ), and kappa (κ) opioid receptors. UFP-512 is recognize...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the cross-reactivity of UFP-512 with mu (μ), delta (δ), and kappa (κ) opioid receptors. UFP-512 is recognized as a potent and highly selective agonist for the delta-opioid receptor (DOR), a target of significant interest for the development of novel therapeutics for mood disorders and pain management.[1] This document summarizes key experimental data on its binding affinity, details the methodologies used for these assessments, and visualizes relevant biological and experimental pathways.

Quantitative Comparison of Binding Affinity

UFP-512 demonstrates a pronounced selectivity for the delta-opioid receptor over both mu and kappa subtypes. The following table summarizes the equilibrium dissociation constants (Ki) of UFP-512 for the three opioid receptor subtypes. Lower Ki values are indicative of higher binding affinity.

Compoundμ-Opioid Receptor (Ki, nM)δ-Opioid Receptor (Ki, nM)κ-Opioid Receptor (Ki, nM)Selectivity (μ/δ)Selectivity (κ/δ)
UFP-51223800.389400~6263~24737

Data sourced from Aguila et al. (2007).

Experimental Protocols

The binding affinity of UFP-512 to opioid receptors was determined using a competitive radioligand binding assay. This standard methodology allows for the characterization of a compound's ability to displace a radiolabeled ligand with known affinity for the target receptor.

Materials:

  • Radioligand: [³H]diprenorphine, a non-selective opioid antagonist.

  • Cell Membranes: Membranes prepared from Chinese Hamster Ovary (CHO) cells stably expressing either the human μ-opioid receptor, δ-opioid receptor, or κ-opioid receptor.

  • Competitor: UFP-512

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4

  • Instrumentation: Liquid scintillation counter

Procedure:

  • Incubation: Cell membranes were incubated with a fixed concentration of [³H]diprenorphine and varying concentrations of UFP-512 in the assay buffer.

  • Equilibrium: The mixture was incubated to allow the binding to reach equilibrium.

  • Separation: The bound and free radioligand were separated by rapid filtration through glass fiber filters. The filters trap the cell membranes with the bound radioligand.

  • Washing: The filters were washed with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Quantification: The amount of radioactivity trapped on the filters, corresponding to the amount of bound [³H]diprenorphine, was measured using a liquid scintillation counter.

  • Data Analysis: The concentration of UFP-512 that inhibits 50% of the specific binding of [³H]diprenorphine (IC50) was determined. The Ki value was then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Visualizing Key Pathways

To further elucidate the context of UFP-512's activity, the following diagrams illustrate the delta-opioid receptor signaling pathway and the general workflow of the competitive binding assay used to determine its receptor affinity.

DOR_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular UFP-512 UFP-512 DOR δ-Opioid Receptor UFP-512->DOR Binds to G_protein Gi/o Protein DOR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits ERK ERK Signaling G_protein->ERK Activates GIRK GIRK Channel (K+ Efflux) G_protein->GIRK Activates Ca_channel Ca2+ Channel (Ca2+ Influx) G_protein->Ca_channel Inhibits cAMP cAMP AC->cAMP Decreases PKA Protein Kinase A cAMP->PKA Inhibits

Delta-Opioid Receptor Signaling Pathway

Competitive_Binding_Assay_Workflow cluster_preparation Preparation cluster_incubation Incubation cluster_separation Separation & Washing cluster_detection Detection & Analysis Membranes Cell Membranes with Opioid Receptors Incubate Incubate Membranes with Radioligand and UFP-512 Membranes->Incubate Radioligand [3H]diprenorphine (Radiolabeled Ligand) Radioligand->Incubate UFP512 UFP-512 (Unlabeled Competitor) UFP512->Incubate Filter Rapid Filtration to Separate Bound and Free Ligand Incubate->Filter Wash Wash Filters to Remove Non-specific Binding Filter->Wash Count Quantify Radioactivity (Liquid Scintillation) Wash->Count Analyze Calculate IC50 and Ki Values Count->Analyze

Competitive Binding Assay Workflow

References

Comparative

A Comparative Guide to the In Vivo Efficacy of UFP-512 and Morphine

For Researchers, Scientists, and Drug Development Professionals This guide provides a detailed comparison of the in vivo efficacy of the selective delta-opioid receptor (DOR) agonist UFP-512 and the classical mu-opioid r...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the in vivo efficacy of the selective delta-opioid receptor (DOR) agonist UFP-512 and the classical mu-opioid receptor (MOR) agonist, morphine. The information presented is based on preclinical experimental data in rodent models of pain.

At a Glance: UFP-512 vs. Morphine for Pain Relief

While both UFP-512 and morphine exhibit potent antinociceptive effects, they operate through distinct mechanisms and show varied efficacy in different pain models. Morphine remains a gold standard for acute, severe pain, whereas emerging evidence suggests that UFP-512, a selective delta-opioid receptor agonist, may offer a promising alternative for chronic pain states, potentially with a different side-effect profile.[1][2]

Quantitative Efficacy Data

Table 1: In Vivo Antinociceptive Efficacy of UFP-512

Pain ModelSpeciesAdministration RouteDoses Tested (mg/kg)Primary Efficacy EndpointsKey Findings
Chronic Inflammatory Pain (CFA-induced)MouseIntraperitoneal1, 3, 10, 20, 30Mechanical Allodynia, Thermal HyperalgesiaDose-dependent inhibition of mechanical allodynia and thermal hyperalgesia, with the maximum effect at 30 mg/kg.[1][2]
Neuropathic Pain (CCI-induced)MouseIntraperitoneal1, 3, 10, 20, 30Mechanical Allodynia, Thermal AllodyniaDose-dependent inhibition of mechanical and thermal allodynia.[1]
Acute Nociceptive Pain (Acetic Acid Writhing)MouseSystemicNot specifiedWrithing responsesPotent, dose-related antinociception.
Acute Nociceptive Pain (Tail-flick)MouseIntracerebroventricular8.0 nmol (A50)Tail-flick latencyDose-related antinociception.

Table 2: In Vivo Antinociceptive Efficacy of Morphine

Pain ModelSpeciesAdministration RouteDoses Tested (mg/kg)Primary Efficacy EndpointsKey Findings
Inflammatory PainRatSubcutaneous1-10Mechanical HyperalgesiaDose-dependent reversal of hyperalgesia.
Neuropathic Pain (SNI & CCI)RatSubcutaneous6Mechanical Allodynia, Mechanical Hyperalgesia, Cold AllodyniaAttenuation of mechanical and cold hypersensitivity.
Acute Nociceptive Pain (Hot Plate)RatIntravenous2.1-14Hot plate latencyDose-dependent increase in latency.
Acute Nociceptive Pain (Tail Flick)RatIntravenous1-8Tail-flick latencyDose-dependent increase in latency.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate replication and comparison.

Chronic Constriction Injury (CCI) Model of Neuropathic Pain

The CCI model is a widely used method to induce neuropathic pain in rodents, mimicking symptoms of nerve injury in humans.

  • Animal Preparation: Adult male C57BL/6J mice are used. The animals are anesthetized with isoflurane.

  • Surgical Procedure: The sciatic nerve on one side is exposed at the mid-thigh level. Proximal to the sciatic trifurcation, four loose ligatures are tied around the nerve.

  • Post-operative Care: Animals are monitored during recovery and housed individually.

  • Behavioral Testing: Nociceptive thresholds are assessed at baseline and at various time points post-surgery (e.g., 28 days).

Von Frey Test for Mechanical Allodynia

This test measures the withdrawal threshold to a mechanical stimulus.

  • Apparatus: A set of calibrated von Frey filaments with varying bending forces is used.

  • Procedure: Animals are placed in individual compartments on a raised mesh floor, allowing access to the plantar surface of the hind paws.

  • Stimulation: The von Frey filaments are applied to the mid-plantar surface of the hind paw with sufficient force to cause the filament to bend.

  • Data Collection: The 50% paw withdrawal threshold is determined using the up-down method. A positive response is recorded if the animal briskly withdraws its paw.

Signaling Pathways

The distinct mechanisms of action of UFP-512 and morphine are illustrated in the following diagrams.

UFP512_Signaling_Pathway cluster_cell Neuron UFP512 UFP-512 DOR Delta-Opioid Receptor (DOR) UFP512->DOR binds Nrf2 Nrf2 DOR->Nrf2 activates ARE ARE Nrf2->ARE translocates to nucleus and binds to HO1 HO-1 ARE->HO1 promotes transcription of Antinociception Antinociception HO1->Antinociception leads to

UFP-512 Signaling Pathway

Morphine_Signaling_Pathway cluster_cell Neuron Morphine Morphine MOR Mu-Opioid Receptor (MOR) Morphine->MOR binds G_protein G-protein (Gi/Go) MOR->G_protein activates Beta_Arrestin β-Arrestin MOR->Beta_Arrestin recruits AC Adenylyl Cyclase G_protein->AC inhibits cAMP cAMP AC->cAMP reduces Analgesia Analgesia cAMP->Analgesia leads to Side_Effects Side Effects (e.g., Respiratory Depression) Beta_Arrestin->Side_Effects mediates

Morphine Signaling Pathway

Summary and Conclusion

UFP-512 and morphine are effective analgesics that operate through distinct opioid receptor systems. The available preclinical data suggests that UFP-512 is particularly effective in models of chronic inflammatory and neuropathic pain, acting through the delta-opioid receptor and activating the Nrf2/HO-1 pathway. Morphine, a mu-opioid receptor agonist, remains a potent analgesic for a broad range of pain types, but its clinical use is associated with significant side effects. Further head-to-head comparative studies are warranted to fully elucidate the relative therapeutic potential and safety profiles of these two compounds.

References

Validation

A Comparative Analysis of the Side Effect Profile of UFP-512 and Other Opioids

For Researchers, Scientists, and Drug Development Professionals This guide provides an objective comparison of the side effect profile of the selective delta-opioid receptor (DOR) agonist UFP-512 with that of other commo...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the side effect profile of the selective delta-opioid receptor (DOR) agonist UFP-512 with that of other commonly used opioids, including the DOR agonist SNC80 and the mu-opioid receptor (MOR) agonists morphine and fentanyl. The information is compiled from preclinical studies and aims to provide a clear, data-driven overview for researchers in the field of pharmacology and drug development.

Executive Summary

Opioid analgesics are mainstays in pain management but are associated with a range of dose-limiting side effects, including respiratory depression, gastrointestinal dysfunction, and abuse potential. The development of novel opioids with improved safety profiles is a critical area of research. UFP-512 is a selective delta-opioid receptor (DOR) agonist that has shown promise in preclinical models for its antidepressant and anxiolytic-like effects. A key hypothesis in opioid research is that selective activation of DORs may provide therapeutic benefits with a reduced side effect burden compared to traditional mu-opioid receptor (MOR) agonists. This guide presents available preclinical data to compare the side effect profiles of UFP-512 and other opioids.

Data Presentation: Side Effect Profile Comparison

The following table summarizes the quantitative data on the key side effects of UFP-512, SNC80 (as a comparable DOR agonist), and morphine (as a standard MOR agonist). Data for UFP-512 on respiratory and gastrointestinal effects are limited in the public domain; therefore, data from the selective DOR agonist SNC80 are included as a surrogate to provide a comparative perspective.

Side Effect CategoryOpioidSpeciesDosageKey Finding
Respiratory Depression MorphineRat20 mg/kg, scIncreased arterial pCO2 to 89 ± 5 mmHg[1]
SNC80Rat≥40 mg/kg, scLimited increases in pCO2[1]
UFP-512--No quantitative data available in the reviewed literature
Gastrointestinal Inhibition MorphineMouse10 mg/kg, sc5.5-fold inhibition of gastrointestinal transit in the charcoal meal test[2]
SNC80Mouse1, 10, 30 mg/kg, ipSignificantly decreased gastrointestinal propulsion in the charcoal meal test[3]
UFP-512--No quantitative data available in the reviewed literature
Abuse Liability (Conditioned Place Preference) MorphineMouse10, 20, 40 mg/kgEstablished conditioned place preference[4]
SNC80--No quantitative data available in the reviewed literature
UFP-512--No quantitative data available in the reviewed literature
Effects on Locomotor Activity UFP-512Mouse-Did not alter locomotor activity
SNC80--Data not available in the reviewed literature
Convulsant Effects UFP-512--Did not produce convulsions
SNC80--Data not available in the reviewed literature

Experimental Protocols

Respiratory Depression Assessment in Rats

Objective: To measure the impact of opioid administration on respiratory function by analyzing arterial blood gases.

Methodology:

  • Male Wistar rats are used in the study.

  • The opioid (e.g., morphine, SNC80) or vehicle is administered subcutaneously (sc).

  • At a predetermined time point after administration, arterial blood samples are collected.

  • Blood gas analysis is performed to measure the partial pressure of carbon dioxide (pCO2) and oxygen (pO2).

  • An increase in pCO2 and a decrease in pO2 are indicative of respiratory depression.

Gastrointestinal Transit (Charcoal Meal) Test in Mice

Objective: To assess the effect of opioids on gastrointestinal motility.

Methodology:

  • Mice are fasted for a specified period (e.g., 18-24 hours) with free access to water to ensure the gastrointestinal tract is empty.

  • The test opioid (e.g., morphine, SNC80) or vehicle is administered via a specified route (e.g., subcutaneous, intraperitoneal).

  • After a set time, a charcoal meal (a suspension of charcoal in a vehicle like gum acacia) is administered orally.

  • After another defined period, the mice are euthanized.

  • The small intestine is carefully excised, and the distance traveled by the charcoal meal from the pylorus to the caecum is measured.

  • The total length of the small intestine is also measured.

  • The gastrointestinal transit is expressed as the percentage of the total length of the small intestine that the charcoal has traversed.

Conditioned Place Preference (CPP) in Mice

Objective: To evaluate the rewarding and potential abuse liability of an opioid.

Methodology:

  • A CPP apparatus with two distinct compartments (differentiated by visual and tactile cues) is used.

  • Pre-conditioning phase: Mice are allowed to freely explore both compartments to determine any baseline preference.

  • Conditioning phase: This phase consists of several sessions. On alternate days, mice receive an injection of the opioid (e.g., morphine) and are confined to one compartment, and on the other days, they receive a vehicle injection and are confined to the other compartment.

  • Test phase: After the conditioning phase, the mice are placed back in the apparatus with free access to both compartments in a drug-free state.

  • The time spent in each compartment is recorded. A significant increase in time spent in the drug-paired compartment compared to the pre-conditioning phase indicates a conditioned place preference, suggesting the drug has rewarding properties.

Visualizations

Signaling Pathways and Experimental Workflows

Opioid_Receptor_Signaling cluster_ligands Opioid Agonists cluster_receptors Opioid Receptors cluster_effects Downstream Effects UFP512 UFP-512 DOR Delta-Opioid Receptor (DOR) UFP512->DOR Selective Agonist Morphine Morphine MOR Mu-Opioid Receptor (MOR) Morphine->MOR Agonist TherapeuticEffects Antidepressant/ Anxiolytic Effects DOR->TherapeuticEffects Analgesia Analgesia MOR->Analgesia SideEffects Side Effects (Respiratory Depression, GI Inhibition, Abuse) MOR->SideEffects

Caption: Opioid Receptor Agonist Selectivity and Effects.

Experimental_Workflow cluster_respiratory Respiratory Depression cluster_gi Gastrointestinal Inhibition cluster_abuse Abuse Liability Resp_Animal Rat Model Resp_Admin Opioid Administration Resp_Animal->Resp_Admin Resp_Blood Arterial Blood Gas Analysis Resp_Admin->Resp_Blood Resp_Result Measure pCO2 Levels Resp_Blood->Resp_Result GI_Animal Mouse Model GI_Admin Opioid Administration GI_Animal->GI_Admin GI_Charcoal Charcoal Meal Gavage GI_Admin->GI_Charcoal GI_Measure Measure Transit Distance GI_Charcoal->GI_Measure GI_Result Calculate % Inhibition GI_Measure->GI_Result Abuse_Animal Mouse Model Abuse_Pre Pre-conditioning Abuse_Animal->Abuse_Pre Abuse_Cond Drug-Compartment Pairing Abuse_Pre->Abuse_Cond Abuse_Test Free Exploration Test Abuse_Cond->Abuse_Test Abuse_Result Measure Time in Compartments Abuse_Test->Abuse_Result

Caption: Workflow for Preclinical Side Effect Assessment.

Discussion

The available preclinical data suggests that selective DOR agonists like UFP-512 and SNC80 may offer a more favorable side effect profile compared to traditional MOR agonists such as morphine. Studies on SNC80 indicate limited effects on respiratory depression compared to morphine. Furthermore, UFP-512 has been reported to not alter locomotor activity or induce convulsions at effective doses for its antidepressant- and anxiolytic-like effects.

However, a significant gap in the literature exists regarding direct, quantitative comparisons of UFP-512's impact on respiratory and gastrointestinal function against standard MOR agonists. The lack of published data on the abuse liability of UFP-512, for instance from conditioned place preference or self-administration studies, is also a notable omission in fully characterizing its side effect profile.

While the current evidence is promising for the development of safer analgesics and CNS therapeutics through DOR agonism, further comprehensive preclinical studies are warranted to fully elucidate the side effect profile of UFP-512. Direct, head-to-head comparative studies with established MOR agonists using standardized protocols are essential to confirm these potential safety advantages. Researchers are encouraged to conduct and publish such studies to provide the quantitative data necessary for a complete risk-benefit assessment.

References

Comparative

A Comparative Analysis of UFP-512 and Endogenous Enkephalins: A Guide for Researchers

For researchers, scientists, and drug development professionals, this guide provides a detailed comparative analysis of the synthetic δ-opioid receptor agonist UFP-512 and the endogenous opioid peptides, Met-enkephalin a...

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a detailed comparative analysis of the synthetic δ-opioid receptor agonist UFP-512 and the endogenous opioid peptides, Met-enkephalin and Leu-enkephalin. This publication objectively evaluates their pharmacological properties, supported by experimental data, to inform future research and therapeutic development.

Endogenous enkephalins, namely Met-enkephalin and Leu-enkephalin, are naturally occurring pentapeptides that play a crucial role in pain modulation and emotional regulation.[1][2] They exert their effects by binding to opioid receptors, with a preference for the δ-opioid receptor (DOR) and the μ-opioid receptor (MOR).[3][4] In contrast, UFP-512 is a potent and selective synthetic agonist for the δ-opioid receptor, which has shown promise in preclinical studies for its potential antidepressant, anxiolytic, and analgesic properties.[5] This guide delves into a comparative analysis of their binding affinities, functional activities, and signaling pathways.

Quantitative Data Summary

The following tables summarize the binding affinities (Ki) and functional potencies (EC50) and efficacies (Emax) of UFP-512 and endogenous enkephalins at the primary opioid receptors.

Table 1: Opioid Receptor Binding Affinities (Ki, nM)

Ligandμ-Opioid Receptor (MOR)δ-Opioid Receptor (DOR)κ-Opioid Receptor (KOR)
UFP-512 >10000.76>1000
Leu-enkephalin 1.71.26>1000
Met-enkephalin ~25~1.5>10000

Note: Lower Ki values indicate higher binding affinity.

Table 2: Functional Activity at the δ-Opioid Receptor ([³⁵S]GTPγS Binding Assay)

LigandEC50 (nM)Emax (% stimulation vs. baseline)
UFP-512 1.8150%
Leu-enkephalin 5.2160%
Met-enkephalin 47Not Reported

Note: EC50 represents the concentration of the ligand that produces 50% of its maximal effect. Emax represents the maximum effect produced by the ligand.

Signaling Pathways

Both UFP-512 and endogenous enkephalins, upon binding to the δ-opioid receptor, initiate a cascade of intracellular signaling events. The primary mechanism involves the activation of Gi/o proteins, which leads to the inhibition of adenylyl cyclase and a subsequent decrease in cyclic AMP (cAMP) levels. Additionally, activation of the DOR can lead to the phosphorylation of extracellular signal-regulated kinases (ERK1/2), a pathway implicated in cell survival and plasticity.

Below are diagrams illustrating the canonical signaling pathway for DOR agonists and the logical workflow of this comparative analysis.

Comparative Analysis Workflow cluster_0 Data Acquisition cluster_1 Data Analysis & Presentation cluster_2 Visualization & Reporting Literature Search Literature Search Quantitative Data Extraction Quantitative Data Extraction Literature Search->Quantitative Data Extraction Protocol Identification Protocol Identification Quantitative Data Extraction->Protocol Identification Table Generation Table Generation Quantitative Data Extraction->Table Generation Protocol Summarization Protocol Summarization Protocol Identification->Protocol Summarization Comparative Analysis Comparative Analysis Table Generation->Comparative Analysis Protocol Summarization->Comparative Analysis Diagram Generation Diagram Generation Comparative Analysis->Diagram Generation Final Report Final Report Diagram Generation->Final Report

Diagram 1: Workflow of the comparative analysis.

DOR Agonist Signaling Pathway DOR_Agonist UFP-512 or Enkephalin DOR δ-Opioid Receptor DOR_Agonist->DOR Binds to G_Protein Gi/o Protein DOR->G_Protein Activates Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase Inhibits ERK_Pathway ERK1/2 Phosphorylation G_Protein->ERK_Pathway Activates cAMP cAMP Adenylyl_Cyclase->cAMP Decreases

Diagram 2: Canonical signaling pathway of DOR agonists.

Experimental Protocols

The data presented in this guide were primarily obtained through two key experimental techniques: radioligand binding assays and [³⁵S]GTPγS binding assays.

Radioligand Binding Assay (Competition Assay)

This assay is used to determine the binding affinity (Ki) of an unlabeled compound by measuring its ability to displace a radiolabeled ligand from its receptor.

1. Membrane Preparation:

  • Cell membranes expressing the opioid receptor of interest (μ, δ, or κ) are prepared from cultured cells (e.g., CHO or HEK293 cells) or brain tissue.

  • The tissue or cells are homogenized in a cold buffer and centrifuged to pellet the membranes. The pellet is then washed and resuspended in the assay buffer.

2. Assay Procedure:

  • The assay is typically performed in a 96-well plate.

  • To each well, the following are added in order:

    • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

    • A fixed concentration of a radiolabeled opioid ligand (e.g., [³H]DPDPE for DOR).

    • Varying concentrations of the unlabeled competitor ligand (UFP-512 or enkephalins).

    • The prepared cell membranes.

  • For determining non-specific binding, a high concentration of a non-radiolabeled, high-affinity ligand (e.g., naloxone) is added to some wells.

  • The plate is incubated at a specific temperature (e.g., 25°C) for a set time (e.g., 60-120 minutes) to allow binding to reach equilibrium.

3. Data Acquisition and Analysis:

  • The reaction is terminated by rapid filtration through glass fiber filters to separate bound from unbound radioligand.

  • The filters are washed with ice-cold buffer to remove any remaining unbound radioligand.

  • The radioactivity retained on the filters is measured using a scintillation counter.

  • The concentration of the competitor that inhibits 50% of the specific binding of the radioligand (IC50) is determined.

  • The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

[³⁵S]GTPγS Binding Assay

This functional assay measures the activation of G proteins coupled to a receptor upon agonist binding. It quantifies the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to the Gα subunit.

1. Membrane Preparation:

  • Similar to the radioligand binding assay, membranes are prepared from cells or tissues expressing the opioid receptor.

2. Assay Procedure:

  • The assay is conducted in a 96-well plate.

  • The following are added to each well:

    • Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, pH 7.4).

    • GDP (to ensure G proteins are in their inactive state).

    • Varying concentrations of the agonist (UFP-512 or enkephalins).

    • The prepared cell membranes.

  • The plate is pre-incubated at 30°C.

  • The reaction is initiated by adding [³⁵S]GTPγS.

  • To determine non-specific binding, a high concentration of unlabeled GTPγS is added to control wells.

  • The plate is incubated at 30°C for a specific time (e.g., 60 minutes).

3. Data Acquisition and Analysis:

  • The reaction is terminated by filtration.

  • The filters are washed with ice-cold buffer.

  • The radioactivity on the filters is measured.

  • The specific binding of [³⁵S]GTPγS is calculated by subtracting non-specific binding from total binding.

  • The data is then plotted to generate a dose-response curve, from which the EC50 and Emax values are determined.

[35S]GTPγS Binding Assay Workflow Start Start Membrane_Prep Membrane Preparation Start->Membrane_Prep Assay_Setup Assay Setup: - Buffer - GDP - Agonist - Membranes Membrane_Prep->Assay_Setup Pre_incubation Pre-incubation (30°C) Assay_Setup->Pre_incubation Initiation Add [35S]GTPγS Pre_incubation->Initiation Incubation Incubation (30°C, 60 min) Initiation->Incubation Termination Filtration Incubation->Termination Washing Wash Filters Termination->Washing Measurement Scintillation Counting Washing->Measurement Data_Analysis Calculate Specific Binding Determine EC50 & Emax Measurement->Data_Analysis End End Data_Analysis->End

References

Validation

A Comparative Analysis of UFP-512 and Novel Delta-Opioid Receptor Agonists

The delta-opioid receptor (DOR) has emerged as a promising therapeutic target for a range of conditions including chronic pain, depression, and anxiety.[1][2] Unlike mu-opioid receptor (MOR) agonists, which are the corne...

Author: BenchChem Technical Support Team. Date: November 2025

The delta-opioid receptor (DOR) has emerged as a promising therapeutic target for a range of conditions including chronic pain, depression, and anxiety.[1][2] Unlike mu-opioid receptor (MOR) agonists, which are the cornerstone of pain management but are associated with significant side effects like respiratory depression and dependence, DOR agonists present a potentially safer therapeutic profile.[1] UFP-512 is a selective and potent peptide-based DOR agonist that has demonstrated significant antidepressant- and anxiolytic-like effects in preclinical studies.[3][4] This guide provides a comparative overview of UFP-512 against other novel DOR agonists, supported by experimental data and detailed methodologies.

Data Presentation: In Vitro Pharmacological Profiles

The following table summarizes the binding affinity (Ki) and functional potency (EC50 or IC50) of UFP-512 and other selected novel DOR agonists. Lower Ki and EC50/IC50 values indicate higher affinity and potency, respectively. Selectivity is presented as a ratio of Ki values for MOR and KOR versus DOR.

CompoundReceptor Affinity Ki (nM)Functional Potency (EC50/IC50, nM) & EfficacySelectivity (MOR/DOR, KOR/DOR)Key Characteristics
UFP-512 High affinity for DORPotent agonist in adenylyl cyclase inhibition and Erk1/2 activationHigh selectivity for DORPeptidic agonist; promotes receptor recycling and shows a lack of tolerance in antidepressant-like effects.
SNC80 ~1-10 nM (reference)Full agonist; reference compound in many functional assays.HighA standard selective non-peptidic DOR agonist; known to induce receptor internalization and tolerance.
Compound 4c DOR: ~10-50 nM (estimated from data)Full agonist, more efficacious than SNC80 in [³⁵S]GTPγS and CellKey assays.>100-fold selective for DOR over KOR.Novel oxazatricyclodecane structure; shows dose-dependent antinociception without convulsive behaviors.
Compound 5b IC50 = 5.8 nM for DORFull agonist (receptor down-regulation, MAP kinase activation); low-efficacy partial agonist (GTPγS binding).Excellent selectivity over MOR and KOR.1,3,5-trisubstituted 1,2,4-triazole derivative; demonstrates differential signaling pathway activation.
Compound 1 Micromolar affinity for DORAgonist with sub-maximal β-arrestin recruitment compared to SNC80.~10-fold selective for DOR over MOR and KOR.Novel non-amine chemotype; identified through a screen for agonists that under-recruit β-arrestin.
(+)-BW373U86 High affinity for DORPotent non-peptide agonist.HighAn earlier non-peptide agonist, sometimes associated with convulsive side effects.
KNT-127 High affinity for DORAgonist activity.HighA novel DOR agonist reported to not induce convulsions.

Experimental Protocols

The characterization of DOR agonists involves a series of in vitro assays to determine their binding affinity, functional activity, and selectivity.

Radioligand Binding Assays

These assays are employed to determine the binding affinity (Ki) of a test compound for the receptor.

  • Principle: This is a competitive binding assay where the novel compound (e.g., UFP-512) competes with a radiolabeled ligand with known high affinity for the DOR (e.g., [³H]DPDPE or [³H]naltrindole) for binding to the receptor.

  • Procedure:

    • Membrane Preparation: Cell membranes expressing the DOR are prepared.

    • Incubation: Membranes are incubated with a fixed concentration of the radiolabeled ligand and varying concentrations of the unlabeled test compound.

    • Separation: The receptor-bound radioligand is separated from the unbound radioligand, typically through rapid filtration over glass fiber filters.

    • Quantification: The radioactivity retained on the filters is measured using a liquid scintillation counter.

    • Data Analysis: The data are used to generate a competition curve, from which the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined. The Ki is then calculated using the Cheng-Prusoff equation.

Functional Assays

Functional assays measure the cellular response following receptor activation by an agonist.

  • [³⁵S]GTPγS Binding Assay:

    • Principle: This assay measures the activation of G-proteins, which is the first step in the signaling cascade after receptor activation. Agonist binding to the DOR promotes the exchange of GDP for the non-hydrolyzable GTP analog, [³⁵S]GTPγS, on the Gα subunit.

    • Procedure: Cell membranes are incubated with the test agonist and [³⁵S]GTPγS. The amount of bound [³⁵S]GTPγS is then quantified, providing a measure of G-protein activation.

  • cAMP Accumulation Assay:

    • Principle: DORs are coupled to Gi/Go proteins, which inhibit the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.

    • Procedure: Cells expressing DORs are first stimulated with a compound like forskolin to increase basal cAMP levels. The cells are then treated with the DOR agonist, and the subsequent decrease in cAMP is measured, typically using immunoassays.

  • MAPK/ERK Activation Assay:

    • Principle: DOR activation can lead to the phosphorylation and activation of mitogen-activated protein kinases (MAPKs) such as ERK1/2.

    • Procedure: Cells are treated with the agonist for a specific time. Cell lysates are then analyzed for the presence of phosphorylated ERK (p-ERK) using techniques like Western blotting or specific ELISA kits.

Signaling Pathways and Experimental Workflows

DOR Signaling Pathway

Activation of the delta-opioid receptor by an agonist like UFP-512 initiates a cascade of intracellular events. As a G-protein coupled receptor (GPCR), the DOR primarily couples to inhibitory G-proteins (Gαi/o). This leads to the dissociation of the Gα and Gβγ subunits, which then modulate various downstream effectors. Key pathways include the inhibition of adenylyl cyclase, which reduces cAMP levels, and the modulation of ion channels. Additionally, DOR activation can trigger G-protein-dependent or β-arrestin-dependent activation of the MAPK/ERK signaling cascade.

DOR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Agonist Agonist DOR DOR Agonist->DOR Binds G_Protein Gαi/oβγ DOR->G_Protein Activates G_alpha Gαi/o G_Protein->G_alpha G_betagamma Gβγ G_Protein->G_betagamma AC Adenylyl Cyclase cAMP cAMP AC->cAMP Ion_Channel Ion Channels Cellular_Response Cellular_Response Ion_Channel->Cellular_Response Leads to G_alpha->AC Inhibits G_betagamma->Ion_Channel Modulates ERK_Pathway MAPK/ERK Pathway G_betagamma->ERK_Pathway Activates ATP ATP ATP->AC cAMP->Cellular_Response Leads to ERK_Pathway->Cellular_Response Leads to

Caption: Generalized DOR signaling cascade.

Experimental Workflow for DOR Agonist Characterization

The process of characterizing a novel DOR agonist follows a logical progression from initial binding studies to functional and selectivity profiling. This workflow ensures a comprehensive understanding of the compound's pharmacological properties.

Experimental_Workflow A Novel Compound Synthesis (e.g., UFP-512) B Primary Screening: DOR Binding Assay A->B C Determine Affinity (Ki) for DOR B->C D Functional Assays (GTPγS, cAMP, p-ERK) C->D F Selectivity Profiling: Binding Assays for MOR, KOR C->F E Determine Potency (EC50) & Efficacy (Emax) D->E H Lead Candidate E->H G Calculate Selectivity Ratios (Ki MOR/DOR, Ki KOR/DOR) F->G G->H

Caption: Workflow for novel DOR agonist evaluation.

Logical Framework for Agonist Comparison

This guide objectively compares UFP-512 to other novel DOR agonists by evaluating three core pharmacological parameters: affinity, potency/efficacy, and selectivity. Each parameter is crucial for determining the therapeutic potential of a new compound.

Comparison_Logic Central_Topic Comparative Analysis of DOR Agonists UFP512 UFP-512 Central_Topic->UFP512 Novel_Agonists Novel DOR Agonists (e.g., Cmpd 4c, Cmpd 5b) Central_Topic->Novel_Agonists Param1 Affinity (Ki) How tightly does it bind? UFP512->Param1 Param2 Potency (EC50) & Efficacy (Emax) How well does it work? UFP512->Param2 Param3 Selectivity (vs. MOR, KOR) How specific is it? UFP512->Param3 Novel_Agonists->Param1 Novel_Agonists->Param2 Novel_Agonists->Param3 Conclusion Therapeutic Potential Assessment Param1->Conclusion Param2->Conclusion Param3->Conclusion

Caption: Core parameters for agonist comparison.

References

Comparative

Unraveling the Consistency of UFP-512 Research: A Comparative Guide

A detailed analysis of experimental data and methodologies from multiple studies suggests a consistent pattern of findings regarding the pharmacological effects of UFP-512, a selective delta-opioid receptor (DOR) agonist...

Author: BenchChem Technical Support Team. Date: November 2025

A detailed analysis of experimental data and methodologies from multiple studies suggests a consistent pattern of findings regarding the pharmacological effects of UFP-512, a selective delta-opioid receptor (DOR) agonist. While direct cross-laboratory reproducibility studies have not been identified, a synthesis of published research provides valuable insights into its mechanism of action and therapeutic potential.

UFP-512 has been a subject of interest for its potential therapeutic applications, including the treatment of chronic pain and mood disorders.[1] An examination of various independent studies reveals a convergence of evidence on its biological effects and the signaling pathways it modulates. This guide provides a comparative overview of key findings, experimental protocols, and the underlying molecular mechanisms reported across different research efforts.

Comparative Efficacy of UFP-512 in Pain Models

Multiple studies have demonstrated the antinociceptive effects of UFP-512 in rodent models of inflammatory and neuropathic pain. The data consistently show a dose-dependent reduction in pain behaviors.

Study FocusAnimal ModelUFP-512 DosageKey FindingReference
Inflammatory & Neuropathic PainMale C57BL/6J mice1, 3, 10, 20, 30 mg/kg (i.p.)Dose-dependent inhibition of mechanical allodynia and thermal hyperalgesia.[2][3][2][3]
AntinociceptionMiceNot specified (i.c.v. & i.v.)Dose-related antinociception in the tail-flick assay (intracerebroventricular administration).
AntihyperalgesiaRhesus monkeys10 mg/kg (i.m.)Reversal of capsaicin-induced thermal hyperalgesia.

Insights into the Molecular Mechanisms of UFP-512

Research across different laboratories has implicated several key signaling pathways in mediating the effects of UFP-512. A notable area of consistent findings is the activation of the Nrf2 pathway and its downstream targets, as well as the modulation of MAP kinases and the PI3K/Akt pathway.

Signaling Pathways Modulated by UFP-512:

  • Nrf2/HO-1 Pathway: UFP-512 has been shown to increase the spinal cord protein levels of Nrf2 and heme oxygenase 1 (HO-1) in models of inflammatory and neuropathic pain. This pathway is crucial for cellular protection against oxidative stress.

  • MAPK Pathway: In the context of inflammatory pain, UFP-512 inhibited the phosphorylation of spinal c-Jun N-terminal kinase (JNK) and extracellular signal-regulated kinase 1/2 (ERK1/2).

  • PI3K/Akt Pathway: Under chronic neuropathic pain conditions, UFP-512 blocked the activated PI3K/Akt signaling pathway in the spine.

  • Wnt/β-catenin Pathway: In a different context, UFP-512 was found to activate the Wnt/β-catenin signaling pathway in human outer root sheath cells, promoting hair growth.

The following diagram illustrates the signaling pathways consistently implicated in the action of UFP-512 for pain modulation.

UFP512_Pain_Signaling UFP512 UFP-512 DOR Delta-Opioid Receptor (DOR) UFP512->DOR activates Nrf2 Nrf2 DOR->Nrf2 activates PI3K PI3K DOR->PI3K inhibits (Neuropathic Pain) JNK_ERK JNK/ERK DOR->JNK_ERK inhibits (Inflammatory Pain) HO1 HO-1 Nrf2->HO1 upregulates PainRelief Analgesic Effects HO1->PainRelief Akt Akt PI3K->Akt inhibits Akt->PainRelief JNK_ERK->PainRelief

UFP-512 Signaling in Pain Modulation

Standardized Experimental Protocols

The methodologies employed in the cited studies, while not identical, follow established and comparable protocols for inducing and assessing pain, as well as for molecular analyses.

Typical Experimental Workflow for Assessing UFP-512 in Pain Models:

  • Induction of Pain Model:

    • Inflammatory Pain: Subplantar injection of Complete Freund's Adjuvant (CFA).

    • Neuropathic Pain: Chronic constriction injury (CCI) of the sciatic nerve.

  • Drug Administration: Intraperitoneal (i.p.), intravenous (i.v.), or intracerebroventricular (i.c.v.) administration of UFP-512 at varying doses.

  • Behavioral Testing:

    • Mechanical Allodynia: Assessed using von Frey filaments.

    • Thermal Hyperalgesia: Measured using a plantar test apparatus.

  • Molecular Analysis:

    • Spinal cord tissue is collected.

    • Western blotting is performed to quantify the protein levels of key signaling molecules (e.g., Nrf2, HO-1, p-JNK, p-ERK, PI3K, Akt).

The following diagram outlines a generalized experimental workflow based on the reviewed studies.

UFP512_Experimental_Workflow PainInduction 1. Pain Model Induction (CFA or CCI) DrugAdmin 2. UFP-512 Administration (e.g., i.p.) PainInduction->DrugAdmin Behavioral 3. Behavioral Assessment (Allodynia, Hyperalgesia) DrugAdmin->Behavioral Tissue 4. Tissue Collection (Spinal Cord) Behavioral->Tissue Analysis 5. Molecular Analysis (Western Blot) Tissue->Analysis Results Results Analysis->Results

General Experimental Workflow

Conclusion

The available body of research on UFP-512 presents a cohesive picture of its pharmacological profile, particularly in the context of pain modulation. While direct replications are a cornerstone of scientific validation, the consistent findings across independent studies using standardized models provide a strong foundation for the purported mechanisms and effects of this compound. The convergence of data on its ability to alleviate pain-like behaviors and its modulation of the Nrf2, MAPK, and PI3K/Akt signaling pathways suggests a reliable and reproducible mechanism of action. Future research involving direct inter-laboratory validation would further solidify these findings and pave the way for potential clinical applications.

References

Safety & Regulatory Compliance

Safety

Essential Guide to the Proper Disposal of UFP-512

For researchers, scientists, and drug development professionals utilizing UFP-512, a selective delta-opioid (DOP) receptor agonist, adherence to proper disposal protocols is paramount for laboratory safety and environmen...

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals utilizing UFP-512, a selective delta-opioid (DOP) receptor agonist, adherence to proper disposal protocols is paramount for laboratory safety and environmental protection. While UFP-512 is designated for research purposes only and is often shipped as a non-hazardous chemical, responsible management of its waste is a critical component of the research lifecycle.

As of the latest available information, a specific, publicly accessible Safety Data Sheet (SDS) for UFP-512 (CAS No. 480446-44-4) has not been identified. An SDS is the primary source for detailed handling and disposal instructions. Therefore, the immediate and most crucial step for any laboratory working with UFP-512 is to obtain the Safety Data Sheet directly from the supplier from which it was purchased. Chemical suppliers are legally obligated to provide this documentation.

In the absence of a specific SDS, and based on the general understanding of non-hazardous research chemicals, the following procedural guidance should be followed as a minimum standard. This information is intended to supplement, not replace, the specific instructions that will be provided in the supplier's SDS.

Immediate Safety and Logistical Information

1. Personal Protective Equipment (PPE): Before handling UFP-512 for any purpose, including disposal, personnel must be equipped with standard laboratory PPE.

Protective EquipmentSpecification
Eye ProtectionChemical safety goggles or a face shield.
Hand ProtectionNitrile or other chemically resistant gloves.
Body ProtectionA standard laboratory coat.

2. Waste Segregation and Collection: Proper segregation of chemical waste is fundamental to safe disposal.

  • Solid Waste:

    • Place any solid UFP-512 waste, including empty vials and contaminated consumables (e.g., weigh boats, pipette tips), into a dedicated, clearly labeled hazardous waste container.

    • The container should be sealed to prevent leakage or spillage.

  • Liquid Waste:

    • If UFP-512 has been dissolved in a solvent, the resulting solution must be treated as chemical waste.

    • Collect all liquid waste containing UFP-512 in a designated, sealed, and clearly labeled waste container.

    • The label must accurately reflect the contents, including the name of the chemical and the solvent used.

    • Never dispose of liquid chemical waste down the drain unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department and local regulations.

Operational and Disposal Plans: A Step-by-Step Guide

The following workflow outlines the general decision-making process for the disposal of UFP-512. This should be adapted to comply with your institution's specific protocols.

UFP512_Disposal_Workflow start Start: UFP-512 Waste Generated sds_check Is the specific SDS from the supplier available? start->sds_check obtain_sds Obtain SDS from supplier immediately. Follow SDS disposal instructions. sds_check->obtain_sds No follow_general Follow general procedures for non-hazardous research chemicals. sds_check->follow_general Yes waste_type Determine Waste Type follow_general->waste_type solid_waste Solid Waste (e.g., powder, contaminated items) waste_type->solid_waste Solid liquid_waste Liquid Waste (e.g., solutions) waste_type->liquid_waste Liquid package_solid Package in a labeled, sealed solid waste container. solid_waste->package_solid package_liquid Collect in a labeled, sealed liquid waste container. liquid_waste->package_liquid contact_ehs Contact Institutional Environmental Health & Safety (EHS) for pickup. package_solid->contact_ehs package_liquid->contact_ehs end End: Waste Disposed of by EHS contact_ehs->end

UFP-512 Disposal Decision Workflow

Detailed Methodologies for Key Steps

1. Decontamination of Work Surfaces:

  • Following any handling of UFP-512, thoroughly decontaminate the work area.

  • Use a suitable solvent (e.g., 70% ethanol or as recommended by your institution's safety protocols) to wipe down all surfaces.

  • Dispose of the cleaning materials (e.g., paper towels) as solid chemical waste.

2. Management of Empty Containers:

  • Empty vials that once contained UFP-512 should not be treated as regular glass waste.

  • They should be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as liquid chemical waste.

  • After rinsing, the vials should be placed in the designated solid waste container for chemical waste.

3. Emergency Spill Procedures:

  • In the event of a spill, evacuate the immediate area if necessary.

  • Wearing appropriate PPE, contain the spill with an inert absorbent material (e.g., vermiculite, sand, or a commercial spill kit).

  • Carefully collect the absorbent material and place it in the sealed container for solid chemical waste.

  • Decontaminate the spill area as described above.

  • Report the spill to your laboratory supervisor and EHS department in accordance with your institution's policies.

Disclaimer: This guidance is for informational purposes only and is based on general laboratory safety principles. It is not a substitute for the specific instructions that will be provided in the Safety Data Sheet (SDS) from your chemical supplier or the established protocols of your institution's Environmental Health and Safety (EHS) department. Always prioritize the information provided in the SDS and consult with your EHS department for definitive disposal procedures.

Retrosynthesis Analysis

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